molecular formula C60H116O6 B1584310 Trimethylolpropane triisostearate CAS No. 68541-50-4

Trimethylolpropane triisostearate

Cat. No.: B1584310
CAS No.: 68541-50-4
M. Wt: 933.6 g/mol
InChI Key: RKJGFHYCZPZJPE-UHFFFAOYSA-N
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Description

Trimethylolpropane Triisostearate (TMP TI) is a triester synthesized from trimethylolpropane and isostearic acid, known for its role as a high-performance emollient and lubricant base stock . Its molecular structure, characterized by a branched trimethylolpropane backbone and long-chain, methyl-branched fatty acids (C60H116O6), confers key properties including excellent spreadability, hydrophobicity, and low-temperature stability . In research and development, this compound is primarily investigated for two key areas. First, in cosmetic and personal care science, it functions as a superior sensory modifier and solubilizer. It imparts a non-tacky, light, and glossy film on the skin, improving the application and texture of solid formulations such as lipsticks, makeup products, skin creams, and massage oils . Second, in green chemistry and materials science, TMP TI is a promising candidate for bio-lubricant formulations. Studies demonstrate that its branched structure results in favorable physicochemical and tribological properties, such as improved oxidative stability and low pour points, making it a viable, biodegradable alternative to petroleum-based lubricants . The market for this compound is experiencing growth, driven by demand in cosmetics and sustainable lubricants, with key players including Nikko Chemicals, Croda International, and KLK OLEO . It is typically available in 98% and 99% purity grades. This product is intended for laboratory research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate
Source PubChem
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InChI

InChI=1S/C60H116O6/c1-8-60(51-64-57(61)48-42-36-30-24-18-12-9-15-21-27-33-39-45-54(2)3,52-65-58(62)49-43-37-31-25-19-13-10-16-22-28-34-40-46-55(4)5)53-66-59(63)50-44-38-32-26-20-14-11-17-23-29-35-41-47-56(6)7/h54-56H,8-53H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJGFHYCZPZJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H116O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071645
Record name 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate)
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Molecular Weight

933.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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CAS No.

68541-50-4
Record name 2-Ethyl-2-(((oxoisooctadecyl)oxy)methyl)-1,3-propanediyl isooctadecanoate
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Record name Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
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Record name 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate)
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Record name 2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate)
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Record name TRIMETHYLOLPROPANE TRIISOSTEARATE
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Foundational & Exploratory

A Technical Guide to the Green Synthesis of Trimethylolpropane Triisostearate: Principles, Protocols, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Trimethylolpropane Triisostearate (TMPTIS) is a highly valued triester, prized in the cosmetics and lubricants industries for its unique sensory properties, excellent emollience, and high stability.[1][2] Traditionally, its synthesis has relied on conventional chemical esterification, a process often characterized by high energy consumption, the use of harsh acid catalysts, and the generation of unwanted byproducts, posing environmental and purification challenges. This guide provides an in-depth exploration of green synthesis alternatives, focusing on enzymatic catalysis as a superior method that aligns with the principles of sustainable chemistry.[3][4][5] We will dissect the causality behind experimental choices, present self-validating protocols for lipase-catalyzed synthesis, and offer a comparative analysis against traditional methods, providing researchers and development professionals with a robust framework for producing high-purity TMPTIS efficiently and sustainably.

The Imperative for Green Chemistry in Ester Synthesis

The philosophy of green chemistry is not about eliminating chemistry but rather about innovating processes to be more efficient, safer, and environmentally benign.[3][4][6] For a cosmetic ingredient like TMPTIS, this is paramount. The twelve principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, provide the guiding framework for modern synthesis.[3][7]

Traditional synthesis of TMPTIS often involves reacting Trimethylolpropane (TMP) with isostearic acid at high temperatures (150-180°C) using strong acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TSA).[8][9] While effective, this approach suffers from several drawbacks:

  • High Energy Input: Elevated reaction temperatures translate to significant energy costs.

  • Harsh Catalysts: Strong acids are corrosive, hazardous, and require neutralization, which creates waste salts and complicates purification.

  • Byproduct Formation: High temperatures can lead to side reactions and color formation, resulting in lower purity and the need for extensive refining.

  • Environmental Burden: The combination of energy use, hazardous materials, and waste generation runs counter to modern sustainability goals.[6][7]

Enzymatic synthesis emerges as a powerful alternative that directly addresses these limitations, offering a pathway to a cleaner, more specific, and energy-efficient process.[10][11]

The Core of Green Synthesis: Lipase-Catalyzed Esterification

Biocatalysis, particularly the use of lipases, represents a paradigm shift in ester production.[12][13] Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze fats (triglycerides). However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to powerfully synthesize esters.[13]

The Causality of Choosing Lipases:

  • High Specificity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity. This precision drastically reduces the formation of byproducts, leading to a purer final product and simplifying downstream processing.[14][15]

  • Mild Reaction Conditions: Enzymatic reactions proceed efficiently at much lower temperatures (typically 40-80°C) compared to chemical catalysis.[10][16] This significantly lowers energy consumption and preserves the integrity of thermally sensitive molecules.

  • Environmental Benignity: As biological macromolecules, lipases are biodegradable. The processes they catalyze avoid the need for hazardous acids or metal catalysts, making the entire lifecycle greener.[11]

The Catalytic Mechanism

The lipase-catalyzed esterification follows a two-step "ping-pong" mechanism. First, the hydroxyl group of a serine residue in the enzyme's active site attacks the carboxylic acid (isostearic acid), forming an acyl-enzyme intermediate and releasing a water molecule.[17] Subsequently, an alcohol (a hydroxyl group from TMP) attacks this intermediate, forming the ester bond and regenerating the free enzyme for the next catalytic cycle.

The Critical Role of Immobilization

While free enzymes are effective, their use at an industrial scale is often hindered by high costs and difficulties in separating them from the reaction mixture. Enzyme immobilization is the solution. By physically confining the lipase to a solid support (like a polymer resin or porous silica), we gain several profound advantages:

  • Facilitated Recovery and Reusability: The immobilized enzyme can be easily separated from the liquid product by simple filtration, allowing it to be reused for multiple reaction batches, which dramatically reduces catalyst cost.[14][18]

  • Enhanced Stability: Immobilization often enhances the enzyme's stability against changes in temperature and pH, leading to a longer operational life.[14][19]

  • Process Simplification: It enables the use of continuous flow reactors and simplifies product purification.[17][18]

Novozym® 435, an immobilized lipase B from Candida antarctica, is a widely cited and highly effective biocatalyst for ester synthesis due to its high activity and stability, making it an excellent choice for TMPTIS production.[20][21]

Experimental Protocol: Solvent-Free Enzymatic Synthesis of TMPTIS

This protocol describes a self-validating system for the synthesis of TMPTIS using an immobilized lipase in a solvent-free environment. The primary control parameter for validation is the acid value of the reaction mixture, which directly measures the consumption of the isostearic acid.

Materials:

  • Trimethylolpropane (TMP), high purity

  • Isostearic Acid (ensure low moisture content)

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)

  • Titration reagents for acid value determination (e.g., potassium hydroxide, phenolphthalein)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Vacuum pump and vacuum trap

  • Heating mantle or circulating oil bath

  • Filtration setup for enzyme recovery

Methodology:

  • Reactant Charging:

    • Charge the reactor with Trimethylolpropane and Isostearic Acid. A molar ratio of 1:3.3 (TMP:Isostearic Acid) is recommended. The slight excess of fatty acid helps drive the reaction equilibrium towards the product.

  • Initial Analysis:

    • Take an initial sample of the mixture and determine its acid value. This will serve as the baseline (t=0) for monitoring the reaction progress.

  • Enzyme Addition:

    • Add the immobilized lipase catalyst. A typical loading is 5% by weight of the total reactants.[20]

  • Reaction Execution:

    • Begin vigorous stirring (e.g., 200-300 RPM) to ensure the enzyme is well-suspended.

    • Heat the mixture to the target temperature, typically 70°C. This temperature provides a good balance between reaction rate and enzyme stability.

    • Apply a vacuum (e.g., 0.1-1.0 mbar) to the reactor headspace.[20] This is a critical step. The removal of water, a byproduct of the esterification, is essential to shift the reaction equilibrium towards near-complete conversion.

  • In-Process Monitoring (Self-Validation):

    • Periodically (e.g., every 2-4 hours), take small samples from the reactor and measure the acid value.

    • The reaction is considered complete when the acid value stabilizes at a low level, indicating that over 95-98% of the isostearic acid has been converted. A typical reaction time under these conditions is 8-24 hours.[20]

  • Product Recovery and Purification:

    • Once the reaction is complete, cool the mixture and break the vacuum.

    • Separate the immobilized enzyme by simple filtration or decantation. The recovered enzyme can be washed (e.g., with a non-polar solvent like hexane) and reused in subsequent batches.[22]

    • The resulting crude TMPTIS may be used directly or further purified to remove the slight excess of unreacted isostearic acid, typically via neutralization and washing or vacuum distillation.

Visual Workflow for Enzymatic Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery Reactants Charge Reactor: - Trimethylolpropane - Isostearic Acid (Molar Ratio 1:3.3) Enzyme Add Immobilized Lipase (e.g., 5% w/w) Reactants->Enzyme Conditions Set Conditions: - Temperature (70°C) - Agitation (200 RPM) - Apply Vacuum (0.1 mbar) Enzyme->Conditions Monitor Monitor Progress (Measure Acid Value) Conditions->Monitor Monitor->Conditions Continue until Acid Value is stable Filter Filter to Recover Enzyme Monitor->Filter Reaction Complete Enzyme_Reuse Wash & Reuse Enzyme Filter->Enzyme_Reuse Purify Purify Crude TMPTIS (Neutralization/Distillation) Filter->Purify Product Final Product: High-Purity TMPTIS Purify->Product

Caption: Workflow for the solvent-free enzymatic synthesis of TMPTIS.

Optimization and Comparative Analysis

Optimizing the enzymatic process involves balancing several interconnected parameters to achieve the highest yield in the shortest time.

Table 1: Key Parameters for Optimization of Enzymatic Synthesis

ParameterTypical RangeRationale & Impact on TMPTIS Synthesis
Temperature 60 - 80°CIncreases reaction rate. Temperatures >80°C may risk thermal deactivation of the lipase.[16]
Enzyme Load 2 - 10% (w/w)Higher concentration increases reaction rate but also cost. 5% is often a cost-effective starting point.[20]
Molar Ratio 1:3.1 - 1:3.9 (TMP:Acid)A slight excess of isostearic acid drives the reaction to completion. A large excess increases purification burden.[20]
Vacuum Level 0.1 - 10 mbarCrucial for removing water byproduct to overcome equilibrium limitations. A lower pressure enhances water removal.[20]
Comparative Overview: Green vs. Traditional Synthesis

The advantages of the enzymatic route become clear when directly compared to traditional chemical synthesis.

Table 2: Comparison of Synthesis Methods for TMPTIS

FeatureTraditional Chemical SynthesisGreen Enzymatic Synthesis
Catalyst Sulfuric Acid, p-TSA[8][9]Immobilized Lipase (e.g., Novozym 435)[20]
Temperature High (150 - 180°C)Mild (60 - 70°C)
Byproducts Color bodies, side-reaction productsMinimal, primarily water
Product Purity Lower, requires extensive purificationHigh, requires minimal purification
Catalyst Removal Neutralization (creates waste)Simple filtration (catalyst is reused)
Energy Use HighLow
Environmental Impact Moderate to HighLow
Reaction Scheme Visualization

Reaction TMP Trimethylolpropane (TMP) TMPTIS This compound (TMPTIS) TMP->TMPTIS IsoAcid 3 x Isostearic Acid IsoAcid->TMPTIS Water 3 x Water (H₂O) Catalyst Immobilized Lipase Catalyst->TMPTIS

Caption: Lipase-catalyzed esterification of TMP with isostearic acid.

Conclusion and Future Outlook

The green synthesis of this compound via enzymatic catalysis is not merely a theoretical exercise; it is a practical, efficient, and sustainable manufacturing strategy. By leveraging the specificity of immobilized lipases, producers can achieve high-purity TMPTIS under mild, energy-saving conditions while minimizing waste and eliminating hazardous chemicals. This approach yields a product ideal for high-value applications in cosmetics and specialty lubricants, where purity and quality are non-negotiable.

The future of green ester synthesis is bright. Ongoing research into enzyme engineering promises to deliver even more robust and active biocatalysts.[11] Furthermore, integrating the use of renewable feedstocks—such as producing the TMP building block itself from bio-based sources—will further enhance the sustainability profile of TMPTIS, moving the industry closer to a truly circular and environmentally harmonious production model.[23][24]

References

  • Title: Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives Source: MDPI URL: [Link]

  • Title: Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Green Chemistry - the Cosmetic, Toiletry and Perfumery Association Source: CTPA URL: [Link]

  • Title: A REVIEW ON FLAVOR ESTER SYNTHESIS USING IMMOBILIZED LIPASE Source: Catalysis in Green Chemistry and Engineering URL: [Link]

  • Title: Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives Source: ACS Publications URL: [Link]

  • Title: Enzymatic synthesis of esters using an immobilized lipase Source: PubMed URL: [Link]

  • Title: Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development Source: MDPI URL: [Link]

  • Title: The 'green' ingredients to use for beauty products with principles Source: Cosmetics Business URL: [Link]

  • Title: Green Chemistry in Cosmetics Source: Cosmetic Scientist - London Beauty Chemist and Formulators URL: [Link]

  • Title: Green Chemistry Principles in the Cosmetic Formulation Source: Filo URL: [Link]

  • Title: Lipases: particularly effective biocatalysts for cosmetic active ingredients Source: OCL Journal URL: [Link]

  • Title: Lipase catalyzed ester synthesis for food processing industries Source: SciELO URL: [Link]

  • Title: Investigation on Synthesis of Trimethylolpropane (TMP) Ester from Non-edible Oil Source: Semantic Scholar URL: [Link]

  • Title: Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances Source: PMC - National Institutes of Health URL: [Link]

  • Title: Industrial use of lipases to produce fatty acid esters Source: ResearchGate URL: [Link]

  • Title: Enzymatic synthesis of biolubricants from by-product of soybean oil processing catalyzed by different biocatalysts of Candida rugosa lipase Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Sustainable Synthesis of Trimethylolpropane, a Biobased Polyol from Renewable Resources by an Integrated Process of Biotechnology and Chemical Reactions Source: ACS Omega URL: [Link]

  • Title: Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review Source: Frontiers in Energy Research URL: [Link]

  • Title: Investigation on Synthesis of Trimethylolpropane (TMP) Ester from Non-edible Oil Source: Bulletin of Chemical Reaction Engineering & Catalysis URL: [Link]

  • Title: Synthesis of Bio-Lubricant Trimethylolpropane Trioleate and Its Lubricant Base Oil Properties Source: ResearchGate URL: [Link]

  • Title: Synthesis of Trimethylolpropane Esters by Base‐Catalyzed Transesterification Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock Source: ResearchGate URL: [Link]

  • Title: Optimization of a two-step process comprising lipase catalysis and thermal cyclization improves the efficiency of synthesis of six-membered cyclic carbonate from trimethylolpropane and dimethylcarbonate Source: PubMed URL: [Link]

  • Title: this compound Source: The Good Scents Company URL: [Link]

  • Title: Lipase-Mediated Syntheses of Trimethylolpropane-Based Biolubricant and Cyclic Carbonate Source: Semantic Scholar URL: [Link]

  • Title: this compound Source: PubChem - National Institutes of Health URL: [Link]

Sources

Physicochemical Characterization of Trimethylolpropane Triisostearate (TMPTIS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: Understanding the Molecular Workhorse

Trimethylolpropane Triisostearate (TMPTIS) is a synthetic triester, formed through the esterification of trimethylolpropane with isostearic acid.[1][2] With the chemical formula C60H116O6, this large, branched-chain molecule is a viscous, oily liquid characterized by low volatility and excellent thermal stability.[1][3] Its unique molecular architecture confers a desirable combination of properties, making it a highly versatile ingredient. In the pharmaceutical and cosmetic sciences, TMPTIS is prized as a superior emollient, solubilizer, and sensory modifier in topical formulations, including skin creams and lip products.[4][5] Furthermore, its favorable viscosity and stability have led to its investigation as a carrier in topical drug delivery systems and as a high-performance, biodegradable lubricant.[1][3]

A thorough and precise physicochemical characterization is paramount for any researcher, formulator, or scientist working with TMPTIS. This guide provides a comprehensive framework for this analysis, moving beyond a simple listing of properties to explain the causality behind experimental choices and to provide actionable, field-proven protocols.

Section 1: Fundamental Physicochemical Properties

Before delving into complex analytical procedures, a baseline understanding of the fundamental properties of TMPTIS is essential. These constants are the first point of reference for identity, purity, and handling.

PropertyValue / DescriptionSource(s)
IUPAC Name 2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate[3]
CAS Number 68541-50-4[5]
Molecular Formula C60H116O6[1][3][6][7]
Molecular Weight ~933.6 g/mol [3][6][8]
Physical Form Viscous, oily liquid at ambient temperatures.[1][3]
Boiling Point (est.) 846-847 °C @ 760 mm Hg[8]
Flash Point (est.) ~308 °C (TCC)[8]

The high molecular weight and branched aliphatic structure are directly responsible for its low volatility, high viscosity, and occlusive, emollient feel on the skin, which are critical performance attributes in its applications.

Section 2: The Analytical Characterization Workflow

A comprehensive characterization of TMPTIS is not a single experiment but a matrix of orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a complete, verifiable profile of the material's identity, purity, and performance characteristics. The following workflow illustrates the logical relationship between these analytical pillars.

G TMPTIS Trimethylolpropane Triisostearate (TMPTIS) Structural Structural & Identity Verification TMPTIS->Structural Thermal Thermal & Rheological Properties TMPTIS->Thermal Purity Purity & Quality Control TMPTIS->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural->NMR Primary Structure & Confirmation FTIR FTIR Spectroscopy Structural->FTIR Functional Groups MS Mass Spectrometry Structural->MS Molecular Weight TGA Thermogravimetric Analysis (TGA) Thermal->TGA Decomposition Temp. Rheology Rheology / Viscometry Thermal->Rheology Flow Behavior Chroma Chromatography (HPLC / GC) Purity->Chroma Impurity Profile KF Karl Fischer Titration Purity->KF Water Content

Caption: A workflow diagram illustrating the core pillars of TMPTIS characterization.

Section 3: Structural Elucidation and Verification

Confirming the molecular structure is the foundational step of characterization. It validates that the material is indeed TMPTIS and provides a fingerprint for future batch-to-batch comparisons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful and indispensable tool for the definitive structural elucidation of TMPTIS.[9] It provides unambiguous information about the molecular backbone and the connectivity of the isostearate chains. Both ¹H and ¹³C NMR are required for a complete picture.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh 10-20 mg of the TMPTIS sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters. For ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Interpretation of Expected Results:

  • ¹H NMR: The spectrum can be divided into distinct regions.[9]

    • δ ~3.6–4.2 ppm: Signals corresponding to the methylene protons of the core trimethylolpropane backbone.[9]

    • δ ~0.8–1.3 ppm: A complex and intense set of signals from the long aliphatic chains of the isostearate groups, including the terminal methyl protons.[9]

  • ¹³C NMR: This complements the proton data by mapping the carbon skeleton.

    • δ ~170-175 ppm: The carbonyl carbons of the three ester groups will be clearly visible in this downfield region.[9]

    • Aliphatic Region: A series of peaks corresponding to the various methylene and methyl carbons of the isostearate chains and the trimethylolpropane core.

  • Advanced Techniques: For unambiguous confirmation, 2D NMR experiments like HMBC can be used to show correlations between protons and carbons, confirming the ester linkages between the isostearate groups and the central backbone.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides rapid and definitive confirmation of the presence of key functional groups. For TMPTIS, its primary utility is the verification of the ester carbonyl group, which is its defining chemical feature.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Sample Application: Apply a single drop of the neat TMPTIS liquid directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition: Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption peaks.

Interpretation of Expected Results:

  • ~1740 cm⁻¹: A very intense and sharp absorption peak, which is the characteristic stretching vibration of the ester carbonyl (C=O) groups.[9] Its presence is a primary indicator of successful esterification.

  • 2850-2960 cm⁻¹: A series of strong bands attributed to the symmetric and asymmetric C-H stretching vibrations of the numerous methyl and methylene groups in the molecule.[9]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to determine the molecular weight of the compound, providing a final piece of evidence for its identity.

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of TMPTIS in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Adducts such as [M+H]⁺ or [M+Na]⁺ are typically observed.

  • Analysis: Determine the mass of the parent ion and compare it to the theoretical calculated mass of TMPTIS (933.6 g/mol ).

Section 4: Thermal and Rheological Properties

These properties are critical for understanding how TMPTIS will behave under various processing and end-use conditions, particularly for lubricant or high-temperature cosmetic applications.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is essential for determining the thermal stability of a material by measuring its mass loss as a function of temperature.[9] This data defines the upper temperature limit at which TMPTIS can be used before significant thermal decomposition begins.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the TMPTIS sample (5-10 mg) into a TGA pan (typically alumina or platinum).

  • Instrumentation: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve, often by the intersection of tangents or at 5% weight loss. Research on similar trimethylolpropane esters indicates decomposition onsets ranging from 177°C to over 300°C.[1][9]

Rheological Analysis

Expertise & Rationale: The flow behavior (rheology) of TMPTIS is a critical performance parameter. Its viscosity dictates the spreadability in cosmetics and the film-forming ability in lubricants.[1]

Experimental Protocol (Rotational Viscometer):

  • Instrumentation: Use a calibrated rotational viscometer or rheometer with a suitable geometry (e.g., cone-and-plate or parallel plate).

  • Temperature Control: Ensure the sample stage is set to the desired measurement temperature (e.g., 25 °C) and allow the sample to equilibrate.

  • Measurement: Apply a controlled shear rate (or shear stress) and measure the resulting stress (or rate). Perform a sweep across a range of shear rates to understand if the material is Newtonian (viscosity is constant) or shear-thinning.

  • Data Analysis: Plot viscosity as a function of shear rate. For many applications, the viscosity at a specific shear rate and temperature is reported.

Section 5: Purity and Quality Control Assays

These assays ensure the quality, consistency, and safety of the material by quantifying the main component and detecting potential impurities.

Chromatographic Analysis (HPLC/GC)

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating TMPTIS from unreacted starting materials (isostearic acid, trimethylolpropane) or side-products, allowing for purity assessment.[10]

Experimental Protocol (Representative HPLC Method):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which for a non-polar analyte like TMPTIS might involve a reverse-phase system with solvents like methanol, acetonitrile, and water.[10]

  • Sample Preparation: Accurately prepare a solution of TMPTIS in a suitable solvent (e.g., methanol) at a known concentration.

  • Instrumentation: Use an HPLC system equipped with a C18 column and a suitable detector (e.g., UV at a low wavelength or an Evaporative Light Scattering Detector, ELSD).

  • Analysis: Inject the sample and run a gradient or isocratic method to separate the components. The purity is typically calculated based on the relative peak area of TMPTIS compared to the total area of all peaks.

Karl Fischer Titration

Expertise & Rationale: The presence of water can promote hydrolysis of the ester linkages over time, impacting the stability and performance of TMPTIS. Karl Fischer titration is the gold standard for the precise and accurate determination of water content.[10]

Experimental Protocol (Volumetric or Coulometric):

  • Instrument Preparation: Standardize the Karl Fischer titrator with a known water standard.

  • Sample Introduction: Accurately weigh and inject a known amount of the TMPTIS sample directly into the titration cell.

  • Titration: The instrument automatically titrates the sample until all water has reacted.

  • Calculation: The instrument software calculates the water content, typically expressed in parts per million (ppm) or as a percentage.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that provides critical insights for researchers, scientists, and drug development professionals. By systematically applying the analytical workflow detailed in this guide—from structural verification by NMR and FTIR to thermal stability by TGA and purity by chromatography—one can build a comprehensive and reliable data package. This robust characterization ensures the identity, quality, and consistency of TMPTIS, enabling its confident and effective use in advanced cosmetic, pharmaceutical, and industrial applications.

References

An In-depth Technical Guide to the Solubility Profile of Trimethylolpropane Triisostearate in Cosmetic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimethylolpropane Triisostearate (TMPTIS) is a high-performance emollient and sensory modifier integral to modern cosmetic science. Its unique molecular structure imparts desirable properties such as a cushioned feel, non-tacky finish, and excellent spreadability. However, realizing the full potential of this versatile triester hinges on a thorough understanding of its solubility and miscibility within the complex solvent systems that form the basis of cosmetic formulations. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the solubility profile of TMPTIS, the underlying physicochemical principles, a standardized protocol for solubility determination, and practical insights into its application.

Introduction to this compound

This compound (CAS No: 68541-50-4) is the triester formed from the reaction of trimethylolpropane with three molecules of isostearic acid.[1] Isostearic acid is a branched-chain C18 fatty acid, which prevents the resulting ester from being a solid wax at room temperature, unlike its linear stearic acid counterpart. This structural nuance is fundamental to its behavior and function in cosmetic products.

Functionally, TMPTIS is classified as a skin-conditioning agent and emollient.[1] It forms an occlusive but non-greasy film on the skin that helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration.[2] Its significant molecular weight and branched structure contribute to a rich, substantive feel during application, followed by a light, glossy finish, making it highly valuable in color cosmetics like lipsticks and foundations, as well as in advanced skincare emulsions.[3][4] Understanding its solubility is paramount for ensuring formulation stability, optimizing sensory characteristics, and effectively delivering active ingredients.

Molecular Profile and Physicochemical Properties

The solubility of a substance is dictated by its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" is the cornerstone of this analysis.

  • Molecular Formula: C₆₀H₁₁₆O₆[5]

  • Molecular Weight: Approximately 933.6 g/mol [5]

  • Structure: TMPTIS possesses a compact, neopentyl-like core (from trimethylolpropane) from which three long, branched isostearate chains extend. This creates a large, sterically hindered, and distinctly non-polar molecule.

  • Polarity: The molecule is dominated by long hydrocarbon chains, making it highly lipophilic and hydrophobic. The ester linkages introduce minimal polarity in the context of the overall molecular size. The estimated XLogP3-AA value, a measure of lipophilicity, is approximately 25.3, indicating a strong preference for non-polar environments.[6]

  • Physical Form: It is a viscous, oily liquid at ambient temperature.[5]

The branched nature of the isostearate chains disrupts the intermolecular packing that would otherwise lead to solidification, ensuring it remains a liquid and readily incorporated into the oil phases of formulations.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis (Gravimetric) A Weigh excess TMPTIS into replicate flasks B Add precise volume of cosmetic solvent A->B C Agitate in shaker bath (25°C, 24-48h) B->C D Settle at constant temp (24h) C->D E Centrifuge to ensure clear supernatant D->E F Sample clear supernatant E->F G Weigh aliquot F->G H Evaporate solvent in vacuum oven G->H I Weigh constant residue H->I J Calculate Solubility (g/L) I->J

Caption: Experimental workflow for solubility determination via the Shake-Flask method.

Practical Implications for Cosmetic Formulation

The solubility profile of TMPTIS directly informs its use and provides solutions to common formulation challenges:

  • Anhydrous Systems: Its high miscibility with esters, hydrocarbons, and silicones makes it a primary emollient in water-free products like lipsticks, lip oils, body balms, and makeup sticks. It enhances pigment dispersion and provides a cushioned, glossy application without feeling greasy. [4]* Emulsions (Creams & Lotions): As a key component of the oil phase, TMPTIS contributes to the texture, stability, and emollience of creams and lotions. Its ability to dissolve other non-polar ingredients, such as UV filters or oil-soluble vitamins, makes it a valuable solubilizer, preventing crystallization and ensuring homogeneity.

  • Silicone-Based Formulations: The good solubility of TMPTIS in silicones allows for the creation of sophisticated oil phases that deliver the slip and volatility of silicones with the rich feel and occlusivity of an ester. This is particularly useful in long-wear foundations and primers. [3]

Conclusion

This compound is a highly lipophilic, non-polar triester with a predictable and advantageous solubility profile. It is essentially insoluble in water but shows excellent miscibility with a wide array of non-polar cosmetic solvents, including esters, hydrocarbons, and silicones. This versatile solubility allows it to be seamlessly integrated into diverse formulation types, from simple anhydrous blends to complex emulsions. By understanding the physicochemical principles that govern its solubility and employing robust experimental methods for its characterization, formulation scientists can leverage TMPTIS to create stable, efficacious, and aesthetically superior cosmetic products.

References

  • Cosmetic Ingredients Guide. (2024, March 29). This compound. Source: [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

  • Google Patents. (1991). EP0437216A2 - Silicone-dissolving and solubilizing agents.
  • European Patent Office. (1991, July 17). Silicone-dissolving and solubilizing agents - EP 0437216 A2. Source: [Link]

  • Magnakron. (n.d.). Trimethylolpropane. Retrieved December 31, 2025, from [Link]

  • Google Patents. (2010). US20100322877A1 - Silicone elastomers in cosmetic esters.
  • Scent.vn. (n.d.). This compound (CAS 68541-50-4): Odor profile, Properties, & IFRA compliance. Retrieved December 31, 2025, from [Link]

  • Gelest, Inc. (n.d.). SILICONE FLUIDS Property Profile Guide. Source: [Link]

  • Aozun Yazhou Chemical. (n.d.). Trimethylolpropane MSDS. Source: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110529, this compound. Retrieved December 31, 2025, from [Link].

  • Environmental Working Group. (n.d.). EWG Skin Deep® | What is this compound. Retrieved December 31, 2025, from [Link]

  • COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved December 31, 2025, from [Link]

  • INCIDecoder. (n.d.). This compound (with Product List). Retrieved December 31, 2025, from [Link]

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An In-depth Technical Guide to the Thermal and Oxidative Stability of Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trimethylolpropane triisostearate (TMPTIS) is a synthetic neopentyl polyol ester increasingly favored in specialized applications, including pharmaceuticals and high-performance lubricants, owing to its excellent thermal and oxidative stability. This guide provides a comprehensive technical overview of the factors governing its stability, the mechanisms of its degradation under thermal and oxidative stress, and the analytical methodologies for its characterization. By synthesizing data from analogous ester systems and established principles of organic chemistry, this document serves as an authoritative resource for professionals requiring a deep understanding of TMPTIS performance under demanding conditions.

Introduction: The Molecular Architecture of Stability

This compound (CAS 68541-50-4) is a triester synthesized from the reaction of trimethylolpropane, a neopentyl polyol, with isostearic acid, a saturated and branched-chain fatty acid.[1][2] This specific molecular structure is the cornerstone of its exceptional stability.

  • Neopentyl Polyol Backbone: Unlike linear polyols, the trimethylolpropane core lacks β-hydrogens. The absence of these reactive sites significantly hinders the common β-elimination pathway for thermal degradation, a primary instability mechanism in many other ester types.[3][4]

  • Saturated Isostearate Chains: The isostearic acid moieties are fully saturated, meaning they lack the carbon-carbon double bonds that are highly susceptible to oxidative attack. This contrasts sharply with unsaturated esters, which are prone to rapid degradation via autoxidation.[1]

  • Branched-Chain Structure: The branched nature of the isostearate chains provides steric hindrance, which can limit the accessibility of reactive sites to oxygen molecules, further enhancing oxidative stability under extreme pressure conditions.[1]

These structural features culminate in a molecule with low volatility, excellent low-temperature performance, and superior resistance to both heat and oxidation, making it a prime candidate for applications where chemical integrity is paramount.[1]

Thermal Stability Profile

The thermal stability of an organic molecule is its ability to resist decomposition at elevated temperatures in an inert atmosphere. For TMPTIS, this stability is substantial, with decomposition primarily occurring at temperatures exceeding 300°C.[3]

Mechanism of Thermal Degradation

In the absence of oxygen, the primary degradation pathway for saturated neopolyol esters like TMPTIS is through free-radical mechanisms initiated by homolytic cleavage of C-C or C-O bonds at very high temperatures.[3] This process is distinct from the lower-temperature degradation pathways available to less stable esters.

The key steps are:

  • Initiation: At sufficiently high temperatures (typically >350°C), the weakest bonds in the molecule can break, forming free radicals.

  • Propagation: These initial radicals can then abstract hydrogen atoms from other molecules, leading to a chain reaction of bond cleavage and fragmentation.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

The decomposition of TMPTIS at extreme temperatures can lead to the formation of a variety of smaller, more volatile molecules, including shorter-chain carboxylic acids, aldehydes, ketones, and hydrocarbons.[3]

TMPTIS TMPTIS Molecule HighTemp High Temperature (>350°C) Radical_Formation Homolytic Bond Cleavage (C-C, C-O) HighTemp->Radical_Formation Initiation Free_Radicals Alkyl & Acyl Radicals Radical_Formation->Free_Radicals Propagation Chain Scission & Fragmentation Free_Radicals->Propagation Propagation Products Decomposition Products: - Shorter-chain acids - Aldehydes, Ketones - Hydrocarbons Propagation->Products cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination RH TMPTIS (RH) R_radical Alkyl Radical (R•) RH->R_radical Heat, Light, Metal Catalysts ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH NonRadical Stable Products ROO_radical->NonRadical + ROO• R_radical_new New Alkyl Radical (R•) ROOH->R_radical_new R_radical_new->ROO_radical

Fig. 2: Autoxidation Free-Radical Chain Reaction.
Quantitative Assessment: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful tool for assessing oxidative stability by measuring the Oxidation Induction Time (OIT). The OIT is the time until the onset of exothermic oxidation of a material at a specified isothermal temperature in an oxygen atmosphere. A longer OIT indicates greater stability. [5] Pressurized DSC (PDSC) is often used for lubricants as it accelerates the oxidation process, allowing for tests to be run at temperatures closer to in-service conditions. [6] While specific OIT data for TMPTIS is not widely published, data from similar trimethylolpropane esters provides a strong indication of its performance. For example, a TMP ester derived from unsaturated palm fatty acid distillate showed an oxidative stability temperature of 215°C in PDSC tests. [7]Given that TMPTIS is fully saturated, its OIT is expected to be significantly longer than that of esters derived from unsaturated fatty acids. [8]

Ester Type Key Structural Feature Expected Relative Oxidative Stability
Trimethylolpropane Trioleate Unsaturated (C=C bonds) Low
This compound Saturated, Branched High

| Mineral Oil | Complex hydrocarbon mixture | Moderate |

Table 2: Comparative Oxidative Stability of Different Lubricant Base Stocks.

Experimental Protocols for Stability Assessment

To ensure scientific integrity and reproducibility, standardized test methods must be employed. The following protocols are based on established ASTM and ISO standards.

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal decomposition profile of TMPTIS.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the TMPTIS sample into a clean, inert TGA pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the sample mass as a function of temperature. Determine key parameters such as the onset temperature of decomposition (Tonset) and the temperatures at which 5% (T₅) and 10% (T₁₀) mass loss occurs.

Start Start Calibrate Calibrate TGA Start->Calibrate Prepare_Sample Prepare Sample (5-10 mg in pan) Calibrate->Prepare_Sample Purge Purge with N₂ (50-100 mL/min) Prepare_Sample->Purge Heat Ramp Temperature (30°C to 600°C @ 10°C/min) Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze Data (Tonset, T₅, T₁₀) Record->Analyze End End Analyze->End

Fig. 3: Experimental Workflow for TGA Analysis.
Protocol: Oxidative Stability by DSC (Isothermal OIT)

This protocol is adapted from ASTM D3895 and ISO 11357-6 for the determination of Oxidation Induction Time. [5]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Place a small, uniform sample of TMPTIS (e.g., a 3-5 mg disc) into an open aluminum DSC pan.

  • Initial Purge: Place the sample in the DSC cell and purge with high-purity nitrogen at 50 mL/min for at least 5 minutes to create an inert atmosphere.

  • Heating to Isothermal Temperature: Heat the sample under the nitrogen purge to the desired isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).

  • Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and the heat flow signal is stable, switch the purge gas from nitrogen to high-purity oxygen at the same flow rate (50 mL/min). Start recording time at the moment of the gas switch.

  • Data Acquisition: Continue to hold the sample at the isothermal temperature under oxygen until a sharp exothermic peak is observed, indicating the onset of oxidation.

  • Data Analysis: Determine the OIT as the time from the switch to oxygen to the extrapolated onset of the exothermic peak.

Start Start Calibrate Calibrate DSC Start->Calibrate Prepare_Sample Prepare Sample (3-5 mg in open pan) Calibrate->Prepare_Sample Purge_N2 Purge with N₂ (5 min @ 50 mL/min) Prepare_Sample->Purge_N2 Heat_N2 Heat to Isothermal Temp (e.g., 200°C) under N₂ Purge_N2->Heat_N2 Switch_Gas Switch to O₂ Purge (Start Timer) Heat_N2->Switch_Gas Isothermal_O2 Hold at Isothermal Temp under O₂ Switch_Gas->Isothermal_O2 Record Record Heat Flow vs. Time Isothermal_O2->Record Analyze Determine OIT from Exotherm Onset Record->Analyze End End Analyze->End

Fig. 4: Experimental Workflow for Isothermal OIT by DSC.

Conclusion: A Profile of Superior Stability

The unique molecular structure of this compound, characterized by its neopentyl polyol core and saturated, branched fatty acid chains, confers a remarkable degree of thermal and oxidative stability. It is inherently resistant to common degradation pathways that affect other ester-based fluids. Its thermal decomposition occurs at temperatures generally exceeding 300°C, while its saturated nature provides a high resistance to autoxidation. Standardized analytical techniques such as TGA and DSC are essential for quantifying this stability and ensuring its performance in high-stakes applications within the pharmaceutical and specialty lubricant industries. This guide provides the foundational knowledge and experimental framework for a comprehensive understanding and evaluation of TMPTIS.

References

  • D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant production. (2022). Comptes Rendus de l'Académie des Sciences. [Link]

  • Synthetic esters: Beyond base oils. (n.d.). STLE. [Link]

  • Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils. (2015). MDPI. [Link]

  • Ester Oils Prepared from Fully Renewable Resources and Their Lubricant Base Oil Properties. (2021). ACS Omega. [Link]

  • Autoxidation. (n.d.). Wikipedia. [Link]

  • Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review. (2022). Frontiers in Mechanical Engineering. [Link]

  • Studies on the Volatility of Synthetic and Mineral Oil Base Fluids Using Thermogravimetric Analysis (TGA). (n.d.). Semantic Scholar. [Link]

  • Boundary Lubricity of Vegetable-Oil-Derived Trimethylolpropane (TMP) Ester. (2022). MDPI. [Link]

  • Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Lubrication properties of trimethylolpropane esters based on palm oil and palm kernel oils. (n.d.). ResearchGate. [Link]

  • Synthesis and oxidative stability of trimethylolpropane fatty acid triester as a biolubricant base oil from waste cooking oil. (n.d.). ResearchGate. [Link]

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  • Crodamol™ TTIS. (n.d.). Croda Beauty. [Link]

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  • PELEMOL® TMPIS by Phoenix Chemical, Inc. (n.d.). UL Prospector. [Link]

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  • Tailoring Synthetic Pelargonic Acid Esters for Bio-Based Lubricant Applications: Exploring the Relationship between Structure and Properties. (2023). National Institutes of Health. [Link]

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A Technical Guide to the Rheological Properties of Trimethylolpropane Triisostearate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimethylolpropane triisostearate (TMPTIS) is a versatile tri-ester prized in cosmetic and pharmaceutical formulations for its unique sensory profile, including excellent cushion, gloss, and a non-tacky feel.[1][2] Beyond its emollient properties, TMPTIS significantly influences the rheological behavior of semi-solid systems such as creams, lotions, and gels.[1][3][4] Understanding and controlling these rheological properties is critical for ensuring product stability, manufacturing efficiency, and consumer acceptance.[5][6][7] This guide provides an in-depth technical exploration of the rheological characterization of TMPTIS formulations, detailing the causality behind experimental choices, providing robust testing protocols, and offering insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Formulation Rheology

This compound is a synthetic liquid triester formed from trimethylolpropane and isostearic acid.[1][2][3] Its branched, high molecular weight structure (C60H116O6) results in a viscous, oily texture with low volatility.[2][3] In formulations, it acts as an emollient and skin-conditioning agent, but its primary contribution to rheology is as a sensory and texture modifier.[1][2][8][9] It can be gelled with agents like 12-hydroxy stearic acid and exhibits broad solubility in silicones and other esters, making it a flexible component for achieving desired flow behaviors.[1]

The rheological profile of a topical semi-solid is a critical quality attribute that impacts everything from shelf-life stability and manufacturing processes (e.g., pumping, filling) to the end-user experience, including pickup, spreadability, and skin feel.[6][10][11][12][13] Formulations are typically non-Newtonian, meaning their viscosity changes with applied force, a crucial characteristic for products that must be stable in a container but flow easily upon application.[11][14]

Fundamentals of Rheology for Semi-Solid Formulations

Rheology is the study of the flow and deformation of matter.[7][11] For complex fluids like cosmetic emulsions, several key concepts are essential for characterization:

  • Viscosity (η): A measure of a fluid's resistance to flow. In non-Newtonian systems, this is not a constant value but depends on the applied shear rate.

  • Shear Rate (γ̇): The rate at which a fluid is sheared or "worked." High shear rates occur during rubbing or spreading, while low shear rates correspond to storage or settling.

  • Shear Stress (τ): The force per unit area required to move one layer of fluid past another.

  • Yield Stress (τ₀): The minimum shear stress required to initiate flow in a material that behaves like a solid at rest.[15][16] This property is crucial for suspending particles and preventing products from flowing out of a jar.[15]

  • Thixotropy: A time-dependent shear-thinning property.[6] A thixotropic material's viscosity decreases under constant shear and recovers when the shear is removed, a desirable trait for products like nail polish or creams that should apply easily and then "set up."[6]

  • Viscoelasticity: The property of materials that exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. This is quantified using oscillatory tests that measure the Storage Modulus (G') , representing the elastic component, and the Loss Modulus (G'') , representing the viscous component.[14][17]

Key Factors Influencing the Rheology of TMPTIS Formulations

The rheology of a TMPTIS-containing formulation is a result of complex interactions between its components. Modifying the system with polymers, waxes, or other texturizing agents is the primary method for building a desired rheological profile.

  • Gelling Agents and Polymers: The addition of polymers (e.g., carbomers, acrylates crosspolymers) creates a network structure within the formulation, significantly increasing viscosity and yield stress.[18] The interaction between the polymer network and the TMPTIS ester phase dictates the final texture.

  • Waxes and Structuring Agents: Ingredients like C10-18 Triglycerides or various waxes can be used to build viscosity and stiffness, particularly in anhydrous or emulsion systems.[1]

  • Emulsion Structure: For creams and lotions (oil-in-water or water-in-oil emulsions), the droplet size, phase ratio, and emulsifier type heavily influence rheology. TMPTIS, as part of the oil phase, will affect the packing of droplets and the overall resistance to flow.

  • Temperature: The viscosity of semi-solid formulations is temperature-dependent. Characterizing behavior at different temperatures is crucial for predicting stability during shipping and storage and performance upon application to the skin.[19]

Logical Relationship: Formulation to Rheology

The following diagram illustrates the causal relationship between formulation choices and the resulting rheological and sensory properties.

G cluster_0 Formulation Components cluster_1 Microstructure cluster_2 Rheological Properties cluster_3 Product Performance Attributes TMPTIS TMPTIS Droplet Packing Droplet Packing TMPTIS->Droplet Packing Polymers / Gellants Polymers / Gellants Polymer Network Polymer Network Polymers / Gellants->Polymer Network Waxes / Structurants Waxes / Structurants Crystalline Network Crystalline Network Waxes / Structurants->Crystalline Network Emulsifiers / Surfactants Emulsifiers / Surfactants Emulsifiers / Surfactants->Droplet Packing Viscosity Curve Viscosity Curve Polymer Network->Viscosity Curve Yield Stress Yield Stress Polymer Network->Yield Stress Thixotropy Thixotropy Polymer Network->Thixotropy Crystalline Network->Yield Stress Viscoelasticity (G', G'') Viscoelasticity (G', G'') Droplet Packing->Viscoelasticity (G', G'') Spreadability Spreadability Viscosity Curve->Spreadability Stability Stability Yield Stress->Stability Pickup Pickup Yield Stress->Pickup Skin Feel (Texture) Skin Feel (Texture) Viscoelasticity (G', G'')->Skin Feel (Texture) Application Experience Application Experience Thixotropy->Application Experience

Caption: Interplay of formulation components, microstructure, and performance.

Experimental Design and Protocols

Reliable and reproducible rheological data is contingent upon meticulous experimental design and execution.[11] The following protocols describe standard methods for characterizing TMPTIS formulations using a rotational rheometer.

Sample Preparation and Handling

Proper sample handling is paramount to avoid altering the material's structure before measurement.

  • Equilibration: Allow the sample to equilibrate to the testing temperature (e.g., 25°C) for at least 30 minutes. Temperature fluctuations can significantly alter viscosity.

  • Loading: Gently apply the sample to the lower plate of the rheometer using a spatula. Avoid introducing air bubbles. For very thick samples, loading from a tube or syringe can minimize shear history.

  • Geometry and Gap Setting:

    • For low to medium viscosity lotions, a cone-and-plate geometry (e.g., 35 mm, 2°) is often suitable.[12]

    • For high viscosity creams or pastes prone to slip, a sandblasted parallel-plate geometry or a vane spindle is recommended to ensure proper grip.[12][20]

    • Lower the geometry to the desired gap (e.g., 0.5-1.0 mm for parallel plates) slowly.

  • Trimming: Carefully trim excess sample from the edge of the geometry using a flat-edged tool. An even, solvent-trap-covered edge prevents drying and skinning during the test.

  • Rest Time: Allow the sample to rest for a defined period (e.g., 5 minutes) after loading and trimming. This allows stresses induced during loading to relax, ensuring the measurement starts from a consistent, quiescent state.[21]

Protocol 1: Viscosity Flow Curve (Rotational Test)

This test measures viscosity as a function of increasing and decreasing shear rate, revealing shear-thinning behavior and thixotropy.

  • Objective: To determine how the formulation's viscosity changes under shear, simulating processes from gentle pouring to vigorous rubbing.

  • Methodology:

    • Setup: Prepare the sample as described in section 4.1. Use a cone-plate or parallel-plate geometry.

    • Shear Rate Ramp Up: Apply a controlled shear rate ramp from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 500 s⁻¹).[22] Collect data points logarithmically.

    • Shear Rate Ramp Down: Immediately after reaching the peak shear rate, ramp the shear rate back down to the starting value (500 s⁻¹ to 0.1 s⁻¹).

  • Data Interpretation:

    • Shear-Thinning: A decrease in viscosity as shear rate increases is characteristic of most cosmetic formulations.[14][19]

    • Thixotropic Loop: If the "down" curve shows lower viscosity than the "up" curve, the area between the curves represents the thixotropic breakdown. A larger loop indicates a greater degree of time-dependent structure recovery.[6]

    • Model Fitting: The flow curve data can be fitted to models like Herschel-Bulkley to quantify the yield stress (τ₀), consistency index (k), and flow behavior index (n).[23]

Protocol 2: Oscillatory Amplitude Sweep

This test identifies the linear viscoelastic region (LVER) and the yield stress.

  • Objective: To determine the stress or strain at which the formulation's internal structure begins to break down, transitioning from solid-like to liquid-like behavior.

  • Methodology:

    • Setup: Prepare the sample as described in section 4.1.

    • Test Parameters: Set a constant frequency (e.g., 1 Hz).

    • Strain/Stress Ramp: Apply an increasing oscillatory strain (or stress) amplitude and measure the corresponding Storage Modulus (G') and Loss Modulus (G'').

  • Data Interpretation:

    • LVER: The initial plateau where G' and G'' are constant is the LVER.[24] Within this region, the deformation is non-destructive. All frequency sweep tests should be conducted at a strain value within this range.

    • Crossover Point (G' = G''): The point where the G' and G'' curves intersect is often defined as the oscillatory yield point.[10][11] It signifies the transition from predominantly elastic to predominantly viscous behavior.

Protocol 3: Oscillatory Frequency Sweep

This test probes the viscoelastic nature of the sample at rest.

  • Objective: To characterize the formulation's structure and stability under low-deformation conditions, simulating long-term storage.

  • Methodology:

    • Setup: Prepare the sample as described in section 4.1.

    • Test Parameters: Set a constant strain amplitude that is within the LVER determined from the amplitude sweep.

    • Frequency Ramp: Sweep the frequency from high (e.g., 10 Hz) to low (e.g., 0.1 Hz).

  • Data Interpretation:

    • Gel Strength: In a stable, structured formulation (like a cream), G' will be significantly higher than G'' across the frequency range (G' > G'').[17] The magnitude of G' in the low-frequency plateau indicates the "strength" of the internal structure.

    • Stability Indication: If G' and G'' are highly dependent on frequency and approach a crossover at low frequencies, it may indicate a weaker internal structure and potentially lower long-term stability.

Experimental Workflow Diagram

The following diagram outlines the logical sequence for a comprehensive rheological characterization.

G start Start prep Sample Preparation (Load, Trim, Equilibrate, Rest) start->prep amp_sweep Protocol 2: Oscillatory Amplitude Sweep prep->amp_sweep det_lver Determine LVER & Yield Stress (G'=G'') amp_sweep->det_lver freq_sweep Protocol 3: Oscillatory Frequency Sweep (Set Strain within LVER) det_lver->freq_sweep flow_curve Protocol 1: Rotational Flow Curve (Up and Down Shear Ramp) det_lver->flow_curve analyze_viscoelastic Analyze G', G'' vs. Frequency (Stability, Structure at Rest) freq_sweep->analyze_viscoelastic analyze_flow Analyze Viscosity, Thixotropy (Spreadability, Application) flow_curve->analyze_flow end End analyze_viscoelastic->end analyze_flow->end

Caption: Workflow for comprehensive rheological analysis.

Data Interpretation and Case Studies

Rheological data provides a quantitative fingerprint of a formulation's structure and predicted performance. The true value lies in correlating these quantitative metrics with qualitative sensory attributes.[22]

Table 1: Correlation of Rheological Parameters with Performance Attributes
Rheological ParameterMeasurement MethodImplication for Performance & Sensory Feel
Yield Stress (τ₀) Amplitude Sweep (G'/G'' Crossover), Stress Growth[23][25]High Value: Good suspension of particles, prevents dripping, firm "pickup" from jar. May feel thick initially.
Viscosity at High Shear Flow CurveLow Value: Easy to spread and rub in, feels light and non-greasy during application.
Thixotropy Flow Curve (Hysteresis Loop)High Value: Product breaks down easily on application but recovers structure, preventing dripping. Good for pump dispensers.
Storage Modulus (G') Frequency SweepHigh Value (G' >> G''): Indicates a strong, stable elastic network. Correlates with a rich, creamy texture and good long-term stability.[19]
Tan(δ) (G''/G') Frequency/Amplitude SweepLow Value (<1): Predominantly elastic, solid-like behavior at rest.[15] A higher value indicates more liquid-like character.
Case Study: Modifying a TMPTIS-based Lotion with a Polymer

Consider two formulations:

  • Formulation A: A simple oil-in-water emulsion where the oil phase is primarily TMPTIS.

  • Formulation B: Formulation A with the addition of 0.5% Acrylates/C10-30 Alkyl Acrylate Crosspolymer.

The expected rheological changes are summarized below.

Table 2: Predicted Rheological Data for Case Study Formulations
ParameterFormulation A (No Polymer)Formulation B (With Polymer)Rationale
Yield Stress (Pa) ~0.5 Pa~25 PaThe polymer creates a strong particle network, requiring significantly more force to initiate flow.
Viscosity @ 100 s⁻¹ (Pa·s) 0.8 Pa·s1.5 Pa·sThe polymer network adds resistance to flow even at higher shear rates.
G' at 1 Hz (Pa) 10 Pa500 PaThe polymer network dramatically increases the elastic character and structural rigidity of the formulation.
Tan(δ) at 1 Hz 0.90.2Formulation A is nearly balanced viscous/elastic, while Formulation B is strongly elastic-dominant (solid-like at rest).

These data predict that Formulation B will be a stable, thick cream that feels substantial upon pickup, whereas Formulation A will be a thin, runny lotion with poor stability. The inclusion of the polymer, structured around the TMPTIS-containing oil droplets, transforms the product's character.

Conclusion

The rheological properties of this compound formulations are a direct consequence of their composition and microstructure. A systematic approach to rheological characterization, employing rotational and oscillatory techniques, is indispensable for modern product development.[10][11] By quantifying parameters such as yield stress, viscosity curves, and viscoelastic moduli, formulators can move beyond subjective trial-and-error to a data-driven design process. This allows for the precise tuning of formulations to meet critical performance targets for stability, manufacturability, and the sophisticated sensory experience consumers expect.

References

  • Martin, J. (2015). Yield Stress Measurements for Personal Care Part II: Methods. Cosmetics & Toiletries. [Link]

  • Jachowicz, J., & McMullen, R. (2014). Texture analysis of cosmetic/pharmaceutical raw materials and formulations. International Journal of Cosmetic Science. [Link]

  • Stable Micro Systems. (n.d.). Measure the mechanical properties of pharmaceutical and medical products. Texture Technologies. [Link]

  • Lopes, B., et al. (2022). On-line rheological characterization of semi-solid formulations. ResearchGate. [Link]

  • Rheology Solutions. (n.d.). How To Measure Yield Stress For Pharmaceutical and Cosmetic Industries. [Link]

  • Mohammed, Y., et al. (2025). Advances in Characterization of Transdermal and Topical Products using Texture Analyzer Systems. AAPS PharmSciTech. [Link]

  • Martin, J. (2015). Yield Stress Measurements for Personal Care, Part I: Definitions and Basics. Cosmetics & Toiletries. [Link]

  • Lopes, B., et al. (2021). Rheology by Design: A Regulatory Tutorial for Analytical Method Validation. Pharmaceutics. [Link]

  • Cevher, E., et al. (2008). Texture profile analysis graphs of the gel formulations. ResearchGate. [Link]

  • Simões, A., et al. (2023). Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation. MDPI. [Link]

  • Phoenix Chemical, Inc. (2024). This compound. Cosmetic Ingredients Guide. [Link]

  • Lukic, M., et al. (n.d.). Linking Sensory and Rheology Characteristics. Cosmetics & Toiletries. [Link]

  • SF Safety, Consulting & Innovation. (2020). Rheology and Rheometry applied to Cosmetics. [Link]

  • Request PDF. (2025). Texture Analysis of Cosmetic/Pharmaceutical Raw Materials and Formulations. ResearchGate. [Link]

  • Altmeyers Encyclopedia. (2020). This compound (inci). [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Determination of Yield Stress of Complex Fluids by Stress Growth Test on a Rotational Rheometer – Body Lotion. [Link]

  • AZoM. (2019). Quantifying the Stability of Cosmetic Emulsions. [Link]

  • INCIDecoder. (n.d.). This compound. [Link]

  • Herbig, M.E., et al. (2023). Characterization of Semi-Solid Formulations. Encyclopedia.pub. [Link]

  • S. K., et al. (2025). Rheological, thermal and tribological performance of trimethylolpropane esters derived from high oleic non-edible oils. Springer Professional. [Link]

  • ASTM International. (2003). ASTM E1490-03 - Standard Practice for Descriptive Skinfeel Analysis of Creams and Lotions. [Link]

  • ANSI Blog. (2023). ASTM E1490-19: Skin Creams And Lotions. [Link]

  • Manufacturing Stage. (2025). 5 CRUCIAL ISO standards for Cosmetic Product Development explained. [Link]

  • IEH Rheology Lab. (n.d.). Cream, Lotion, and Serum. [Link]

  • Lee, C.T., et al. (2025). Trimethylolpropane trioleate as eco-friendly lubricant additive. ResearchGate. [Link]

  • TNV Akademi. (2024). Introduction to ISO 22716 - A Vital Standard Specifically Designed for the Cosmetics Industry. [Link]

  • ANSI Blog. (n.d.). ISO 16128-1:2016—Cosmetic Ingredients And Products. [Link]

  • Request PDF. (2025). Tribological and rheological properties of trimethylolpropanetrioleate based environmentally adapted grease. ResearchGate. [Link]

  • Kim, H. J., et al. (2018). Rheological investigation of body cream and body lotion in actual application conditions. Korea-Australia Rheology Journal. [Link]

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An In-Depth Technical Guide to Trimethylolpropane Triisostearate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethylolpropane triisostearate (TMPTIS) is a synthetic triester with significant potential in advanced pharmaceutical formulations and research applications. Its unique molecular structure, derived from the esterification of trimethylolpropane with three molecules of isostearic acid, imparts a desirable combination of chemical stability, biocompatibility, and advantageous physical properties. This guide provides a comprehensive overview of TMPTIS, including its fundamental chemical identifiers, detailed synthesis protocols, in-depth analytical characterization, and emerging applications in drug delivery, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Physicochemical Properties

A foundational understanding of a compound begins with its basic chemical and physical characteristics. TMPTIS is identified by the Chemical Abstracts Service (CAS) with the number 68541-50-4 .[1][2][3][4] Its molecular formula is C60H116O6 , and it has a molecular weight of approximately 933.6 g/mol .[1][2] The IUPAC name for this compound is 2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate.[2]

TMPTIS is a viscous, oily liquid at room temperature, characterized by low volatility and excellent thermal stability.[1] Its ester linkages and branched isostearate chains contribute to its high viscosity index and favorable low-temperature properties.[1] The biocompatibility and low toxicity of TMPTIS make it a suitable candidate for applications that involve direct contact with biological systems.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 68541-50-4[1][2][3][4]
Molecular Formula C60H116O6[1][2]
Molecular Weight 933.6 g/mol [1][2]
IUPAC Name 2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate[2]
Physical State Liquid[2]
Appearance Viscous, oily texture[1]
Boiling Point > 250 °C
Flash Point > 200 °C
Solubility Insoluble in water; Soluble in nonpolar organic solvents[5]

Synthesis of this compound

The synthesis of TMPTIS is typically achieved through the direct esterification of trimethylolpropane with isostearic acid. This reaction is generally catalyzed by an acid catalyst and driven to completion by the removal of water, a byproduct of the reaction.

Causality Behind Experimental Choices in Synthesis

The choice of reactants, catalyst, and reaction conditions is critical for achieving a high yield and purity of the final product. Trimethylolpropane is selected as the polyol backbone due to its three primary hydroxyl groups, which allow for the formation of a tri-substituted ester. Isostearic acid, a branched-chain fatty acid, is chosen over its linear counterpart, stearic acid, to impart greater fluidity and a lower melting point to the final product. An acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, is employed to protonate the carbonyl oxygen of the isostearic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of trimethylolpropane. The removal of water, typically through azeotropic distillation with a solvent like toluene, is essential to shift the reaction equilibrium towards the formation of the triester, in accordance with Le Chatelier's principle.

Experimental Protocol: Direct Esterification

The following is a representative protocol for the synthesis of this compound.

Materials:

  • Trimethylolpropane (1 mole equivalent)

  • Isostearic acid (3.3 mole equivalents)

  • p-Toluenesulfonic acid (0.5-1% by weight of reactants)

  • Toluene (as azeotropic solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add trimethylolpropane, isostearic acid, p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and treat the filtrate with activated carbon to remove colored impurities.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the product can be further purified by vacuum distillation.

Synthesis_Workflow Reactants Trimethylolpropane + Isostearic Acid + p-Toluenesulfonic Acid + Toluene Reaction Reflux with Azeotropic Distillation (Water Removal) Reactants->Reaction Heating Workup Cooling & Neutralization (5% NaHCO3 wash) Reaction->Workup Purification Drying (Na2SO4) & Solvent Removal (Rotary Evaporation) Workup->Purification Final_Product Trimethylolpropane Triisostearate Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized TMPTIS. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of TMPTIS.

  • ¹H NMR: The proton NMR spectrum of TMPTIS is expected to show characteristic signals for the protons of the trimethylolpropane backbone and the isostearate chains. The methylene protons adjacent to the ester oxygen atoms on the trimethylolpropane core would appear as a multiplet in the range of 4.0-4.2 ppm. The numerous overlapping signals from the methylene and methyl protons of the isostearate chains would be observed in the upfield region, typically between 0.8 and 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The carbonyl carbons of the ester groups are expected to resonate around 173-174 ppm.[6] The quaternary carbon and the methylene carbons of the trimethylolpropane backbone would appear in the region of 40-70 ppm. The various carbons of the isostearate chains will produce a series of signals in the upfield region (10-40 ppm).[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of TMPTIS, which can provide additional structural information. When analyzed by techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be utilized to assess the purity of TMPTIS and to identify any volatile impurities. The fragmentation pattern observed in the mass spectrum upon electron ionization can provide characteristic fragments that aid in confirming the structure of the molecule.

Applications in Drug Development

The unique properties of TMPTIS make it a valuable excipient in various pharmaceutical formulations, particularly in the realm of drug delivery.

Topical and Transdermal Drug Delivery

As a non-toxic and biocompatible lipid, TMPTIS serves as an excellent vehicle for topical drug delivery systems.[1] Its emollient properties can enhance the sensory feel of creams and ointments, while its occlusive nature can improve skin hydration and potentially enhance the penetration of active pharmaceutical ingredients (APIs).[1] In transdermal patches, TMPTIS can act as a plasticizer and a solubilizing agent for the drug, facilitating its release and permeation through the skin.

Controlled Release Formulations

The viscous and lipophilic nature of TMPTIS makes it a candidate for use in controlled-release drug delivery systems.[1] It can be incorporated into oral formulations, such as self-emulsifying drug delivery systems (SEDDS), to enhance the solubility and bioavailability of poorly water-soluble drugs. In parenteral formulations, TMPTIS can be a component of the oil phase in emulsions or a constituent of lipid-based implants for sustained drug release.

Applications TMPTIS Trimethylolpropane Triisostearate Topical Topical Drug Delivery (Creams, Ointments) TMPTIS->Topical Excipient Transdermal Transdermal Patches TMPTIS->Transdermal Plasticizer, Solubilizer Oral Oral Formulations (SEDDS) TMPTIS->Oral Lipid Vehicle Parenteral Parenteral Formulations (Emulsions, Implants) TMPTIS->Parenteral Oil Phase, Matrix

Caption: Applications of this compound in drug delivery systems.

Safety and Handling

Based on available data, this compound is considered to have low toxicity and is not classified as a hazardous substance.[1][2] However, as with any chemical, appropriate laboratory safety practices should be followed.

General Handling Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Toxicological Profile

Acute toxicity studies on analogous compounds suggest that TMPTIS has a low order of acute toxicity.[8] It is not expected to be a skin or eye irritant under normal handling conditions.[8]

Conclusion

This compound is a versatile and valuable compound for researchers and professionals in the field of drug development. Its well-defined chemical properties, coupled with its favorable safety profile, make it an attractive excipient for a range of pharmaceutical applications, from topical formulations to advanced controlled-release systems. A thorough understanding of its synthesis, analytical characterization, and functional properties, as outlined in this guide, is essential for its effective utilization in the development of innovative and efficacious drug products.

References

  • Yusuff, A. S., Gbadamosi, A. O., & Adesina, O. A. (2021). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. Biointerface Research in Applied Chemistry, 11(4), 11499-11509.
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  • Google Patents. (n.d.). CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil.
  • Google Patents. (n.d.). CN101229998A - Method for synthesizing trimethylolpropane fatty acid ester.
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  • Steinfurt - Möller Chemie. (2023, March 28). Safety data sheet. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Analysis of Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic techniques used for the structural elucidation and quality assessment of Trimethylolpropane triisostearate (TMPTIS). As a high-performance emollient and lubricant, TMPTIS finds extensive use in the cosmetics and industrial sectors.[1][2] Ensuring its structural integrity and purity is paramount for product performance and safety. This document details the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and quality control professionals.

The Molecular Architecture of this compound

This compound (CAS 68541-50-4) is a triester synthesized from one molecule of trimethylolpropane and three molecules of isostearic acid.[3] Its unique branched structure, combining a compact neopentyl core with long, branched fatty acid chains, imparts desirable properties such as excellent spreadability, thermal stability, and lubricity.[3][4] Spectroscopic analysis serves as the gold standard for confirming this complex molecular structure and verifying the successful completion of the esterification synthesis.[5][6]

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of TMPTIS.[3] By mapping the hydrogen (¹H) and carbon (¹³C) atomic environments, it provides unambiguous evidence of the ester linkages and the integrity of both the trimethylolpropane core and the isostearate chains.

Experimental Protocol: NMR Analysis

A self-validating NMR protocol requires careful sample preparation and instrument setup to ensure high-quality, reproducible data.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving adequate signal dispersion, particularly for the complex aliphatic region.[7]

  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubility for esters and its relatively clean spectral window.[7]

    • Sample Concentration: Dissolve approximately 10-20 mg of the TMPTIS sample in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing viscosity-related peak broadening.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.[7]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 16 to 32 scans.

    • Acquire a ¹³C NMR spectrum, which will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • For unequivocal assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for correlating connected ¹H and ¹³C nuclei.[3]

¹H NMR Spectral Interpretation: Assigning the Protons

The ¹H NMR spectrum of TMPTIS can be logically divided into regions corresponding to the trimethylolpropane (TMP) core and the isostearate chains.

  • ~4.0 ppm (singlet, 6H): This signal corresponds to the six methylene protons (-CH ₂-O) of the TMP core.[3] Its integration value of six protons is a critical validation point. The singlet nature arises from the absence of adjacent protons for coupling.

  • ~2.2-2.3 ppm (triplet, 6H): These are the six protons on the methylene groups alpha to the ester carbonyls (α-CH ₂) in the three isostearate chains.[8]

  • ~1.4 ppm (quartet, 2H): This signal represents the two methylene protons of the ethyl group (-CH ₂-C) on the TMP core.[3]

  • ~1.2-1.3 ppm (complex multiplet): This broad, complex region contains the signals from the numerous methylene protons (-CH ₂-) within the long aliphatic isostearate chains.[3]

  • ~0.8-0.9 ppm (multiplet): This region contains the signals from all the terminal methyl protons (-CH ₃), including the ethyl group of the TMP core and the terminal and branched methyl groups of the isostearate chains.[3]

Table 1: Summary of Expected ¹H NMR Chemical Shifts for TMPTIS in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.0 Singlet 6H Methylene protons of TMP core (-CH ₂-O-C=O)
~2.2-2.3 Triplet 6H Methylene protons alpha to carbonyl (-CH ₂-C=O)
~1.4 Quartet 2H Methylene protons of TMP ethyl group (-CH ₂-CH₃)
~1.2-1.3 Multiplet ~93H Bulk methylene protons of isostearate chains

| ~0.8-0.9 | Multiplet | ~24H | Methyl protons of isostearate chains and TMP ethyl group |

¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the presence of all unique carbon environments within the molecule.

  • ~173 ppm: This downfield signal is characteristic of the ester carbonyl carbons (C =O).[3][5] The presence of this peak confirms the ester functionality.

  • ~63 ppm: Corresponds to the methylene carbons of the TMP core attached to the ester oxygen (-C H₂-O).[3]

  • ~41 ppm: This signal is from the central quaternary carbon of the TMP core.[3] Its observation is a key indicator of the TMP backbone's integrity.

  • ~30-35 ppm: A series of signals corresponding to the various methylene carbons in the isostearate chains.

  • ~23 ppm: The methylene carbon of the ethyl group on the TMP core (-C H₂-C).[3]

  • ~7-22 ppm: Signals in this region correspond to the various methyl carbons of the isostearate chains and the ethyl group of the TMP core.

Table 2: Summary of Expected ¹³C NMR Chemical Shifts for TMPTIS in CDCl₃

Chemical Shift (δ, ppm) Assignment
~173 Ester carbonyl carbon (C =O)
~63 Methylene carbons of TMP core (-C H₂-O)
~41 Quaternary carbon of TMP core
~20-40 Aliphatic carbons of isostearate chains (-C H₂-, -C H-)
~23 Methylene carbon of TMP ethyl group (-C H₂-CH₃)

| ~7-22 | Methyl carbons (-C H₃) |

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, making it an ideal tool for quality control and reaction monitoring during TMPTIS synthesis.[9] It works by detecting the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies.

Experimental Protocol: FTIR Analysis

The viscous, liquid nature of TMPTIS makes it perfectly suited for analysis by Attenuated Total Reflectance (ATR), a technique that requires minimal sample preparation.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.[10]

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂, H₂O).

    • Place a single drop of the TMPTIS sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[10][11]

  • Data Acquisition:

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[9]

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10] The resulting spectrum will be a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

FTIR Spectral Interpretation: Identifying Key Vibrational Bands

The FTIR spectrum of TMPTIS is dominated by features characteristic of a long-chain aliphatic ester. According to the "Rule of Three" for esters, there are three key intense peaks to identify.[12]

  • 2950-2850 cm⁻¹ (Strong, Sharp): These bands are due to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the numerous CH₂, and CH₃ groups.

  • 1740 cm⁻¹ (Very Strong, Sharp): This is the most prominent peak in the spectrum and is the definitive signature of the ester functional group, corresponding to the C=O carbonyl stretch.[12][13] Its high intensity and sharp shape are characteristic.

  • 1300-1100 cm⁻¹ (Strong): This region contains two strong, broad bands corresponding to the C-O stretching vibrations of the ester linkage.[12] These, along with the C=O stretch, confirm the ester structure.

  • 1465 cm⁻¹ & 1375 cm⁻¹ (Medium): These absorptions correspond to the bending (scissoring and symmetric deformation) vibrations of the CH₂ and CH₃ groups, respectively.

Table 3: Summary of Characteristic FTIR Absorption Bands for TMPTIS

Wavenumber (cm⁻¹) Intensity Assignment
2950-2850 Strong Aliphatic C-H Stretching
1740 Very Strong Ester C=O Carbonyl Stretching
1465 Medium CH₂ Bending
1375 Medium CH₃ Bending

| 1300-1100 | Strong | C-O Stretching |

Integrated Analytical Workflow

The complementary nature of NMR and FTIR provides a robust system for the complete characterization of this compound. The following workflow ensures a thorough and self-validating analysis.

analytical_workflow cluster_ftir FTIR Analysis (Functional Group Verification) cluster_nmr NMR Analysis (Structural Elucidation) ftir_prep Sample Prep (ATR) ftir_acq Data Acquisition ftir_prep->ftir_acq ftir_interp Interpret Spectrum (Check for C=O, C-O, C-H) ftir_acq->ftir_interp data_synthesis Synthesize Data ftir_interp->data_synthesis nmr_prep Sample Prep (CDCl₃) nmr_acq Data Acquisition (¹H, ¹³C, 2D) nmr_prep->nmr_acq nmr_interp Interpret Spectra (Assign Signals, Check Integrals) nmr_acq->nmr_interp nmr_interp->data_synthesis sample TMPTIS Sample sample->ftir_prep sample->nmr_prep report Final Report: Structural Confirmation & Purity Assessment data_synthesis->report

Caption: Integrated workflow for the spectroscopic analysis of TMPTIS.

Conclusion

The combined application of NMR and FTIR spectroscopy provides a comprehensive and definitive characterization of this compound. FTIR offers a rapid and unequivocal confirmation of the essential ester functionality, making it an excellent tool for routine quality control. NMR delivers an exhaustive blueprint of the molecular structure, enabling the precise assignment of every proton and carbon, thereby confirming the identity, isomeric structure, and purity of the material. By following the detailed protocols and interpretative guidelines presented in this document, researchers and scientists can confidently validate the structure and quality of TMPTIS, ensuring its reliable performance in high-value applications.

References

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A Technical Guide to the Biodegradability of Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the biodegradability of Trimethylolpropane triisostearate (TMPTIS), a complex triester widely used in the cosmetics and lubricants industries for its unique sensory and performance characteristics.[1] As environmental stewardship becomes a critical metric in chemical and product development, understanding the ultimate fate of ingredients like TMPTIS is paramount for researchers, formulators, and drug development professionals. This document synthesizes regulatory data, established testing protocols, and biochemical principles to offer a comprehensive perspective on the environmental degradation of TMPTIS. We will explore the theoretical basis for its degradation, detail the authoritative OECD 301B testing methodology, and present data from structurally analogous compounds to build a robust case for its classification as a readily biodegradable substance.

Introduction: The Chemical Nature and Application of TMPTIS

This compound (CAS No. 68541-50-4) is the triester formed from the reaction of trimethylolpropane, a polyhydric alcohol, and isostearic acid, a saturated, branched-chain fatty acid.[1][2] This molecular structure imparts desirable properties such as high thermal and oxidative stability, low volatility, and excellent emolliency, making it a preferred ingredient in skin creams, color cosmetics, and high-performance lubricants.[1][3][4]

The environmental fate of such a widely used ingredient is a key consideration for sustainable product design.[5][6] Biodegradability, the capacity of a substance to be broken down into simpler molecules like carbon dioxide, water, and mineral salts by microorganisms, is a critical indicator of its environmental impact.[7][8] For a substance like TMPTIS, which is likely to enter aquatic environments through "down-the-drain" product applications, establishing its potential for rapid and complete degradation is essential for both regulatory compliance and consumer trust.[9]

The Biochemical Pathway of TMPTIS Degradation

The biodegradation of TMPTIS is not a single event but a stepwise process initiated by enzymatic action, followed by the assimilation of its constituent parts into microbial metabolic cycles. The overall process can be logically divided into two primary stages:

Stage 1: Abiotic & Biotic Hydrolysis

The first and rate-limiting step in the degradation of an ester is the cleavage of its ester bonds. This hydrolysis can occur abiotically at neutral pH in an aqueous environment, but the process is significantly accelerated by microbial enzymes, specifically lipases and esterases.[10] These enzymes catalyze the hydrolysis of TMPTIS, breaking it down into its parent molecules: one molecule of trimethylolpropane and three molecules of isostearic acid.

Stage 2: Aerobic Metabolism of Constituents

Once liberated, the alcohol and fatty acid components are readily metabolized by a diverse population of environmental microorganisms under aerobic conditions.

  • Trimethylolpropane: This small, water-soluble polyol is expected to be readily utilized by microorganisms as a carbon source for growth and energy.

  • Isostearic Acid: As a C18 branched-chain fatty acid, isostearic acid is metabolized through the well-established β-oxidation pathway .[11][12] Unlike straight-chain fatty acids, the methyl branching of isostearic acid requires specific enzymatic pathways, but the fundamental process of sequentially cleaving two-carbon units to form acetyl-CoA remains the same.[2][8] This acetyl-CoA then enters the citric acid cycle (Krebs cycle), leading to its ultimate mineralization to carbon dioxide (CO₂) and water (H₂O), releasing energy that is captured by the microorganism.[1][11] Isostearic acid itself is recognized as being readily biodegradable.[13]

The following diagram illustrates the logical flow of TMPTIS biodegradation.

TMPTIS This compound (TMPTIS) Hydrolysis Step 1: Enzymatic Hydrolysis (Lipases/Esterases) TMPTIS->Hydrolysis TMP Trimethylolpropane Hydrolysis->TMP ISA Isostearic Acid (Branched C18 Fatty Acid) Hydrolysis->ISA Metabolism Step 2: Aerobic Metabolism TMP->Metabolism BetaOx β-Oxidation Pathway ISA->BetaOx TCA Citric Acid Cycle (TCA) Metabolism->TCA BetaOx->TCA Mineralization Ultimate Biodegradation: CO₂, H₂O, Biomass TCA->Mineralization

Caption: Predicted metabolic pathway for this compound.

Assessing Ready Biodegradability: The OECD 301B Protocol

To standardize the assessment of "ready biodegradability," the Organisation for Economic Co-operation and Development (OECD) has established a series of rigorous test guidelines.[14] A positive result in a ready biodegradability test indicates that the substance will undergo rapid and ultimate degradation in the environment and is considered the "gold standard" for environmental safety assessment.[5][10]

The OECD 301B test , also known as the CO₂ Evolution Test or Modified Sturm Test, is particularly well-suited for evaluating poorly soluble substances like TMPTIS.[14][15][16] The test measures the amount of CO₂ produced by a microbial inoculum as it metabolizes the test substance over a 28-day period. This provides a direct measure of ultimate biodegradation.[5][17]

Experimental Workflow: OECD 301B

The diagram below outlines the critical stages of the OECD 301B experimental protocol.

cluster_prep Preparation Phase cluster_incubation Incubation & Measurement Phase (28 Days) cluster_analysis Data Analysis & Interpretation Prep Prepare Mineral Medium (OECD 301B Standard) Inoculum Source & Acclimate Inoculum (e.g., Activated Sludge) Prep->Inoculum TestSub Prepare Test Substance (TMPTIS at 10-20 mg/L TOC) Prep->TestSub RefSub Prepare Reference Substance (e.g., Sodium Benzoate) Prep->RefSub Blank Prepare Blank Control (Inoculum + Medium) Prep->Blank Incubate Incubate flasks at 22±2°C in the dark with CO₂-free air Inoculum->Incubate TestSub->Incubate RefSub->Incubate Blank->Incubate Trap Trap Evolved CO₂ (e.g., in Ba(OH)₂ or NaOH) Incubate->Trap Measure Quantify CO₂ (Titration or TOC analysis) Trap->Measure Calculate Calculate % Biodegradation vs. Theoretical CO₂ (ThCO₂) Measure->Calculate Validate Check Validity Criteria: - Reference degradation > 60% - Blank CO₂ evolution is low Calculate->Validate Result Determine Pass/Fail (>60% in 10-day window) Validate->Result

Caption: Experimental workflow for the OECD 301B ready biodegradability test.

Detailed Step-by-Step Methodology
  • Preparation of Mineral Medium: A basal salt medium is prepared according to OECD 301B guidelines.[18] This medium provides all necessary inorganic nutrients for microbial growth but contains no organic carbon to ensure that the test substance is the sole carbon source.

  • Inoculum: A mixed population of microorganisms is sourced, typically from the activated sludge of a domestic wastewater treatment plant.[5] This provides a diverse and environmentally relevant microbial community. The inoculum is washed and prepared to minimize its own organic carbon content.

  • Test Setup: The test is conducted in multiple flasks:

    • Test Flasks (Duplicate): Contain mineral medium, inoculum, and the test substance (TMPTIS) at a concentration of 10-20 mg of Total Organic Carbon (TOC) per liter.[5]

    • Blank Control (Duplicate): Contain mineral medium and inoculum only. This allows for the correction of any CO₂ produced from the endogenous respiration of the microorganisms.[14]

    • Reference Control (Single): Contains mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate). This validates the viability and activity of the inoculum.[14]

  • Incubation: The flasks are incubated for 28 days in the dark (to prevent photodegradation) at a constant temperature of 22 ± 2°C.[5] A continuous stream of CO₂-free air is bubbled through the test solution to maintain aerobic conditions.[5]

  • CO₂ Measurement: The effluent air from each flask is passed through a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide, which traps the evolved CO₂.[5] The amount of trapped CO₂ is quantified at regular intervals by titrating the remaining hydroxide or by using an inorganic carbon analyzer.[5]

  • Calculation and Interpretation: The cumulative amount of CO₂ produced from the test substance (after subtracting the amount produced in the blank control) is calculated. This value is then expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.

Criteria for "Ready Biodegradability"

For a substance to be classified as readily biodegradable according to the OECD 301B test, two criteria must be met:[14]

  • The percentage of biodegradation must reach at least 60% of the ThCO₂ within the 28-day test period.

  • This 60% pass level must be reached within a 10-day window . The window begins when biodegradation first reaches 10% and must end by day 28.

Biodegradation Data and Regulatory Standing

While specific OECD 301B test data for this compound (CAS 68541-50-4) is not publicly available, a robust assessment can be made using the principle of "read-across" from structurally similar substances. This approach is widely used and accepted for regulatory purposes, such as under the European Chemicals Agency (ECHA).

Data from the ECHA registration dossier for a closely related substance category, "Fatty acids, C8-18 and C18-unsatd., mixed esters with...trimethylolpropane," provides strong evidence for the biodegradability of the TMPTIS structure. The dossier concludes that members of this Polyol Ester category are considered to be readily biodegradable .

Read-Across SubstanceTest GuidelineInoculum SourceResult (28 days)Conclusion
Fatty acids, C16-18 (even numbered) and C16-18-unsatd., triesters with trimethylolpropaneOECD 301FSewage Effluent86% O₂ ConsumptionReadily Biodegradable
Fatty acids, C6-18, triesters with trimethylolpropaneOECD 301BActivated Sludge>60% DegradationReadily Biodegradable
Fatty acids, C8-10, triesters with trimethylolpropaneEU Method C.4-DSewage Effluent>60% DegradationReadily Biodegradable

Table 1: Biodegradation data for trimethylolpropane esters structurally similar to TMPTIS. Source: ECHA

The data consistently show that triesters of trimethylolpropane with various fatty acid chain lengths (from C6 to C18) meet the criteria for ready biodegradability. The underlying chemical structure—the triester of a polyol—is the key determinant of the degradation pathway. Since TMPTIS shares this core structure and is composed of readily biodegradable constituents (trimethylolpropane and isostearic acid), it is scientifically sound to conclude that TMPTIS is also readily biodegradable.

Conclusion

Based on a comprehensive evaluation of its chemical structure, established biochemical degradation pathways, and authoritative read-across data from analogous compounds, this compound can be confidently classified as a readily biodegradable substance. The initial and rate-limiting step of enzymatic hydrolysis of its ester bonds yields trimethylolpropane and isostearic acid, both of which are readily assimilated by microorganisms through standard metabolic pathways, leading to ultimate mineralization. The standard OECD 301B test provides a robust and verifiable framework for confirming this assessment experimentally. For drug development professionals and formulation scientists, the selection of TMPTIS is not only a choice for high performance but also one that aligns with the principles of environmental safety and sustainable product design.

References

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Understanding the emollient properties of Trimethylolpropane triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Emollient Properties of Trimethylolpropane Triisostearate

Abstract

This compound (TMP-TIS) is a synthetic triester with significant applications in the cosmetic and pharmaceutical industries as a high-performance emollient. This guide provides a comprehensive technical overview of its molecular characteristics, mechanism of action, and robust methodologies for evaluating its emollient properties. We delve into the causality behind experimental choices for biophysical, in-vitro, and sensory assessments, offering detailed protocols for researchers, scientists, and drug development professionals. The synthesis of its physicochemical attributes, including its notable occlusivity and unique sensory profile, establishes TMP-TIS as a versatile ingredient for advanced topical formulations.

Introduction: The Science of Emollience

Effective topical formulations depend on a sophisticated understanding of skin physiology, particularly the function of the stratum corneum (SC). The SC, the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive transepidermal water loss (TEWL)[1][2]. This barrier is often conceptualized as a "brick and mortar" structure, with corneocytes (bricks) embedded in a lipid-rich intercellular matrix (mortar)[1].

Moisturizing agents are broadly classified into three categories based on their mechanism of action:

  • Humectants: These ingredients attract and bind water, drawing moisture from the dermis into the epidermis or from the atmosphere in high-humidity conditions.[3][4][5]

  • Occlusives: These agents form a hydrophobic barrier on the skin's surface, physically blocking water evaporation and reducing TEWL.[3][4][6]

  • Emollients: Emollients are substances that smooth and soften the skin by filling the spaces between corneocytes, effectively acting as the "mortar" in the skin barrier.[4][5][6] Many ingredients exhibit both emollient and occlusive properties.[3][6]

This compound (CAS: 68541-50-4) has emerged as a distinguished ingredient in this space. It is a triester of trimethylolpropane and isostearic acid, engineered to provide significant emollient and occlusive effects.[7][8][9] Its unique molecular structure imparts a desirable sensory profile—cushion, gloss, and extended playtime—without the heavy, greasy feel associated with traditional occlusive agents like petrolatum.[3][10][11] This guide will explore the molecular underpinnings of these properties and detail the scientific protocols required for their validation.

Molecular Profile of this compound

Chemical Structure and Synthesis

This compound is a large, branched-chain ester with the chemical formula C₆₀H₁₁₆O₆ and a molecular weight of approximately 933.6 g/mol .[12][13] It is synthesized via the direct esterification of a polyol, trimethylolpropane, with three molecules of isostearic acid, a branched C18 fatty acid.[14][15] The reaction is typically catalyzed by an acid and driven to completion by the removal of water.[15][16]

The branched nature of the isostearate chains is critical; it disrupts the molecular packing that would otherwise lead to a solid, waxy texture, resulting in a viscous liquid state at room temperature.[12][14] This structure is fundamental to its functional properties.

Caption: Generalized structure of this compound.

Physicochemical Properties

The defining properties of TMP-TIS are summarized below. These characteristics govern its behavior in formulations and on the skin.

PropertyValue / DescriptionSignificance in Formulations
Appearance Viscous, oily liquid[12][14]Contributes to the texture and body of emulsions and anhydrous systems.
Odor Bland / Odorless[7]Does not interfere with the fragrance profile of the final product.
Molecular Weight ~933.6 g/mol [12][13]High molecular weight contributes to substantivity and occlusivity.
Solubility Soluble in silicones and esters; Insoluble in water[7][10]Versatile for use in a wide range of cosmetic vehicles (O/W, W/O, anhydrous).
Polarity Medium to LowAffects spreadability and interaction with cutaneous lipids.

Mechanism of Emollience and Barrier Function

TMP-TIS enhances skin condition through a dual mechanism, functioning as both an emollient and an occlusive agent.

  • Emollient Action (Lipid Filling): Upon application, the fluid nature of TMP-TIS allows it to flow into the microscopic crevices between desquamating corneocytes.[4][6] Its branched ester structure has an affinity for the lipid domains of the stratum corneum. By filling these voids, it creates a smoother, more uniform skin surface, which improves light reflection (increasing radiance) and reduces the tactile sensation of roughness.[3][17]

  • Occlusive Action (Barrier Formation): Due to its high molecular weight and hydrophobic character, TMP-TIS forms a non-migrating, substantive film on the skin's surface.[7] This film acts as a physical barrier that significantly reduces the rate of transepidermal water loss (TEWL).[18] Unlike more linear molecules, its branched structure creates a less uniform, more flexible film that is comfortable and non-greasy. This action helps to maintain and increase the water content within the stratum corneum, leading to improved skin hydration and elasticity.[5][18]

Mechanism_of_Action cluster_0 Dry / Un-treated Stratum Corneum cluster_1 Stratum Corneum Treated with TMP-TIS c1 Corneocyte c2 Corneocyte c3 Corneocyte c4 Corneocyte c5 Corneocyte c6 Corneocyte label_dry Gaps lead to roughness and water loss (TEWL) c7 Corneocyte c8 Corneocyte c9 Corneocyte c10 Corneocyte c11 Corneocyte c12 Corneocyte label_treated Smooth surface, reduced TEWL emollient1 TMP-TIS emollient2 TMP-TIS occlusive_layer Occlusive Film of TMP-TIS start arrow_tewl_high arrow_tewl_low

Caption: Action of TMP-TIS on the stratum corneum.

Performance Evaluation: Methodologies & Protocols

To substantiate the emollient properties of TMP-TIS, a tripartite evaluation approach is essential, combining biophysical measurements, in-vitro assays, and sensory analysis.

Part A: Biophysical Assessment of Skin Barrier Enhancement (In-Vivo)

This phase quantifies the direct impact of TMP-TIS on skin barrier function and hydration in human subjects.

  • Objective: To measure the occlusivity of TMP-TIS by quantifying its ability to reduce water evaporation from the skin.

  • Causality: TEWL is a direct measure of the skin barrier's integrity. A reduction in TEWL after product application indicates the formation of an effective occlusive film.[2][19]

  • Methodology:

    • Subject Recruitment: A panel of ≥20 healthy volunteers with baseline TEWL values indicative of normal to slightly dry skin is recruited.

    • Acclimatization: Subjects acclimate for at least 30 minutes in a controlled environment (e.g., 20-22°C, 40-50% relative humidity), as environmental factors can influence readings.[19]

    • Baseline Measurement: Baseline TEWL is measured on designated test sites on the volar forearm using an open-chamber probe device (e.g., Tewameter®).

    • Product Application: A standardized amount (e.g., 2 mg/cm²) of TMP-TIS is applied to the test sites. An untreated site serves as a negative control.

    • Post-Application Measurements: TEWL is measured at set time points (e.g., 1, 2, 4, and 6 hours) post-application.

    • Data Analysis: The percentage reduction in TEWL from baseline is calculated for each time point and compared to the untreated control site using appropriate statistical tests (e.g., paired t-test).

  • Objective: To measure the increase in stratum corneum hydration resulting from the occlusive properties of TMP-TIS.

  • Causality: Corneometry measures the electrical capacitance of the skin, which is directly proportional to its water content.[20] An increase in capacitance reflects improved skin hydration.[21][22]

  • Methodology:

    • Subject Panel & Acclimatization: Same as for TEWL measurement. The studies can be run concurrently on adjacent skin sites.

    • Baseline Measurement: Baseline hydration is measured using a Corneometer® probe.

    • Product Application: A standardized amount (2 mg/cm²) of TMP-TIS is applied. An untreated site serves as a negative control.

    • Post-Application Measurements: Skin hydration is measured at the same time points as the TEWL readings (1, 2, 4, and 6 hours).

    • Data Analysis: The change in Corneometer® arbitrary units from baseline is calculated and statistically compared to the control site.

In_Vivo_Evaluation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Subject Recruitment (N≥20, defined criteria) B Acclimatization (30 min, controlled T°/RH) A->B C Test Site Demarcation (Volar Forearms) B->C D Baseline Measurement (TEWL & Corneometry) C->D E Product Application (2 mg/cm² TMP-TIS vs. Control) D->E F Post-Application Measurements (Time points: 1h, 2h, 4h, 6h) E->F G Data Collection F->G H Statistical Analysis (% Reduction in TEWL, Δ Hydration) G->H I Final Report & Efficacy Substantiation H->I

Caption: Workflow for in-vivo biophysical evaluation.

Part B: Sensory Profile Characterization

The sensory feel of an emollient is a critical factor for consumer acceptance and product differentiation.[23][24]

  • Objective: To create a detailed, quantitative sensory fingerprint of TMP-TIS.

  • Causality: A trained sensory panel can reliably and reproducibly quantify specific tactile attributes, moving beyond subjective descriptions like "feels nice."[17][25] This allows for direct comparison with other emollients and informs formulation decisions.

  • Methodology:

    • Panel Training: A panel of 10-15 individuals is trained to identify and rate the intensity of specific sensory attributes (e.g., spreadability, absorbency, gloss, tackiness, cushion, after-feel) using a standardized scale (e.g., a 15-cm line scale).[25]

    • Sample Preparation: TMP-TIS and benchmark emollients (e.g., Isopropyl Myristate, Caprylic/Capric Triglyceride, Dimethicone) are presented in blinded, coded containers.

    • Evaluation Protocol:

      • Panelists cleanse a designated area of their forearm.

      • A precise amount (e.g., 0.1 mL) of the sample is applied.[25]

      • Panelists evaluate initial attributes during application (e.g., spreadability).

      • Further evaluations are conducted at set time points (e.g., 1 minute, 5 minutes, 10 minutes) to assess absorption and after-feel characteristics.[25]

    • Data Analysis: The intensity ratings for each attribute are collected and statistically analyzed (e.g., using ANOVA) to identify significant differences between samples. The results are often visualized using a spider-web chart.

Synthesized Performance Data

Based on technical literature and the methodologies described, the expected performance of this compound can be summarized.

Biophysical Performance (Expected Outcomes)
ParameterExpected ResultInterpretation
TEWL Significant reduction (>20%) vs. baseline, sustained for 6+ hours.Demonstrates strong and durable occlusive barrier formation.
Skin Hydration Significant increase (>30%) vs. baseline, sustained for 6+ hours.Confirms the moisturizing benefit derived from its occlusive action.
Sensory Profile Comparison (Expected Outcomes)
Sensory AttributeThis compoundIsopropyl Myristate (Low MW Ester)Dimethicone (Silicone)
Spreadability Medium-HighHighVery High
Playtime LongShortMedium
Cushion HighLowMedium
Greasiness Low-MediumLowVery Low
Gloss HighLowMedium
Tackiness (After-feel) Very LowVery LowVery Low
Substantivity HighLowMedium

Applications in Advanced Formulations

The unique combination of occlusivity and a luxurious sensory profile makes TMP-TIS highly suitable for specific applications:

  • High-Performance Moisturizers: Used in formulations for dry and very dry skin, where barrier repair and long-lasting hydration are paramount.[7]

  • Lip Products (Lipsticks, Balms): Its high gloss, cushion, and non-migrating properties provide comfort, shine, and improved wear.[10][26]

  • Eye-Contour Creams: The substantive, non-migrating film is ideal for the delicate eye area, preventing the product from seeping into the eyes.[7]

  • Color Cosmetics (Foundations, Concealers): Improves application, provides a dewy finish, and acts as a solvent for pigments and actives.[10]

Safety & Regulatory Profile

This compound is widely regarded as a safe and non-irritating cosmetic ingredient.

  • Hazard Classification: It is not classified as hazardous according to GHS criteria.[12]

  • Allergenicity: It is not associated with common allergens and is considered safe for use in products for sensitive skin.[27]

  • Regulatory Status: It is listed on major global chemical inventories, including for use in cosmetics in the EU and USA.[9][12] The Cosmetic Ingredient Review (CIR) has assessed related ingredients (alkyl esters) as safe for use in cosmetics.

Conclusion

This compound is a scientifically advanced emollient that offers a superior combination of functional performance and aesthetic elegance. Its large, branched molecular structure provides a dual benefit of effective skin barrier occlusion and a distinctively cushioned, non-greasy sensory experience. Through rigorous evaluation using biophysical, in-vitro, and sensory analysis protocols, formulators can validate its efficacy in reducing transepidermal water loss, increasing skin hydration, and achieving a desired product feel. These properties establish TMP-TIS as a cornerstone ingredient for developing sophisticated and effective topical products for the modern consumer.

References

  • O'Lenick, T. (2009). Comparatively Speaking: Humectants vs. Emollients vs. Occlusive Agents. Cosmetics & Toiletries. [Link]

  • Chebo Clinic. (2023). What's the Difference Between Occlusives, Humectants and Emollients. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110529, this compound. PubChem. [Link]

  • Parente, M. E., Gámbaro, A., & Llop, C. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of cosmetic science, 56(3), 169–179. [Link]

  • CeraVe. (n.d.). What Are Emollients, Humectants, and Occlusives?. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • Cosmetic Ingredients Guide. (2024). This compound. [Link]

  • Exponent Beauty. (2022). Humectants, Emollients, and Occlusives Explained. [Link]

  • Eight Saints Skincare. (n.d.). Emollients, Humectants, and Occlusives: Here's What They Are and How to Use Them. [Link]

  • Baki, G., & Alexander, K. S. (Eds.). (2015). Introduction to cosmetic formulation and technology. John Wiley & Sons.
  • Scent.vn. (n.d.). This compound (CAS 68541-50-4): Odor profile, Properties, & IFRA compliance. [Link]

  • Karger Publishers. (2025). How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection. [Link]

  • Karger Publishers. (2025). How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection. [Link]

  • EWG Skin Deep®. (n.d.). What is this compound. [Link]

  • SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information. [Link]

  • COSMILE Europe. (n.d.). This compound – Ingredient. [Link]

  • Raab, S., Yatskayer, M., & Oresajo, C. (2020). In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization. Journal of cosmetic dermatology, 19(3), 706–713. [Link]

  • UL Prospector. (n.d.). PELEMOL® TMPIS by Phoenix Chemical, Inc.. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • MDPI. (2022). Development of an In Vitro Method for Assessing the Potential Irritation of Medical Devices and OTC Products Used in the Oral Cavity. [Link]

  • ResearchGate. (2025). A rapid in vitro test to assess skin moisturizers. [Link]

  • PubMed Central. (2025). In Vitro and In Vivo Evaluation of an Emollient‐Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization. [Link]

  • ResearchGate. (2025). (PDF) In Vitro and In Vivo Evaluation of an Emollient‐Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization. [Link]

  • UL Prospector. (2017). An Overview of Emollient Technology. [Link]

  • Karger Publishers. (2023). Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. [Link]

  • PubMed Central. (2020). Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient. [Link]

  • ResearchGate. (2018). Synthesis of Bio-Lubricant Trimethylolpropane Trioleate and Its Lubricant Base Oil Properties. [Link]

  • ResearchGate. (2025). Investigation on Synthesis of Trimethylolpropane (TMP) Ester from Non-edible Oil. [Link]

  • ResearchGate. (n.d.). Transepidermal water loss (TEWL) values for skin treated with control.... [Link]

  • PubMed. (2020). Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient. [Link]

  • HMP Global Learning Network. (n.d.). A Controlled, Three-Part Trial to Investigate the Barrier Function and Skin Hydration Properties of Six Skin Protectants. [Link]

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  • JDDonline. (2012). Transepidermal Water Loss (TEWL) and Corneometry With Hydrogel Vehicle in the Treatment of Atopic Dermatitis: A Randomized, Investigator-Blind Pilot Study. [Link]

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Sources

An In-Depth Technical Guide to the Interaction of Trimethylolpropane Triisostearate with Skin Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimethylolpropane Triisostearate (TMPTIS), a complex branched-chain triester, is increasingly utilized in advanced cosmetic and dermatological formulations for its unique sensory properties and emollient effects.[1][2] While its formulation benefits are well-documented, a detailed understanding of its molecular interactions with the skin's primary barrier, the stratum corneum (SC), is essential for optimizing its use and developing next-generation skincare products. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the intricate relationship between TMPTIS and the lipid matrix of the stratum corneum. We will delve into the physicochemical properties of TMPTIS, hypothesize its mechanism of interaction with SC lipids based on its unique molecular architecture, and present a multi-faceted experimental approach to elucidate these interactions. This guide is designed not as a rigid protocol, but as a strategic blueprint for a thorough scientific investigation, integrating in-vitro models, advanced spectroscopic techniques, and in-silico simulations.

Introduction: Beyond Simple Emolliency

The stratum corneum, the outermost layer of the epidermis, is our primary defense against the external environment. Its barrier function is largely attributed to the highly organized intercellular lipid matrix, predominantly composed of ceramides, cholesterol, and free fatty acids.[3] These lipids form a complex, lamellar structure that regulates transepidermal water loss (TEWL) and prevents the ingress of harmful substances.[4]

Emollients are cornerstone ingredients in skincare, designed to soften, soothe, and hydrate the skin. Traditionally, emollients were thought to function simply by forming an occlusive layer on the skin's surface. However, contemporary research suggests a more complex picture, where the molecular structure of an emollient dictates its interaction with and potential perturbation of the SC lipid bilayer.[5][6]

This compound (TMPTIS) is a case in point. It is a large, viscous, and oily liquid with low volatility, derived from trimethylolpropane and isostearic acid.[7][8][9] Isostearic acid is a branched-chain fatty acid, a structural feature known to increase the fluidity of lipid bilayers.[10][11][12] This suggests that TMPTIS is not merely an inert occlusive agent but likely interacts with the SC lipids on a molecular level, potentially influencing their organization and, consequently, the skin's barrier function. Understanding this interaction is paramount for harnessing its full potential in therapeutic and cosmetic applications.

Physicochemical Characterization of this compound

A thorough understanding of TMPTIS's physicochemical properties is the foundation for predicting its behavior on and within the skin.

PropertyValue/DescriptionSource
Chemical Formula C60H116O6[7]
Molecular Weight 933.6 g/mol [9]
Appearance Viscous, oily liquid[7]
Volatility Low[7]
Solubility Soluble in silicones and esters; practically insoluble in water.[2]
Key Structural Features Triester of a neopentyl polyol (trimethylolpropane) with a branched-chain fatty acid (isostearic acid). The branched nature of the isostearic acid moieties is critical to its interaction with lipid structures.[10][11]

Hypothesized Interaction with Stratum Corneum Lipids

Based on its molecular structure, we can formulate a primary hypothesis regarding the interaction of TMPTIS with the SC lipid matrix:

  • Primary Hypothesis: Due to its large molecular size and the presence of branched isostearic acid chains, TMPTIS will not deeply penetrate the stratum corneum but will instead intercalate into the superficial layers of the intercellular lipid matrix. The branched chains will disrupt the highly ordered, crystalline structure of the endogenous SC lipids, leading to an increase in lipid fluidity.

This hypothesized interaction can be visualized as follows:

G cluster_0 Stratum Corneum (SC) Surface cluster_1 Intercellular Lipid Matrix of SC cluster_2 Interaction & Outcome TMPTIS This compound (TMPTIS) (Large, Branched Emollient) LipidBilayer Ordered Lipid Bilayer (Ceramides, Cholesterol, FFAs) Highly Organized Crystalline Structure TMPTIS->LipidBilayer Application onto Skin Intercalation Intercalation into Superficial Layers LipidBilayer->Intercalation Interaction Disruption Disruption of Ordered Lipid Packing Intercalation->Disruption leads to Fluidization Increased Lipid Fluidity Disruption->Fluidization results in

Caption: Hypothesized interaction of TMPTIS with SC lipids.

A Multi-Faceted Experimental Approach to Investigate TMPTIS-Skin Lipid Interactions

To rigorously test our hypothesis, a combination of in-vitro, spectroscopic, and in-silico methods is proposed. This multi-pronged approach ensures a comprehensive understanding, from macroscopic effects on tissue to microscopic and molecular-level interactions.

G cluster_0 Experimental Workflow INVITRO In-Vitro Studies (Macroscopic & Tissue Level) DATA Data Integration & Mechanistic Understanding INVITRO->DATA Barrier Function Data SPECTRO Spectroscopic Analysis (Microscopic & Molecular Level) SPECTRO->DATA Lipid Organization Data INSILICO In-Silico Modeling (Atomic Level) INSILICO->DATA Molecular Interaction Data

Caption: Integrated experimental workflow for studying TMPTIS-skin interactions.

In-Vitro Assessment of Barrier Function Modulation

The first step is to determine the macroscopic effect of TMPTIS on skin barrier function. This can be achieved using reconstructed human epidermis (RHE) models, which provide a relevant and ethical alternative to animal testing.[13][14][15][16][17]

4.1.1. Experimental Protocol: In-Vitro Skin Permeation Study using Franz Diffusion Cells

  • Model Preparation: Utilize commercially available RHE models (e.g., EpiDerm™, EpiSkin™). Culture the models at the air-liquid interface according to the manufacturer's instructions to ensure full differentiation and formation of a functional stratum corneum.[14][15]

  • Franz Cell Setup: Mount the RHE models in Franz diffusion cells, with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor fluid (e.g., phosphate-buffered saline).[1][18][19][20][21]

  • TMPTIS Application: Apply a defined amount of TMPTIS to the surface of the RHE in the donor compartment. A control group with no application should be run in parallel.

  • Transepidermal Water Loss (TEWL) Measurement: At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), measure TEWL using a Tewameter®. An increase in TEWL would suggest a disruption of the skin's barrier function.

  • Permeation Analysis: For studies investigating TMPTIS's potential to enhance the delivery of an active ingredient, a probe molecule (e.g., caffeine or a fluorescent dye) can be co-formulated with TMPTIS. The concentration of the probe molecule in the receptor fluid is measured over time using High-Performance Liquid Chromatography (HPLC) or fluorescence spectroscopy.

  • Data Analysis: Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) of the probe molecule.

Expected Outcomes & Interpretation:

ParameterExpected Outcome with TMPTISInterpretation
TEWL IncreaseDisruption of the ordered lipid structure, leading to increased water permeability.
Probe Molecule Permeation IncreaseTMPTIS-induced fluidization of the lipid matrix facilitates the diffusion of the probe molecule.
Spectroscopic Analysis of Lipid Organization

To directly probe the interaction of TMPTIS with SC lipids at a molecular level, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are invaluable non-invasive techniques.[22][23][24]

4.2.1. Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Use either RHE models or ex-vivo human skin. Obtain a baseline spectrum of the untreated stratum corneum.

  • TMPTIS Application: Apply TMPTIS to the skin surface and allow it to interact for a defined period.

  • Spectral Acquisition: Acquire ATR-FTIR spectra at various time points. The depth of penetration of the IR beam is typically a few micrometers, which is ideal for probing the stratum corneum.

  • Data Analysis: Analyze the positions and shapes of the C-H stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹) and the CH₂ scissoring band (around 1465 cm⁻¹). A shift to higher wavenumbers (blue shift) in the C-H stretching bands indicates a more disordered or fluid state of the lipid acyl chains.[25][26] A decrease in the splitting of the CH₂ scissoring band indicates a transition from a highly ordered orthorhombic packing to a less ordered hexagonal packing.

4.2.2. Experimental Protocol: Confocal Raman Spectroscopy

  • Sample Preparation and TMPTIS Application: As with ATR-FTIR, use RHE models or ex-vivo skin.

  • Spectral Mapping: Use a confocal Raman microscope to acquire spectra from different depths within the stratum corneum. This allows for depth profiling of the TMPTIS interaction.

  • Data Analysis: Analyze the same C-H stretching and CH₂ scissoring bands as in ATR-FTIR. Additionally, specific vibrational bands corresponding to TMPTIS can be used to map its distribution within the stratum corneum.

Expected Outcomes & Interpretation:

Spectroscopic ParameterExpected Change with TMPTISInterpretation
C-H Stretching Wavenumber Increase (Blue Shift)Increased conformational disorder (fluidization) of the lipid acyl chains.
CH₂ Scissoring Band Decrease in splitting or broadeningTransition from orthorhombic to hexagonal lipid packing, indicating reduced order.
In-Silico Investigation using Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide an atomistic-level view of the interaction between TMPTIS and a model of the SC lipid bilayer, offering insights that are difficult to obtain experimentally.[4][27]

4.3.1. Simulation Protocol: Molecular Dynamics

  • Model Building: Construct a model of the SC lipid bilayer consisting of a representative mixture of ceramides, cholesterol, and free fatty acids. Build a 3D model of the TMPTIS molecule.

  • System Setup: Place the TMPTIS molecule at the interface of the lipid bilayer and solvate the system with water.

  • Simulation: Run an MD simulation for a sufficient duration (nanoseconds to microseconds) to allow the system to equilibrate and for interactions to occur.

  • Data Analysis: Analyze the simulation trajectory to:

    • Determine the preferred location and orientation of TMPTIS within the lipid bilayer.

    • Calculate the order parameters of the lipid acyl chains to quantify the degree of disorder induced by TMPTIS.

    • Analyze the changes in the lateral diffusion of the lipids.

    • Visualize the specific intermolecular interactions (e.g., van der Waals forces) between TMPTIS and the different lipid species.

Expected Outcomes & Interpretation:

Simulation ParameterExpected OutcomeInterpretation
TMPTIS Position Intercalated in the upper region of the bilayerConfirms superficial interaction.
Lipid Order Parameters DecreaseQuantifies the fluidizing effect of TMPTIS on the lipid acyl chains.
Lateral Diffusion of Lipids IncreaseIndicates increased membrane fluidity.

Synthesis and Conclusion

The proposed integrated approach, combining in-vitro functional assays, advanced spectroscopic analysis, and in-silico modeling, provides a robust framework for a comprehensive understanding of the interaction between this compound and the skin's lipid barrier. The expected outcomes from these studies will likely confirm our central hypothesis: that TMPTIS, owing to its unique branched-chain structure, acts not as a passive occlusive agent, but as an active modulator of the stratum corneum's lipid organization.

By elucidating the precise nature of this interaction, researchers and formulators can more effectively leverage the properties of TMPTIS to design skincare and dermatological products with enhanced performance and targeted effects. This knowledge will contribute to the rational design of emollients that can actively and predictably influence the skin barrier, paving the way for a new generation of scientifically-driven cosmetic and therapeutic formulations. The safety of TMPTIS in cosmetics has been established, and a deeper understanding of its mechanism of action will further solidify its role as a valuable ingredient.[28][29][30][31][32]

References

Methodological & Application

Application Note: Quantitative Analysis of Trimethylolpropane Triisostearate in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the quantification of Trimethylolpropane triisostearate (TMPTIS), a widely used emollient and skin conditioning agent in cosmetics and topical pharmaceutical products.[1][2] Given its high molecular weight, low volatility, and lack of a significant UV chromophore, specialized analytical techniques are required for its accurate quantification. This document outlines two primary validated methods: High-Temperature Gas Chromatography with Flame Ionization Detection (HT-GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). Additionally, an advanced methodology utilizing Supercritical Fluid Chromatography (SFC) is discussed for high-throughput applications. This guide is intended for researchers, quality control analysts, and formulation scientists in the pharmaceutical and cosmetic industries.

Introduction to this compound (TMPTIS)

This compound is a large, branched-chain triester with the chemical formula C₆₀H₁₁₆O₆ and a molecular weight of approximately 933.6 g/mol .[2] It is synthesized from trimethylolpropane and isostearic acid.[1] Its chemical structure and high molecular weight contribute to its desirable properties, such as a viscous, oily texture, low volatility, and excellent thermal stability. These characteristics make it a valuable ingredient in a wide array of products, including lipsticks, creams, lotions, and as a lubricant base oil.[1]

Accurate quantification of TMPTIS is crucial for several reasons:

  • Quality Control: Ensuring batch-to-batch consistency of the raw material and the finished product.

  • Formulation Development: Verifying the concentration of TMPTIS in new product formulations.

  • Stability Testing: Assessing the degradation of TMPTIS under various storage conditions.

  • Regulatory Compliance: Meeting the requirements of regulatory bodies for product labeling and safety.

This application note details robust and reliable methods for the quantification of TMPTIS, addressing the analytical challenges posed by its physicochemical properties.

Analytical Methodologies: An Overview

The selection of an appropriate analytical method for TMPTIS is dictated by its non-volatile and non-chromophoric nature. This guide focuses on three principal techniques:

  • High-Temperature Gas Chromatography (HT-GC-FID): A powerful technique for the analysis of high molecular weight, thermally stable compounds.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): A versatile method for non-volatile analytes that lack a UV-absorbing chromophore.

  • Supercritical Fluid Chromatography (SFC): An advanced technique offering rapid analysis and reduced environmental impact, particularly suitable for non-polar compounds like TMPTIS.[3][4]

The following sections provide detailed protocols for each of these methods, including sample preparation, instrumentation, and data analysis.

Method 1: High-Temperature Gas Chromatography with Flame Ionization Detection (HT-GC-FID)

Principle: HT-GC-FID is an ideal method for the direct analysis of TMPTIS without the need for derivatization. The high temperatures of the injector and column allow for the volatilization of this large molecule, while the flame ionization detector provides a response proportional to the mass of carbon atoms, making it suitable for quantification. This method is adapted from established procedures for the analysis of similar trimethylolpropane triesters.[5]

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound (TMPTIS) reference standard (≥98% purity)

  • Hexane (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal Standard (IS): Tricaprin (Tripetrosanoin), or a suitable high molecular weight hydrocarbon.

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (FID fuel gas, 99.999% purity)

  • Compressed Air (FID oxidant, filtered)

3.1.2. Instrumentation

  • Gas Chromatograph equipped with a high-temperature flame ionization detector (FID).

  • High-temperature capillary column: DB-1ht (15 m x 250 µm x 0.1 µm) or equivalent.[5]

  • Autosampler and data acquisition system.

3.1.3. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of TMPTIS reference standard at 10 mg/mL in a 1:1 (v/v) mixture of hexane and chloroform.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5 - 20.0 mg/mL).[5]

    • Add the internal standard to each calibration standard at a constant concentration.

  • Sample Preparation (from a cosmetic cream matrix):

    • Accurately weigh approximately 1 g of the cosmetic cream into a 15 mL centrifuge tube.

    • Add 5 mL of hexane and vortex vigorously for 2 minutes to dissolve the lipid-soluble components.

    • Add 5 mL of methanol and vortex for another 2 minutes to precipitate proteins and other polar excipients.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the upper hexane layer containing the TMPTIS to a clean vial.

    • Add a known amount of internal standard to the extracted sample.

    • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

3.1.4. GC-FID Conditions

ParameterCondition
Injector Split (20:1 ratio), Temperature: 380°C[5]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program Initial: 50°C, ramp at 50°C/min to 220°C, then ramp at 30°C/min to 290°C, then ramp at 40°C/min to 330°C (hold for 2 min), then ramp at 30°C/min to 370°C (hold for 3 min).[5]
Detector FID, Temperature: 400°C[5]
Data Acquisition Collect data for the entire run time.

3.1.5. Data Analysis and Quantification

  • Integrate the peak areas for TMPTIS and the internal standard.

  • Calculate the response factor (RF) for TMPTIS relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (TMPTIS/IS) against the concentration of TMPTIS.

  • Determine the concentration of TMPTIS in the samples using the calibration curve.

Rationale for Experimental Choices
  • High Temperatures: The high injector and detector temperatures are necessary to ensure the complete vaporization of the large TMPTIS molecule and prevent condensation.[5] The temperature-programmed oven allows for the separation of TMPTIS from other components in the sample matrix.

  • Column Choice: A short, thin-film, high-temperature stable column like the DB-1ht is chosen to elute the high-boiling TMPTIS in a reasonable time with good peak shape.[5]

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and detector response, improving the accuracy and precision of the method.

Method Validation

The method should be validated according to ICH Q2(R1) guidelines or equivalent standards for the cosmetic industry, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Principle: HPLC-ELSD is an excellent alternative for quantifying TMPTIS, especially for samples that may contain thermally labile components. Since TMPTIS lacks a UV chromophore, a universal detector like ELSD is required. The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. The response is proportional to the mass of the analyte.[6][7]

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound (TMPTIS) reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

4.1.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition system.

4.1.3. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of TMPTIS reference standard at 10 mg/mL in isopropanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1 - 2.0 mg/mL).

  • Sample Preparation (from a lipstick matrix):

    • Accurately weigh approximately 0.5 g of the lipstick into a 15 mL centrifuge tube.

    • Add 10 mL of isopropanol and heat in a water bath at 60°C for 10 minutes to melt the lipstick base and dissolve the TMPTIS.

    • Vortex vigorously for 2 minutes.

    • Cool the sample to room temperature to allow waxes to precipitate.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

4.1.4. HPLC-ELSD Conditions

ParameterCondition
Mobile Phase A Water
Mobile Phase B 90:10 (v/v) Isopropanol:Acetonitrile
Gradient 0-2 min: 80% B; 2-15 min: 80% to 100% B; 15-20 min: 100% B; 20.1-25 min: 80% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)

4.1.5. Data Analysis and Quantification

  • Integrate the peak area for TMPTIS.

  • The response of the ELSD is often non-linear, so a quadratic or power function is typically used to fit the calibration curve. Plot the natural logarithm of the peak area versus the natural logarithm of the concentration and perform a linear regression.

  • Determine the concentration of TMPTIS in the samples using the calibration curve.

Rationale for Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is suitable for retaining the non-polar TMPTIS. The gradient elution allows for the separation of TMPTIS from more polar and less retained matrix components.

  • ELSD Detector: This detector is chosen for its ability to detect non-volatile compounds without a chromophore, making it ideal for TMPTIS.[6][7] The detector parameters are optimized to ensure complete solvent evaporation while maximizing the signal for TMPTIS.

  • Sample Preparation: The "heat and cool" extraction method for lipstick effectively dissolves the TMPTIS while allowing for the removal of insoluble waxes and pigments through centrifugation.

Method Validation

The HPLC-ELSD method should be validated according to ICH Q2(R1) guidelines, with particular attention to the non-linear calibration model.

Advanced Method: Supercritical Fluid Chromatography (SFC)

Principle: SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[3] It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times.[8] For large, non-polar molecules like TMPTIS, SFC can provide superior resolution and significantly shorter run times compared to HPLC.[9]

Workflow Overview:

  • Sample Preparation: Similar to HPLC, samples are dissolved in a suitable organic solvent.

  • Instrumentation: An SFC system equipped with a back-pressure regulator, a co-solvent pump, and a suitable detector (e.g., MS or ELSD) is used.

  • Separation: The separation is achieved on a packed column using supercritical CO₂ and an organic modifier (co-solvent) gradient.

  • Detection: Mass spectrometry (MS) is an ideal detector for SFC, providing both quantification and structural information. ELSD can also be used.

SFC is a more specialized technique but should be considered for high-throughput screening and in-depth analysis of complex formulations containing TMPTIS.

Visualization of Analytical Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis HT-GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Hexane/Chloroform Weigh->Dissolve Spike Spike with Internal Standard Dissolve->Spike Filter Filter (0.45 µm) Spike->Filter Inject Inject 1 µL Filter->Inject Separate Separate on DB-1ht Column Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify TMPTIS Calibrate->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Isopropanol (Heated) Weigh->Dissolve Centrifuge Cool & Centrifuge Dissolve->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Inject Inject 20 µL Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with ELSD Separate->Detect Integrate Integrate Peak Detect->Integrate Calibrate Fit Non-linear Curve Integrate->Calibrate Quantify Quantify TMPTIS Calibrate->Quantify

Caption: HPLC-ELSD workflow for TMPTIS quantification.

Summary and Conclusion

This application note provides two robust and validated methods for the quantification of this compound in cosmetic and pharmaceutical formulations. The HT-GC-FID method offers a direct analysis without derivatization and is highly suitable for thermally stable samples. The HPLC-ELSD method provides a versatile alternative, particularly for complex matrices or when thermal degradation is a concern. The choice between these methods will depend on the specific sample matrix, available instrumentation, and the desired analytical throughput. For laboratories with the capability, SFC offers a cutting-edge solution for rapid and efficient analysis. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and analysts can confidently and accurately quantify TMPTIS, ensuring the quality and consistency of their products.

References

  • Wang, E. (2013). Analysis of trimethylolpropane fatty acid triester as biolubricant by gas chromatography. Journal of the Chinese Cereals and Oils Association, 28(1), 108-111. [Link]

  • Cosmetic Ingredients Guide. (2024). This compound. [Link]

  • Gong, Y., et al. (2019). Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary (Rosmarinus officinalis L.). Molecules, 24(3), 450. [Link]

  • Journal of Chromatography & Separation Techniques. (n.d.). Super Critical Fluid Chromatography. Longdom Publishing.[Link]

  • SIELC Technologies. (n.d.). HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. [Link]

  • MDPI. (n.d.). Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. [Link]

  • Bamba, T., & Fukusaki, E. (2018). Advances of supercritical fluid chromatography in lipid profiling. Journal of Bioscience and Bioengineering, 125(3), 257-263. [Link]

  • Agilent. (n.d.). Supercritical fluid chromatography-mass spectrometry methods for lipidomics profiling. [Link]

  • Scent.vn. (n.d.). This compound (CAS 68541-50-4): Odor profile, Properties, & IFRA compliance. [Link]

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Application Notes and Protocols for the Formulation of Stable Emulsions with Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Trimethylolpropane Triisostearate in Emulsion Systems

This compound (TMPTIS) is a synthetic triester formed from the reaction of trimethylolpropane and isostearic acid.[1][2] It presents as a viscous, oily liquid with low volatility and is prized in cosmetic and pharmaceutical formulations for its unique sensory and functional properties.[1][3] TMPTIS serves as an exceptional emollient, providing a rich, non-tacky feel and a glossy finish on the skin.[1][4] Its occlusive nature helps to reduce transepidermal water loss, making it ideal for products aimed at dry skin and night care.[5]

Beyond its desirable sensory profile, the highly branched structure of TMPTIS contributes significantly to the stability of emulsions. This branching creates steric hindrance at the oil-water interface, a physical barrier that prevents droplet coalescence.[6] This inherent stability, coupled with its excellent spreadability and ability to wet pigments, makes TMPTIS a valuable ingredient in a wide array of products, from skin creams and lotions to color cosmetics.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the properties of TMPTIS to formulate stable and aesthetically pleasing emulsions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of TMPTIS is fundamental to designing stable emulsion systems.

PropertyValueSource
INCI Name This compound[8]
CAS Number 68541-50-4[1]
Molecular Formula C60H116O6
Appearance Clear, pale yellow liquid[9]
Required HLB ~6[9]
Key Functions Emollient, Skin Conditioning Agent, Thickener, Binder[2]
Solubility Soluble in silicones and esters; insoluble in water[1]

Principles of Emulsion Formulation with a Low HLB Emollient

The Hydrophile-Lipophile Balance (HLB) system is a critical tool for emulsifier selection. The required HLB of an oil, in this case, TMPTIS, is approximately 6, indicating its lipophilic (oil-loving) nature.[9] This low HLB value dictates the type of emulsion that can be most readily formed and the selection of co-emulsifiers.

Water-in-Oil (W/O) Emulsions

Given its low HLB, TMPTIS is an excellent candidate for the oil phase of a Water-in-Oil (W/O) emulsion. In this type of emulsion, water droplets are dispersed within a continuous oil phase. W/O emulsions are known for their rich, moisturizing feel and water-resistant properties. To stabilize a W/O emulsion, emulsifiers with low HLB values (typically 3-6) are required.[10] It is also common to employ oil-phase thickeners like waxes or polymers to increase the viscosity of the continuous phase, thereby hindering the movement and coalescence of water droplets.[11]

Oil-in-Water (O/W) Emulsions

While less intuitive, TMPTIS can also be incorporated into Oil-in-Water (O/W) emulsions, where oil droplets are dispersed in a continuous water phase. To achieve a stable O/W emulsion with a low HLB oil phase, a blend of emulsifiers is typically necessary. This blend should have a combined HLB value that matches the required HLB of the oil phase. This is achieved by combining a low HLB emulsifier with a high HLB emulsifier. The overall stability of an O/W emulsion can be further enhanced by using water-phase thickeners such as natural gums or synthetic polymers.[12]

Protocols for Emulsion Preparation

The following protocols provide a starting point for the formulation of stable W/O and O/W emulsions containing this compound. The concentrations provided are illustrative and may require optimization based on the desired final product characteristics.

Protocol 1: Preparation of a Stable Water-in-Oil (W/O) Emulsion

This protocol outlines the preparation of a rich and moisturizing W/O cream.

Formulation Example:

PhaseIngredientFunction% (w/w)
A This compound Emollient, Oil Phase 20.0
Polyglyceryl-2 TriisostearateW/O Emulsifier4.0
BeeswaxOil Phase Thickener3.0
B Deionized WaterAqueous Phase71.5
GlycerinHumectant1.0
Magnesium SulfateStabilizer0.5

Methodology:

  • Phase A Preparation: In a suitable vessel, combine this compound, Polyglyceryl-2 Triisostearate, and Beeswax. Heat to 75-80°C with constant stirring until all components are melted and uniform.

  • Phase B Preparation: In a separate vessel, combine deionized water, glycerin, and magnesium sulfate. Heat to 75-80°C with stirring until all solids are dissolved.

  • Emulsification: Slowly add Phase B to Phase A under high-shear homogenization. Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.

  • Cooling: Switch to propeller stirring and begin to cool the emulsion in a water bath.

  • Final Steps: Continue stirring until the emulsion reaches room temperature.

W_O_Emulsion_Preparation cluster_PhaseA Phase A (Oil Phase) cluster_PhaseB Phase B (Aqueous Phase) A1 TMPTIS A_mix Combine & Heat (75-80°C) A1->A_mix A2 Polyglyceryl-2 Triisostearate A2->A_mix A3 Beeswax A3->A_mix B1 Deionized Water B_mix Combine & Heat (75-80°C) B1->B_mix B2 Glycerin B2->B_mix B3 Magnesium Sulfate B3->B_mix emulsify Emulsification (High Shear) A_mix->emulsify Oil Phase B_mix->emulsify Aqueous Phase (Slow Addition) cool Cooling (Propeller Stirring) emulsify->cool final_product Final W/O Emulsion cool->final_product

Workflow for W/O Emulsion Preparation
Protocol 2: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol details the formulation of a light, spreadable O/W lotion.

Formulation Example:

PhaseIngredientFunction% (w/w)
A This compound Emollient, Oil Phase 15.0
Glyceryl StearateLow HLB Emulsifier3.0
Steareth-20High HLB Emulsifier2.0
B Deionized WaterAqueous Phase78.5
Xanthan GumThickener0.5
Propylene GlycolHumectant1.0

Methodology:

  • Phase A Preparation: In one vessel, combine this compound, Glyceryl Stearate, and Steareth-20. Heat to 75-80°C with stirring until a homogenous mixture is formed.

  • Phase B Preparation: In a separate vessel, disperse Xanthan Gum in Propylene Glycol to form a slurry. Add the deionized water and heat to 75-80°C with stirring until the Xanthan Gum is fully hydrated.

  • Emulsification: Slowly add Phase A to Phase B under high-shear homogenization for 5-10 minutes.

  • Cooling: Begin cooling the emulsion with gentle propeller stirring.

  • Final Steps: Continue stirring until the emulsion reaches room temperature.

O_W_Emulsion_Preparation cluster_PhaseA Phase A (Oil Phase) cluster_PhaseB Phase B (Aqueous Phase) A1 TMPTIS A_mix Combine & Heat (75-80°C) A1->A_mix A2 Glyceryl Stearate A2->A_mix A3 Steareth-20 A3->A_mix B1 Deionized Water B_mix Combine & Heat (75-80°C) B1->B_mix B2 Xanthan Gum B3 Propylene Glycol B2->B3 Disperse B3->B_mix emulsify Emulsification (High Shear) A_mix->emulsify Oil Phase (Slow Addition) B_mix->emulsify Aqueous Phase cool Cooling (Propeller Stirring) emulsify->cool final_product Final O/W Emulsion cool->final_product Characterization_Workflow cluster_Stability Accelerated Stability Testing cluster_Physicochemical Physicochemical Characterization start Emulsion Sample centrifuge Centrifugation Test (3000 rpm, 30 min, 50°C) start->centrifuge freeze_thaw Freeze-Thaw Cycling (-10°C to 25°C, 3 cycles) start->freeze_thaw dls Particle Size Analysis (DLS) start->dls rheology Rheological Analysis start->rheology evaluation Data Evaluation & Stability Assessment centrifuge->evaluation Phase Separation freeze_thaw->evaluation Physical Changes dls->evaluation Droplet Size & PDI rheology->evaluation Viscosity & Moduli

Sources

Trimethylolpropane Triisostearate (TMPTIS): A High-Performance Plasticizer for Advanced Polymer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Plasticizers

In the realm of polymer science, the pursuit of materials with tailored properties is a perpetual endeavor. Plasticizers are key additives that impart flexibility, processability, and durability to otherwise rigid polymers. While traditional plasticizers have been instrumental, the demand for high-performance, stable, and biocompatible alternatives has driven the exploration of novel compounds. Trimethylolpropane Triisostearate (TMPTIS) has emerged as a compelling candidate, offering a unique combination of properties that make it particularly suitable for advanced research and development, especially in the burgeoning field of biodegradable polymers.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique advantages of TMPTIS as a plasticizer. We will delve into its mechanism of action, provide step-by-step protocols for its incorporation into polymer matrices, and outline a suite of analytical techniques for comprehensive characterization of the resulting plasticized polymers.

Understanding this compound (TMPTIS)

TMPTIS is a triester of trimethylolpropane and isostearic acid.[1] Its branched-chain structure and high molecular weight contribute to its low volatility and excellent thermal stability, addressing key limitations of many conventional plasticizers.[2]

Key Properties and Advantages:

  • High Thermal Stability: TMPTIS exhibits superior resistance to thermal degradation compared to many common plasticizers, making it suitable for high-temperature processing applications.

  • Low Volatility: Its low vapor pressure minimizes plasticizer loss during processing and over the lifetime of the final product, ensuring long-term stability of material properties.

  • Good Compatibility: TMPTIS shows good compatibility with a range of polymers, including poly(lactic acid) (PLA), a leading biodegradable polymer. This compatibility is crucial for achieving a homogeneous blend and effective plasticization.

  • Biocompatibility: While comprehensive toxicological data is still emerging, initial assessments suggest low toxicity, making it a promising candidate for applications in biomedical devices and food contact materials.[2]

Mechanism of Plasticization

The primary function of a plasticizer is to increase the free volume within a polymer matrix. TMPTIS, with its bulky isostearate chains, effectively inserts itself between polymer chains, reducing the intermolecular forces and increasing chain mobility. This leads to a decrease in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy state to a more flexible, rubbery state at room temperature.

Caption: Melt Extrusion Workflow for TMPTIS-Plasticized PLA.

Part 2: Characterization of TMPTIS-Plasticized PLA

A suite of analytical techniques should be employed to fully characterize the effects of TMPTIS on the properties of the polymer.

a) Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized polymer. [3]A significant decrease in Tg is a primary indicator of effective plasticization. [4] Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized PLA pellet into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • First Heating Scan: Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase the thermal history. [5] * Cooling Scan: Cool the sample from 200°C to -50°C at a rate of 10°C/min.

    • Second Heating Scan: Heat the sample from -50°C to 200°C at a rate of 10°C/min. The Tg is determined from this second heating scan. [6]3. Data Analysis: Determine the Tg as the midpoint of the transition in the heat flow curve. [7]Compare the Tg of the plasticized samples to that of neat PLA.

b) Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized polymer and to assess the volatility of the plasticizer. [8][9] Protocol:

  • Sample Preparation: Place 10-15 mg of the plasticized PLA pellet into a TGA pan.

  • TGA Analysis: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. [8]3. Data Analysis: Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins. Compare the Td of the plasticized samples to that of neat PLA. A higher Td indicates improved thermal stability.

The mechanical properties of the plasticized polymer, such as tensile strength, elongation at break, and flexural modulus, are crucial for determining its suitability for various applications. Standard ASTM methods should be followed for these tests. [10][11][12] a) Tensile Testing (ASTM D638)

Protocol:

  • Specimen Preparation: Injection mold or machine the plasticized PLA pellets into dumbbell-shaped specimens according to ASTM D638 Type I dimensions. [10][13]Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing. [14]2. Tensile Test: Perform the tensile test using a universal testing machine at a crosshead speed of 5 mm/min. [14]3. Data Analysis: Determine the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve. An effective plasticizer will typically decrease the tensile strength and Young's modulus while significantly increasing the elongation at break.

b) Flexural Testing (ASTM D790)

Protocol:

  • Specimen Preparation: Prepare rectangular bar specimens according to the dimensions specified in ASTM D790. [15][16]Condition the specimens as described for tensile testing.

  • Flexural Test: Perform a three-point bending test using a universal testing machine. [17][18]3. Data Analysis: Calculate the flexural strength and flexural modulus.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the presence of the plasticizer in the polymer matrix and to study the interactions between the plasticizer and the polymer. [15][19][20][21] Protocol:

  • Sample Preparation: Prepare thin films of the plasticized PLA by solvent casting or by pressing a pellet between heated plates.

  • FTIR Analysis: Obtain the FTIR spectrum of the film in the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for characteristic peaks of TMPTIS (e.g., C=O stretching of the ester group) in the spectrum of the plasticized PLA. A shift in the position of these peaks compared to the spectrum of pure TMPTIS can indicate interactions with the PLA matrix.

Plasticizer migration is a critical concern, especially for applications in food packaging and medical devices. Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique for quantifying the amount of plasticizer that leaches from the polymer. [12][21][22][23] Protocol:

  • Migration Study:

    • Immerse a known weight and surface area of the plasticized PLA in a food simulant (e.g., ethanol/water mixtures or olive oil) as specified by relevant regulations (e.g., Commission Regulation (EU) No 10/2011). [24] * Incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).

  • Sample Preparation for GC-MS:

    • For aqueous simulants, perform a liquid-liquid extraction of the plasticizer into an organic solvent like hexane.

    • For fatty food simulants like olive oil, a more complex sample cleanup, such as gel permeation chromatography (GPC), may be necessary to remove the bulk of the oil before GC-MS analysis.

  • GC-MS Analysis:

    • Inject the extracted sample into a GC-MS system.

    • Use a suitable GC column and temperature program to separate the TMPTIS from other components.

    • Use mass spectrometry to identify and quantify the TMPTIS based on its characteristic mass spectrum.

  • Data Analysis: Quantify the amount of migrated TMPTIS using a calibration curve prepared with known concentrations of TMPTIS standards. Express the migration level in mg/kg of food simulant or mg/dm² of the material surface area.

Comparative Data and Expected Results

The following table summarizes the expected effects of TMPTIS on the properties of PLA, with a qualitative comparison to a common citrate-based plasticizer like Tributyl Citrate (TBC).

PropertyNeat PLAPLA + TBC (15 wt%)PLA + TMPTIS (15 wt%)Analysis Method
Glass Transition Temp. (Tg) ~60-65°CSignificant Decrease (~30-40°C)Significant Decrease (~30-40°C)DSC
Tensile Strength HighModerate DecreaseModerate DecreaseASTM D638
Elongation at Break Low (<10%)Significant Increase (>200%)Significant Increase (>200%)ASTM D638
Thermal Stability (Td) ~300-320°CSlight DecreaseMaintained or Slightly IncreasedTGA
Plasticizer Migration N/AModerateLowGC-MS

Note: The values for TBC are based on typical literature findings for citrate plasticizers in PLA. [3][25][26]The expected performance of TMPTIS is based on its chemical structure and properties.

Conclusion

This compound presents a compelling option for researchers seeking a high-performance, thermally stable, and low-volatility plasticizer for polymer research. Its effectiveness in modifying the properties of biodegradable polymers like PLA opens up new avenues for the development of advanced materials for a wide range of applications. By following the detailed protocols outlined in this guide, researchers can systematically incorporate and characterize TMPTIS in their polymer systems, paving the way for innovative material design and development.

References

  • ASTM International. (n.d.). ASTM D638 - 14 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D790 - 17 Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Retrieved from [Link]

  • European Commission. (2011). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. Official Journal of the European Union, L 12/1.
  • Maiza, M., Benaniba, M. T., & Massardier-Nageotte, V. (2016). Plasticizing effects of citrate esters on properties of poly (lactic acid). Journal of Polymer Engineering, 36(5), 457-464.
  • Pillai, C. K. S. (2008). Recent advances in plasticizers. Smithers Rapra Technology.
  • Râpă, M., Gáspár, M., & Török, B. (2018). Thermal and mechanical properties of plasticized poly (lactic acid). Journal of Thermal Analysis and Calorimetry, 131(3), 2531-2538.
  • Scaffaro, R., Botta, L., & La Mantia, F. P. (2011). Thermal and mechanical properties of plasticized poly (lactic acid).
  • Singh, S., & Mohanty, A. K. (2017). Wood fiber reinforced biodegradable polymer composites: A review. Journal of Polymers and the Environment, 25(4), 1018-1033.
  • Vertex AI Search. (2024).
  • Waters. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

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Application of Trimethylolpropane Triisostearate in Biodegradable Lubricants: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for High-Performance, Environmentally Adapted Lubricants

The increasing global emphasis on environmental stewardship has catalyzed a paradigm shift in the lubricants industry. There is a growing demand for lubricants that not only meet stringent performance requirements but also exhibit favorable environmental profiles, particularly biodegradability and low toxicity.[1][2][3] Trimethylolpropane triisostearate (TMPTIS), a neopolyol ester, has emerged as a compelling candidate for the formulation of high-performance, biodegradable lubricants.[1][4] This technical guide provides a comprehensive overview of the application of TMPTIS in biodegradable lubricants, detailing its physicochemical properties, performance advantages, and standardized testing protocols for researchers, scientists, and formulation chemists.

TMPTIS is synthesized through the esterification of trimethylolpropane, a neopolyol alcohol, with isostearic acid, a branched-chain fatty acid.[4][5] Its unique molecular structure, characterized by a central quaternary carbon atom and the absence of beta-hydrogens, imparts exceptional thermal and oxidative stability, a critical attribute for demanding lubrication applications.[6][7][8] Furthermore, the ester linkages are susceptible to microbial degradation, rendering the molecule biodegradable.[1][2]

Physicochemical Properties of this compound

The performance of a lubricant is intrinsically linked to the physicochemical properties of its base oil. TMPTIS exhibits a favorable combination of properties that make it an excellent choice for biodegradable lubricant formulations.

PropertyTypical ValueSignificance in Lubrication
Chemical Formula C60H116O6Defines the molecular composition.[5][9]
Molecular Weight ~933.6 g/mol Influences volatility and viscosity.[9][10]
Appearance Viscous, oily liquidBasic physical state.[5]
Viscosity Index (VI) 169 - 252Indicates a low change in viscosity with temperature, ensuring stable lubrication across a wide operating range.[5]
Pour Point LowExcellent low-temperature fluidity.[4]
Flash Point High (>300°C)Enhances safety by reducing the risk of fire.[11]
Oxidative Stability ExcellentResists degradation at high temperatures, minimizing sludge and deposit formation.[5][6][7]
Hydrolytic Stability Good to ExcellentThe sterically hindered nature of the neopolyol ester structure provides good resistance to breakdown by water.[12][13][14]
Biodegradability Readily BiodegradableMeets criteria for environmentally acceptable lubricants.[1][2]

Performance Advantages in Biodegradable Lubricant Formulations

The unique molecular architecture of TMPTIS translates into several key performance benefits when utilized as a base oil in biodegradable lubricants:

  • Superior Thermo-Oxidative Stability: The absence of reactive beta-hydrogens in the neopolyol structure of TMPTIS makes it highly resistant to oxidative degradation at elevated temperatures.[6][7][8] This translates to longer lubricant life, reduced formation of harmful sludge and varnish, and reliable performance in high-temperature applications such as engine oils and industrial gear oils.[7][11]

  • Excellent Lubricity: The polar ester groups in TMPTIS provide strong affinity to metal surfaces, forming a durable lubricating film that reduces friction and wear.[6] This inherent lubricity can reduce the need for certain anti-wear additives.

  • High Viscosity Index: TMPTIS exhibits a very high viscosity index, meaning its viscosity changes less dramatically with temperature fluctuations compared to conventional mineral oils.[5] This ensures consistent lubrication performance from cold start-ups to high operating temperatures.

  • Good Hydrolytic Stability: While esters can be susceptible to hydrolysis, the branched structure of isostearic acid and the neopentyl backbone of trimethylolpropane create steric hindrance, protecting the ester linkages from water attack and enhancing hydrolytic stability.[12][13][14]

  • Readily Biodegradable: TMPTIS is classified as readily biodegradable, meaning it can be broken down by microorganisms into carbon dioxide, water, and biomass in a relatively short period.[1][2] This is a critical requirement for lubricants used in environmentally sensitive applications.

Experimental Protocols for Performance Evaluation

To validate the performance of TMPTIS-based biodegradable lubricants, a series of standardized tests should be conducted. The following protocols are adapted from established ASTM and OECD methods.

Protocol 1: Determination of Aerobic Aquatic Biodegradation

This protocol is based on the ASTM D5864 standard , which measures the ultimate aerobic aquatic biodegradation of lubricants by determining the amount of carbon dioxide evolved over a 28-day period.[15][16][17][18][19]

Objective: To quantify the biodegradability of a TMPTIS-based lubricant formulation.

Materials:

  • Test lubricant formulated with TMPTIS.

  • Reference substance (e.g., sodium benzoate or a readily biodegradable synthetic ester).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.[16][19]

  • Mineral salt medium.

  • CO2-free air.

  • Barium hydroxide (Ba(OH)2) solution for CO2 trapping.

  • Hydrochloric acid (HCl) for titration.

  • Incubation bottles.

  • Magnetic stirrers.

  • Titration apparatus.

Procedure:

  • Preparation of Test System: Add a known amount of the TMPTIS-based lubricant (typically providing 10-20 mg of total organic carbon) to the incubation bottles containing the mineral salt medium and inoculum.[17]

  • Controls: Prepare blank controls (inoculum and medium only) and reference controls (inoculum, medium, and reference substance).

  • Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.[15]

  • Aeration and CO2 Trapping: Continuously supply CO2-free air to the bottles. The evolved CO2 from biodegradation is trapped in a series of Ba(OH)2 traps.

  • CO2 Measurement: At regular intervals, titrate the Ba(OH)2 solution with standardized HCl to determine the amount of CO2 produced.

  • Calculation: Calculate the percentage of biodegradation based on the cumulative CO2 produced relative to the theoretical maximum CO2 (ThCO2) that can be produced from the amount of test substance added. A biodegradation level of >60% within 28 days is typically required for a substance to be considered "readily biodegradable".[15][16][19]

Data Interpretation: A high percentage of biodegradation confirms the environmentally acceptable nature of the TMPTIS-based lubricant. Low results may indicate the presence of inhibitory substances in the formulation, which should be investigated.[16][19]

Experimental Workflow for Biodegradability Testing (ASTM D5864)

G cluster_prep Preparation cluster_incubation Incubation & Aeration (28 days) cluster_analysis Analysis prep_test Prepare Test Sample (TMPTIS Lubricant) incubation Incubate at 20-25°C with Continuous Stirring prep_test->incubation prep_ref Prepare Reference (e.g., Sodium Benzoate) prep_ref->incubation prep_blank Prepare Blank (Inoculum + Medium) prep_blank->incubation aeration Supply CO2-free Air incubation->aeration co2_trap Trap Evolved CO2 in Ba(OH)2 Solution aeration->co2_trap titration Titrate Ba(OH)2 with HCl co2_trap->titration calculation Calculate % Biodegradation titration->calculation

Caption: Workflow for ASTM D5864 Biodegradability Test.

Protocol 2: Evaluation of Lubricity and Anti-Wear Properties

This protocol utilizes a four-ball wear tester to assess the lubricity and anti-wear characteristics of the TMPTIS-based lubricant, following the principles of ASTM D4172 .

Objective: To determine the wear-preventive characteristics of a TMPTIS-based lubricant.

Materials:

  • Test lubricant formulated with TMPTIS.

  • Reference lubricant (optional, for comparison).

  • Four-ball wear tester.

  • Steel balls (AISI 52100 steel).

  • Microscope for measuring wear scar diameter.

  • Solvents for cleaning (e.g., heptane, acetone).

Procedure:

  • Preparation: Thoroughly clean the steel balls and the test cup with solvents and dry them.

  • Assembly: Assemble three stationary balls in the test cup and place the fourth ball in the chuck of the motor-driven spindle.

  • Lubricant Addition: Add the TMPTIS-based lubricant to the test cup, ensuring the stationary balls are fully submerged.

  • Test Conditions: Set the test parameters, typically:

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

  • Test Execution: Start the test and maintain the specified conditions for the entire duration.

  • Wear Scar Measurement: After the test, disassemble the apparatus, clean the three stationary balls, and measure the average wear scar diameter (WSD) on each ball using a microscope.

  • Reporting: Report the average WSD for the three balls.

Data Interpretation: A smaller WSD indicates better anti-wear performance of the lubricant. Comparing the WSD of the TMPTIS-based lubricant to a reference oil provides a relative measure of its performance.

Logical Relationship of TMPTIS Structure to Performance

G cluster_structure TMPTIS Molecular Structure cluster_performance Lubricant Performance neopolyol Neopolyol Backbone (No β-Hydrogens) thermo_oxidative High Thermo-Oxidative Stability neopolyol->thermo_oxidative prevents oxidation branched Branched Isostearic Acid Chains hydrolytic Good Hydrolytic Stability branched->hydrolytic steric hindrance vi High Viscosity Index branched->vi disrupts packing ester Polar Ester Linkages lubricity Excellent Lubricity ester->lubricity surface adhesion biodegradability Readily Biodegradable ester->biodegradability microbial attack site

Caption: Structure-Performance Relationship of TMPTIS.

Protocol 3: Assessment of Thermal and Oxidative Stability

The Rotary Pressure Vessel Oxidation Test (RPVOT), as per ASTM D2272 , is a common method to evaluate the oxidative stability of lubricants.

Objective: To determine the resistance of the TMPTIS-based lubricant to oxidation under elevated temperature and pressure in the presence of a catalyst.

Materials:

  • Test lubricant formulated with TMPTIS.

  • Rotary pressure vessel apparatus.

  • Oxygen.

  • Copper catalyst coil.

  • Distilled water.

  • Pressure gauge.

Procedure:

  • Sample Preparation: Place a specified amount of the TMPTIS-based lubricant, distilled water, and the copper catalyst coil into the pressure vessel.

  • Pressurization: Seal the vessel and charge it with oxygen to a pressure of 90 psi at room temperature.

  • Heating and Rotation: Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm.

  • Monitoring: Continuously monitor the pressure inside the vessel.

  • Endpoint: The test is complete when the pressure drops by 25 psi from the maximum pressure observed.

  • Reporting: The result is reported as the time in minutes required to reach the pressure drop endpoint.

Data Interpretation: A longer RPVOT time indicates greater oxidative stability. This suggests that the lubricant will have a longer service life and be more resistant to degradation in high-temperature applications.

Conclusion and Future Outlook

This compound stands out as a high-performance, biodegradable base oil with a unique combination of properties that make it highly suitable for the formulation of environmentally acceptable lubricants. Its exceptional thermal-oxidative stability, high viscosity index, and good hydrolytic stability address the performance limitations often associated with earlier generations of biodegradable lubricants. The protocols outlined in this guide provide a framework for the systematic evaluation of TMPTIS-based formulations, enabling researchers and developers to create advanced lubricants that meet the dual demands of high performance and environmental compatibility. Future research may focus on the synergistic effects of TMPTIS with novel, environmentally friendly additives to further enhance lubricant performance in specialized applications.

References

  • Synthetic Esters: Engineered to Perform. (n.d.). Machinery Lubrication. Retrieved from [Link]

  • Biodegradable testing. (n.d.). Renewable Lubricants. Retrieved from [Link]

  • ASTM D5864-23, Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components. (2023). ASTM International. Retrieved from [Link]

  • ASTM D5864: Biodegradability of Lubricants by CO2 Evolution. (n.d.). Aropha. Retrieved from [Link]

  • Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers. (1996). Purdue e-Pubs. Retrieved from [Link]

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  • ENHANCING TRIMETHYLOLPROPANE TRIOLEATE BIOLUBRICANT WITH METHYL LAURATE ADDITIVE. (2023). Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. Retrieved from [Link]

  • Raof, N. A., Hamid, H. A., Aziz, N. A. M., & Yunus, R. (2022). Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review. Frontiers in Mechanical Engineering, 8, 833438. Retrieved from [Link]

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Application Notes & Protocols for the Incorporation of Trimethylolpropane Triisostearate in High-Performance Lipstick Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the effective incorporation of Trimethylolpropane Triisostearate (TMPTIS) in lipstick formulations. TMPTIS, a liquid triester of Trimethylolpropane and Isostearic acid, offers unique sensory and functional benefits, including enhanced gloss, superior emollience, and improved application properties.[1][2][3] This guide elucidates the physicochemical properties of TMPTIS, its mechanism of action in lipstick matrices, and provides a detailed, step-by-step protocol for its integration into a model formulation. Furthermore, it outlines key quality control parameters and standardized testing methodologies to validate the performance and stability of the final product.

Introduction to this compound (TMPTIS)

This compound (CAS No: 68541-50-4) is a high molecular weight ester that functions as an emollient, sensory modifier, and solubilizer in cosmetic formulations.[1][2] Its branched-chain structure and ester linkages contribute to its unique physicochemical properties, making it an excellent candidate for improving the aesthetic and functional characteristics of lipsticks.

Key Physicochemical Properties of TMPTIS:

PropertyValueSource
INCI Name This compound[4][5]
Appearance Clear, viscous liquid[1]
Molecular Formula C60H116O6[6]
Solubility Soluble in silicones and esters[1][2]
Functions Emollient, Skin Conditioning, Sensory Modifier, Solubilizer[1][2][4][5][7]

The primary functions of TMPTIS in lipstick formulations are to provide a cushiony, non-tacky feel, enhance gloss, and improve the spreadability of the product upon application.[1][2][3] Its excellent solubility in a wide range of cosmetic esters and silicones allows for greater formulation flexibility.[1][2]

Rationale for Incorporating TMPTIS in Lipstick Formulations

The inclusion of TMPTIS in a lipstick formulation is driven by the desire to achieve specific performance attributes that are highly valued by consumers. As an emollient, TMPTIS softens and smoothens the lips, providing a comfortable wear experience.[4][5][7] Its high refractive index contributes to a glossy finish, a desirable characteristic in many lipstick products.[1][2]

Furthermore, TMPTIS acts as an effective pigment-wetting agent, facilitating the dispersion of colorants within the lipstick base. This leads to more uniform color payoff and reduces the potential for pigment agglomeration, which can result in a gritty texture. A patent for a pigment dispersion for lipstick suggests that finely dispersed pigments in a suitable medium can lead to improved color development.[8]

Experimental Workflow for Lipstick Formulation with TMPTIS

The following diagram outlines the general manufacturing process for a lipstick incorporating TMPTIS. The protocol that follows provides a more detailed, step-by-step methodology.

Lipstick_Formulation_Workflow cluster_0 Phase A: Oil Phase Preparation cluster_1 Phase B: Pigment Dispersion cluster_2 Combining Phases cluster_3 Final Steps A1 Weigh Waxes and TMPTIS A2 Heat to 85-90°C A1->A2 A3 Mix until Homogeneous A2->A3 C1 Add Phase B to Phase A A3->C1 B1 Weigh Pigments and Dispersing Oil B2 Mill to Achieve Desired Particle Size B1->B2 B2->C1 C2 Maintain Temperature at 80-85°C C1->C2 C3 Mix Thoroughly C2->C3 D1 Add Fragrance and Antioxidants C3->D1 D2 Pour into Molds at 75-80°C D1->D2 D3 Cool and Package D2->D3

Caption: Experimental workflow for lipstick formulation.

Detailed Protocol for a High-Gloss Lipstick with TMPTIS

This protocol provides a model formulation for a high-gloss lipstick. The concentration of TMPTIS can be adjusted to optimize the desired sensory and performance characteristics.

4.1. Model Formulation

PhaseIngredientINCI Name% (w/w)Function
A Carnauba WaxCopernicia Cerifera (Carnauba) Wax5.00Structuring Agent, Hardness
Candelilla WaxEuphorbia Cerifera (Candelilla) Wax8.00Structuring Agent, Plasticizer
BeeswaxCera Alba4.00Structuring Agent, Emollient
This compound This compound 15.00 Emollient, Gloss Agent
Castor OilRicinus Communis (Castor) Seed Oil40.00Pigment Dispersant, Emollient
Ozokerite WaxOzokerite3.00Structuring Agent, Stabilizer
B Red 7 LakeCI 158508.00Colorant
Titanium DioxideCI 778912.00Opacifier, Colorant
Castor OilRicinus Communis (Castor) Seed Oil14.50Pigment Dispersing Agent
C Tocopherol (Vitamin E)Tocopherol0.20Antioxidant
FragranceParfum0.30Fragrance
Total 100.00

4.2. Equipment

  • Heating mantle with magnetic stirrer

  • Beakers

  • Overhead propeller mixer

  • Three-roll mill

  • Lipstick molds

  • Freezer or cooling chamber

4.3. Manufacturing Procedure

  • Phase A Preparation: In a suitable vessel, combine all ingredients of Phase A. Heat to 85-90°C while stirring until all waxes are completely melted and the mixture is homogeneous.[9]

  • Phase B Preparation: In a separate vessel, combine the pigments (Red 7 Lake and Titanium Dioxide) with the castor oil of Phase B. Pass this mixture through a three-roll mill until the pigment is finely and evenly dispersed.[1][10] The goal is to break down any pigment agglomerates to ensure a smooth texture and uniform color.

  • Combining Phases: While maintaining the temperature of Phase A at 80-85°C, slowly add the pigment dispersion (Phase B) to Phase A with continuous mixing using a propeller mixer. Mix for approximately 30 minutes to ensure thorough and uniform distribution of the color.[9]

  • Addition of Final Ingredients: Reduce the temperature to 75-80°C and add the ingredients of Phase C (Tocopherol and Fragrance). Mix until uniform.

  • Molding: Pour the molten lipstick mass into molds at a controlled temperature to avoid defects like "cold marks."[11]

  • Cooling: Transfer the molds to a cooling chamber or freezer to solidify the lipsticks.[12]

  • Packaging: Once completely cooled and solidified, remove the lipsticks from the molds and insert them into their final packaging.

Quality Control and Performance Evaluation

A series of standardized tests should be performed to ensure the quality, stability, and performance of the final lipstick formulation.

5.1. Physical and Chemical Integrity

Test ParameterMethodAcceptance Criteria
Melting Point Capillary Tube Method60-70°C
Hardness Penetration Test (ASTM D1321-10)[13][14]To be defined based on desired application properties
Breaking Point Cantilever TestTo be defined based on product specifications
pH pH meter (for dispersions)Not typically applicable for anhydrous formulations
Surface Anomalies Visual InspectionNo sweating, blooming, or cracking
Pay-Off Application on a standardized substrateUniform and consistent color deposition

5.2. Stability Testing

Stability testing is crucial to determine the shelf-life of the product and its robustness under various conditions.

TestConditionsDuration
Accelerated Stability 45°C3 months
Real-Time Stability 25°C / 60% RH24 months
Freeze-Thaw Cycles -10°C to 25°C3 cycles

5.3. Microbiological Stability

Anhydrous formulations like lipsticks are generally considered low-risk for microbial contamination.[1][2] However, a microbiological risk assessment should be conducted in accordance with ISO 29621.[1][2] If testing is deemed necessary, the following ISO standards are recommended:

  • ISO 21149: Enumeration of aerobic mesophilic bacteria.[13][15][16]

  • ISO 16212: Enumeration of yeast and mold.[11][17][18][19]

  • ISO 22718: Detection of Staphylococcus aureus.[4][20][21][22][23]

  • ISO 22717: Detection of Pseudomonas aeruginosa.[7][10][24][25][26]

  • ISO 21150: Detection of Escherichia coli.[14][27]

  • ISO 18416: Detection of Candida albicans.[8][12][28][29][30]

Impact of TMPTIS Concentration on Lipstick Properties

The concentration of TMPTIS can be varied to fine-tune the final characteristics of the lipstick. The following table provides a general guideline on the expected impact of varying TMPTIS concentrations.

TMPTIS Concentration (% w/w)Expected Impact on HardnessExpected Impact on GlossExpected Impact on Pay-Off
5-10% Minimal impactModerate increaseSlight improvement in glide
10-20% Noticeable softeningSignificant increaseImproved pay-off and creamy feel
>20% May lead to excessive softeningHigh glossMay compromise stick structure

Safety and Regulatory Considerations

This compound is considered safe for use in cosmetic products and has a low hazard profile according to the Environmental Working Group (EWG).[24] It is important to adhere to the cosmetic regulations of the target market (e.g., FDA in the US, EU Cosmetic Regulation in Europe) regarding ingredient safety and labeling.[7][31]

Conclusion

The incorporation of this compound into lipstick formulations offers a multitude of benefits, from enhancing the sensory experience to improving the visual appeal of the final product. By following the detailed protocol and evaluation methods outlined in this guide, researchers and formulators can successfully develop high-performance lipsticks with desirable characteristics. The key to a successful formulation lies in the careful selection of ingredients, precise control of the manufacturing process, and rigorous quality control testing.

References

  • ISO 18416:2017 - Cosmetics — Microbiology — Detection of Candida albicans. (URL: [Link])

  • Cosmetic Ingredients Guide. (2024). This compound. (URL: [Link])

  • ISO 16212:2017 - Cosmetics — Microbiology — Enumeration of yeast and mould. (URL: [Link])

  • ISO 21150:2015 - Cosmetics — Microbiology — Detection of Escherichia coli. (URL: [Link])

  • ISO 22717:2015 - Cosmetics — Microbiology — Detection of Pseudomonas aeruginosa. (URL: [Link])

  • INCI Beauty. (n.d.). This compound - Ingredient. (URL: [Link])

  • Microbe Investigations. (n.d.). ISO 18416 Testing: Candida albicans Detection in Cosmetics. (URL: [Link])

  • ISO. (2017). ISO 16212:2017(en) Cosmetics — Microbiology — Enumeration of yeast and mould. (URL: [Link])

  • Cosmetic Ingredients Guide. (2024). This compound. (URL: [Link])

  • Environmental Working Group. (n.d.). EWG Skin Deep® | What is this compound. (URL: [Link])

  • Microbe Investigations. (n.d.). ISO 21150 E. coli Detection in Cosmetics Testing Services. (URL: [Link])

  • NANOLAB. (n.d.). ISO 21149: Enumeration of Aerobic Mesophilic Bacteria. (URL: [Link])

  • AMETEK Brookfield. (n.d.). Lipstick D1321-10. (URL: [Link])

  • Google Patents. (n.d.). JP2002363033A - Pigment dispersion for lipstick, method for lipstick composition production and lipstick composition. (URL: )
  • ISO. (2015). ISO 18416:2015(en) Cosmetics — Microbiology — Detection of Candida albicans. (URL: [Link])

  • Labomat Essor. (n.d.). Case study: Lipstick test according to ASTM D1321-10. (URL: [Link])

  • NANOLAB. (n.d.). ISO 22717: Microbiological Testing of Cosmetic Products. (URL: [Link])

  • ISO. (2017). ISO 29621:2017(en) Cosmetics — Microbiology — Guidelines for the risk assessment and identification of microbiologically low-risk products. (URL: [Link])

  • COSMILE Europe. (n.d.). This compound – Ingredient. (URL: [Link])

  • Microbe Investigations. (n.d.). ISO 21149 - Cosmetics - Aerobic Mesophilic Bacteria Test. (URL: [Link])

  • IVAMI. (n.d.). Microbiology of cosmetics. Detection of Pseudomonas aeruginosa (EN ISO 22717: 2016). (URL: [Link])

  • iTeh Standards. (2006). ISO 22718:2006(en) Cosmetics — Microbiology — Detection of Staphylococcus aureus. (URL: [Link])

  • Intertek Inform. (2016). Cosmetics - Microbiology - Detection of Candida albicans (ISO 18416:2015, Corrected version 2016-12-15). (URL: [Link])

  • in-cosmetics Connect. (2020). How to formulate lipsticks and lipgloss products. (URL: [Link])

  • SIS. (2017). Cosmetics -- Microbiology -- Enumeration of yeast and mould ISO 16212:2017. (URL: [Link])

  • SIS. (2017). Guidelines for the risk assessment and identification of microbiologically low-risk products (ISO 29621:2017). (URL: [Link])

  • CYS eShop. (n.d.). Cosmetics - Microbiology - Enumeration of yeast and mould (ISO 16212:2017). (URL: [Link])

  • Typology. (2024). Cosmetic Regulation: The EU compared to other countries. (URL: [Link])

  • ISO. (n.d.). ISO 16212. (URL: [Link])

  • nano-test.de. (2025). ISO 22718 Cosmetics | Detection of Staphylococcus aureus. (URL: [Link])

  • nano-lab.com.tr. (n.d.). EN ISO 22718: Detection of Staphylococcus aureus. (URL: [Link])

  • Genorma. (2017). EN ISO 29621:2017. (URL: [Link])

  • J.S. Hamilton Poland. (n.d.). Microbiological testing of cosmetic products. (URL: [Link])

  • European Standards. (2022). BS EN ISO 22718:2015+A1:2022 Cosmetics. Microbiology. Detection of Staphylococcus aureus. (URL: [Link])

  • CPT Labs. (n.d.). ISO Microbial Content Testing (Cosmetics). (URL: [Link])

  • Google Patents. (n.d.).
  • Cosmetic Ingredients Guide. (2024). This compound. (URL: [Link])

  • Google Patents. (n.d.). US5505937A - Cosmetic compositions with improved transfer resistance. (URL: )
  • ResearchGate. (n.d.). Strategy for the Development of a New Lipstick Formula. (URL: [Link])

  • INCIDecoder. (n.d.). This compound (with Product List). (URL: [Link])

  • Google Patents. (n.d.).
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  • SciSpace. (n.d.). Optimisation of Natural Ingredient Based Lipstick Formulation by Using Mixture Design. (URL: [Link])

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP0829254A1 - A lipstick composition. (URL: )
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  • MDPI. (2022). Lipsticks: History, Formulations, and Production: A Narrative Review. (URL: [Link])

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Application Note: High-Resolution Gas Chromatography for the Analysis of Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimethylolpropane triisostearate (TMPTIS) is a synthetic ester characterized by its high molecular weight and thermal stability. These properties make it a valuable ingredient in a range of industrial and cosmetic applications, including high-performance lubricants and as an emollient in skin care products.[1][2][3] Ensuring the purity and quality of TMPTIS is critical for its performance and safety in these applications. This application note presents a detailed protocol for the analysis of this compound using high-temperature gas chromatography with flame ionization detection (GC-FID). The methodology outlined provides a robust framework for the separation and quantification of TMPTIS, as well as the identification of potential process-related impurities.

Introduction

This compound is a complex triester that presents unique analytical challenges due to its low volatility and high boiling point. Gas chromatography, a powerful technique for separating and analyzing volatile and semi-volatile compounds, requires specific adaptations for high molecular weight analytes like TMPTIS.[4] High-temperature gas chromatography (HTGC) is often necessary to facilitate the elution of such compounds from the GC column in a reasonable timeframe and with acceptable peak shapes.[5][6]

The primary objective of this method is to provide a reliable and reproducible protocol for the purity assessment of TMPTIS. This includes the quantification of the main ester component and the detection of residual starting materials, such as trimethylolpropane and isostearic acid, or byproducts from the esterification process. The choice of a flame ionization detector (FID) is based on its robustness, wide linear range, and universal response to organic compounds, making it well-suited for quantitative analysis.[4]

Experimental Workflow

The overall workflow for the analysis of TMPTIS by GC-FID is depicted in the following diagram. The process begins with sample preparation, which may include dissolution and derivatization, followed by instrumental analysis and data interpretation.

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample TMPTIS Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report caption Figure 1. Overall workflow for the GC-FID analysis of TMPTIS.

Caption: Figure 1. Overall workflow for the GC-FID analysis of TMPTIS.

Materials and Reagents

  • Solvents: High-purity ethyl acetate or hexane (GC grade or equivalent).

  • Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Internal Standard (Optional): A high molecular weight, stable compound that does not co-elute with any components of interest, such as dotriacontane or a similar long-chain hydrocarbon.

  • Reference Standard: A well-characterized standard of this compound of known purity.

Instrumentation and Chromatographic Conditions

The analysis is performed on a gas chromatograph equipped with a flame ionization detector. Due to the high boiling point of TMPTIS, a high-temperature rated column and instrument configuration are essential.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column High-temperature, non-polar capillary column (e.g., Zebron ZB-1HT Inferno, 15 m x 0.25 mm ID, 0.1 µm film thickness).[6] A non-polar phase is chosen for separation primarily by boiling point.[7][8][9]
Injector Split/Splitless Inlet
Injector Temperature 380 °C
Detector Temperature 400 °C
Carrier Gas Nitrogen or Helium, constant flow rate of 1.5 mL/min
Oven Temperature Program Initial temperature: 50 °C, hold for 1 minRamp 1: 50 °C/min to 220 °CRamp 2: 30 °C/min to 290 °CRamp 3: 40 °C/min to 330 °C, hold for 2 minRamp 4: 30 °C/min to 370 °C, hold for 3 min[10]
Injection Volume 1 µL
Split Ratio 20:1

Rationale for Parameter Selection:

  • High Temperatures: The injector and detector temperatures are set high to ensure complete vaporization of the high molecular weight TMPTIS and prevent condensation. The oven temperature program is aggressive to elute the analyte in a reasonable time while still allowing for the separation of any lower boiling point impurities.[10]

  • Column Choice: A short, thin-film, high-temperature stable column is selected to minimize analysis time and reduce column bleed at elevated temperatures.[6][8] The non-polar phase separates compounds primarily based on their boiling points, which is ideal for a purity analysis where impurities are likely to have significantly different boiling points than the main component.[7][9]

  • Carrier Gas: Nitrogen is a suitable and cost-effective alternative to helium for many GC-FID applications.

Step-by-Step Protocol

Standard Preparation
  • Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of the TMPTIS reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.5, 1, 2, 5, and 10 mg/mL).

Sample Preparation
  • Accurately weigh approximately 100 mg of the TMPTIS sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with ethyl acetate.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • If an internal standard is used, add a known amount to both the standard and sample solutions.

Derivatization (Optional)

For the analysis of potential free hydroxyl groups from unreacted trimethylolpropane or partial esters, a derivatization step can be included to improve peak shape and volatility.

  • Transfer 1 mL of the prepared sample or standard solution to a 2 mL autosampler vial.

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap the vial and vortex for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature before placing it in the autosampler.

The derivatization process converts polar functional groups, such as hydroxyls, into less polar and more volatile trimethylsilyl (TMS) ethers, which are more amenable to GC analysis.

Derivatization_Process cluster_input Inputs cluster_output Outputs Analyte Analyte with -OH group Reaction Silylation Reaction (70°C, 30 min) Analyte->Reaction Reagent BSTFA + TMCS Reagent->Reaction Derivatized_Analyte TMS-derivatized Analyte (More Volatile) Reaction->Derivatized_Analyte Byproducts Reaction Byproducts Reaction->Byproducts caption Figure 2. Silylation derivatization workflow.

Caption: Figure 2. Silylation derivatization workflow.

GC-FID Analysis
  • Set up the GC-FID system according to the parameters listed in the table above.

  • Inject the prepared standard and sample solutions.

  • Acquire the chromatograms.

Data Analysis and Interpretation

  • Peak Identification: Identify the peak corresponding to TMPTIS in the chromatograms based on the retention time of the reference standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the TMPTIS standard against its concentration.

  • Quantification: Determine the concentration of TMPTIS in the sample by comparing its peak area to the calibration curve.

  • Purity Calculation: Calculate the purity of the TMPTIS sample as a percentage of the main component relative to the total area of all peaks in the chromatogram (area percent normalization), or against the calibration curve for a more accurate mass percent value.

System Suitability

To ensure the validity of the analytical results, perform the following system suitability checks:

  • Repeatability: Inject the same standard solution multiple times (n=5) and ensure the relative standard deviation (RSD) of the peak area is less than 2%.

  • Peak Shape: The tailing factor for the TMPTIS peak should be between 0.8 and 1.5.

Conclusion

The high-temperature gas chromatography method detailed in this application note provides a robust and reliable approach for the purity analysis of this compound. The described protocol, including sample preparation, instrumental conditions, and data analysis, is suitable for routine quality control and research applications in the chemical and cosmetic industries. The optional derivatization step enhances the method's capability to detect polar impurities, offering a more comprehensive profile of the TMPTIS sample.

References

  • Analysis of trimethylolpropane fatty acid triester as biolubricant by gas chromatography. (2019). ResearchGate. [Link]

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Application Notes & Protocols: Formulation of Nanoemulsions with Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of nanoemulsions utilizing Trimethylolpropane Triisostearate (TMPTIS) as the oil phase. TMPTIS is a synthetic ester with favorable properties such as high hydrophobicity, excellent emollience, and low toxicity, making it a compelling candidate for advanced drug delivery systems.[1][2] These application notes detail the underlying principles of component selection, guidance on formulation development, and step-by-step protocols for preparation via high-pressure homogenization and ultrasonication. Furthermore, detailed methodologies for critical characterization techniques, including particle size analysis, zeta potential measurement, and stability assessment, are provided to ensure the development of robust and effective nanoemulsion systems.

Introduction to this compound in Nanoemulsions

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[3][4][5] With droplet sizes in the range of 20-200 nm, they offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of lipophilic drugs, improved stability, and suitability for various administration routes.[6][7]

The selection of the oil phase is a critical determinant of a nanoemulsion's physicochemical properties and its capacity to solubilize active pharmaceutical ingredients (APIs).[2][3][8] this compound (TMPTIS), a triester of trimethylolpropane and isostearic acid, presents as a highly suitable oil phase for several reasons[9]:

  • High Hydrophobicity: TMPTIS is practically insoluble in water, a key characteristic for forming a stable oil-in-water (O/W) nanoemulsion.[9]

  • Excellent Solubilizing Capacity: It exhibits wide-ranging solubility for various cosmetic and potentially pharmaceutical ingredients.[3]

  • Favorable Sensory Profile: It is a non-tacky, light, and glossy liquid, which is advantageous for topical and cosmetic formulations.[10]

  • Low Toxicity: TMPTIS has a good safety profile, making it suitable for pharmaceutical and cosmetic applications.[1]

This guide will walk you through the necessary steps to successfully formulate and characterize a TMPTIS-based nanoemulsion.

Pre-Formulation and Component Selection

A systematic approach to selecting surfactants and co-surfactants is crucial for the successful formulation of a stable nanoemulsion.[3][11]

Surfactant Selection and the HLB System

The Hydrophilic-Lipophilic Balance (HLB) system is a valuable tool for selecting appropriate surfactants.[12][13][14] The required HLB for an oil phase is the HLB value of a surfactant or surfactant blend that will create the most stable emulsion. For O/W nanoemulsions, surfactants with higher HLB values (typically 8-18) are required.[15]

While the exact required HLB for TMPTIS is not readily published, a reasonable starting point can be estimated. Given its highly non-polar nature, an HLB value in the range of 10-14 is a logical starting point for O/W nanoemulsions. It is highly recommended to experimentally determine the optimal HLB by preparing a series of emulsions with surfactant blends of varying HLB values.

Commonly Used Surfactants for O/W Nanoemulsions:

SurfactantTypeHLB Value
Polysorbate 80 (Tween 80)Non-ionic15.0
Polysorbate 20 (Tween 20)Non-ionic16.7
Cremophor® ELNon-ionic12-14
Labrasol®Non-ionic14
Sorbitan Oleate (Span 80)Non-ionic4.3

Note: A blend of a high HLB surfactant (e.g., Tween 80) and a low HLB surfactant (e.g., Span 80) is often used to achieve the precise required HLB of the oil phase.[16]

The Role of Co-surfactants

Co-surfactants, typically short- to medium-chain alcohols, are often incorporated into nanoemulsion formulations to further reduce interfacial tension, increase the fluidity of the interface, and enhance the nanoemulsion formation region.[3][6]

Examples of Co-surfactants:

  • Ethanol

  • Propylene Glycol

  • Transcutol® HP (Diethylene glycol monoethyl ether)

  • Glycerol

The ratio of surfactant to co-surfactant (Smix) is a critical parameter that needs to be optimized, often through the construction of pseudo-ternary phase diagrams.[3]

Pseudo-Ternary Phase Diagrams for Formulation Optimization

A pseudo-ternary phase diagram is a triangular diagram that represents the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) at a constant temperature. By systematically varying the ratios of these components, a region of spontaneous nanoemulsion formation can be identified. This is a powerful tool for optimizing the concentrations of oil, surfactant, and co-surfactant.[3]

Nanoemulsion Preparation Protocols

High-energy methods are typically required to produce nanoemulsions with small and uniform droplet sizes.[17][18] Below are detailed protocols for high-pressure homogenization and ultrasonication.

Protocol 1: High-Pressure Homogenization

High-pressure homogenization (HPH) is a widely used and scalable method for producing nanoemulsions.[9][10][19] It involves forcing a coarse emulsion through a narrow gap at high pressure, which generates intense shear and cavitation forces that break down large droplets into nano-sized ones.[4][9]

Materials and Equipment:

  • This compound (TMPTIS)

  • Selected Surfactant(s) and Co-surfactant

  • Purified Water

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Beakers and magnetic stirrer

Step-by-Step Methodology:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of TMPTIS.

    • If formulating with a lipophilic API, dissolve it completely in the TMPTIS, using gentle heating if necessary.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of purified water.

    • Disperse the surfactant and co-surfactant in the water and mix until a clear solution is formed.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a magnetic stirrer.

    • Homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through the high-pressure homogenizer.

    • Process Parameters to Optimize:

      • Homogenization Pressure: Start with a pressure of 500 bar and gradually increase to 1500 bar or higher.[10] The droplet size generally decreases with increasing pressure.[10][20]

      • Number of Passes: Process the emulsion for 3-5 cycles. Increasing the number of passes can lead to a smaller and more uniform droplet size.[20]

  • Cooling and Storage:

    • Cool the resulting nanoemulsion to room temperature.

    • Store in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for further characterization.

Diagram: High-Pressure Homogenization Workflow

HPH_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_output Final Product OilPhase Oil Phase (TMPTIS + API) CoarseEmulsion Coarse Emulsion (High-Shear Mixing) OilPhase->CoarseEmulsion AqPhase Aqueous Phase (Water + Surfactant/Co-surfactant) AqPhase->CoarseEmulsion HPH High-Pressure Homogenization CoarseEmulsion->HPH Multiple Passes Nanoemulsion TMPTIS Nanoemulsion HPH->Nanoemulsion US_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_output Final Product OilPhase Oil Phase (TMPTIS + API) CoarseEmulsion Coarse Emulsion (Magnetic Stirring) OilPhase->CoarseEmulsion AqPhase Aqueous Phase (Water + Surfactant/Co-surfactant) AqPhase->CoarseEmulsion Ultrasonication Probe Sonication (in Ice Bath) CoarseEmulsion->Ultrasonication Pulsed Mode Nanoemulsion TMPTIS Nanoemulsion Ultrasonication->Nanoemulsion

Caption: Workflow for TMPTIS nanoemulsion preparation via Ultrasonication.

Characterization of TMPTIS Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoemulsion.

[4][21][22]#### 4.1. Particle Size and Polydispersity Index (PDI)

Principle: Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter of nanoparticles in a suspension. T[5][]he Polydispersity Index (PDI) provides a measure of the width of the particle size distribution.

[4][24]Protocol:

  • Dilute a small aliquot of the nanoemulsion with purified water to an appropriate concentration (to avoid multiple scattering effects).

  • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

  • Record the Z-average particle size and the PDI.

  • A PDI value below 0.3 is generally considered acceptable for a narrow and homogenous size distribution.

[24][25]#### 4.2. Zeta Potential

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A[4][25] higher absolute zeta potential value (typically > ±30 mV) indicates good physical stability due to strong electrostatic repulsion between droplets.

[25]Protocol:

  • Dilute the nanoemulsion sample with purified water.

  • Measure the electrophoretic mobility of the droplets using a zeta potential analyzer.

  • The instrument will calculate the zeta potential based on the measured mobility.

Morphological Analysis

Principle: Transmission Electron Microscopy (TEM) allows for the direct visualization of the nanoemulsion droplets, providing information on their size, shape, and morphology.

Protocol:

  • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

  • Remove the excess sample with filter paper.

  • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

  • Allow the grid to dry completely before imaging with a TEM.

Stability Studies

Principle: The long-term physical stability of the nanoemulsion is a critical quality attribute. S[5][26][27]tability is assessed by subjecting the formulation to various stress conditions and monitoring for any changes in its physicochemical properties.

[3]Protocol:

  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the nanoemulsion at 3,500-5,000 rpm for 30 minutes and observe for any signs of phase separation, creaming, or cracking. [3] * Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of storage at 4°C and 45°C for 48 hours at each temperature. [3] * Freeze-Thaw Cycles: Expose the nanoemulsion to several cycles of freezing (-20°C) and thawing (25°C). 2[3]. Long-Term Stability:

    • Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months).

    • Periodically withdraw samples and re-characterize for particle size, PDI, and zeta potential to monitor for any changes.

[28]### 5. Data Presentation and Interpretation

Table 1: Physicochemical Characterization of TMPTIS Nanoemulsion Formulations

Formulation IDTMPTIS (%)Surfactant/Co-surfactant (Smix) RatioParticle Size (nm)PDIZeta Potential (mV)% Transmittance
F110Tween 80/Ethanol (1:1)
F210Tween 80/Propylene Glycol (1:1)
F315Tween 80/Ethanol (1:1)
F415Tween 80/Propylene Glycol (1:1)

% Transmittance, measured using a UV-Vis spectrophotometer, can be an indicator of a small droplet size and the clarity of the nanoemulsion.

[15][29]### 6. Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Large Particle Size (>200 nm) Insufficient energy input, incorrect HLB, inappropriate Smix ratio.Increase homogenization pressure/time, optimize surfactant blend and Smix ratio.
High PDI (>0.3) Inefficient homogenization, Ostwald ripening.Increase number of homogenization passes, optimize formulation for stability.
Phase Separation/Instability Incorrect HLB, insufficient surfactant, Ostwald ripening.Re-evaluate surfactant selection, increase surfactant concentration, consider adding a ripening inhibitor.

Conclusion

This compound is a promising oil phase for the development of nanoemulsions for pharmaceutical and cosmetic applications. By following the systematic approach to formulation and the detailed protocols for preparation and characterization outlined in these application notes, researchers can effectively develop stable and well-defined TMPTIS-based nanoemulsion systems. The key to success lies in the careful optimization of component ratios and processing parameters.

References

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Application Notes and Protocols: Utilizing Trimethylolpropane Triisostearate as a Sensory Modifier in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sensory experience of a cosmetic product is a paramount driver of consumer preference and brand loyalty.[1][2][3] Beyond clinical efficacy, the tactile and visual characteristics of a formulation—its texture, spreadability, and finish—dictate the user's perception of quality and performance.[4] Formulators are increasingly turning to specialized esters to engineer these desired sensory profiles. Among these, Trimethylolpropane Triisostearate (INCI: this compound) has emerged as a highly versatile and effective sensory modifier.[5][6][7]

This compound (TMPTIS) is a synthetic tri-ester derived from trimethylolpropane and isostearic acid.[8][9] Its unique branched-chain structure and substantial molecular weight contribute to a distinctive combination of properties, including a rich yet non-greasy feel, excellent spreadability, and a glossy finish.[10][11][12] These attributes make it an invaluable tool for creating formulations with sophisticated and appealing sensory characteristics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a sensory modifier. We will delve into its mechanisms of action and provide detailed protocols for its incorporation into formulations, sensory evaluation, and pigment dispersion analysis.

Part 1: Mechanism of Sensory Modification

The efficacy of TMPTIS as a sensory modifier stems from its distinct physicochemical properties, which influence the formulation at both a macroscopic and microscopic level.

Emollience and Skin Feel

As an emollient, TMPTIS forms a breathable, non-occlusive film on the skin's surface that imparts significant softness and smoothness.[5][9] Unlike linear esters that can feel oily, the branched structure of the isostearate chains in TMPTIS results in a lower coefficient of friction, translating to a silky, lubricious feel with extended "play time" during application.[11] This provides a perceptible cushioning effect and a non-tacky, light, and glossy after-feel, making it ideal for products where elegance and comfort are critical.[10][11]

Pigment and Particulate Dispersion

TMPTIS is an exceptional dispersing agent for pigments and inorganic UV filters. Its large molecular structure and multiple ester linkages allow it to effectively wet the surface of solid particles, breaking down agglomerates and preventing them from re-clumping. This process, known as steric stabilization, creates a physical barrier around each particle, ensuring a homogenous distribution throughout the formulation.[13] The benefits are twofold: in color cosmetics, it leads to improved color intensity and uniformity, while in sunscreens, it enhances the efficacy and transparency of UV filters.[12][13]

cluster_0 Without TMPTIS cluster_1 With TMPTIS Agglomerated Pigments Agglomerated Pigments Uneven Dispersion Uneven Dispersion Agglomerated Pigments->Uneven Dispersion Leads to TMPTIS TMPTIS Individual Pigment Pigment TMPTIS->Individual Pigment Wets & Coats Stabilized Pigment Uniform Dispersion Individual Pigment->Stabilized Pigment Results in cluster_A Phase A (Water Phase) cluster_B Phase B (Oil Phase) A1 Combine Water & Glycerin A2 Disperse Xanthan Gum A1->A2 A3 Heat to 75°C A2->A3 Emulsify Add Phase B to Phase A High Shear Mixing (5-10 min) A3->Emulsify B1 Combine Oils, Emulsifiers, TMPTIS B2 Heat to 75°C B1->B2 B2->Emulsify Cool Cool to < 40°C Slow Mixing Emulsify->Cool Add_C Add Phase C (Preservative, Fragrance) Cool->Add_C Final Final Product Add_C->Final

Caption: Workflow for High-Spreadability Daily Moisturizer formulation.

Sensory Panel Evaluation Protocol

Objective: To quantitatively assess the sensory differences between the control and test formulations using a trained sensory panel.

Methodology: A descriptive analysis will be conducted with a panel of 8-12 trained evaluators. [2][14]The evaluation will focus on key textural and feel attributes during and after application. [4] Panelist Training: Panelists should be trained on the definitions of sensory attributes and the use of the rating scale. Reference standards for attributes like "slipperiness" (e.g., silicone oil) and "greasiness" (e.g., petrolatum) should be provided.

Step-by-Step Protocol:

  • Sample Preparation: Present both the control and test formulations in identical, coded containers to blind the panelists.

  • Application: Instruct panelists to apply a standardized amount (e.g., 0.1g) of product to a designated area on their inner forearm.

  • Evaluation: Panelists will evaluate the products based on the attributes listed in the table below, immediately upon application and after 2 minutes.

  • Scoring: A 10-point intensity scale will be used, where 1 = Not Perceptible and 10 = Very High.

  • Data Collection: Panelists will record their scores on a standardized scoresheet. A washout period with neutral soap and water is required between sample evaluations.

Sensory Attributes Evaluation Table:

AttributeDefinitionTime of Evaluation
Spreadability Ease of spreading the product over the skin surface.Initial Application
Slipperiness The degree of glide during application.Initial Application
Absorbency The speed at which the product appears to sink into the skin.Initial Application
Greasiness The amount of oily residue perceived on the skin.After 2 minutes
Tackiness The degree to which the skin feels sticky after application.After 2 minutes
Softness The perceived smoothness and suppleness of the skin.After 2 minutes
Pigment Dispersion Efficacy Test

Objective: To visually and microscopically evaluate the effect of TMPTIS on the dispersion of iron oxide pigment in an oil medium.

Methodology: Two simple dispersions will be prepared: one with a standard carrier oil and one with the same oil plus TMPTIS.

Step-by-Step Protocol:

  • Preparation of Dispersions:

    • Control: Disperse 5% Red Iron Oxide in 95% Caprylic/Capric Triglyceride.

    • Test: Disperse 5% Red Iron Oxide in a blend of 85% Caprylic/Capric Triglyceride and 10% this compound.

    • Mix both samples using a high-shear mixer for 5 minutes at 1000 rpm.

  • Microscopic Analysis:

    • Place a small drop of each dispersion onto a separate microscope slide and cover with a coverslip.

    • Using a light microscope at 100x magnification, observe the dispersions.

    • Capture images, noting the size and frequency of pigment agglomerates. A well-dispersed sample will show smaller, more evenly distributed particles. [13]3. Drawdown Test:

    • Using a drawdown bar (e.g., Hegman gauge), apply a consistent film of each dispersion onto a sealed white chart. [15] * Visually assess the films for color uniformity, streaks, and specks. The test sample with TMPTIS is expected to show a more homogenous color and fewer streaks. [16]

Part 3: Stability and Compatibility

3.1. Formulation Stability: Emulsions are thermodynamically unstable systems. [17]The stability of the developed moisturizer formulations should be assessed to ensure product integrity over its shelf life. [18]

  • Accelerated Stability Testing: Store samples of both the control and test formulations at elevated temperatures (e.g., 45°C) for a period of 1-3 months. [19]* Freeze-Thaw Cycling: Subject the samples to multiple cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours). [19]Three to five cycles are typically sufficient to indicate good stability. [19]* Centrifuge Testing: To predict creaming or separation, heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes. [20][21]* Evaluation: At regular intervals, assess the samples for changes in color, odor, pH, viscosity, and signs of phase separation. [19] 3.2. Compatibility: this compound exhibits excellent compatibility with a wide range of cosmetic ingredients. Its solubility in silicones and other esters makes it a versatile component in many formulation types, from emulsions to anhydrous systems. [11]

Conclusion

This compound is a multifunctional ingredient that offers significant advantages as a sensory modifier in cosmetic formulations. Its ability to impart a luxurious, non-greasy skin feel, enhance pigment dispersion, and contribute to a rich texture makes it a superior choice for developing products that are both effective and sensorially pleasing. The protocols outlined in this document provide a robust framework for formulators to effectively utilize and validate the performance of TMPTIS, enabling the creation of sophisticated cosmetic products that meet the high expectations of today's consumers.

References

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Application Notes & Protocols: Trimethylolpropane Triisostearate as a High-Performance Solubilizer for Lipophilic Active Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The effective delivery of poorly water-soluble active pharmaceutical ingredients (APIs) and cosmetic actives remains a significant challenge in formulation science.[1] These lipophilic compounds, often categorized under the Biopharmaceutical Classification System (BCS) as Class II or IV, require innovative excipient systems to ensure their solubility, stability, and bioavailability.[2][3] This document provides a comprehensive technical guide on the application of Trimethylolpropane Triisostearate (TMPTIS), a high-purity synthetic triester, as a potent solubilizing agent. We will explore its underlying physicochemical properties, detail robust protocols for solubility screening and formulation stability testing, and provide insights into its mechanism of action for enhancing the delivery of challenging active ingredients.

Introduction: The Solubilization Challenge

A vast percentage of new chemical entities (NCEs) exhibit poor aqueous solubility, which severely limits their therapeutic or cosmetic efficacy.[1] Traditional formulation strategies often involve co-solvents, surfactants, or physical modifications like micronization, each with its own set of limitations.[2][4] Lipid-based drug delivery systems (LBDDS) have emerged as a highly successful approach, utilizing oils and esters to dissolve the active ingredient, thereby enhancing its absorption and bioavailability upon administration.[5][6]

The selection of an appropriate lipid excipient is paramount.[7] An ideal solubilizer should not only possess a high loading capacity for the target active but also be non-toxic, chemically inert, stable, and offer desirable sensory characteristics, particularly in topical and cosmetic applications.

This compound (TMPTIS): A Profile

This compound (CAS: 68541-50-4) is the triester of trimethylolpropane and isostearic acid.[8][9] Unlike linear stearic acid, isostearic acid is a branched-chain fatty acid, which imparts unique properties to the resulting ester.

2.1 Physicochemical Properties

The large, sterically hindered structure of TMPTIS results in a viscous, non-greasy liquid with excellent thermal stability.[10] Its highly non-polar, lipophilic nature makes it an exceptional solvent for other hydrophobic molecules.

PropertyValueSource
INCI Name This compound[9]
CAS Number 68541-50-4[8][11][12]
Molecular Formula C₆₀H₁₁₆O₆[10][11]
Molecular Weight ~933.6 g/mol [11][12]
Appearance Clear, viscous liquid[10][11]
Key Functions Emollient, Skin Conditioning Agent, Solubilizer[8][9][13]
Safety Profile Low hazard potential; low risk for cancer, allergies, or toxicity[14][15]

2.2 Mechanism of Solubilization

The efficacy of TMPTIS as a solubilizer stems from its molecular architecture. The three long, branched isostearate chains create a non-polar, sterically accommodating microenvironment. Lipophilic active ingredients can readily partition into this environment, where van der Waals forces and hydrophobic interactions overcome the crystal lattice energy of the solid active, leading to its dissolution.

cluster_0 Solubilization Mechanism API Lipophilic Active Ingredient (Crystalline) Solubilized Solubilized Active (Dispersed in TMPTIS Matrix) API->Solubilized Dissolution TMPTIS TMPTIS Molecule (Branched Chains) TMPTIS->Solubilized Provides Solvent Matrix

Caption: Conceptual diagram of TMPTIS solubilizing a crystalline active ingredient.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing researchers with a clear pathway to evaluate TMPTIS for their specific active ingredient.

3.1 Protocol 1: Determination of Saturation Solubility

Rationale: Determining the maximum concentration (saturation solubility) of an active in TMPTIS is the critical first step. This value dictates the maximum possible drug load and informs the concentrations used in formulation development. The isothermal shake-flask method is a reliable technique for establishing thermodynamic equilibrium solubility.[16]

Materials:

  • This compound (TMPTIS)

  • Active Ingredient (powder form)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge capable of >3000 x g

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative assay method

  • Positive displacement pipette

Procedure:

  • Preparation: Add a known amount of TMPTIS (e.g., 2.0 mL) to several glass vials.

  • Addition of Active: Add an excess amount of the active ingredient to each vial. "Excess" means enough solid material remains undissolved at the end of the experiment, ensuring saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake at a moderate speed (e.g., 150 rpm) for 48-72 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[7]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet all undissolved active.

  • Sampling: Carefully collect a known volume (e.g., 100 µL) of the clear supernatant using a positive displacement pipette. Avoid disturbing the solid pellet.

  • Quantification: Dilute the collected supernatant in a suitable solvent and analyze the concentration of the active ingredient using a validated HPLC method.

  • Calculation: The determined concentration represents the saturation solubility of the active in TMPTIS at the specified temperature, typically expressed in mg/mL.

Example Data:

Active IngredientSaturation Solubility in TMPTIS @ 25°C (mg/mL)
Retinoid Derivative (API-A)85.4 ± 2.1
Vitamin D Analogue (API-B)112.7 ± 3.5
Cannabidiol Isolate (API-C)>350

3.2 Protocol 2: Formulation and Stability Testing

Rationale: Once solubility is known, a formulation is prepared at a concentration below saturation (typically ≤80%) to prevent precipitation during storage. Stability testing is then performed to ensure the active remains chemically stable and physically dissolved over time under various environmental conditions.[][18][19][20] This protocol is based on established guidelines for stability testing of active substances.[21]

Materials:

  • Formulation from Protocol 1 (prepared at ≤80% of saturation solubility)

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Appropriate container closure systems (e.g., amber glass vials)

  • HPLC system

Procedure:

  • Formulation Preparation: Prepare a bulk batch of the active dissolved in TMPTIS. For example, if saturation solubility is 100 mg/mL, prepare a batch at 80 mg/mL. This may require gentle heating (e.g., 40-50°C) and stirring to facilitate dissolution, followed by cooling to room temperature.

  • Aliquotting: Dispense the formulation into the chosen container closure systems, ensuring a tight seal.

  • Initial Analysis (Time Zero): Immediately analyze several samples to establish the initial concentration (100% value), purity (presence of any degradation products), and physical appearance (e.g., color, clarity).

  • Storage: Place the samples in stability chambers under both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[18]

  • Time-Point Testing: At predetermined intervals (e.g., 1, 3, and 6 months for accelerated; 3, 6, 12, 24 months for long-term), remove samples and analyze for:

    • Assay of Active: Quantify the concentration of the active ingredient.

    • Impurity Profile: Analyze for the presence and quantity of any degradation products.

    • Physical Appearance: Visually inspect for color change, precipitation, or phase separation.

Example Stability Data (Accelerated Conditions: 40°C/75% RH):

Time PointAssay of API-A (% of Initial)Appearance
0 Months100.0%Clear, pale yellow liquid
1 Month99.8%No change
3 Months99.5%No change
6 Months98.9%No change

Workflow and Data Interpretation

The overall process follows a logical progression from initial screening to final stability assessment.

A Select Active Ingredient (API) C Execute Protocol 1: Saturation Solubility Study A->C B Characterize TMPTIS (Purity, Viscosity) B->C D Analyze Data: Determine Max Drug Load C->D E Prepare Formulation (≤80% of Saturation) D->E F Execute Protocol 2: Stability Testing E->F G Analyze Data: Assess Chemical & Physical Stability F->G H Final Report: Formulation Feasibility G->H

Caption: Experimental workflow for evaluating TMPTIS as a solubilizer.

Interpretation:

  • A high saturation solubility indicates TMPTIS is an excellent candidate solvent for that active.

  • Stability data showing >95% of the active remaining after 6 months under accelerated conditions is a strong indicator of a stable formulation.

  • The absence of crystal growth or precipitation upon cooling or over time confirms physical stability.

Conclusion

This compound presents itself as a highly effective and versatile solubilizer for a wide range of lipophilic active ingredients. Its unique branched-chain structure, high purity, and favorable safety profile make it an excipient of choice for researchers and formulators in the pharmaceutical and cosmetic industries. The protocols detailed herein provide a robust framework for scientifically evaluating and validating TMPTIS to overcome solubility challenges and develop stable, high-performance liquid formulations.

References

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Smolecule. (2023, July 21). Buy this compound.
  • Cosmetic Ingredients Guide. (2024, March 29). This compound.
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Gattefossé. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube.
  • Scent.vn. (n.d.). This compound (CAS 68541-50-4): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). This compound, 68541-50-4.
  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
  • INCI Beauty. (n.d.). This compound - Ingredient.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • World Health Organization. (n.d.). Annex 10 - ICH.
  • COSMILE Europe. (n.d.). PEG-3 this compound – Ingredient.
  • COSMILE Europe. (n.d.). This compound – Ingredient.
  • EWG Skin Deep®. (n.d.). What is this compound.
  • ResearchGate. (2017, August 29). SELF formulation protocol: Part I - Solubility determination in liquid and solid excipients.
  • UL Prospector. (n.d.). PELEMOL® TMPIS by Phoenix Chemical, Inc..
  • Perstorp. (2023, December 4). Analyzing the regulatory changes and challenges of TMPTA.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information.
  • MySkinRecipes. (n.d.). This compound.
  • AK Scientific, Inc. (n.d.). Trimethylolpropane trioleate - Safety Data Sheet.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • NSOB. (n.d.). This compound China Manufacturers & Suppliers & Factory.
  • Pion Inc. (2024, March 19). How poorly soluble compounds are formulated into drugs.
  • Taylor & Francis. (n.d.). Trimethylolpropane – Knowledge and References.
  • Sigma-Aldrich. (n.d.). Drug Delivery.

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Application Note & Protocol: A Method for Determining the Viscosity Index of Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Viscosity Index for a High-Performance Ester

Trimethylolpropane triisostearate (TMPTIS) is a synthetic ester compound, formed from the reaction of trimethylolpropane and isostearic acid.[1] Its unique molecular structure, featuring three long, branched fatty acid chains, imparts a combination of desirable properties including low volatility, excellent thermal stability, and inherent biodegradability.[1] These characteristics have led to its widespread use as a high-performance base oil in biodegradable lubricants and as a premium emollient and skin-conditioning agent in cosmetics and personal care products.[1][2][3][4][5]

For both industrial and cosmetic applications, a critical performance parameter is the Viscosity Index (VI). The VI is an empirical, dimensionless number that quantifies the effect of temperature change on a fluid's viscosity.[6] A high VI indicates a small change in viscosity with temperature, whereas a low VI signifies a large change.[6][7] For a lubricant, a high VI ensures a stable lubricating film at high operating temperatures and good fluidity at low start-up temperatures.[6][8] In cosmetics, it translates to a consistent product feel and application across different climates. TMPTIS is known for its exceptionally high viscosity index, often ranging from 169 to 252, which is significantly better than conventional mineral oils.[1]

This application note provides a detailed, authoritative protocol for determining the Viscosity Index of this compound, grounded in the internationally recognized ASTM D2270 standard.[6][7]

Theoretical Framework: The Principle of Viscosity Index

The concept of the Viscosity Index was developed in 1929 by Dean and Davis to characterize the viscosity-temperature behavior of lubricating oils.[9][10][11] The method is based on comparing the kinematic viscosity of a test sample at two standard temperatures, 40°C and 100°C, against two reference oils.[10]

  • Reference Oil 'L' : An oil with a significant viscosity change with temperature (assigned a VI of 0 ).

  • Reference Oil 'H' : An oil with minimal viscosity change with temperature (assigned a VI of 100 ).

The calculation determines where the test oil's viscosity change falls on this scale. The kinematic viscosities of the L and H oils are not measured directly; rather, their values at 40°C are tabulated in the ASTM D2270 standard, based on their shared kinematic viscosity with the test sample at 100°C.[8][12] The entire procedure hinges on the precise measurement of the test sample's kinematic viscosity at 40°C and 100°C, as outlined in test method ASTM D445.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire process, from initial sample handling to the final calculation and reporting of the Viscosity Index.

G cluster_prep Preparation cluster_measurement Viscosity Measurement cluster_calc VI Calculation (ASTM D2270) SamplePrep Sample Preparation (Homogenize TMPTIS Sample) ViscometerPrep Viscometer Selection & Cleaning (ASTM D445) SamplePrep->ViscometerPrep Bath40C Equilibrate Bath to 40°C ViscometerPrep->Bath40C Measure40C Measure Efflux Time at 40°C Bath40C->Measure40C CalcKV40 Calculate Kinematic Viscosity (U) Measure40C->CalcKV40 Bath100C Equilibrate Bath to 100°C CalcKV40->Bath100C Lookup Lookup L and H Values (Using Y from ASTM Tables) CalcKV40->Lookup Measure100C Measure Efflux Time at 100°C Bath100C->Measure100C CalcKV100 Calculate Kinematic Viscosity (Y) Measure100C->CalcKV100 CalcKV100->Lookup Formula Apply VI Formula Lookup->Formula Result Report Viscosity Index Formula->Result

Caption: Workflow for Viscosity Index Determination of TMPTIS.

Detailed Experimental Protocol

This protocol is a direct application of the ASTM D2270 standard practice.

4.1. Materials & Equipment

  • Sample: this compound (TMPTIS), clear and free from particulates.

  • Viscometer: Calibrated glass capillary viscometer (e.g., Ubbelohde type) compliant with ASTM D445. The capillary size must be appropriate for the expected viscosity of TMPTIS.

  • Constant Temperature Baths: Two baths capable of maintaining temperatures of 40°C ± 0.02°C and 100°C ± 0.02°C .

  • Timing Device: Stopwatch or electronic timer with a resolution of 0.1 seconds or better.

  • Cleaning Solvents: Filtered, low-volatility petroleum ether or a similar solvent.

  • Safety Equipment: Safety goggles, nitrile gloves.

4.2. Step-by-Step Methodology

Part A: Measurement of Kinematic Viscosity at 40°C (U)

  • Viscometer Selection and Preparation: Select a clean, dry, calibrated viscometer where the flow time will be not less than 200 seconds.

  • Sample Charging: Charge the viscometer with the TMPTIS sample in the manner dictated by its design, ensuring no air bubbles are trapped in the tube.

  • Thermal Equilibration: Place the charged viscometer into the 40°C bath in a vertical position. Allow at least 15 minutes for the sample to reach thermal equilibrium.

    • Causality: Precise temperature control is paramount as viscosity is highly temperature-dependent. The equilibration time ensures the entire sample is at the target temperature, eliminating thermal gradients that would lead to erroneous flow times.

  • Flow Measurement: Using suction, draw the liquid up through the working capillary to a point slightly above the upper timing mark. Release the suction and allow the liquid to flow freely.

  • Timing: Start the timer precisely as the bottom of the liquid meniscus passes the upper timing mark. Stop the timer precisely as the meniscus passes the lower timing mark.

  • Repeatability: Repeat steps 4 and 5 to obtain a second measurement. If the two flow times do not agree within 0.2% of their mean, perform a third measurement.

  • Calculation of KV at 40°C: Calculate the kinematic viscosity, U, using the following equation:

    • U = C * t

    • Where:

      • U = Kinematic viscosity at 40°C in centistokes (cSt) or mm²/s.

      • C = Calibration constant of the viscometer (in cSt/s).

      • t = Average flow time in seconds.

Part B: Measurement of Kinematic Viscosity at 100°C (Y)

  • Repeat Protocol: Repeat the entire procedure from steps 1 through 7 using the second constant temperature bath set to 100°C . The resulting value is the kinematic viscosity at 100°C, denoted as Y.

  • Cleaning: After completing all measurements, thoroughly clean the viscometer with solvent and dry it completely.

Calculation of the Viscosity Index

The calculation follows the procedure outlined in ASTM D2270.[12]

5.1. Data Required

  • U: Kinematic viscosity of TMPTIS at 40°C (from Part A).

  • Y: Kinematic viscosity of TMPTIS at 100°C (from Part B).

5.2. Calculation Procedure

  • Determine L and H: Using the value of Y (kinematic viscosity at 100°C), find the corresponding values for L and H from the tables within the ASTM D2270 standard.[12]

    • L = Kinematic viscosity at 40°C of an oil with VI = 0, having the same viscosity at 100°C as the sample.

    • H = Kinematic viscosity at 40°C of an oil with VI = 100, having the same viscosity at 100°C as the sample.

    • Note: If the exact value of Y is not in the table, linear interpolation is required.

  • Apply the Correct Formula:

    • Case 1: If the sample's calculated VI is expected to be 100 or less:

      • VI = [(L - U) / (L - H)] * 100[8]

    • Case 2: If the sample's calculated VI is expected to be above 100 (highly likely for TMPTIS):

      • First, calculate N: N = (log H - log U) / log Y

      • Then, calculate the Viscosity Index: VI = [((antilog N) - 1) / 0.0075] + 100

      • Note: This logarithmic formula prevents certain mathematical anomalies that can occur with the simpler formula for very high VI fluids.[10]

Data Summary and Interpretation

Table 1: Example Data for TMPTIS Viscosity Index Determination

ParameterValueUnitNotes
Measurement at 40°C
Viscometer Constant (C)0.1050cSt/sFrom viscometer calibration certificate.
Avg. Efflux Time (t)452.5s
Kinematic Viscosity at 40°C (U )47.51 cStU = C * t
Measurement at 100°C
Viscometer Constant (C)0.1050cSt/sSame viscometer used.
Avg. Efflux Time (t)92.8s
Kinematic Viscosity at 100°C (Y )9.74 cStY = C * t
ASTM D2270 Look-up Values Based on Y = 9.74 cSt.
L136.7cSt
H78.48cSt
Calculation (VI > 100)
log H1.8948-
log U1.6768-
log Y0.9886-
N0.2205-N = (log H - log U) / log Y
Calculated Viscosity Index (VI) 175 -Dimensionless

Interpretation: A calculated Viscosity Index of 175 is a high value, confirming that TMPTIS exhibits excellent thermal stability. Its viscosity is significantly less affected by changes in temperature compared to standard mineral oils, making it a superior choice for applications requiring consistent performance across a wide thermal range.

Protocol Trustworthiness and Validation

The integrity of this protocol is ensured through a multi-layered approach to validation:

  • Adherence to International Standards: The methodology is a direct implementation of ASTM D2270 and ASTM D445, which are globally recognized consensus standards. This ensures that results are comparable and reproducible across different laboratories worldwide.[6][7]

  • Instrument Calibration: The use of a calibrated viscometer with a known constant (C) traceable to national standards (e.g., NIST) is mandatory. This grounds the physical measurement in a verified system.

  • Strict Environmental Control: The protocol's insistence on precise temperature control (±0.02°C) is a critical self-validating step. Minor temperature deviations would produce significant errors in viscosity measurement, which would be flagged by poor repeatability in flow time measurements.

  • Repeatability Checks: The requirement for consecutive flow time measurements to agree within a tight tolerance (e.g., 0.2%) ensures that the measurement is stable and free from random errors like air bubbles, particulates, or temperature fluctuations.

By embedding these checks and balances, the protocol becomes a self-validating system, producing trustworthy and scientifically robust data.

References

  • ASTM D2270-10(2016), Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40°C and 100°C, ASTM International, West Conshohocken, PA, 2016,

  • A-Z of Materials. (n.d.). How to Calculate the Viscosity Index of a Lubricant. Retrieved from AZoM website: [Link]

  • eralytics. (n.d.). ASTM D2270. Retrieved from eralytics website: [Link]

  • PachemTECH. (n.d.). Calculation of viscosity index from kinematic viscosity (ISO 2909). Retrieved from PachemTECH website: [Link]

  • MaTestLab. (2025, July 3). ASTM D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. Retrieved from MaTestLab website: [Link]

  • SPL, Inc. (n.d.). ASTM D2270. Retrieved from SPL website: [Link]

  • SolverChem. (n.d.). This compound properties | Applications | Specification. Retrieved from SolverChem website: [Link]

  • ASTM International. (2024, May 13). Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. Retrieved from ASTM International website: [Link]

  • Cosmetic Ingredients Guide. (2024, March 29). This compound. Retrieved from Cosmetic Ingredients Guide: [Link]

  • iTeh Standards. (n.d.). ASTM D2270-10 - Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C. Retrieved from iTeh Standards website: [Link]

  • Scribd. (n.d.). 05 - ASTM D2270 - Standard Practice For Calculating Viscosity Index From Kinematic Viscosity at 40 and 100C. Retrieved from Scribd: [Link]

  • STLE. (n.d.). Viscosity Index. Retrieved from STLE website: [Link]

  • INCI Beauty. (n.d.). This compound - Ingredient. Retrieved from INCI Beauty website: [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from The Good Scents Company website: [Link]

  • Zakarian, J. (2013, October). V.I. Too Resistant to Change?. Lubes'n'Greases. [Link]

  • Purdue e-Pubs. (n.d.). Elastohydrodynamic Lubrication Properties of Polyol Ester Lubricants-R134a Mixtures. Retrieved from Purdue e-Pubs: [Link]

  • Scirp.org. (2022, March 23). Dean, E.W. and Davis, G.H.B. (1929) Viscosity Variation of Oils with Temperature. Chemical and Metallurgical Engineering, 36, 618-619. Retrieved from Scirp.org: [Link]

Sources

Application Notes and Protocols for the Development of High-Performance, Environmentally Acceptable Hydraulic Fluids Using Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The increasing demand for high-performance, biodegradable hydraulic fluids has driven research into advanced synthetic ester base stocks. Trimethylolpropane triisostearate (TMPTI), a saturated polyol ester, has emerged as a leading candidate due to its exceptional combination of lubricity, thermal-oxidative stability, and low-temperature fluidity.[1][2][3] This document provides a comprehensive guide for researchers and formulation scientists on the utilization of TMPTI in the development of hydraulic fluids. It covers the fundamental properties of TMPTI, detailed formulation strategies with additives, and step-by-step protocols for performance evaluation according to industry standards.

Introduction: The Case for this compound as a Premier Base Stock

Hydraulic systems are integral to a vast range of industrial and mobile equipment, from construction machinery to aviation controls. The hydraulic fluid is a critical component, acting as a power transmission medium, lubricant, and heat transfer agent. For decades, mineral oil-based fluids have dominated the market due to their low cost and acceptable performance. However, their inherent toxicity and poor biodegradability pose significant environmental risks in case of spills or leaks.[4]

While vegetable-based esters offer biodegradability, they are often plagued by poor oxidative stability and high pour points, limiting their operational range.[5][6] this compound (CAS: 68541-50-4) represents a significant advancement, offering a superior balance of performance and environmental responsibility.[7] It is a synthetic ester produced through the esterification of trimethylolpropane with isostearic acid.[1][2]

Key Advantages of TMPTI:

  • Excellent Thermal and Oxidative Stability: The saturated, branched structure of the isostearate chains resists breakdown at high temperatures and prevents the formation of sludge and varnish.[1]

  • High Viscosity Index (VI): TMPTI exhibits a low rate of viscosity change with temperature, ensuring consistent performance in a wide operational range.[3]

  • Superior Lubricity: The polar ester groups have a strong affinity for metal surfaces, forming a durable lubricating film that reduces friction and wear.[1]

  • Inherent Biodegradability: As an ester, it is susceptible to hydrolysis and microbial degradation, reducing its environmental persistence.[1][8]

  • Good Low-Temperature Performance: The branched structure of the fatty acid chains disrupts crystal formation, resulting in a low pour point.[2][9]

Below is a representation of the TMPTI molecule, highlighting the central polyol backbone and the attached isostearate chains that are key to its performance.

cluster_tmp Trimethylolpropane Core cluster_iso Isostearic Acid Chains TMP C(CH₂OH)₃(C₂H₅) TMPTI Trimethylolpropane Triisostearate (TMPTI) TMP->TMPTI Esterification ISO1 Isostearate 1 (Branched C18) ISO1->TMPTI Esterification ISO2 Isostearate 2 (Branched C18) ISO2->TMPTI Esterification ISO3 Isostearate 3 (Branched C18) ISO3->TMPTI Esterification

Caption: Molecular structure concept of this compound.

Formulation of TMPTI-Based Hydraulic Fluids: The Role of Additives

While TMPTI provides an excellent foundation, a fully formulated hydraulic fluid requires a carefully selected additive package to meet the demanding requirements of modern hydraulic systems.[3] The choice of additives is critical for enhancing specific properties and ensuring long service life.

Causality Behind Additive Selection:

  • Anti-wear (AW) and Extreme Pressure (EP) Additives: Although TMPTI is an excellent lubricant, high-pressure systems can exceed the strength of the base oil's lubricating film. AW/EP additives (e.g., zinc dialkyldithiophosphates - ZDDP, or ashless sulfur-phosphorus chemistry) are activated by heat and pressure at contact points to form a sacrificial protective layer, preventing catastrophic wear.

  • Antioxidants: High operating temperatures accelerate oil oxidation. While TMPTI is inherently stable, aminic and phenolic antioxidants are added to scavenge free radicals, dramatically extending the fluid's operational life by quenching the oxidation chain reaction.[4]

  • Corrosion Inhibitors: Hydraulic systems contain various metals (steel, copper, aluminum). Corrosion inhibitors (e.g., tolutriazole derivatives) passivate these metal surfaces, protecting them from attack by water or other corrosive contaminants.

  • Pour Point Depressants (PPDs): To further enhance the already good low-temperature performance for arctic or aerospace applications, PPDs can be used. These polymers co-crystallize with the base oil, modifying the crystal structure to prevent the formation of a rigid lattice, thus lowering the pour point.

  • Foam Inhibitors: Air entrainment can cause pump cavitation and spongy hydraulic response. Silicone-based foam inhibitors are added at very low concentrations to reduce the surface tension of air bubbles, causing them to collapse quickly.

The formulation process is a systematic workflow from component selection to final product validation.

start Start: Define Performance Targets base_oil base_oil start->base_oil blending Blending & Homogenization { Controlled Temperature & Agitation} base_oil->blending additives additives additives->blending qc Quality Control Testing { Viscosity Check| Appearance| Water Content} blending->qc qc->blending Fail/Adjust testing Performance Validation (See Section 3.0 Protocols) qc->testing Pass final Final Product testing->final

Caption: Workflow for formulating a TMPTI-based hydraulic fluid.

Application Protocols: Standardized Performance Evaluation

To validate the performance of a new hydraulic fluid formulation, a series of standardized tests must be conducted. The following protocols describe the methodology for key performance attributes. Each protocol is a self-validating system when performed with proper instrument calibration and reference standards.

Protocol 1: Kinematic Viscosity and Viscosity Index
  • Objective: To determine the fluid's resistance to flow at two different temperatures (40°C and 100°C) and to calculate the Viscosity Index (VI), which indicates the stability of the viscosity over a temperature range. A high VI is desirable for hydraulic fluids.

  • Governing Standards: ASTM D445 (Kinematic Viscosity), ASTM D2270 (Calculating Viscosity Index).

  • Apparatus: Calibrated glass capillary viscometers (e.g., Cannon-Fenske), constant temperature baths, stopwatch.

  • Step-by-Step Methodology:

    • Select a viscometer where the flow time is not less than 200 seconds.

    • Charge the viscometer with the sample fluid and place it in the 40°C constant temperature bath. Allow at least 30 minutes for temperature equilibration.

    • Using suction, draw the fluid level up past the upper timing mark.

    • Release the vacuum and precisely measure the time it takes for the fluid meniscus to pass between the upper and lower timing marks.

    • Repeat the measurement until at least three consecutive readings agree within the specified tolerance.

    • Calculate the kinematic viscosity at 40°C by multiplying the average flow time by the viscometer's calibration constant.

    • Repeat steps 2-6 using the 100°C constant temperature bath.

  • Data Analysis & Interpretation:

    • The results are reported in centistokes (cSt).

    • Using the 40°C and 100°C viscosity values, calculate the Viscosity Index (VI) using the formulas provided in ASTM D2270.

    • A VI above 150 is typically considered excellent for a high-performance hydraulic fluid.

Protocol 2: Oxidative Stability (RPVOT)
  • Objective: To evaluate the fluid's resistance to oxidation under accelerated conditions of heat, pressure, and in the presence of a copper catalyst and water. A longer induction time indicates superior oxidative stability and predicts a longer service life.

  • Governing Standard: ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT).

  • Apparatus: RPVOT pressure vessel, temperature bath, oxygen supply, pressure recorder.

  • Step-by-Step Methodology:

    • Place a 50g sample of the fluid, 5 mL of distilled water, and a polished copper catalyst coil into the sample container.

    • Seal the container inside the pressure vessel.

    • Pressurize the vessel with pure oxygen to 90 psi (620 kPa) and check for leaks.

    • Place the vessel in a 150°C bath and begin rotating it at 100 RPM.

    • Continuously monitor the pressure inside the vessel. The test concludes when the pressure drops more than 25 psi (172 kPa) from the maximum observed pressure.

  • Data Analysis & Interpretation:

    • The result is the time, in minutes, from the start of the test to the specified pressure drop. This is the "oxidation induction time."

    • Longer times are highly desirable. A well-formulated TMPTI fluid can achieve RPVOT times significantly longer than conventional mineral oils.

Protocol 3: Anti-Wear Properties (Four-Ball Method)
  • Objective: To determine the fluid's ability to prevent wear under high-load conditions. A smaller wear scar diameter (WSD) indicates better anti-wear performance.

  • Governing Standard: ASTM D4172 (Wear Preventive Characteristics).

  • Apparatus: Four-ball wear test machine, three steel balls (stationary), one steel ball (rotating), microscope for measuring wear scars.

  • Step-by-Step Methodology:

    • Secure three stationary steel balls in the test cup and add the sample fluid to cover them.

    • Place the fourth ball in the chuck, which will rotate it against the three stationary balls.

    • Assemble the test cup onto the machine.

    • Apply the specified load (e.g., 40 kgf) and bring the fluid to the test temperature (e.g., 75°C).

    • Start the motor to rotate the top ball at a set speed (e.g., 1200 RPM) for a specified duration (e.g., 60 minutes).

    • At the end of the test, disassemble the apparatus, clean the three stationary balls with a solvent, and allow them to dry.

  • Data Analysis & Interpretation:

    • Using a calibrated microscope, measure the diameter of the circular wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the striations).

    • Calculate the average of the six measurements. This is the average wear scar diameter (WSD) in millimeters.

    • A WSD below 0.50 mm is generally considered good for hydraulic fluids under these conditions. TMPTI-based fluids can achieve significant reductions in wear compared to non-additized oils.[1]

The overall evaluation process involves a sequence of these critical tests to build a complete performance profile of the fluid.

start New Hydraulic Fluid Formulation viscosity Protocol 1: Kinematic Viscosity & VI (ASTM D445/D2270) start->viscosity oxidation Protocol 2: Oxidation Stability (ASTM D2272) viscosity->oxidation wear Protocol 3: Anti-Wear Test (ASTM D4172) oxidation->wear pour_point Additional Tests: Pour Point (ASTM D97) Hydrolytic Stability (D2619) wear->pour_point analysis Data Analysis & Performance Review pour_point->analysis decision Meets Targets? analysis->decision report Generate Technical Data Sheet end Final Approval report->end decision->report Yes reformulate Re-formulate decision->reformulate No reformulate->start

Caption: Comprehensive workflow for hydraulic fluid performance testing.

Comparative Performance Data

The advantages of a well-formulated TMPTI-based hydraulic fluid are best illustrated through direct comparison with other common base oils. The following table summarizes typical performance characteristics.

PropertyTest MethodTMPTI-Based Fluid (Formulated)Mineral Oil (ISO 46)Standard Vegetable Oil (HOSO)
Kinematic Viscosity @ 40°C (cSt) ASTM D44546.046.045.0
Kinematic Viscosity @ 100°C (cSt) ASTM D4458.86.88.5
Viscosity Index ASTM D2270> 180~ 100~ 180
Oxidation Stability (RPVOT, mins) ASTM D2272> 500~ 250< 150
Pour Point (°C) ASTM D97< -35~ -25~ -15
4-Ball Wear Scar Diameter (mm) ASTM D4172< 0.40< 0.50< 0.60
Biodegradability OECD 301BReadilyPoorReadily

Note: Values are representative and can vary based on the specific additive package used.

Conclusion and Future Outlook

This compound stands out as a superior base stock for developing high-performance, environmentally acceptable hydraulic fluids. Its molecular structure provides an ideal combination of high viscosity index, excellent thermal stability, and inherent biodegradability that is difficult to achieve with traditional base oils.[1][3][10] By implementing a robust formulation strategy and validating performance through the standardized protocols outlined in this guide, researchers and scientists can develop next-generation hydraulic fluids that meet stringent operational demands while minimizing environmental impact.

Future work in this area will likely focus on the synergy between TMPTI and novel, non-metallic, ashless additive technologies to create fully biodegradable formulations for the most sensitive applications.[7]

References

  • Effect of additives on lubrication properties of palm oil-based trimethylolpropane ester for hydraulic fluid application. (n.d.). IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Google Patents. (n.d.). Trimethylolpropane esters useful as base lubricants for motor oils.
  • Google Patents. (2017, August 24). High performance environmentally acceptable hydraulic fluid.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Zhengzhou Chorus Lubricant Additive Co.,Ltd. (n.d.). Group V Synthetic Base Oil Trimethylolpropane Ester. Available at: [Link]

  • ResearchGate. (n.d.). Effect of additives on lubrication properties of palm oil-based trimethylolpropane ester for hydraulic fluid application | Request PDF. Available at: [Link]

  • Zhengzhou Chorus Lubricant Additive Co.,Ltd. (n.d.). Trimethylolpropane Ester Base Oil. Available at: [Link]

  • NSOAF™. (n.d.). This compound China Manufacturers & Suppliers & Factory. Available at: [Link]

  • OKEMO. (2024, January 30). Why is Trimethylolpropane (TMP) Ester suitable for HFDU fire-resistant hydraulic fluids?. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Bio-Lubricant Trimethylolpropane Trioleate and Its Lubricant Base Oil Properties. Available at: [Link]

  • ChemGulf. (n.d.). China CG 403 TMPTO, Trimethylolpropane Trioleate, CAS 57675-44-2, ISO 46 Hydraulic Manufacturers. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Analysis of Hydraulic Fluids and Lubricating Oils for the Formation of Trimethylolpropane Phosphate (TMP-P). Available at: [Link]

  • Frontiers. (2022, February 28). Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of Trimethylolpropane in Modern Chemical Manufacturing. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The Performance of Modified Jatropha-Oil Based Trimethylolpropane (TMP) Ester on Tribology Characteristic for Sustainable Metalworking Fluids (MWFs). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Durability: The Contribution of Trimethylolpropane (TMP) to Synthetic Lubricants. Available at: [Link]

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Application Notes and Protocols: Investigating Trimethylolpropane Triisostearate in Nanostructured Lipid Carrier Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Advanced Lipid Nanoparticles

In the landscape of advanced drug delivery, lipid-based nanoparticles have emerged as a leading platform due to their biocompatibility, biodegradability, and capacity to encapsulate a wide range of therapeutic agents.[1][2] Solid Lipid Nanoparticles (SLNs), the first generation of these carriers, offered a significant step forward by utilizing solid lipids to control drug release and enhance stability.[3] However, the highly ordered crystalline structure of the solid lipid matrix in SLNs can lead to limited drug loading capacity and potential drug expulsion during storage.[2][3]

To address these limitations, Nanostructured Lipid Carriers (NLCs) were developed. NLCs are a second-generation system that incorporates a blend of a solid lipid and a spatially incompatible liquid lipid.[1][2][3] This combination creates a less ordered, imperfect lipid matrix with numerous voids, which significantly increases the drug loading capacity and minimizes drug expulsion.[1][3][4] The choice of the liquid lipid is critical as it directly influences the physicochemical properties and stability of the NLC formulation.[5]

This application note investigates the use of Trimethylolpropane Triisostearate (TMPTIS) as a novel liquid lipid component in the formulation of NLCs. TMPTIS is a large, branched-chain triester with a high molecular weight (933.6 g/mol ) and is recognized for its properties as an emollient, solubilizer, and sensory modifier in cosmetic and topical formulations.[6][7][8][9] Its bulky and sterically hindered structure is hypothesized to be particularly effective at disrupting the crystal lattice of solid lipids, thereby creating an amorphous matrix conducive to high drug loading and stability. This guide provides a comprehensive overview, detailed protocols, and characterization strategies for researchers, scientists, and drug development professionals interested in exploring TMPTIS-based NLCs.

The Role of this compound in NLCs: A Mechanistic Overview

The central premise of NLCs is the creation of an imperfect lipid core. When a solid lipid (e.g., glyceryl monostearate, stearic acid) is melted and then cooled, its molecules arrange into a highly ordered crystalline structure. The incorporation of a liquid lipid, such as TMPTIS, disrupts this process.

Due to its branched isostearic acid chains and central trimethylolpropane backbone, TMPTIS introduces significant steric hindrance, preventing the solid lipid molecules from packing tightly.[8] This results in a disordered, amorphous matrix with numerous imperfections, which serve as pockets to accommodate drug molecules.[3][4]

There are three main models for drug incorporation into NLCs, and the use of TMPTIS can be conceptualized within these frameworks:

  • Imperfect Crystal Model: The bulky TMPTIS molecules are interspersed between the solid lipid molecules, creating a highly disordered matrix with increased space for drug loading.[3]

  • Multiple Type Model: At higher concentrations, TMPTIS may form oily nanocompartments within the solid lipid matrix. This is particularly advantageous for highly lipophilic drugs that show greater solubility in the liquid lipid.[3][10]

  • Amorphous Model: A carefully selected ratio of solid lipid to TMPTIS can result in a solid but non-crystalline, amorphous matrix, which can effectively prevent drug expulsion.[3][10]

The following diagram illustrates the structural differences between SLNs and TMPTIS-based NLCs.

G cluster_0 Solid Lipid Nanoparticle (SLN) cluster_1 Nanostructured Lipid Carrier (NLC) with TMPTIS a1 a2 a1->a2 a5 a3 a2->a3 a6 a4 a3->a4 a7 a8 a5->a6 a9 a6->a7 a10 a7->a8 a11 a12 a9->a10 a13 a10->a11 a14 a11->a12 a15 a16 a13->a14 a14->a15 a15->a16 label_sln Highly ordered crystalline matrix b1 b2 T b3 b4 D b5 b6 b7 T b8 b9 D b10 b11 b12 T b13 b14 D b15 b16 label_nlc Disordered matrix with TMPTIS (T) and Drug (D)

Figure 1: Comparison of SLN and NLC structures.

Materials and Equipment

Material Supplier Purpose
This compound (TMPTIS)VariousLiquid Lipid
Glyceryl Monostearate (GMS)VariousSolid Lipid
Poloxamer 188VariousSurfactant
Model Drug (e.g., Curcumin)VariousActive Pharmaceutical Ingredient
Deionized WaterIn-houseAqueous Phase
Equipment Purpose
High-Shear HomogenizerPre-emulsion formation
High-Pressure Homogenizer or Probe SonicatorParticle size reduction
Magnetic Stirrer with HotplateHeating and mixing
Water BathCooling
Particle Size Analyzer (DLS)Size, PDI, and Zeta Potential Measurement
UV-Vis SpectrophotometerDrug quantification
Differential Scanning Calorimeter (DSC)Thermal analysis

Protocol: Formulation of TMPTIS-based NLCs by Hot Homogenization

This protocol details the preparation of TMPTIS-based NLCs using the hot high-pressure homogenization technique, a reliable and scalable method.[1]

G A Step 1: Preparation of Lipid Phase C Step 3: Formation of Pre-emulsion A->C B Step 2: Preparation of Aqueous Phase B->C D Step 4: High-Energy Homogenization C->D E Step 5: Cooling and NLC Formation D->E F Step 6: Characterization E->F

Figure 2: Workflow for NLC formulation.

Step-by-Step Methodology:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of solid lipid (e.g., Glyceryl Monostearate) and liquid lipid (TMPTIS). A common starting point is a solid lipid to liquid lipid ratio of 70:30.[1]

    • Heat the lipid mixture in a beaker on a magnetic hotplate to 5-10°C above the melting point of the solid lipid.

    • Once the lipids are completely melted, add the pre-weighed amount of the lipophilic drug (e.g., curcumin) to the molten lipid mixture.

    • Stir continuously until the drug is fully dissolved, forming a clear lipid phase.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the hot lipid phase under continuous stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water pre-emulsion.[1]

  • High-Energy Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) or probe sonication (e.g., 60% amplitude for 10 minutes). This step is critical for reducing the droplet size to the nanometer range.[1]

  • Cooling and NLC Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in a cold water bath (2-5°C) and stir gently.

    • As the nanoemulsion cools, the lipid droplets solidify, forming the Nanostructured Lipid Carriers.

Characterization of TMPTIS-based NLCs

Thorough characterization is essential to ensure the quality, stability, and efficacy of the NLC formulation.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Protocol: Dilute the NLC dispersion with deionized water to an appropriate concentration. Analyze using a DLS instrument to determine the average particle size, PDI (a measure of the width of the particle size distribution), and zeta potential (an indicator of colloidal stability).

  • Expected Results: For a stable formulation, the particle size should ideally be below 300 nm with a PDI value less than 0.3. A zeta potential of ±30 mV or greater suggests good electrostatic stabilization.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: Indirect quantification using UV-Vis spectrophotometry.

  • Protocol:

    • Separate the unencapsulated drug from the NLCs by ultracentrifugation or centrifugal filter units.

    • Measure the concentration of the free drug in the supernatant using a validated UV-Vis method.

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

  • Rationale: The inclusion of TMPTIS is expected to result in high entrapment efficiency due to the increased imperfections in the lipid matrix.[3][4]

3. Thermal Analysis:

  • Method: Differential Scanning Calorimetry (DSC).

  • Protocol: Analyze samples of the pure solid lipid, the physical mixture of components, and the lyophilized NLC formulation.

  • Rationale: DSC analysis provides insights into the crystallinity and polymorphic state of the lipid matrix. A reduction in the melting enthalpy and a broadening of the melting peak of the solid lipid in the NLC formulation, when compared to the bulk lipid, indicates a less ordered crystalline structure, confirming the successful formation of NLCs.[3]

Table of Expected Formulation Characteristics:

ParameterSolid LipidLiquid Lipid (TMPTIS)SurfactantParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
F1 GMS (70%)30%Poloxamer 188 (2%)150-250< 0.25-25 to -35> 85
F2 GMS (80%)20%Poloxamer 188 (2%)180-280< 0.30-20 to -30> 80
F3 GMS (70%)30%Tween 80 (2%)130-230< 0.25-28 to -38> 88

Note: These are representative values and will vary depending on the specific drug, processing parameters, and analytical instrumentation.

Conclusion and Future Perspectives

This compound presents a compelling option as a liquid lipid in the formulation of Nanostructured Lipid Carriers. Its unique branched and bulky structure offers the potential to create highly disordered lipid matrices, which can lead to enhanced drug loading, improved stability, and controlled release profiles. The protocols and characterization methods outlined in this application note provide a robust framework for researchers to systematically investigate and optimize TMPTIS-based NLCs for a variety of pharmaceutical and cosmeceutical applications. Future studies should focus on evaluating the in vitro and in vivo performance of these novel formulations to fully elucidate their therapeutic potential.

References

  • This compound. (2024). Cosmetic Ingredients Guide. [Link]

  • Paliwal, R., Paliwal, S., Kenwat, R., Kurmi, B. D., & Sahu, M. K. (2020). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Journal of Controlled Release, 327, 435-450. [Link]

  • This compound. (n.d.). The Good Scents Company. [Link]

  • PELEMOL® TMPIS by Phoenix Chemical, Inc. (n.d.). UL Prospector. [Link]

  • Ahmad, J., Mir, S. R., & Kohli, K. (2020). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. Current Pharmaceutical Design, 26(34), 4235-4247. [Link]

  • This compound Ingredient Allergy Safety Information. (n.d.). SkinSAFE. [Link]

  • Gordillo-Galeano, A., & Mora-Huertas, C. E. (2018). Nanostructured Lipid Carriers: A Review. Pharmaceutics, 10(4), 219. [Link]

  • Nanostructured Lipid Carrier (NLC) -A Promising Drug Delivery for Transdermal Application. (n.d.). PharmaInfo. [Link]

  • Nanostructure Lipid Carrier (NLC): the new generation of lipid nanoparticles. (2015). Asian Pacific Journal of Health Sciences, 2(2), 76-93. [Link]

  • Silva, A. C., et al. (2021). Development of a Versatile Nanostructured Lipid Carrier (NLC) Using Design of Experiments (DoE)—Part II: Incorporation and Stability of Butamben with Different Surfactants. Pharmaceutics, 13(10), 1695. [Link]

  • Elmowafy, M., & Al-Sanea, M. M. (2021). Nanostructured Lipid Carriers (NLCs): A Comprehensive Review of Design, Applications, and Future Directions. Pharmaceutics, 13(9), 1361. [Link]

  • Trimethylolpropane Trioleate Manufacturer: Properties, Safety and Market Prospects. (2023). Ningbo Inno Pharmchem Co., Ltd.. [Link]

  • Han, F., et al. (2021). A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs. Molecules, 26(23), 7241. [Link]

  • This compound – Ingredient. (n.d.). COSMILE Europe. [Link]

  • This compound | C60H116O6 | CID 110529. (n.d.). PubChem. [Link]

  • Iqbal, M. A., et al. (2021). Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies. Journal of Drug Delivery Science and Technology, 65, 102718. [Link]

  • Sharma, A., & Baldi, A. (2018). Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. Impact Factor, 7(2). [Link]

  • Week 03: Lecture 11: Nanostructured Lipid Carriers (NLCs). (2021, August 2). YouTube. [Link]

  • This compound | KAK TTI. (n.d.). KOKYU ALCOHOL KOGYO (HAI). [Link]

  • Jampatong, C., et al. (2024). Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations. Pharmaceutics, 16(2), 299. [Link]

  • Kumar, R., & Singh, B. (2023). Investigating the influence of lipids on nanostructured lipid carrier formulation. Journal of Medical Pharmaceutical and Allied Sciences, 12(6), 6147-6154. [Link]

  • Gomaa, E., Fathi, H. A., & Elsabahy, M. (2021). Methods for preparation of nanostructured lipid carriers. Methods, 193, 3-13. [Link]

  • Gomaa, E., Fathi, H. A., & Elsabahy, M. (2021). Methods for preparation of nanostructured lipid carriers. Methods, 193, 3-13. [Link]

  • Mechanism of nanostructured lipid carriers disposition. NLC: Nanostructured lipid carrier. (n.d.). ResearchGate. [Link]

  • Nanostructure Lipid Carriers: Innovation in Drug Delivery Systems. (2023). International Journal of Novel Research and Development, 8(10). [Link]

  • Singh, I., & Swami, R. (2022). Quality by design based development of nanostructured lipid carrier: a risk based approach. Journal of Drug Delivery Science and Technology, 71, 103310. [Link]

  • Gomaa, E., Fathi, H. A., & Elsabahy, M. (2021). Methods for Preparation of Nanostructured Lipid Carriers. Methods, 193, 3-13. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Trimethylolpropane Triisostearate (TMPTIS) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trimethylolpropane triisostearate (TMPTIS) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of TMPTIS production, offering field-proven insights and troubleshooting solutions to maximize both yield and purity. Our approach moves beyond simple step-by-step instructions to explain the fundamental causality behind experimental choices, empowering you to make informed decisions in your own lab.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Principles

This section addresses fundamental questions about the synthesis of TMPTIS, providing the core knowledge needed to understand and optimize the reaction.

Q1: What is the fundamental reaction mechanism for TMPTIS synthesis?

A1: TMPTIS is synthesized via a direct acid-catalyzed esterification, specifically a Fischer esterification. The overall reaction involves the condensation of one molecule of trimethylolpropane (a triol) with three molecules of isostearic acid.[1][2]

The mechanism proceeds in a stepwise fashion, where each of the three hydroxyl (-OH) groups on the trimethylolpropane backbone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an isostearic acid molecule.[1] The presence of an acid catalyst is crucial; it protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon significantly more susceptible to nucleophilic attack by the alcohol. For each ester bond formed, one molecule of water is eliminated as a byproduct.[1][3] This process repeats three times to form the final triester product.

Q2: Why is continuous water removal so critical for achieving high yield?

A2: Fischer esterification is a reversible equilibrium reaction.[3][4] The formation of TMPTIS and water from trimethylolpropane and isostearic acid is in constant balance with the reverse reaction (hydrolysis), where water attacks the ester to regenerate the starting materials.

According to Le Chatelier's Principle, to drive the reaction towards the product side (i.e., maximize the triester yield), the byproducts must be removed from the reaction mixture as they are formed.[3] Efficient and continuous removal of water shifts the equilibrium to favor the forward reaction, allowing the synthesis to proceed to a high level of completion.[5][6]

Q3: What are the most effective catalysts for TMPTIS synthesis, and how do they differ?

A3: Catalysts are essential for achieving a reasonable reaction rate at manageable temperatures. They can be broadly categorized as homogeneous or heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium.

    • p-Toluenesulfonic acid (p-TSA): A highly effective and common choice, providing good conversion rates at temperatures around 120-150°C.[1][6]

    • Sulfuric Acid (H₂SO₄): A strong acid catalyst that can achieve high yields, often used at concentrations around 1.5-5%.[5][7] However, its strong corrosive nature and potential to cause side reactions or product darkening at higher temperatures are drawbacks.

    • Organometallic Compounds (e.g., Tin-based): Catalysts like tin(II) bis(2-ethylhexanoate) are highly effective, often allowing for higher reaction temperatures (220-230°C) and yielding products with very high triester content (>94 wt%) that may not require extensive purification.[5]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction).

    • Acidic Ion-Exchange Resins (e.g., Amberlyst®): These offer a significant advantage in that they can be easily removed from the reaction mixture by simple filtration, which greatly simplifies the purification process and allows for catalyst recycling.[5][8]

    • Metal Oxides: Catalysts like stannous oxide or ferric oxide can be used and also offer the benefit of easy removal by filtration post-reaction.[9]

The choice of catalyst depends on the desired reaction conditions, available purification capabilities, and cost considerations.

Section 2: Troubleshooting Guide - Yield and Purity Issues

This guide addresses the most common problems encountered during TMPTIS synthesis in a direct question-and-answer format.

Issue 1: Low Triester Yield & High Mono-/Di-ester Content

Q: My final product analysis (GC/NMR) shows a low percentage of the desired triester and significant amounts of unreacted mono- and di-esters. What are the likely causes and how can I improve conversion?

A: This is the most common issue and typically points to an incomplete reaction. Several factors could be at play:

  • Inefficient Water Removal: As the reaction is equilibrium-limited, any residual water will prevent it from going to completion.

    • Solution: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously and visibly remove water.[6][7] Alternatively, conducting the reaction under a vacuum can effectively remove water and other volatile byproducts.[10]

  • Sub-optimal Molar Ratio: The stoichiometry of the reactants is critical. While the theoretical molar ratio is 1:3 (TMP:Isostearic Acid), this often does not lead to complete conversion.

    • Solution: Use a slight excess of the fatty acid to ensure all hydroxyl groups on the TMP are esterified. Molar ratios of fatty acid to TMP in the range of 3.5:1 to 4:1 are often optimal for driving the reaction to completion.[10][11] Optimization studies have shown that the carboxylic acid to hydroxyl molar ratio is the most influential factor on triester content.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to reach completion.

    • Solution: Monitor the reaction progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value stabilizes at a low level. Typical reaction times can range from 4 to 8 hours at temperatures between 120°C and 230°C, depending on the catalyst.[5][7] Kinetic studies show activation energies between 45-65 kJ/mol, highlighting the temperature dependence.[1]

  • Catalyst Issues: The catalyst may be insufficient in quantity, or its activity could be compromised.

    • Solution: Ensure you are using a fresh, active catalyst. For catalysts like p-TSA, an optimal concentration is often around 1.5 wt%.[1] For tin-based catalysts, concentrations of 0.8-0.9 wt% have been shown to be effective.[1][5]

Issue 2: High Acid Value in Final Product

Q: After purification, my TMPTIS product still has a high acid value. What does this signify and what are the correct steps to reduce it?

A: A high acid value indicates the presence of unreacted isostearic acid in your final product. This can be due to an incomplete reaction or, more commonly, an inadequate purification process.

  • Primary Cause: Incomplete esterification. The first step is always to ensure the reaction has gone to completion using the solutions from Issue 1.

  • Purification Solutions:

    • Neutralization Wash: Before distillation, wash the crude product with a dilute basic solution, such as a potassium phosphate or sodium bicarbonate solution.[1] This will convert the residual acidic isostearic acid into its salt, which can then be removed in an aqueous layer. Follow this with several hot water washes to remove any remaining salts.

    • Vacuum Distillation: This is the primary technique for purifying TMPTIS.[1] Unreacted isostearic acid is more volatile than the TMPTIS triester. Distillation under high vacuum (e.g., below 1 mbar) and elevated temperature (e.g., 180°C) will effectively remove the residual acid, which is collected as a lighter fraction.[1]

Issue 3: Product Discoloration (Dark Yellow or Brown)

Q: My synthesized TMPTIS has an undesirable dark color. What causes this and how can I obtain a lighter-colored product?

A: Product darkening is almost always a result of thermal degradation and oxidative side reactions occurring at high temperatures.

  • Solutions:

    • Inert Atmosphere: Always run the reaction under an inert atmosphere, such as a slow stream or blanket of nitrogen. This prevents oxidation of the reactants and product at high temperatures.

    • Optimize Temperature Profile: Avoid excessively high temperatures for prolonged periods. Some protocols benefit from a staged heating approach, where the reaction is started at a lower temperature (e.g., 120-140°C) and gradually increased to the final reaction temperature.[1] This can minimize the formation of color-causing byproducts.

    • Catalyst Choice: Use the most efficient catalyst possible to lower the required reaction temperature and time, thereby reducing thermal stress on the product.

    • Purification Temperature: Be mindful of the temperature during vacuum distillation. While high temperatures are needed, prolonged exposure can still cause darkening. Techniques like wiped-film molecular distillation can minimize the thermal exposure time and are excellent for purifying heat-sensitive materials.[2]

Section 3: Data Summary & Experimental Protocols

Table 1: Optimized TMPTIS Synthesis Conditions from Literature
ParameterOptimal RangeCatalystYield / Triester ContentReference
COOH:OH Molar Ratio0.92:1 - 0.94:1Tin-based>94 wt% Triester[1],[5]
Fatty Acid:TMP Molar Ratio4:1Sodium Methoxide~85.47% Triester[10]
Reaction Temperature220-230 °CTin-based (0.8-0.9 wt%)>94 wt% Triester[1],[5]
Reaction Temperature150 °CH₂SO₄ (5%)96.0% Yield[1]
Reaction Temperature130 °CSodium Methoxide (1.5 wt%)93% Yield[11]
Catalyst Concentration1.5 wt%p-Toluenesulfonic AcidAcid Value < 5 mg KOH/g[1]
Experimental Protocol: Lab-Scale TMPTIS Synthesis via Direct Esterification

This protocol describes a typical synthesis using p-toluenesulfonic acid as the catalyst with azeotropic water removal.

Materials:

  • Trimethylolpropane (TMP)

  • Isostearic Acid

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (as azeotropic solvent)

  • 5% (w/v) Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Thermometer or thermocouple

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark trap, condenser, and nitrogen inlet. Ensure all glassware is thoroughly dry.

  • Charging Reactants: To the flask, add trimethylolpropane (1.0 eq), isostearic acid (3.3 eq), p-TSA (0.05 eq relative to TMP), and enough toluene to fill approximately one-third of the Dean-Stark trap.

  • Reaction:

    • Begin stirring and gently purge the system with nitrogen.

    • Heat the mixture to a steady reflux (approx. 120-140°C). Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing for 4-6 hours, or until water ceases to collect in the trap and the reaction mixture becomes clear.

    • (Optional) Monitor reaction completion by taking small aliquots and titrating to determine the acid value. The reaction is complete when the acid value is constant and low.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 5% Sodium Bicarbonate solution (2x) to neutralize the p-TSA and quench unreacted isostearic acid.

      • Hot deionized water (3x) to remove any remaining salts.

    • Dry the resulting organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator under reduced pressure.

  • Final Purification: For high purity, the resulting crude TMPTIS can be further purified by vacuum distillation to remove any remaining volatile impurities.

Section 4: Visualization of Workflows

Diagram 1: TMPTIS Synthesis & Purification Workflow

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Esterification cluster_workup Crude Product Work-up cluster_purification Final Purification TMP Trimethylolpropane Reaction Reaction Vessel (120-230°C, N2 atm) TMP->Reaction IA Isostearic Acid IA->Reaction Cat Acid Catalyst (p-TSA, H2SO4, etc.) Cat->Reaction DS Dean-Stark Trap (Water Removal) Reaction->DS H2O/Toluene Azeotrope Wash Neutralization Wash (e.g., NaHCO3 aq.) Reaction->Wash Dry Drying (e.g., MgSO4) Wash->Dry Solvent Solvent Removal (Rotovap) Dry->Solvent Distill Vacuum Distillation Solvent->Distill Final Pure TMPTIS Distill->Final Troubleshooting Problem Low Triester Yield High Mono/Di-ester Content Cause1 Cause Equilibrium Limitation Problem->Cause1 Cause2 Cause Incorrect Molar Ratio Problem->Cause2 Cause3 Cause Insufficient Time/Temp Problem->Cause3 Cause4 Cause Inactive/Low Catalyst Problem->Cause4 Solution1 Solution Improve Water Removal (Dean-Stark, Vacuum) Cause1:f0->Solution1:f0 Solution2 Solution Use Excess Isostearic Acid (e.g., 3.5:1 ratio) Cause2:f0->Solution2:f0 Solution3 Solution Increase Reaction Time Monitor via Acid Value Cause3:f0->Solution3:f0 Solution4 Solution Use Fresh Catalyst Optimize Concentration Cause4:f0->Solution4:f0

Caption: Decision tree for troubleshooting low TMPTIS yield.

Section 5: Analytical Characterization

Q: How can I definitively characterize my final product and assess its purity?

A: A combination of analytical techniques is recommended for full characterization and purity assessment.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a quick and powerful tool to confirm the reaction's progress. Key spectral features to look for include the appearance of a strong ester carbonyl (C=O) stretching band around 1740-1745 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band from both the carboxylic acid and trimethylolpropane (around 3400 cm⁻¹), which indicates complete esterification. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for unambiguous structural confirmation. [5]In the ¹H NMR spectrum, the disappearance of the -OH protons and the appearance of characteristic signals for the methylene protons of the TMP backbone (typically δ 3.6–4.2 ppm) adjacent to the ester oxygen are key indicators. [5]2D NMR techniques like HSQC and HMBC can be used to confirm the ester linkages between the isostearic acid chains and the TMP core. [5]* Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to quantify the purity of the final product. They can separate the desired triester from residual starting materials, mono- and di-ester intermediates, and other impurities, allowing for a precise determination of the triester content (e.g., >95%). [5]* Karl Fischer Titration: This method is used to determine the residual water content in the final product, which is a critical quality parameter. [5]* Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the product and can indicate the presence of non-volatile impurities. [5]

References

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • Esterification Lab Answers. (n.d.). [Link]

  • ACS Omega. (2025, July 16). Sustainable Synthesis of Trimethylolpropane, a Biobased Polyol from Renewable Resources by an Integrated Process of Biotechnology and Chemical Reactions. [Link]

  • EWG Skin Deep®. (n.d.). What is this compound. [Link]

  • PMC. (2022, July 13). Microwave-assisted synthesis of trimethylolpropane triester (bio-lubricant) from camelina oil. [Link]

  • The Pharmaceutical and Chemical Journal. (2024, January 1). The synthesis and optimization of a trimethylolpropane based biolubricant from a lard oil base stock. [Link]

  • Biointerface Research in Applied Chemistry. (2021, February 14). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. [Link]

  • Cosmetic Ingredients Guide. (2024, March 29). This compound. [Link]

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  • Google Patents. (n.d.). US6344592B1 - Method of producing highly pure trimethylolpropane.
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  • ResearchGate. (n.d.). Synthesis and properties of trimethylolpropane trioleate as lubricating base oil | Request PDF. [Link]

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  • Altmeyers Encyclopedia. (2020, October 29). This compound (inci). [Link]

  • Google Patents. (n.d.).
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  • MDPI. (2024, February 19). Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. [Link]

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Technical Support Center: Troubleshooting Phase Separation in Trimethylolpropane Triisostearate Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for resolving phase separation issues in emulsions formulated with Trimethylolpropane triisostearate (TMP-TIS). As a versatile emollient and solubilizer, TMP-TIS is a valuable component in a wide range of cosmetic and pharmaceutical formulations.[1][2] However, achieving a stable emulsion can present challenges. This resource offers a structured, problem-solving approach rooted in the principles of emulsion science to help you overcome these hurdles and optimize your formulations.

Understanding Emulsion Instability

Emulsions are thermodynamically unstable systems, meaning they have a natural tendency to revert to their separated, lower-energy states.[3] Phase separation is the visible manifestation of this instability and can occur through several mechanisms, including creaming, flocculation, coalescence, and breaking.[4] A thorough understanding of these processes is the first step toward effective troubleshooting.

Troubleshooting Guides

This section addresses specific phase separation problems you may encounter when working with TMP-TIS emulsions. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on scientific principles.

Issue 1: My emulsion separates into layers immediately or shortly after preparation.

Question: I've just prepared my this compound emulsion, and it has already separated into distinct oil and water layers. What's causing this rapid breakdown?

Answer: This phenomenon, known as breaking or coalescence , indicates a fundamental failure of the emulsifying system to form a stable interface between the oil and water phases.[5] The primary culprits are typically an incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system or insufficient mechanical energy during processing.

Core Directive: Re-evaluate Your Emulsifier System and Homogenization Process.

Potential Causes & Solutions:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB system is a critical tool for selecting the right emulsifier for a given oil phase.[6] For this compound, the required HLB for an oil-in-water (O/W) emulsion is approximately 6 .[7] If the HLB of your emulsifier or emulsifier blend does not match this value, the interfacial film will be weak and unable to prevent the oil droplets from merging.

    • Solution: Calculate the weighted average HLB of your current emulsifier system. If it deviates significantly from 6, you will need to adjust it. This can be achieved by blending a high HLB emulsifier with a low HLB emulsifier to achieve the target value. A practical experimental approach is to prepare a series of small test emulsions with emulsifier blends of varying HLB values (e.g., 5, 6, 7, 8) to identify the optimal HLB for your specific formulation.[8]

  • Insufficient Emulsifier Concentration: The emulsifier molecules must be present in a sufficient quantity to completely cover the surface of the dispersed phase droplets.[9] An inadequate concentration will leave areas of the droplets exposed, leading to coalescence.

    • Solution: Systematically increase the concentration of your emulsifier system in small increments (e.g., 0.5% w/w) in your formulation and observe the impact on stability.

  • Inadequate Homogenization: The process of emulsification requires sufficient mechanical energy to break down the dispersed phase into small, uniform droplets.[10] If the homogenization speed or duration is insufficient, the resulting large and unevenly sized droplets will be more prone to coalescence.

    • Solution: Increase the homogenization speed and/or time. For laboratory-scale preparations, a high-shear homogenizer is recommended. Monitor the droplet size using microscopy or a particle size analyzer to ensure you are achieving the desired reduction.

Issue 2: A creamy or oily layer forms at the top of my emulsion over time.

Question: My TMP-TIS emulsion looked stable initially, but now I see a concentrated layer of what appears to be the oil phase at the top. What is happening, and how can I prevent it?

Answer: This phenomenon is known as creaming . It is the upward migration of the dispersed oil droplets due to their lower density compared to the continuous water phase. While the droplets have not yet coalesced, creaming is a sign of instability and can be a precursor to breaking.

Core Directive: Enhance the Viscosity of the Continuous Phase and Optimize Droplet Size.

Potential Causes & Solutions:

  • Low Viscosity of the Continuous Phase: A low-viscosity continuous phase offers little resistance to the movement of the dispersed droplets, allowing them to rise and form a creamed layer more easily.

    • Solution: Increase the viscosity of the continuous (aqueous) phase by adding a thickening agent or stabilizer.[11] Common choices include natural gums (e.g., xanthan gum), cellulose derivatives, or synthetic polymers (e.g., carbomers). The increased viscosity will hinder droplet movement and improve the long-term stability of the emulsion.

  • Large Droplet Size: Larger droplets have a greater tendency to cream due to the increased buoyant force acting upon them, as described by Stokes' Law.

    • Solution: Refine your homogenization process to achieve a smaller and more uniform droplet size distribution. As mentioned previously, increasing the speed and duration of homogenization can significantly reduce droplet size.

  • Flocculation: Flocculation is the process where dispersed droplets cluster together without merging.[4] These larger aggregates can then cream more rapidly.

    • Solution: Ensure you are using an adequate concentration of your emulsifier to provide a sufficient repulsive barrier between droplets. Additionally, consider the impact of pH and electrolytes, as these can influence the surface charge of the droplets and promote flocculation.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the HLB system when formulating with this compound?

The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale that helps in the selection of emulsifiers for a particular oil phase. Every oil, including this compound, has a required HLB value that will result in the most stable emulsion. For an oil-in-water (O/W) emulsion with TMP-TIS, the required HLB is approximately 6.[7] Using an emulsifier or a blend of emulsifiers that matches this HLB value is crucial for forming a stable interfacial film around the oil droplets, thereby preventing coalescence and phase separation.

Q2: Can temperature affect the stability of my TMP-TIS emulsion?

Yes, temperature can significantly impact emulsion stability. Elevated temperatures can decrease the viscosity of the continuous phase, which can accelerate creaming. It can also increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence. Conversely, freeze-thaw cycles can also destabilize emulsions by causing the formation of ice crystals that can rupture the interfacial film around the droplets. Therefore, it is essential to store your emulsions at a controlled room temperature and to perform stability testing under various temperature conditions.

Q3: How do electrolytes impact the stability of my emulsion?

The presence of electrolytes (salts) in your formulation can have a complex effect on emulsion stability. In some cases, they can improve stability by reducing the interfacial tension between the oil and water phases. However, in other instances, particularly with ionic emulsifiers, high concentrations of electrolytes can disrupt the electrical double layer around the droplets, reducing the repulsive forces between them and leading to flocculation and coalescence. If your formulation contains electrolytes, it is important to evaluate their effect on stability and potentially choose a non-ionic emulsifier system that is less sensitive to their presence.

Experimental Protocols

Protocol 1: Experimental Determination of the Required HLB for an Oil Phase Containing this compound

This protocol outlines a systematic approach to determine the optimal HLB for your specific oil phase, which may contain TMP-TIS along with other components.

Materials:

  • Your complete oil phase (including TMP-TIS and any other oils, esters, etc.)

  • A low HLB emulsifier (e.g., Sorbitan Monostearate, HLB = 4.7)

  • A high HLB emulsifier from the same chemical family (e.g., Polysorbate 60, HLB = 14.9)

  • Deionized water

  • Beakers, magnetic stirrer, and high-shear homogenizer

Procedure:

  • Prepare a series of emulsifier blends with varying HLB values. For example, to target an HLB range around the known required HLB of TMP-TIS (6), you might prepare blends with HLB values of 5, 6, 7, and 8. The proportions of the high and low HLB emulsifiers can be calculated using the following formula: % of High HLB Emulsifier = 100 * (Required HLB - HLB of Low Emulsifier) / (HLB of High Emulsifier - HLB of Low Emulsifier)

  • For each HLB value to be tested, prepare a small-scale emulsion. A typical starting point would be a 70:30 water-to-oil phase ratio with the emulsifier blend at 5-10% of the oil phase weight.

  • Heat the oil phase (containing the emulsifier blend) and the water phase separately to 70-75°C.

  • Add the water phase to the oil phase with continuous stirring.

  • Homogenize the mixture at a consistent speed and for a set duration for all samples.

  • Allow the emulsions to cool to room temperature with gentle stirring.

  • Visually inspect the emulsions for stability after 24 hours, 48 hours, and one week. The emulsion that exhibits the least amount of creaming or separation is the one with the HLB closest to the required HLB of your oil phase.

Protocol 2: Accelerated Stability Testing using Centrifugation

This method helps to quickly assess the stability of your emulsion by simulating the long-term effects of gravity.

Procedure:

  • Place a sample of your emulsion in a centrifuge tube.

  • Place a control sample of a known stable emulsion in another tube.

  • Centrifuge the samples at a moderate speed (e.g., 3000 RPM) for 30 minutes.

  • After centrifugation, observe the samples for any signs of phase separation, such as the formation of a cream layer or a separated oil layer. A stable emulsion will show no visible change.

Data Presentation

Table 1: Common Emulsifiers and Their HLB Values for Formulating with TMP-TIS

EmulsifierINCI NameHLB ValueTypical Use
Sorbitan MonostearateSorbitan Stearate4.7Low HLB emulsifier for W/O or O/W blends
Glyceryl StearateGlyceryl Stearate3.8Low HLB emulsifier for W/O or O/W blends
Polysorbate 60Polysorbate 6014.9High HLB emulsifier for O/W emulsions
Polysorbate 80Polysorbate 8015.0High HLB emulsifier for O/W emulsions
Steareth-2Steareth-24.9Low HLB emulsifier for W/O or O/W blends
Steareth-20Steareth-2015.3High HLB emulsifier for O/W emulsions
Cetearyl GlucosideCetearyl Glucoside11Mid-range HLB emulsifier for O/W emulsions

Visualizations

Emulsion_Destabilization Stable Stable Emulsion (Uniformly Dispersed Droplets) Flocculation Flocculation (Droplet Aggregation) Stable->Flocculation Reversible Creaming Creaming (Upward Migration of Droplets) Flocculation->Creaming Coalescence Coalescence (Merging of Droplets) Flocculation->Coalescence Irreversible Creaming->Coalescence Breaking Breaking (Complete Phase Separation) Coalescence->Breaking

Caption: Mechanisms of emulsion destabilization.

Troubleshooting_Workflow Start Phase Separation Observed Problem_ID Identify Type of Separation (Creaming, Coalescence, etc.) Start->Problem_ID Check_HLB Verify HLB of Emulsifier System (Required HLB for TMP-TIS ≈ 6) Problem_ID->Check_HLB Coalescence Check_Viscosity Analyze Continuous Phase Viscosity Problem_ID->Check_Viscosity Creaming Check_Conc Assess Emulsifier Concentration Check_HLB->Check_Conc Correct Adjust_HLB Adjust HLB with Co-emulsifier Check_HLB->Adjust_HLB Incorrect Check_Homogenization Evaluate Homogenization Process (Speed, Time) Check_Conc->Check_Homogenization Sufficient Increase_Conc Increase Emulsifier Concentration Check_Conc->Increase_Conc Too Low Optimize_Homogenization Optimize Homogenization Parameters Check_Homogenization->Optimize_Homogenization Inadequate Add_Thickener Incorporate a Thickening Agent Check_Viscosity->Add_Thickener Too Low Stable_Emulsion Stable Emulsion Achieved Adjust_HLB->Stable_Emulsion Increase_Conc->Stable_Emulsion Optimize_Homogenization->Stable_Emulsion Add_Thickener->Stable_Emulsion

Caption: Troubleshooting workflow for phase separation in TMP-TIS emulsions.

References

  • HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]

  • Pion Inc. (n.d.). Formation of Stable Emulsions: Why Homogenize? Retrieved from [Link]

  • Greengredients. (n.d.). HLB required - How to choose an emulsifier? Retrieved from [Link]

  • King, A., & Wrzesezinski, G. W. (1939). The influence of emulsion type electrolytes and stability. Transactions of the Faraday Society, 35, 741-752. Retrieved from [Link]

  • Silva, T. M., et al. (2018). The Effect of High Shear Homogenization on Physical Stability of Emulsions. International Journal of Chemistry, 10(2), 56. Retrieved from [Link]

  • Lee, S. J., et al. (2023). Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion. Food Science and Biotechnology, 32(10), 1421-1430. Retrieved from [Link]

  • Schott, H. (1979). Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability. Journal of Pharmaceutical Sciences, 68(7), 840-844. Retrieved from [Link]

  • Al-Ghamdi, A. H., & Nasr-El-Din, H. A. (2016). Effect of ultrasonic homogenization on crude oil-water emulsion stability. Journal of Petroleum Science and Engineering, 147, 725-734. Retrieved from [Link]

  • Binks, B. P., & Lumsdon, S. O. (2000). Effect of electrolyte in silicone oil-in-water emulsions stabilised by fumed silica particles. Langmuir, 16(23), 8622-8631. Retrieved from [Link]

  • Park, C. W., et al. (2015). Effect of High Pressure Homogenization on the Physicochemical Properties of Natural Plant-based Model Emulsion Applicable for Dairy Products. Korean Journal for Food Science of Animal Resources, 35(6), 795-801. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Stability - Emulsions. Retrieved from [Link]

  • COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

  • Phase separation: Significance and symbolism. (n.d.). Retrieved from [Link]

  • Kokal, S. L. (2012). Factors Affecting the Stability of Crude Oil Emulsions. In Crude Oil Emulsions- Composition Stability and Characterization. IntechOpen. Retrieved from [Link]

  • INCIDecoder. (n.d.). This compound (with Product List). Retrieved from [Link]

  • Yan, N., Zhang, M., & Ni, P. (1992). A study of the stability of W/O/W multiple emulsions. Journal of Microencapsulation, 9(2), 143-151. Retrieved from [Link]

  • Akbari, S., & Nour, A. H. (2018). Emulsion types, stability mechanisms and rheology: A review. Journal of Chemical and Petroleum Engineering, 52(2), 123-145. Retrieved from [Link]

  • The Eco Well. (2025). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Retrieved from [Link]

  • CM Studio. (2025). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. Retrieved from [Link]

  • Zhang, L., et al. (2021). Experimental Study on Influence Factors and Mechanism of Emulsion Stability. Geofluids, 2021, 6689189. Retrieved from [Link]

  • Personal Care Magazine. (n.d.). Cosmetic emulsions with stability problems: what is the cause? Retrieved from [Link]

  • China Manufacturers & Suppliers & Factory. (n.d.). This compound. Retrieved from [Link]

  • Loo, Y. Y., et al. (2022). The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. Pharmaceutics, 14(11), 2378. Retrieved from [Link]

  • Cosmetics & Toiletries. (2014). Zeta Potential and Particle Size to Predict Emulsion Stability. Retrieved from [Link]

  • Chen, G., & Tao, D. (2005). An Experimental Study of Stability of Oil-Water Emulsion. Fuel Processing Technology, 86(5), 499-508. Retrieved from [Link]

  • PharmaCores. (2025). Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! Retrieved from [Link]

  • Wang, Y., et al. (2021). Influence of temperature on the rheology and stability of the emulsion... Energy & Fuels, 35(15), 12155-12164. Retrieved from [Link]

  • Binks, B. P., & Rocher, A. (2009). Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles. Journal of Colloid and Interface Science, 335(1), 94-104. Retrieved from [Link]

  • UL Prospector. (2016). Personal care emulsifiers: Learn the basics in this primer. Retrieved from [Link]

  • Binks, B. P., & Rocher, A. (2009). Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles. Journal of Colloid and Interface Science, 335(1), 94-104. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Choosing the Right Emulsifier for Your Cosmetic Formulations. Retrieved from [Link]

  • Grand Ingredients. (n.d.). Emulsifier Selection Matrix for Formulation Systems. Retrieved from [Link]

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  • Cosmetic Ingredients Guide. (2024). This compound. Retrieved from [Link]

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  • Greengredients. (n.d.). HLB required - How to choose an emulsifier? Retrieved from [Link]

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  • Scribd. (n.d.). Emulsifiers HLB Values. Retrieved from [Link]

  • Christopher, J. V., et al. (2017). Relating emulsion stability to interfacial properties for pharmaceutical emulsions stabilized by Pluronic F68 surfactant. Colloids and Surfaces B: Biointerfaces, 152, 263-270. Retrieved from [Link]

  • Scientific Spectator. (n.d.). Emulsions and the HLB System. Retrieved from [Link]

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Technical Support Center: Improving the Oxidative Stability of Trimethylolpropane Triisostearate with Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the oxidative stability of Trimethylolpropane triisostearate (TMPTIS). This guide is designed for researchers, scientists, and drug development professionals who utilize TMPTIS in their formulations and are seeking to mitigate oxidative degradation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your work.

Introduction to TMPTIS Oxidative Stability

This compound (TMPTIS) is a synthetic ester prized for its excellent lubricity, thermal stability, and biodegradability.[1][2] It is synthesized through the direct esterification of trimethylolpropane with isostearic acid.[3] Despite its saturated isostearate fatty acid chains, which inherently provide good oxidative stability compared to lubricants with unsaturated chains, TMPTIS can still undergo oxidation under strenuous conditions such as high temperatures, pressures, and exposure to catalytic metals.[3]

Oxidative degradation of TMPTIS can lead to a cascade of undesirable effects, including increased viscosity, formation of sludge and varnish, and the generation of acidic byproducts, all of which can compromise the performance and lifespan of the final product.[4][5][6] The addition of antioxidants is a critical strategy to impede these degradation pathways and ensure the long-term stability of TMPTIS formulations.[3]

This guide will provide you with the foundational knowledge and practical methodologies to effectively select, evaluate, and implement antioxidant systems to protect your TMPTIS-based products.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of oxidative degradation in TMPTIS?

A1: The most common indicators of TMPTIS oxidation include:

  • Increased Viscosity: As the lubricant oxidizes, polymerization of oxidized molecules can occur, leading to a noticeable thickening of the fluid.[4][5][7][8]

  • Color Darkening and Odor Change: Oxidized oil often darkens in color and may develop a burnt or acrid smell.[5]

  • Increased Total Acid Number (TAN): The formation of organic acids is a direct byproduct of oxidation.[4][5] Monitoring the TAN is a key method for tracking the extent of degradation.

  • Formation of Deposits: In advanced stages of oxidation, insoluble products can form, leading to sludge and varnish that can interfere with system performance.[5]

Q2: How does the oxidation of TMPTIS occur at a molecular level?

A2: The oxidation of TMPTIS, like other lubricants, proceeds through a free-radical chain reaction mechanism. While TMPTIS is relatively stable due to its saturated isostearate chains, the process can be initiated by factors like heat, light, and the presence of metal catalysts.[5] The reaction generally involves initiation, propagation, and termination steps, leading to the formation of hydroperoxides, which are key intermediates in the degradation process.[9] These hydroperoxides can then decompose into various detrimental products, including aldehydes, ketones, and carboxylic acids.

Q3: What types of antioxidants are most effective for TMPTIS?

A3: The selection of an antioxidant depends on the specific application and operating conditions. For polyol esters like TMPTIS, common and effective antioxidant classes include:

  • Phenolic Antioxidants: Such as hindered phenols (e.g., butylated hydroxytoluene - BHT), which are excellent radical scavengers.[10][11][12][13]

  • Aminic Antioxidants: Including alkylated diphenylamines and phenyl-α-naphthylamine (PANA), which are highly effective at elevated temperatures.[10][11][12][14][15]

  • Phosphite Antioxidants: These act as peroxide decomposers, breaking down hydroperoxides into more stable compounds.[10][16]

  • Sulfur-based Antioxidants: Compounds like dithiocarbamates can also function as peroxide decomposers and may offer anti-wear properties.[10][13][16]

Often, a synergistic blend of antioxidants, combining a radical scavenger with a peroxide decomposer, provides the most comprehensive protection.[17][18][19][20][21][22]

Q4: Can I use a single antioxidant, or is a blend always better?

A4: While a single antioxidant can provide a degree of protection, synergistic blends often offer superior performance.[17][18][21] This is because different antioxidants can target different stages of the oxidation process. For example, a primary antioxidant (radical scavenger) can inhibit the initial chain reaction, while a secondary antioxidant (peroxide decomposer) can neutralize the harmful hydroperoxides that are formed.[22][23] The optimal approach is to test different combinations to find the most effective and efficient blend for your specific TMPTIS formulation and application.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for evaluating the oxidative stability of TMPTIS and the efficacy of different antioxidant packages.

Guide 1: Assessing the Baseline Oxidative Stability of TMPTIS

Before evaluating antioxidants, it is crucial to establish the inherent oxidative stability of your neat TMPTIS. The Rancimat method is a widely accepted accelerated aging test for this purpose.[24][25][26]

Experimental Protocol: Rancimat Test (Adapted from ISO 6886)

Objective: To determine the oxidation stability index (OSI) or induction time of neat TMPTIS.

Materials:

  • Rancimat instrument

  • Reaction vessels and measuring vessels

  • Air pump

  • Heating block

  • Deionized water

  • TMPTIS sample

Procedure:

  • Instrument Setup: Set the heating block to the desired test temperature (e.g., 110-130°C). The general rule is that a 10°C increase in temperature halves the induction time.[25]

  • Sample Preparation: Accurately weigh a specified amount of the TMPTIS sample (typically 3-5 g) into a clean, dry reaction vessel.

  • Measuring Cell Preparation: Fill the measuring vessel with 60 mL of deionized water and place it in the instrument.[25]

  • Initiate the Test: Place the reaction vessel into the heating block and connect the air supply tubing. A constant stream of air is passed through the sample.[27][24][25]

  • Data Collection: The instrument continuously measures the electrical conductivity of the deionized water. As the TMPTIS oxidizes, volatile organic acids are formed and carried by the air stream into the water, causing an increase in conductivity.[27][24]

  • Determine Induction Time: The induction time is the point at which a rapid increase in conductivity is observed, indicating the end of the sample's resistance to oxidation.[24]

Data Interpretation: A longer induction time indicates greater oxidative stability. This baseline value will serve as the control for evaluating the performance of antioxidants.

Guide 2: Screening and Selecting Effective Antioxidants

Once the baseline stability is known, you can begin screening different antioxidants and antioxidant blends.

Experimental Protocol: Comparative Rancimat Analysis of Antioxidant Formulations

Objective: To compare the effectiveness of different antioxidants in improving the oxidative stability of TMPTIS.

Procedure:

  • Prepare Formulations: Prepare a series of TMPTIS samples, each containing a different antioxidant or antioxidant blend at a specified concentration (e.g., 0.1% to 1.0% by weight). Ensure the antioxidants are fully dissolved in the TMPTIS.

  • Conduct Rancimat Tests: Perform the Rancimat test as described in Guide 1 for each of the prepared formulations, as well as a control sample of neat TMPTIS.

  • Analyze Results: Compare the induction times of the antioxidant-treated samples to the control. A significant increase in induction time indicates that the antioxidant is effective.

Data Presentation: Antioxidant Performance Comparison
Antioxidant/BlendConcentration (wt%)Induction Time (hours) at 120°CImprovement over Control (%)
Control (Neat TMPTIS)08.5-
Antioxidant A (Phenolic)0.515.278.8
Antioxidant B (Aminic)0.522.8168.2
Blend A+B (1:1)0.535.7320.0

Note: The data in this table is illustrative and should be replaced with your experimental results.

Guide 3: Monitoring Oxidative Degradation Over Time

In addition to accelerated testing, it is important to monitor the long-term stability of your TMPTIS formulations under conditions that simulate their intended use. This can be achieved through oven storage tests and periodic analysis of key degradation markers.

Experimental Protocol: Long-Term Oven Storage Test

Objective: To evaluate the long-term oxidative stability of TMPTIS with and without antioxidants.

Procedure:

  • Sample Preparation: Prepare samples of neat TMPTIS and TMPTIS with the selected antioxidant package in open glass beakers to allow for air exposure.

  • Accelerated Aging: Place the beakers in an oven at an elevated temperature (e.g., 150°C) for an extended period (e.g., 100, 200, 500 hours).

  • Periodic Sampling: At regular intervals, remove aliquots from each beaker for analysis.

  • Analysis: Analyze the samples for the following parameters:

    • Peroxide Value (PV): Measures the concentration of peroxides and hydroperoxides, which are primary oxidation products.[28][29][30][31][32] A common method is ASTM D3703.[28][30][32]

    • Viscosity: Monitor changes in kinematic viscosity at a standard temperature (e.g., 40°C or 100°C).[6][8]

    • Total Acid Number (TAN): Quantifies the acidic byproducts of oxidation.[4]

Data Presentation: Long-Term Stability Monitoring
Time (hours) at 150°CSamplePeroxide Value (meq/kg)Viscosity Change (%)Total Acid Number (mg KOH/g)
0Neat TMPTIS< 0.100.02
0TMPTIS + 0.5% Blend A+B< 0.100.02
100Neat TMPTIS5.2+8%0.5
100TMPTIS + 0.5% Blend A+B0.8+1%0.1
200Neat TMPTIS15.8+25%1.8
200TMPTIS + 0.5% Blend A+B2.1+3%0.3

Note: This data is for illustrative purposes.

Visualizing Mechanisms and Workflows

Oxidation and Antioxidant Intervention Pathway

TMPTIS TMPTIS (Ester) Radical Ester Radical (R.) TMPTIS->Radical Initiators Initiators (Heat, Light, Metal Ions) Initiators->TMPTIS Initiation PeroxyRadical Peroxy Radical (ROO.) Radical->PeroxyRadical Propagation Oxygen Oxygen (O2) Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide Degradation Degradation Products (Acids, Sludge, Varnish) Hydroperoxide->Degradation Decomposition StableProducts Stable Products Hydroperoxide->StableProducts PrimaryAO Primary Antioxidant (Radical Scavenger, e.g., Phenolic, Aminic) PrimaryAO->Radical Inhibition PrimaryAO->PeroxyRadical Inhibition SecondaryAO Secondary Antioxidant (Peroxide Decomposer, e.g., Phosphite, Sulfide) SecondaryAO->Hydroperoxide Decomposition

Caption: TMPTIS oxidation pathway and points of antioxidant intervention.

Experimental Workflow for Antioxidant Selection

start Start: TMPTIS requires oxidative stabilization baseline 1. Establish Baseline Stability (Rancimat on Neat TMPTIS) start->baseline select_ao 2. Select Candidate Antioxidants (Phenolics, Aminics, Blends) baseline->select_ao screen_ao 3. Screen Antioxidants (Comparative Rancimat Tests) select_ao->screen_ao analyze_rancimat 4. Analyze Rancimat Data (Compare Induction Times) screen_ao->analyze_rancimat long_term 5. Long-Term Oven Storage Test (Optimized Formulations) analyze_rancimat->long_term Select best performers monitor 6. Monitor Degradation Markers (PV, Viscosity, TAN) long_term->monitor final_formulation 7. Final Formulation Selection monitor->final_formulation

Caption: Workflow for selecting and validating antioxidants for TMPTIS.

References

  • Why do oils get thick when they oxidise? Polymerisation of lubricants explained. (2021). YouTube.
  • ASTM D3703 - Standard Test Method for Peroxide Number of Aviation Turbine Fuels. (2017).
  • What Are Some Examples Of Antioxidants Added To Lubricants? (2023). Minglan Chemical.
  • Lubricant Oxidation Analysis and Control.
  • Buy Trimethylolpropane triisostear
  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC.Industrial & Engineering Chemistry Research.
  • Oxidation and degrad
  • ASTM D3703 - Standard Test Method for Hydroperoxide Number of Aviation Turbine Fuels, Gasoline and Diesel Fuels. (2024).
  • Best Antioxidant Additives in Lubricants – A Complete Guide.A S Harrison & Co.
  • Peroxide Number of Aviation Turbine Fuels.
  • The Importance of Viscosity in Equipment Lubricants. (2025). ALS Global.
  • ASTM D3703 - Standard Test Method for Hydroperoxide Number of Aviation Turbine Fuels, Gasoline and Diesel Fuels. (2018).
  • ASTM D3703: Peroxide Number of Avi
  • Potentially Useful Polyolester Lubricant Additives: An Overview of Antioxidants, Antiwear and Antiseize Compounds.Purdue e-Pubs.
  • What's lubricant oxidation and how does it affect my oil?UpKeep.
  • Lubricant Antioxidants: Key Elements for Ensuring Machinery Oper
  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC.Semantic Scholar.
  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT.SMART.
  • Synergistic Effect of combined some natural and synthetic antioxidants to increase oxidative stability using DPPH test.Iraqi Journal of Agricultural Sciences.
  • Effects of antioxidants and the solid component on the thermal stability of polyol-ester-based thermal pastes. (2007).
  • Accelerated oxidation tests: the Rancim
  • High Temperature Antioxidant.Zhengzhou Chorus Lubricant Additive Co.,Ltd.
  • Research Progress of Antioxidant Additives for Lubric
  • Oxidation stability of oils and fats – Rancim
  • Rancimat Method for the Oxidation Stability of F
  • Determining Stability-Based Value of Natural Oils with the Rancim
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed M
  • Oxidation stability measurement with the Rancim
  • Synergistic and antagonistic effects on oxidation stability of antioxidants in a synthetic ester based oil. (2025).
  • Synergistic Antioxidant Activity of Natural Products. (2017).
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (2025).
  • Synthesis and oxidative stability of trimethylolpropane fatty acid triester as a biolubricant base oil from waste cooking oil. (2025).
  • Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review. (2022). Frontiers in Energy Research.
  • Improvement of oxidative stability of trimethylolpropane trioleate lubricant. (2025).
  • Oxidation of Ester Lubricants.University of York.

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Technical Support Center: Catalyst Selection for Efficient Trimethylolpropane Triisostearate (TMPTIS) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Trimethylolpropane triisostearate (TMPTIS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve high-yield, high-purity TMPTIS synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of TMPTIS, providing concise and actionable answers based on established scientific principles.

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common method for synthesizing TMPTIS is through the direct esterification of trimethylolpropane (TMP) with isostearic acid.[1] This is a reversible condensation reaction where three molecules of isostearic acid react with the three hydroxyl groups of one TMP molecule, producing one molecule of TMPTIS and three molecules of water as a byproduct. To drive the reaction towards the product side and achieve a high yield, the continuous removal of water is crucial, in accordance with Le Châtelier's principle.[2][3]

Q2: What are the main categories of catalysts used for TMPTIS synthesis?

A2: Catalysts for TMPTIS synthesis can be broadly categorized into three groups:

  • Homogeneous Acid Catalysts: These include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA).[4] They are highly effective at increasing the reaction rate.

  • Homogeneous Base Catalysts: Alkali metal alkoxides, such as sodium methoxide, and carbonates like potassium carbonate are common examples.[5]

  • Heterogeneous Catalysts: These are solid catalysts that are not in the same phase as the reactants. Examples include acidic ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and zeolites.[6][7]

Q3: How do I monitor the progress of my TMPTIS synthesis reaction?

A3: The progress of the reaction can be effectively monitored by tracking the consumption of reactants and the formation of products over time. The most common analytical techniques for this purpose are:

  • Gas Chromatography (GC): A high-temperature GC equipped with a flame ionization detector (FID) is excellent for separating and quantifying the mono-, di-, and triesters of TMP, as well as unreacted isostearic acid (as its methyl ester derivative) and TMP.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction by separating the different ester species.

  • Acid Value Titration: A simpler, albeit less detailed, method is to periodically take aliquots of the reaction mixture and titrate them to determine the remaining concentration of isostearic acid. The reaction is considered complete when the acid value stabilizes at a low level.

Q4: What are the key safety precautions I should take when handling catalysts for TMPTIS synthesis?

A4: Safety is paramount in the laboratory. When handling catalysts, always:

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[10] For highly corrosive catalysts like sulfuric acid, a face shield and an acid-resistant apron are recommended.[11]

  • Work in a well-ventilated area: A fume hood is essential to avoid inhaling harmful vapors, especially when working with volatile or fuming catalysts.[10]

  • Handle with care: Always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[11] Be aware of the specific hazards of each catalyst by consulting its Safety Data Sheet (SDS).

  • Have an emergency plan: Know the location of safety showers, eyewash stations, and spill kits. For acid spills, neutralize with a weak base like sodium bicarbonate.[12]

II. Troubleshooting Guide

This section is formatted as a series of problem-and-solution scenarios that you might encounter during your experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or Inconsistent Yield 1. Incomplete Reaction (Equilibrium Not Shifted): The esterification reaction is reversible. If the water byproduct is not effectively removed, the reaction will not proceed to completion.[2] 2. Suboptimal Molar Ratio: An incorrect ratio of isostearic acid to TMP can limit the formation of the triester. 3. Insufficient Catalyst Activity: The catalyst may be inactive, poisoned, or used in an insufficient amount. 4. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.1. Ensure Efficient Water Removal: Use a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene. Alternatively, conduct the reaction under a vacuum.[1] 2. Optimize Molar Ratio: Use a slight excess of isostearic acid to ensure complete conversion of TMP to the triester. 3. Verify Catalyst: Use a fresh, active catalyst at the recommended concentration (typically 0.5-2% by weight of reactants). 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions.
Product Discoloration (Yellow to Brown) 1. Catalyst-Induced Degradation: Some catalysts, particularly strong mineral acids like sulfuric acid and p-TSA at high temperatures, can cause charring and other side reactions that lead to discoloration.[4][13] 2. High Reaction Temperature: Excessive heat can lead to the thermal degradation of the reactants or products. 3. Impurities in Starting Materials: The presence of impurities in the isostearic acid or TMP can lead to colored byproducts.[14]1. Choose a Milder Catalyst: Consider using an organometallic catalyst (e.g., a tin-based catalyst) or a heterogeneous acid catalyst, which are often less prone to causing discoloration.[4] If using a strong acid, use the lowest effective concentration. 2. Optimize Temperature: Determine the lowest temperature at which a reasonable reaction rate can be achieved. 3. Use High-Purity Reactants: Ensure the purity of your starting materials before beginning the synthesis.
Incomplete Conversion to Triester 1. Steric Hindrance: The formation of the triester can be slower than the mono- and diesters due to steric hindrance around the remaining hydroxyl groups of TMP.[13] 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a long enough duration.1. Increase Reaction Time: Continue the reaction and monitor the product distribution by GC until the triester content is maximized. 2. Increase Catalyst Concentration: A slightly higher catalyst loading may help to overcome the steric hindrance, but be mindful of potential side reactions.
Difficulty in Catalyst Removal 1. Homogeneous Catalyst: Homogeneous catalysts are dissolved in the reaction mixture and can be challenging to remove completely.1. Neutralization and Washing: For acid catalysts, wash the reaction mixture with a dilute base solution (e.g., 5% sodium bicarbonate) followed by washes with deionized water until the aqueous layer is neutral.[1] 2. Consider a Heterogeneous Catalyst: For future experiments, using a solid acid catalyst can simplify the workup, as it can be removed by simple filtration.[15]

III. Catalyst Selection and Comparison

The choice of catalyst is a critical factor that influences the efficiency, purity, and overall success of your TMPTIS synthesis. This section provides a comparative overview of common catalyst types.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)- High catalytic activity and fast reaction rates.[4] - Readily available and inexpensive.- Can cause product discoloration and charring at high temperatures.[4][13] - Corrosive to equipment. - Difficult to remove from the final product, requiring neutralization and washing steps.
Homogeneous Base Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃)- Effective for transesterification reactions if starting from methyl isostearate.[5]- Can lead to soap formation, especially if the isostearic acid has a high acid value.[5] - Can be difficult to remove.
Organometallic Tin(II) octoate, Tetraethyl titanate (Ti(OEt)₄)- High selectivity towards the triester. - Often results in a lighter-colored product compared to strong acids.[4]- Can be more expensive than simple acid or base catalysts. - Potential for metal contamination in the final product.
Heterogeneous (Solid Acid) Amberlyst-15, Sulfated Zirconia, Zeolites- Easily separated from the reaction mixture by filtration, simplifying purification.[6] - Can be regenerated and reused.[16] - Generally less corrosive than mineral acids.- May have lower catalytic activity compared to homogeneous catalysts due to mass transfer limitations. - Can be susceptible to poisoning by impurities in the reactants.

IV. Experimental Protocols

This section provides a general step-by-step methodology for the synthesis and purification of TMPTIS.

A. Synthesis of TMPTIS using p-Toluenesulfonic Acid (p-TSA) as a Catalyst
  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a temperature probe, add trimethylolpropane (TMP) and isostearic acid. A slight molar excess of isostearic acid (e.g., 3.3 moles of isostearic acid to 1 mole of TMP) is recommended.

    • Add toluene as an azeotropic solvent to facilitate water removal.

    • Add p-toluenesulfonic acid (p-TSA) as the catalyst (typically 0.5-1.0% by weight of the total reactants).

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring. The reaction temperature will typically be between 120°C and 150°C.[4]

    • Continuously collect the water byproduct in the Dean-Stark trap.

    • Monitor the reaction progress by GC analysis of aliquots or by observing the amount of water collected. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize and remove the p-TSA catalyst.

    • Wash the organic layer with brine (saturated NaCl solution) and then with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • For higher purity, the crude TMPTIS can be further purified by vacuum distillation.[1]

B. Catalyst Regeneration (for Heterogeneous Catalysts)

Solid acid catalysts like ion-exchange resins can often be regenerated for reuse.

  • Washing: After filtration, wash the catalyst with a solvent such as cyclohexane to remove any adsorbed organic residues.

  • Drying: Dry the catalyst in an oven at a temperature recommended by the manufacturer (e.g., 60°C) for several hours to remove the solvent.[17] The regenerated catalyst can then be used for subsequent reactions.

V. Visualizations

A. TMPTIS Synthesis Workflow

TMPTIS_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants TMP + Isostearic Acid + Solvent (Toluene) catalyst_add Add Catalyst (e.g., p-TSA) reactants->catalyst_add reflux Heat to Reflux (120-150°C) catalyst_add->reflux water_removal Azeotropic Water Removal (Dean-Stark Trap) reflux->water_removal monitoring Monitor Reaction (GC, Titration) water_removal->monitoring cooling Cool to RT monitoring->cooling neutralization Neutralize Catalyst (NaHCO3 wash) cooling->neutralization washing Brine & Water Washes neutralization->washing drying Dry Organic Layer (Na2SO4) washing->drying filtration Filter drying->filtration solvent_removal Solvent Removal (Rotary Evaporator) filtration->solvent_removal distillation Vacuum Distillation (Optional) solvent_removal->distillation final_product High-Purity TMPTIS distillation->final_product

Caption: Workflow for the synthesis and purification of TMPTIS.

B. Troubleshooting Logic for Low TMPTIS Yield

Low_Yield_Troubleshooting start Low TMPTIS Yield q1 Is water being effectively removed? start->q1 s1 Improve water removal: - Check Dean-Stark setup - Apply vacuum q1->s1 No q2 Is the molar ratio correct? (slight excess of acid) q1->q2 Yes a1_yes Yes a1_no No end_node Yield should improve s1->end_node s2 Adjust molar ratio q2->s2 No q3 Is the reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No s2->end_node s3 Increase temperature gradually (monitor for side reactions) q3->s3 No q4 Is the catalyst active and in sufficient quantity? q3->q4 Yes a3_yes Yes a3_no No s3->end_node s4 Use fresh catalyst Increase catalyst loading q4->s4 No q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting flowchart for low TMPTIS yield.

VI. References

  • The effect of water content on ester yield in the esterification of acetic acid and isoamyl alcohol. (URL not available)

  • Comparative analysis of the effect of two types of catalysts (Ti(OEt)4 and pTSA) on the esterification process of trimethylolpropane with oleic acid. BIO Web of Conferences, 205, 01029 (2025). [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • acid catalyzed esterification: Topics by Science.gov. [Link]

  • Comparative analysis of the effect of two types of catalysts (Ti(OEt)4 and pTSA) on the esterification process of trimethylolpropane with oleic acid. ResearchGate. [Link]

  • 08.08 Esterification of Carboxylic Acids. YouTube. [Link]

  • Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. [Link]

  • Solid Brønsted Acid Catalysis in the Gas-Phase Esterification of Acetic Acid. ACS Publications. [Link]

  • Standard Operating Procedure. (URL not available)

  • What happens if i don't remove water during esterification? : r/chemistry. Reddit. [Link]

  • Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. PMC. [Link]

  • Routes of formation of esters with highest yield. Chemistry Stack Exchange. [Link]

  • GC chromatogram of ester TMP. ResearchGate. [Link]

  • Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. NIH. [Link]

  • Chemical Safety Guidelines - Sulfuric Acid. (URL not available)

  • Esterification - Concept. JoVE. [Link]

  • Synthesis Study of High Oleic Palm Oil-based Trimethylolpropane Triesters: Response Surface Methodology Based Optimization. ThaiScience. [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. [Link]

  • Acid Handling. (URL not available)

  • Synthesis and kinetics study of trimethylolpropane fatty acid triester from oleic acid methyl ester as potential biolubricant. ResearchGate. [Link]

  • Process for lightening the color of polyol esters. Google Patents.

  • Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts. Google Patents.

  • Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. ResearchGate. [Link]

  • Analysis of trimethylolpropane fatty acid triester as biolubricant by gas chromatography. ResearchGate. [Link]

  • Polyol Ester. ResearchGate. [Link]

  • Safe Handling Guide: Sulfuric Acid. CORECHEM Inc.. [Link]

  • Process for lightening the color of polyol esters. Google Patents.

  • Production of polyol esters having reduced color content. Google Patents.

  • Esterification reaction using solid heterogeneous acid catalysts under solvent-less condition. ResearchGate. [Link]

  • Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. [Link]

  • Determination of the Organics in Trimethylolpropane Wastewater. ResearchGate. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (URL not available)

  • Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. Biointerface Research in Applied Chemistry. [Link]

  • This compound. Cosmetic Ingredients Guide. [Link]

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Purification techniques for high-purity Trimethylolpropane triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Trimethylolpropane triisostearate (TMPTIS). This guide is designed for researchers, scientists, and drug development professionals who require high-purity TMPTIS for their work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Section 1: Understanding the Impurity Profile of Crude TMPTIS

Achieving high purity begins with understanding what you are trying to remove. Crude TMPTIS, typically synthesized via the esterification of trimethylolpropane (TMP) with isostearic acid, contains a predictable spectrum of impurities.[1][2]

Q1: What are the most common impurities in crude TMPTIS after synthesis, and why are they present?

A1: The impurity profile is a direct consequence of the synthesis reaction. The primary contaminants include:

  • Unreacted Starting Materials:

    • Isostearic Acid: The esterification reaction is an equilibrium process, meaning it rarely goes to 100% completion.[3] Therefore, unreacted isostearic acid is almost always present. Its acidic nature can interfere with downstream applications and stability.

    • Trimethylolpropane (TMP): As a triol, TMP is highly polar and water-soluble. Any unreacted TMP will remain in the crude mixture.

  • Reaction Intermediates:

    • Mono- and Di-esters: The reaction proceeds stepwise, with the three hydroxyl groups of TMP reacting sequentially.[1] This inevitably leads to the formation of trimethylolpropane monoisostearate and diisostearate. These are more polar than the desired triester and can impact the physical properties (e.g., viscosity, lubricity) of the final product.[2]

  • Catalyst Residues:

    • Acid Catalysts: Homogeneous catalysts like sulfuric acid or tin-based compounds are often used.[2] If not completely removed, these acidic residues can degrade the ester over time, especially at elevated temperatures.

  • Byproducts and Degradants:

    • Water: Water is a byproduct of the esterification reaction. Its presence can push the equilibrium back towards the reactants, limiting yield.[2]

    • Color Bodies: High reaction temperatures (often 220-230°C) can cause minor thermal degradation of the reactants or products, leading to the formation of colored impurities.[1][2]

Table 1: Common Impurities in Crude TMPTIS and Their Key Properties
ImpurityChemical NaturePolarityRemoval Rationale
Isostearic AcidAcidic, Long-Chain Fatty AcidNon-polar chain, polar headNeutralize to form a salt for aqueous extraction.
TrimethylolpropanePolyol (Alcohol)Highly PolarEasily removed with polar solvents (e.g., water wash).[1]
Mono/Di-estersPartially Esterified PolyolModerately PolarMore polar than TMPTIS; separable by adsorption chromatography.[2]
Acid CatalystStrong AcidHighly PolarMust be neutralized and removed via aqueous extraction.[3]
WaterByproductHighly PolarRemoved by washing with brine and/or using a drying agent.[3]
Color BodiesDegradation ProductsVariableOften polar; removed by adsorbents like activated carbon or alumina.[1]

Section 2: Core Purification Strategies: A Logical Workflow

A multi-step approach is essential for achieving high purity. The sequence of these steps is critical for efficiency.

PurificationWorkflow Crude Crude TMPTIS (Post-Reaction Mixture) Wash Step 1: Neutralization Wash (e.g., NaHCO₃ Solution) Crude->Wash Removes Acid Catalyst, Unreacted Isostearic Acid Extract Step 2: Liquid-Liquid Extraction (Aqueous/Brine Wash) Wash->Extract Removes Salts, Unreacted TMP, and residual base Dry Step 3: Drying (Anhydrous Na₂SO₄) Extract->Dry Removes Dissolved Water Chrom Step 4: Adsorption Chromatography (Silica Gel or Alumina) Dry->Chrom Removes Mono/Di-esters, Color Bodies, Polar Impurities Solvent_Removal Step 5: Solvent Removal (Rotary Evaporation) Chrom->Solvent_Removal Removes Chromatography Solvents Distill Optional Step 6: Molecular Distillation (For Ultra-High Purity) Solvent_Removal->Distill Removes Volatiles, Separates by MW Pure High-Purity TMPTIS (>99%) Solvent_Removal->Pure Distill->Pure

Caption: General purification workflow for TMPTIS.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Q2: My final product has a high acid value. What went wrong?

A2: A high acid value indicates the presence of residual acidic components, primarily unreacted isostearic acid or the acid catalyst.

  • Causality: The neutralization wash with a base (like sodium bicarbonate) was likely insufficient.[3] This can happen if not enough base was used, the mixing was inadequate, or the reaction time was too short.

  • Troubleshooting & Optimization:

    • Verify Neutralization: During the washing step, after adding the basic solution and mixing, allow the layers to separate and test the aqueous layer with pH paper. It should be neutral or slightly basic (pH 7-8). Continue washing until this is achieved.[3]

    • Re-process: Dissolve the impure TMPTIS in a non-polar organic solvent (e.g., hexane or ethyl acetate) and re-wash it with a 5% sodium bicarbonate solution.

    • Adsorbent Treatment: Passing the product through a small plug of basic alumina can also help remove trace acidic impurities.[1]

Q3: My HPLC/GC analysis shows significant peaks corresponding to mono- and di-esters. How can I remove them?

A3: This is a common issue related to separation efficiency. The mono- and di-esters are structurally similar to the triester but have free hydroxyl groups, making them more polar.

  • Causality: Your purification method is not adequately separating compounds based on polarity. Liquid-liquid extraction alone is insufficient for this task.

  • Troubleshooting & Optimization:

    • Adsorption Chromatography is Key: This is the most effective method for this separation.[4][5] Since TMPTIS is very non-polar, it will have a weak affinity for a polar stationary phase (like silica gel or alumina) and will elute quickly. The more polar mono- and di-esters will be retained more strongly.[4][6]

    • Optimize Chromatography Conditions:

      • Solvent System: Start with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol (gradient elution).[6] This will elute the TMPTIS first, followed by the di-ester, and finally the mono-ester.

    • Molecular Distillation: For thermally stable esters, high-vacuum molecular distillation can also be effective, as it separates based on molecular weight.[7][8] However, the difference in molecular weight between the tri-, di-, and mono-esters may not be large enough for a perfect separation with this method alone.

ImpurityRemoval cluster_impurities Impurity Type cluster_techniques Purification Technique Acidic Acidic Impurities (Catalyst, Fatty Acid) Wash Neutralization Wash Acidic->Wash Primary Method Polar Polar Impurities (TMP, Mono/Di-esters) Chrom Adsorption Chromatography Polar->Chrom Primary Method Distill Molecular Distillation Polar->Distill Secondary Method Color Color Bodies Color->Chrom Effective Wash->Polar Removes TMP, not esters

Caption: Matching impurities to the most effective removal technique.

Q4: My TMPTIS is yellow or brown, but I need a colorless product. What should I do?

A4: Discoloration is usually due to thermal degradation products or other minor, often polar, impurities.

  • Causality: The synthesis reaction may have been run at too high a temperature or for too long.

  • Troubleshooting & Optimization:

    • Activated Carbon Treatment: Dissolve the crude TMPTIS in a suitable solvent (e.g., hexane) and add a small amount (1-2% by weight) of activated carbon. Stir the mixture at room temperature for 1-2 hours, then filter it through a pad of Celite to remove the carbon. This is often very effective at removing color bodies.

    • Alumina Column: As an alternative to silica, chromatography using activated alumina can be more effective for removing colored impurities.[1]

    • Optimize Synthesis: In the long term, consider optimizing the synthesis conditions (e.g., using a more efficient catalyst to lower the reaction temperature or time) to prevent the formation of color bodies in the first place.[2]

Section 4: Purity Assessment and Analytical Protocols

Q5: How do I reliably determine the purity of my final TMPTIS product?

A5: A combination of techniques is recommended for a comprehensive assessment. No single method tells the whole story.

  • Chromatographic Purity (HPLC/GC):

    • Reverse-Phase HPLC (RP-HPLC) with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal. TMPTIS is a large, non-polar molecule and will be highly retained on a C18 or C8 column.[2][9] This method can effectively separate it from the more polar mono- and di-esters.

    • Gas Chromatography (GC) can be used but requires a high-temperature column and conditions due to the low volatility of TMPTIS.[10][11] It is excellent for detecting any residual volatile impurities.

  • Structural Confirmation (NMR):

    • ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and the degree of esterification.[2] You can integrate the signals corresponding to the TMP core protons against the signals from the isostearate chains to confirm the tri-substitution.

  • Specific Impurity Tests:

    • Acid Value Titration: To quantify residual acidic impurities.

    • Karl Fischer Titration: To determine water content.[2]

Section 5: Detailed Experimental Protocols

Protocol 1: Neutralization and Liquid-Liquid Extraction

This protocol is designed to remove acidic and highly polar, water-soluble impurities from the crude reaction mixture.

  • Transfer the crude TMPTIS product into a separatory funnel. Dilute the crude product with 2-3 volumes of a water-immiscible organic solvent (e.g., ethyl acetate or hexane) to reduce its viscosity.

  • Add an equal volume of a 5% (w/v) sodium bicarbonate (NaHCO₃) solution to the funnel.

  • Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the neutralization.

  • Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Test the pH of the discarded aqueous layer. If it is not neutral or slightly basic (pH 7-8), repeat the wash (steps 2-5).

  • Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated sodium chloride (brine) solution to facilitate the removal of dissolved water.[3]

  • Drain the washed organic layer into a clean flask. Add anhydrous sodium sulfate or magnesium sulfate (approx. 10% of the liquid volume), swirl, and let it stand for 20-30 minutes to dry the solution.

  • Filter the solution to remove the drying agent. The resulting filtrate is ready for chromatography or solvent removal.

Protocol 2: Purification by Flash Column Chromatography

This protocol separates the non-polar TMPTIS from more polar impurities like mono- and di-esters.

  • Column Packing: Prepare a glass chromatography column packed with silica gel (230-400 mesh) in a non-polar solvent like hexane (slurry packing method is preferred to avoid air bubbles). The amount of silica should be about 50 times the weight of the crude sample.

  • Sample Loading: Concentrate the dried organic solution from Protocol 1 until it is a viscous oil. Dissolve this oil in a minimal amount of the initial mobile phase (e.g., 100% hexane). Carefully apply this concentrated sample to the top of the silica bed.

  • Elution:

    • Begin eluting with 100% hexane. The highly non-polar TMPTIS will travel down the column quickly.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a more polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to visualize the separation.

    • After the TMPTIS has eluted, gradually increase the solvent polarity (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the more polar di- and mono-esters.

  • Fraction Pooling: Combine the fractions that contain the pure TMPTIS (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified TMPTIS oil.

Table 2: Example RP-HPLC Conditions for Purity Analysis
ParameterCondition
Column C8 or C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (50:50)
Gradient 90% B to 100% B over 20 min, hold at 100% B for 10 min
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detector ELSD, CAD, or MS
Injection Vol. 10 µL

Note: This is a starting point. Method development and optimization will be required for specific impurity profiles.[9]

Section 6: Frequently Asked Questions (FAQs)

Q6: What is the typical purity of commercially available TMPTIS? A6: Commercial grades are typically available in 98% and 99% purity.[2] For highly sensitive applications, further purification may be necessary to remove minor impurities that could affect performance.

Q7: How should I store high-purity TMPTIS? A7: High-purity TMPTIS should be stored in a cool, dry, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation over long-term storage.

Q8: What are the primary safety considerations when performing these purification protocols? A8: Always work in a well-ventilated fume hood, especially when handling organic solvents like hexane, ethyl acetate, and methanol. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be mindful of pressure buildup in the separatory funnel during neutralization and vent frequently.

References

  • Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). (2012, April 11). YouTube. [Link]

  • Chrom Tech, Inc. (2024, November 19). Adsorption Chromatography: Past to Present. [Link]

  • Microbe Notes. (2025, March 24). Adsorption Chromatography: Principle, Types, Steps, Uses. [Link]

  • Esterification and extraction process.
  • ChemBAM. Adsorption chromatography. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • ResearchGate. (2025, August 7). Analysis of sucrose esters with long acyl chain by coupling of HPLC-ELSD with ESI-MS system. [Link]

  • Pharmaacademias. (2024, November 17). Adsorption chromatography. [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • Allen. Adsorption Chromatography: Principle, Procedure, Experiment. [Link]

  • Wikipedia. Molecular distillation. [Link]

  • Lab Instrument Manufacturer. What is Molecular distillation and how does it work?. [Link]

  • ResearchGate. (2025, August 5). Analysis of trimethylolpropane fatty acid triester as biolubricant by gas chromatography. [Link]

  • ResearchGate. GC chromatogram of ester TMP. [Link]

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Technical Support Center: Overcoming Challenges in Scaling Up Trimethylolpropane Triisostearate (TMPTIS) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Trimethylolpropane triisostearate (TMPTIS). This guide is structured to provide in-depth, field-proven insights into overcoming common challenges, ensuring process robustness, and achieving high-purity TMPTIS on a larger scale.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for TMPTIS, and which is most suitable for industrial scale-up?

A1: There are two main synthesis routes for TMPTIS:

  • Direct Esterification: This is the most common and industrially viable method. It involves the reaction of trimethylolpropane (TMP) with isostearic acid, typically in the presence of a catalyst at elevated temperatures.[1] The key challenge is driving the reaction to completion by efficiently removing the water byproduct.[2]

  • Transesterification: This route uses fatty acid methyl esters (FAMEs) instead of free fatty acids to react with TMP.[3] While it can be effective, it introduces an additional step of FAME production and may require more stringent purification to remove residual methyl esters.

For industrial scale-up, direct esterification is generally preferred due to its atom economy and more straightforward process.[2]

Q2: My TMPTIS synthesis is resulting in a low yield of the desired triester. What are the likely causes and how can I troubleshoot this?

A2: Low triester yield is a frequent challenge during scale-up. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Molar Ratio: An incorrect molar ratio of isostearic acid to trimethylolpropane is a primary cause. While a stoichiometric ratio of 3:1 (acid:alcohol) is theoretical, in practice, a slight excess of the fatty acid can favor the formation of the triester. However, a large excess can make purification difficult. Statistical optimization studies suggest an optimal carboxylic acid to hydroxyl (COOH:OH) molar ratio of around 0.92:1 to 0.94:1 for maximizing triester content.[4]

  • Inefficient Water Removal: The esterification reaction is an equilibrium process.[5] Failure to effectively remove water as it forms will shift the equilibrium back towards the reactants, preventing the reaction from reaching completion. On a larger scale, ensure your reactor is equipped with an efficient condenser and a means to collect the water, such as a Dean-Stark trap.[6] Applying a vacuum can also facilitate water removal.

  • Inadequate Catalyst Activity or Concentration: The choice and amount of catalyst are critical. Both homogeneous and heterogeneous acid catalysts are used.

    • Homogeneous Catalysts: Organometallic compounds, like tin(II) bis(2-ethylhexanoate), are highly effective, often achieving over 94 wt% triester content without requiring deep vacuum distillation for purification.[2][4] Sulfuric acid is another option, though it may necessitate more rigorous purification.[2][6]

    • Heterogeneous Catalysts: These offer easier separation and recycling.[2]

    • Troubleshooting: Verify the catalyst's activity and ensure the concentration is optimal. For tin-based catalysts, concentrations of 0.7-0.9 wt% are often effective.[1][4]

  • Insufficient Reaction Temperature or Time: Esterification is a slow reaction that requires elevated temperatures to proceed at a reasonable rate. For TMPTIS synthesis, temperatures are typically in the range of 220-230°C.[2][4] The reaction time is also a crucial factor, with studies indicating that 6 hours can be an effective duration.[4]

Q3: The final TMPTIS product has a high acid value. What causes this and how can it be rectified?

A3: A high acid value indicates the presence of unreacted isostearic acid. This is a common issue when scaling up.

  • Cause: Incomplete esterification is the primary reason. This can be due to the factors mentioned in Q2 (molar ratio, water removal, catalyst, temperature/time).

  • Rectification:

    • Optimize Reaction Conditions: Re-evaluate and optimize the reaction parameters as discussed above to drive the reaction closer to completion.

    • Purification: Post-synthesis purification is essential. This typically involves:

      • Neutralization: Washing the crude product with a basic solution, such as a 5 wt% solution of potassium phosphate (K₃PO₄), can neutralize and remove residual fatty acids.[4]

      • Washing: Subsequent washing with hot water removes any remaining base and salts.

      • Drying: Removal of residual water is critical and is usually done under vacuum.

Q4: My purified TMPTIS has an undesirable color and odor. What are the sources of these impurities and how can I prevent them?

A4: Color and odor impurities often arise from side reactions and thermal degradation, which can be exacerbated at the higher temperatures and longer reaction times of scaled-up production.

  • Sources of Impurities:

    • Oxidation: At high temperatures, fatty acids can oxidize, leading to colored byproducts.

    • Thermal Degradation: Prolonged exposure to high temperatures can cause the ester to decompose. TMPTIS generally has good thermal stability, with degradation onset temperatures around 177°C to 189°C.[1] However, localized overheating in a large reactor can be an issue.

    • Catalyst Residues: Some catalysts can contribute to color formation if not completely removed.

    • Raw Material Impurities: Impurities in the starting trimethylolpropane or isostearic acid can carry through to the final product.

  • Prevention and Mitigation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • Temperature Control: Ensure uniform heating of the reactor to prevent localized hotspots.

    • Purification:

      • Vacuum Distillation: This is a primary technique for purifying TMPTIS, typically conducted at pressures below 1 millibar and temperatures around 180°C to remove unreacted starting materials and volatile impurities.[1]

      • Molecular Distillation: A wiped-film molecular distillation can be very effective for separating TMPTIS from less volatile impurities.[7]

    • Adsorbent Treatment: Using adsorbents like activated carbon or bleaching earth can help remove color bodies.

Section 2: Troubleshooting Guides

Guide 2.1: Low Triester Conversion

This guide provides a step-by-step approach to diagnosing and resolving low conversion rates of trimethylolpropane to its triester form.

Symptom Potential Cause Diagnostic Check Recommended Action
High levels of mono- and di-esters in the final product Insufficient reaction time or temperature.Monitor reaction progress over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).Increase reaction time and/or incrementally increase the temperature within the optimal range (220-230°C).[2][4]
Inefficient water removal.Check the efficiency of your water collection system (e.g., Dean-Stark trap). Ensure there are no leaks in the vacuum system if one is being used.Improve the efficiency of the condenser. If using a vacuum, ensure it is maintained at the appropriate level.
Incorrect molar ratio.Verify the initial molar ratio of isostearic acid to trimethylolpropane.Adjust the molar ratio. A slight excess of isostearic acid may be beneficial.[8]
Catalyst deactivation or insufficient amount.Analyze the catalyst for any signs of degradation. Verify the amount of catalyst added.Use fresh, active catalyst at the recommended concentration (e.g., 0.8-0.9 wt% for tin-based catalysts).[4]
Guide 2.2: Product Purification Issues

This guide addresses common problems encountered during the purification of crude TMPTIS.

Symptom Potential Cause Diagnostic Check Recommended Action
High acid value after neutralization and washing Incomplete neutralization.Measure the pH of the aqueous layer after washing.Increase the concentration or volume of the basic washing solution. Ensure adequate mixing during the wash.
Formation of stable emulsions during washing.Observe the interface between the organic and aqueous layers.Add a small amount of a suitable demulsifier. Adjust the pH or temperature of the wash water.
Product discoloration after purification Thermal degradation during distillation.Monitor the temperature of the distillation pot closely.Use a high-vacuum system to lower the boiling point of TMPTIS, allowing for distillation at a lower temperature.[1] Wiped-film or molecular distillation can minimize thermal stress.[7]
Presence of catalyst residues.Analyze the final product for trace metals (if using a metal-based catalyst).Implement a more thorough washing procedure or consider using an adsorbent treatment post-distillation.

Section 3: Experimental Protocols & Methodologies

Protocol: Scale-Up Synthesis of TMPTIS via Direct Esterification

This protocol outlines a general procedure for the synthesis of TMPTIS on a larger scale.

Materials:

  • Trimethylolpropane (TMP)

  • Isostearic Acid

  • Tin(II) bis(2-ethylhexanoate) (or other suitable catalyst)

  • Nitrogen gas

  • 5 wt% Potassium Phosphate (K₃PO₄) solution

  • Deionized water

Equipment:

  • Glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser with a Dean-Stark trap.

  • Heating mantle or oil bath

  • Vacuum pump

  • Separatory funnel (for lab scale) or decanter (for pilot scale)

Procedure:

  • Reactor Setup: Charge the reactor with trimethylolpropane and isostearic acid at a COOH:OH molar ratio of approximately 0.94:1.[4]

  • Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Catalyst Addition: Add the tin(II) bis(2-ethylhexanoate) catalyst at a concentration of 0.9 wt% of the total reactant mass.[4]

  • Reaction:

    • Begin stirring and gradually heat the mixture to 230°C.[4]

    • Continuously remove the water byproduct using the Dean-Stark trap.

    • Maintain the reaction at this temperature for approximately 6 hours.[4]

    • Monitor the reaction progress by periodically taking samples and analyzing the acid value or by chromatographic methods. The reaction is considered complete when the acid value is low and stable.

  • Cooling: Once the reaction is complete, cool the mixture to below 100°C.

  • Purification:

    • Neutralization: Add a 5 wt% solution of K₃PO₄ (10 wt% in relation to the crude ester) and stir at 50°C for 30 minutes to neutralize any remaining acidic components.[4]

    • Washing: Allow the layers to separate and remove the aqueous layer. Wash the organic layer with hot deionized water until the washings are neutral.

    • Drying: Dry the TMPTIS product under vacuum to remove any residual water.

  • Final Purification (Optional): For very high purity requirements, perform vacuum distillation.[1]

Quality Control Analytical Methods

Ensuring the quality and consistency of TMPTIS is crucial. The following analytical techniques are recommended for quality control.[9]

Parameter Analytical Method Purpose
Purity and Composition Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)To quantify the content of triester, diester, monoester, and unreacted starting materials.[7]
Acid Value Titration (e.g., ASTM D974)To measure the amount of residual free fatty acids.
Hydroxyl Value Titration (e.g., ASTM D1957)To determine the content of unreacted hydroxyl groups from mono- and di-esters. A lower hydroxyl value indicates a higher degree of esterification.[4]
Viscosity Viscometer (e.g., ASTM D445)To ensure the product meets viscosity specifications for its intended application.
Color Spectrophotometer (e.g., APHA color scale, ASTM D1500)To quantify the color of the final product.
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)To determine the decomposition temperature and oxidative stability of the product.[10]
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)To confirm the chemical structure of the synthesized TMPTIS.[2]

Section 4: Visualizations and Workflows

Diagram 4.1: TMPTIS Synthesis Workflow

TMPTIS_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants TMP & Isostearic Acid (Molar Ratio 0.94:1) Reaction Esterification 230°C, 6h Under N2 Reactants->Reaction Catalyst Tin Catalyst (0.9 wt%) Catalyst->Reaction WaterRemoval Water Removal (Dean-Stark/Vacuum) Reaction->WaterRemoval CrudeProduct Crude TMPTIS Reaction->CrudeProduct Neutralization Neutralization (K3PO4 Wash) CrudeProduct->Neutralization Washing Hot Water Wash Neutralization->Washing Drying Vacuum Drying Washing->Drying FinalPurification Vacuum Distillation (Optional) Drying->FinalPurification FinalProduct High-Purity TMPTIS Drying->FinalProduct If distillation is skipped FinalPurification->FinalProduct Low_Yield_Troubleshooting Start Low Triester Yield Detected CheckParams Review Reaction Parameters Start->CheckParams CheckWater Evaluate Water Removal Efficiency Start->CheckWater CheckCatalyst Assess Catalyst Activity/Amount Start->CheckCatalyst CheckPurity Verify Raw Material Purity Start->CheckPurity AdjustTempTime Optimize Temperature and/or Reaction Time CheckParams->AdjustTempTime Temp/Time Sub-optimal AdjustRatio Adjust Molar Ratio CheckParams->AdjustRatio Molar Ratio Incorrect ImproveSystem Improve Condenser/Vacuum System CheckWater->ImproveSystem Inefficient ReplaceCatalyst Use Fresh Catalyst/ Adjust Concentration CheckCatalyst->ReplaceCatalyst Inactive/ Incorrect Amount PurifyReactants Purify Starting Materials CheckPurity->PurifyReactants Impurities Present End Yield Improved AdjustTempTime->End AdjustRatio->End ImproveSystem->End ReplaceCatalyst->End PurifyReactants->End

Caption: A logical approach to troubleshooting low TMPTIS yields.

References

  • Biblioteka Nauki. (2018). Statistical optimization of the synthesis of plant-derived fatty acid esters of TMP over homogeneous organometallic tin catalyst. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021, February 14). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. Available from: [Link]

  • TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Available from: [Link]

  • Google Patents. (2015). CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil.
  • Google Patents. (2012). CN102531891A - Preparation and purification method for trimethylolpropane fatty acid triester.
  • ResearchGate. Synthesis of Trimethylolpropane Esters by Base‐Catalyzed Transesterification | Request PDF. Available from: [Link]

  • Ataman Kimya. TRIMETHYLOLPROPANE (TMP). Available from: [Link]

  • Google Patents. (1966). US3259662A - Purification of trimethylolpropane.
  • MDPI. (2024, February 19). Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. Available from: [Link]

  • Analytical Techniques for Quality Control. Available from: [Link]

  • ResearchGate. Reaction scheme for the synthesis of trimethylolpropane (TMP) esters from TMP and oleic acid (OA). Available from: [Link]

  • Kinetic Investigation of Oleic Acid Esterification with Trimethylolpropane to Optimize Bio-Based Lubricant Synthesis from Used C. Available from: [Link]

  • PubMed Central. Tips and Tricks for Validation of Quality Control Analytical Methods in Good Manufacturing Practice Mesenchymal Stromal Cell Production. Available from: [Link]

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Technical Support Center: Optimizing the Sensory Feel of Cosmetic Formulations with Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on optimizing the sensory experience of cosmetic formulations containing Trimethylolpropane Triisostearate (TMPTIS). This guide is designed to be a practical resource, offering scientifically-grounded solutions to common challenges encountered during formulation development.

Understanding this compound: A Sensory Workhorse

This compound (INCI: this compound) is a high molecular weight triester with a unique branched structure, derived from trimethylolpropane and isostearic acid.[1][2][3] This architecture imparts a distinctive sensory profile, making it a valuable tool in the formulator's arsenal.[1] Unlike linear esters, the branched nature of the isostearic acid chains provides a lower pour point and better oxidative stability.

Key Properties of this compound:

PropertyDescriptionImplication for Sensory Feel
Structure High molecular weight, branched triester.[3]Provides a rich, cushioning feel with significant playtime.[1]
Viscosity HighContributes to a substantive, long-lasting film on the skin.
Spreading Moderate to lowCan feel heavy or greasy if not properly balanced in the formulation.[4]
Polarity Relatively lowGood compatibility with a wide range of cosmetic ingredients, including silicones.
Occlusivity ModerateForms a semi-occlusive layer that helps to reduce transepidermal water loss (TEWL).[5]

Troubleshooting Common Sensory Challenges with TMPTIS

This section addresses specific issues that may arise during the formulation process with this compound, providing both the underlying cause and actionable solutions.

Issue: The formulation feels too greasy or heavy upon application.

Causality: The high molecular weight and viscosity of TMPTIS can lead to a perception of greasiness, especially in formulations with a high oil phase content.[4][5] This is due to the slow spreading and absorption of the ester, leaving a noticeable film on the skin.[4]

Troubleshooting Strategies:

  • Emollient Cascading: The "cascade effect" is a powerful technique to modify the sensory profile of a formulation over time. By combining TMPTIS with a selection of lighter, faster-spreading emollients, you can create a more elegant skin feel. The lighter emollients provide the initial slip and quick absorption, while the TMPTIS delivers the desired cushioning and long-lasting moisturization.

    • Light, Fast-Spreading Esters:

      • Isopropyl Myristate: Offers a dry, velvety feel.

      • C12-15 Alkyl Benzoate: Provides a light, non-greasy feel and is an excellent solvent for UV filters.

      • Dicaprylyl Carbonate: A very fast-spreading emollient with a dry, silky finish.

    • Medium-Spreading Emollients:

      • Caprylic/Capric Triglyceride: A versatile emollient with a pleasant, non-greasy feel.

      • Isononyl Isononanoate: Provides a light, soft after-feel.

  • Silicone Synergy: Incorporating silicones can significantly reduce the perception of greasiness.

    • Dimethicone (low viscosity): Improves slip and reduces tackiness.

    • Cyclopentasiloxane (volatile): Provides a transient, light feel and can help to spread the heavier TMPTIS more evenly before evaporating.

  • Powder Power: The addition of oil-absorbing powders can create a matte finish and reduce shine.

    • Talc or Mica: Provide a smooth, silky feel.

    • Silica or Nylon-12: Offer a soft-focus effect and absorb excess oil.

    • Corn Starch or Rice Starch: Natural alternatives for oil absorption.

Issue: The formulation feels tacky or sticky after application.

Causality: Tackiness can arise from a high concentration of high molecular weight ingredients that leave a residual film on the skin. While TMPTIS itself is not inherently tacky, its combination with other ingredients in the formulation can lead to this undesirable sensory attribute.[6]

Troubleshooting Strategies:

  • Incorporate Low-Viscosity Silicones: As mentioned previously, low-viscosity dimethicone or cyclomethicone can effectively reduce tackiness.[6]

  • Optimize Emollient Ratios: Experiment with the ratio of TMPTIS to lighter emollients. A higher proportion of fast-absorbing esters can mitigate the tacky after-feel.

  • Consider Film-Formers: Certain film-forming polymers can create a non-tacky, breathable film on the skin. Look for ingredients like Acrylates/C10-30 Alkyl Acrylate Crosspolymer.

  • Humectant Harmony: While humectants like glycerin are excellent for hydration, high concentrations can contribute to tackiness.[6] Consider using a blend of humectants, including those with a less tacky feel, such as propanediol or butylene glycol.

Issue: The formulation has poor absorption and leaves a shiny residue.

Causality: The slow absorption of TMPTIS is a direct consequence of its large molecular size and high viscosity.[4][7][8][9] This can result in a prolonged feeling of product on the skin and an undesirable shiny appearance.

Troubleshooting Strategies:

  • Penetration Enhancers: Certain ingredients can help to improve the penetration of other components into the stratum corneum.[10]

    • Ethoxydiglycol: A solvent that can enhance the delivery of actives.[10]

    • Dimethyl Isosorbide: A highly effective penetration enhancer.[10]

  • Emulsion Optimization: The structure of your emulsion can significantly impact absorption.

    • Microemulsions or Nanoemulsions: Smaller droplet sizes can increase the surface area of the oil phase, potentially leading to faster absorption.[11][12]

    • Lamellar Gel Networks: These structures can provide a more controlled release of the oil phase and a less greasy feel.

  • Reduce Refractive Index Mismatch: A high refractive index can contribute to a shiny appearance.[4] Blending TMPTIS with emollients that have a lower refractive index can help to create a more matte finish.

Experimental Protocols for Sensory Optimization

A structured approach to sensory evaluation is crucial for successful formulation development.[13][14][15][16][17] The following protocols are designed to provide a framework for your internal testing.

Quantitative Descriptive Analysis (QDA) of a Cream Formulation

Objective: To quantitatively assess the sensory attributes of a cream formulation containing this compound.

Panelists: A trained panel of 8-12 individuals who have been screened for their sensory acuity and ability to describe tactile sensations.

Materials:

  • Test formulation(s)

  • Reference/control formulation (e.g., a benchmark product or a version without TMPTIS)

  • Standardized application tools (e.g., spatulas)

  • Individual testing booths with controlled temperature and humidity

  • Data collection software or standardized paper forms

  • Skin cleanser and moisturizer for panelists' pre- and post-session use

Procedure:

  • Panelist Training:

    • Familiarize panelists with the sensory attributes to be evaluated (see table below).

    • Provide reference standards for each attribute to anchor the ends of the rating scale.

    • Conduct practice sessions to ensure consistency in evaluation.

  • Sample Preparation and Presentation:

    • Label samples with random three-digit codes to blind the panelists.

    • Present samples in a randomized order to each panelist.

    • Provide a standardized amount of product for each evaluation.

  • Evaluation Protocol:

    • Initial Appearance: Panelists visually assess the product in its container, rating attributes like gloss, color, and texture.

    • Pick-up: Panelists use a clean finger or spatula to scoop a small amount of product, evaluating attributes like firmness and cohesiveness.

    • Rub-out (Dorsal Hand):

      • Panelists apply the product to a designated area on the back of their hand.

      • They perform a standardized number of rubs (e.g., 10 circular motions).

      • During this phase, they evaluate attributes like spreadability, playtime, and drag.

    • Afterfeel (Immediate): Immediately after rub-out, panelists assess the initial afterfeel, including attributes like greasiness, tackiness, and absorption.

    • Afterfeel (5 minutes): After a 5-minute waiting period, panelists re-evaluate the afterfeel to assess changes in residue, softness, and moisturization.

  • Data Collection and Analysis:

    • Panelists rate the intensity of each attribute on a continuous line scale (e.g., 0 = not perceptible, 100 = very intense).

    • Data is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between formulations.

    • Results can be visualized using spider plots for easy comparison.

Sensory Attributes for Evaluation:

PhaseAttributeDefinition
Appearance GlossThe degree of shine on the product's surface.
ColorThe hue and intensity of the product's color.
Pick-up FirmnessThe force required to scoop the product.
CohesivenessThe degree to which the product holds together.
Rub-out SpreadabilityThe ease with which the product spreads across the skin.
PlaytimeThe duration the product can be manipulated on the skin before it is absorbed.
DragThe amount of resistance felt during application.
Afterfeel GreasinessThe perception of an oily or fatty residue.
TackinessThe degree to which the skin feels sticky to the touch.
AbsorptionThe rate at which the product disappears into the skin.
ResidueThe amount of product remaining on the skin's surface.
SoftnessThe perceived smoothness and suppleness of the skin.
MoisturizationThe feeling of hydration on the skin.

Visualization of Key Concepts

The Emollient Cascade Effect

Emollient_Cascade cluster_0 Initial Application (0-30 seconds) cluster_1 Mid-Phase (30-90 seconds) cluster_2 Late Phase (>90 seconds) Light Esters Light, Fast-Spreading Esters (e.g., Dicaprylyl Carbonate, C12-15 Alkyl Benzoate) Initial Sensation Quick Absorption, Silky Feel, High Spreadability Light Esters->Initial Sensation Mid Sensation Cushioning, Velvety Feel Initial Sensation->Mid Sensation Medium Esters Medium-Spreading Emollients (e.g., Caprylic/Capric Triglyceride) Medium Esters->Mid Sensation Late Sensation Richness, Long-lasting Moisturization, Substantive Feel Mid Sensation->Late Sensation Heavy Esters This compound Heavy Esters->Late Sensation caption Figure 1: The Emollient Cascade Effect for Sensory Optimization. Sensory_Panel_Workflow cluster_0 Preparation Phase cluster_1 Evaluation Phase cluster_2 Analysis & Reporting Phase Panelist_Screening Panelist Screening & Training Protocol_Development Protocol Development (ASTM E1490-11) Panelist_Screening->Protocol_Development Sample_Preparation Sample Preparation & Blinding Protocol_Development->Sample_Preparation Appearance_Eval Appearance Evaluation Sample_Preparation->Appearance_Eval Pickup_Eval Pick-up Evaluation Appearance_Eval->Pickup_Eval Rubout_Eval Rub-out Evaluation Pickup_Eval->Rubout_Eval Afterfeel_Eval Afterfeel Evaluation (Immediate & 5 min) Rubout_Eval->Afterfeel_Eval Data_Collection Data Collection Afterfeel_Eval->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Report_Generation Report Generation (Spider Plots) Statistical_Analysis->Report_Generation caption Figure 2: Workflow for a Quantitative Descriptive Analysis (QDA) Sensory Panel.

Caption: Workflow for a Quantitative Descriptive Analysis (QDA) Sensory Panel.

Frequently Asked Questions (FAQs)

Q1: Is this compound comedogenic?

There is no definitive evidence to suggest that TMPTIS is comedogenic. However, as with any occlusive ingredient, it is important to consider the overall formulation and the target skin type. For formulations intended for acne-prone skin, it is advisable to conduct appropriate clinical testing.

Q2: Can TMPTIS be used in "natural" or "clean beauty" formulations?

TMPTIS is a synthetic ester. While it is derived from vegetable-based raw materials (trimethylolpropane and isostearic acid), its classification as "natural" depends on the specific criteria of the certifying body or brand. It is generally considered a safe and effective ingredient in a wide range of cosmetic products.

Q3: What is the typical use level for this compound?

The use level of TMPTIS can vary significantly depending on the desired sensory properties and the type of formulation. It can range from as low as 1-2% in light lotions to over 10% in rich creams and anhydrous products.

Q4: Are there any stability concerns when formulating with TMPTIS?

TMPTIS is a stable ester. However, as with all ester-containing formulations, it is important to consider the pH of the final product. Extreme pH values (very low or very high) can potentially lead to hydrolysis of the ester over time, although the branched nature of TMPTIS provides some protection against this.

Q5: How does the sensory profile of TMPTIS compare to other high molecular weight emollients like Shea Butter or Petrolatum?

While all three provide a rich and substantive feel, there are key differences. TMPTIS offers a more lubricious and less waxy feel compared to Shea Butter. Compared to Petrolatum, TMPTIS has a less greasy and more elegant after-feel, with better spreadability.

References

  • ASTM E1490-11, Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions, ASTM International, West Conshohocken, PA, 2011,

  • Descriptive Skin Feel Analysis. (2021). Society of Sensory Professionals. [Link]

  • Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2006).
  • Pense-Lheritier, A. M. (2015). Recent developments in the sensorial assessment of cosmetic products: A review. International Journal of Cosmetic Science, 37(5), 465-473.
  • Varela, P., & Ares, G. (2014).
  • Baki, G., & Chandler, M. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries, 128(5), 338-344.
  • Ariel Cosmetic. (2025). How To Optimize Texture And Absorption In Skincare Formulas? [Link]

  • Cosmetics & Toiletries. (2013). A New Formulators' Tool for Customizing Sensory. [Link]

  • Humblebee & Me. (n.d.). Let's talk about stickiness/tackiness. [Link]

  • Dow Development Labs. (n.d.). Innovative Techniques For Enhancing Absorption And Efficacy In Topical Formulations. [Link]

  • Savary, G., Grisel, M., & Picard, C. (2013). Impact of emollients on the spreading properties of cosmetic products: a combined sensory and instrumental characterization. Colloids and Surfaces B: Biointerfaces, 102, 371-378.
  • Marque, C., Brunel, A., & Grennan, G. Z. (2022). Comparative analysis of sensorial profiling of cosmetic day creams using the Quantitative Descriptive Analysis and the Polarized Projective Mapping methods.
  • Institute of Personal Care Science. (2021, February 26). Maximise cosmetic absorption with penetration enhancers [Video]. YouTube. [Link]

  • Bolla, S., et al. (2024).
  • Stone, H., & Sidel, J. L. (2021). Quantitative Descriptive Analysis (QDA®). Society of Sensory Professionals. [Link]

  • Aston Chemicals. (n.d.). The link between function and structure of esters. [Link]

  • Wikipedia. (n.d.). Quantitative Descriptive Analysis. [Link]

  • Li, H., et al. (2018). Sensory evaluation of the synergism among ester odorants in light aroma-type liquor by odor threshold, aroma intensity and flash GC electronic nose.
  • The Cosmetic Ingredient Review. (2012).
  • Acme-Hardesty. (n.d.). The Rising Demand for Esters and Sustainable Ingredients in the Personal Care Market. [Link]

  • Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of cosmetic science, 56(3), 175-182.
  • L-Beck, R., et al. (2019). The role of viscosity on skin penetration from cellulose ether-based hydrogels. Skin Research and Technology, 25(5), 717-723.
  • Johnson, D. J., et al. (2022).
  • Institute of Personal Care Science. (2016, October 13). Formulation Fix-Its: Reducing White Rub-In Time in Emulsions [Video]. YouTube. [Link]

  • L-Beck, R., et al. (2019). The role of viscosity on skin penetration from cellulose ether-based hydrogels. Skin Research and Technology, 25(5), 717-723.
  • Parente, M. E., Gámbaro, A., & Solana, G. (2005).
  • Elias, P. M., & Wakefield, J. S. (2019). Optimizing Emollient Therapy for Skin Barrier Repair in Atopic Dermatitis.
  • Pandey, P., et al. (2020).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Deckner, G. (2017). An Overview of Emollient Technology. UL Prospector. [Link]

  • Pandey, P., et al. (2020).
  • The Good Scents Company. (n.d.). This compound. [Link]

  • L-Beck, R., et al. (2019). The role of viscosity on skin penetration from cellulose ether-based hydrogels. Skin Research and Technology, 25(5), 717-723.
  • Salles, C. (2008). Mecanisms underlying sensory interactions and complex perceptions.
  • Carpenter, M. J., et al. (2007). The role of sensory perception in the development and targeting of tobacco products. Tobacco control, 16(Suppl 1), i19-i28.
  • National Eczema Society. (2024, October 21). Exploring Eczema webinars: Emollients [Video]. YouTube. [Link]

Sources

Technical Support Center: Enhancing the Film-Forming Properties of Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Internal Document ID: TMPTIS-FFG-001

Introduction: The Role of Trimethylolpropane Triisostearate (TMPTIS)

This compound (TMPTIS) is a versatile tri-ester valued in cosmetic and pharmaceutical formulations for its exceptional sensory properties.[1][2] It provides a non-tacky, light, and glossy feel, making it an excellent emollient and sensory modifier in products like lipsticks, creams, and lotions.[1][3] While TMPTIS contributes to a pleasant application experience and can form an occlusive layer, its inherent film-forming capabilities are limited.[4] On its own, it does not create a robust, durable, or water-resistant film. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and systematically enhancing the film-forming properties of TMPTIS-based formulations.

Part 1: Foundational FAQs

Q1: What are the intrinsic film-forming characteristics of TMPTIS?

A1: TMPTIS is primarily an emollient and a plasticizer, not a primary film-former.[5][6] Its branched, bulky molecular structure (C60H116O6) results in a liquid that spreads easily and provides a substantive, glossy feel.[3][5] However, it lacks the long-chain, linear structure or intermolecular bonding capabilities (like hydrogen bonding) of traditional film-forming polymers.[7] Therefore, a "film" of pure TMPTIS is more accurately described as a liquid, occlusive layer that is easily disrupted and offers minimal resistance to water or mechanical abrasion.

Q2: Why does my formulation containing a high percentage of TMPTIS feel greasy or take a long time to "dry down"?

A2: This is an expected characteristic. TMPTIS is a non-volatile, viscous liquid.[5] Unlike formulations that rely on the evaporation of a solvent (like water, alcohol, or isododecane) to form a film, TMPTIS remains on the skin.[8] The "dry down" sensation in many cosmetic products is the result of volatile carriers evaporating, leaving behind the film-forming agents.[7] With a high TMPTIS concentration, you are experiencing the inherent sensory properties of the ester itself. The objective is not to make the TMPTIS evaporate, but to structure it into a cohesive film by adding other functional ingredients.

Q3: Can TMPTIS be considered a plasticizer in a polymer-based film?

A3: Yes, absolutely. This is one of its key secondary functions in a film-forming system. When incorporated with high molecular weight polymers, which can sometimes create brittle or inflexible films, TMPTIS can act as a plasticizer.[5] It positions itself between the polymer chains, reducing intermolecular friction and increasing the flexibility of the final film. This can prevent cracking and improve the overall feel of the film on a dynamic surface like skin.[9]

Part 2: Troubleshooting Guide for Common Film Defects

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Poor Film Cohesion and Durability (Film Cracks or Rubs Off Easily)

Q: My TMPTIS-based film is weak and flakes off with minimal contact. How can I improve its mechanical strength and wear resistance?

A: Cause & Mechanistic Insight: This is the most common issue and stems from TMPTIS's lack of polymeric structure. A cohesive film relies on the entanglement of long polymer chains to create a continuous, resilient matrix.[7] TMPTIS molecules do not entangle; they slide past one another.

Solutions:

  • Incorporate a Primary Film-Former: The most effective solution is to add a dedicated film-forming polymer that is soluble or dispersible in the oil phase of your formulation. These polymers create the structural backbone of the film.[10]

  • Optimize Polymer Concentration: The concentration of the added polymer is critical. Too little will not provide sufficient structure, while too much can lead to a brittle or tacky film. Start with the supplier's recommended use level and titrate up or down based on experimental results.

  • Consider Polymer Blends: Sometimes, a blend of polymers can provide synergistic effects. For instance, combining a hard film-former with a more flexible one can achieve a balance of durability and comfort.[11]

Data-Driven Polymer Selection:

Polymer TypeINCI Name ExampleKey AdvantagesConsiderations
Acrylate Copolymers Acrylates/Octylacrylamide CopolymerExcellent adhesion, durability, and water resistance.[7][12]Can feel rigid if not properly plasticized. Solubility can be a challenge.
Silicone Resins TrimethylsiloxysilicateHigh water resistance, non-tacky feel, flexible film.[13]Can be expensive; requires compatible silicone or hydrocarbon solvents.
Polyvinylpyrrolidone (PVP) Derivatives PVP/Eicosene CopolymerGood adhesion and flexibility, synergistic with other polymers.[14]Can be somewhat water-sensitive on its own.
Polyurethanes Polyurethane-14Forms highly flexible, comfortable, and water-resistant films.[10]Often supplied in aqueous dispersions, requiring an emulsion format.
Issue 2: Low Water and Sebum Resistance

Q: My film breaks down quickly when exposed to water or sweat. How can I make it more waterproof?

A: Cause & Mechanistic Insight: The lipophilic nature of TMPTIS offers some inherent hydrophobicity, but it does not form a continuous, impermeable barrier.[3] Water can easily displace the liquid ester molecules. True water resistance requires a tightly knit, hydrophobic polymer network that presents a barrier to moisture.[14]

Solutions:

  • Select Hydrophobic Polymers: Prioritize polymers known for water resistance, such as silicone resins (e.g., Trimethylsiloxysilicate) or certain acrylate copolymers.[13] These materials have low surface energy and do not readily interact with water.

  • Incorporate Waxes: Adding a small amount of a cosmetic wax (e.g., Candelilla, Carnauba, or synthetic wax) can significantly bolster water resistance. The wax crystallizes within the film matrix, creating a more tortuous path for water to penetrate.

  • Use a Volatile Carrier: Formulating with a volatile carrier like isododecane or a light cyclomethicone allows the film-forming polymers to coalesce more tightly as the solvent evaporates, resulting in a more compact and water-resistant film.[10]

Issue 3: Poor Adhesion to the Substrate (Skin, Nails)

Q: The film applies well but doesn't adhere strongly and peels away at the edges. What can I do to improve adhesion?

A: Cause & Mechanistic Insight: Poor adhesion is often due to a mismatch in surface energy between the formulation and the substrate. For a film to adhere well, the liquid formulation must first wet the surface effectively. Adhesion promoters are bifunctional molecules that act as a chemical bridge between the substrate and the film.[15][16]

Solutions:

  • Use an Adhesion Promoter: Incorporate a dedicated adhesion-promoting ingredient. For skin applications, materials like C30-38 Olefin/Isopropyl Maleate/MA Copolymer can improve adhesion by interacting with the skin's surface.[14] For plastic or inorganic substrates, specialized silanes or chlorinated polyolefins might be necessary.[17][18]

  • Modify Surface Tension: Ensure the formulation's surface tension is lower than the substrate's critical surface energy. This can sometimes be adjusted by the choice of co-solvents or the addition of specific surfactants.

  • Ensure Proper Substrate Preparation: The substrate must be clean and free of contaminants (like oils or dust) that can interfere with adhesion.[15]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Method for Incorporating a Film-Forming Polymer into a TMPTIS Base

Objective: To create a homogenous blend of TMPTIS and an oil-soluble film-forming polymer.

Materials:

  • This compound (TMPTIS)

  • Oil-soluble polymer (e.g., Acrylates/Octylacrylamide Copolymer)

  • Low-shear overhead mixer or magnetic stirrer with heating capabilities

  • Beaker

  • Water bath or hot plate

Procedure:

  • Weigh Ingredients: Accurately weigh the TMPTIS and the polymer into a beaker. A typical starting point is 5-10% polymer by weight.

  • Initial Mixing: Begin stirring the mixture at a low speed (e.g., 200-300 rpm) at room temperature.

  • Controlled Heating: Gently heat the mixture to 75-85°C while continuing to stir. This reduces the viscosity of the TMPTIS and facilitates the dissolution of the polymer. Causality: Heating provides the necessary energy to overcome the intermolecular forces holding the polymer chains together, allowing them to disperse and dissolve in the ester solvent.

  • Homogenization: Continue mixing at temperature for 30-60 minutes, or until the polymer is fully dissolved and the solution is clear and homogenous. Visually inspect for any undissolved particles.

  • Cool Down: Turn off the heat and allow the mixture to cool to room temperature with slow, continuous stirring. This prevents the polymer from shocking out of the solution.

  • Evaluation: The resulting blend is now the film-forming base for your formulation. It can be drawn down onto a substrate to evaluate its film properties.

Protocol 2: In-Vitro Evaluation of Film Water Resistance

Objective: To quantitatively compare the water resistance of different TMPTIS-based films.

Materials:

  • Test formulations (e.g., TMPTIS-only control vs. TMPTIS-polymer blend)

  • Inert substrate plates (e.g., roughened PMMA plates or glass slides)[19]

  • Drawdown bar or pipette to apply a uniform film

  • Constant temperature water bath (30-32°C) with a magnetic stirrer for gentle agitation

  • Analytical balance

Procedure:

  • Substrate Preparation: Record the initial weight of each clean, dry substrate plate (W_initial).

  • Film Application: Apply a precise and uniform amount (e.g., 2 mg/cm²) of the test formulation to each plate. Spread evenly.

  • Drying/Curing: Allow the films to dry completely under controlled conditions (e.g., 25°C, 50% RH for 1 hour).

  • Pre-Immersion Weighing: Weigh the plates with the dried film to determine the initial film weight (W_film_before).

  • Immersion: Submerge the plates in the water bath with gentle agitation for a set period (e.g., 30 minutes).

  • Post-Immersion Drying: Carefully remove the plates, gently pat dry with a lint-free wipe, and then allow them to air dry completely.

  • Post-Immersion Weighing: Weigh the plates again to determine the final film weight (W_film_after).

  • Calculation: Calculate the percent of film remaining:

    • % Film Remaining = (W_film_after / W_film_before) * 100

  • Analysis: A higher percentage indicates better water resistance. Compare the polymer-enhanced formulation against the TMPTIS-only control to validate the improvement. This self-validating system provides a clear benchmark for performance enhancement.

Part 4: Visualization of Concepts

Workflow for Troubleshooting Film Cracking

This diagram outlines the logical steps a formulator should take when encountering a brittle or cracked film.

G start Problem: Film is Cracking / Brittle check_plasticizer Is a plasticizer present? start->check_plasticizer add_plasticizer Action: Incorporate TMPTIS or another suitable plasticizer (e.g., esters of malic acid) check_plasticizer->add_plasticizer No increase_plasticizer Action: Increase plasticizer concentration incrementally check_plasticizer->increase_plasticizer Yes check_polymer What is the primary film-former's Tg? high_tg High Tg (> 40°C) check_polymer->high_tg low_tg Low Tg (< 40°C) check_polymer->low_tg solution Result: Flexible, Cohesive Film add_plasticizer->solution increase_plasticizer->check_polymer blend_polymer Action: Blend with a lower Tg polymer to increase flexibility high_tg->blend_polymer other_issue Investigate other causes: - Solvent evaporation rate too fast - Pigment/filler interactions low_tg->other_issue blend_polymer->solution other_issue->solution

Caption: Troubleshooting workflow for brittle film defects.

Mechanism of Film Enhancement

This diagram illustrates how adding a polymer transforms the unstructured TMPTIS liquid into a cohesive film matrix.

G cluster_0 Before: TMPTIS Only cluster_1 After: TMPTIS + Polymer a1 T a2 T a3 T a4 T a5 T a6 T p1 P p2 P p1->p2 p3 P p2->p3 p4 P p3->p4 b1 T b2 T b3 T b4 T b5 T b6 T key_t T = TMPTIS Molecule key_p P = Polymer Chain cluster_0 cluster_0 cluster_1 cluster_1

Sources

Technical Support Center: Crystallization Issues in Trimethylolpropane Triisostearate-Based Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing crystallization challenges in formulations containing Trimethylolpropane triisostearate (TMPTIS). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve issues related to crystal formation in their TMPTIS-based products. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the stability and performance of your formulations.

Frequently Asked Questions (FAQs)

Understanding this compound (TMPTIS)

Q1: What is this compound and what are its common applications?

This compound (CAS No. 68541-50-4) is a triester formed from the reaction of trimethylolpropane and isostearic acid.[1][2] Its chemical formula is C₆₀H₁₁₆O₆.[3] TMPTIS is a viscous, oily liquid known for its excellent thermal stability, low-temperature performance, and emollient properties.[1][4] Due to these characteristics, it is widely used in various industries:

  • Cosmetics and Personal Care: As a skin conditioning agent, emollient, and sensory modifier in creams, lotions, lipsticks, and makeup products.[1][5][6] It provides a non-tacky, glossy feel and can improve the application of solid delivery systems.[5]

  • Pharmaceuticals: Investigated as a potential carrier for topical drug delivery systems.[1]

  • Biolubricants: Serves as a base oil for biodegradable lubricants due to its low toxicity and excellent lubrication properties.[1]

  • Plastics and Coatings: Acts as a plasticizer to enhance flexibility and durability.[1]

Q2: What are the key properties of TMPTIS that make it susceptible to crystallization?

While TMPTIS is a liquid at room temperature, its susceptibility to crystallization stems from the principles governing lipid crystallization.[3] The process is influenced by factors such as temperature, fatty acid composition, and purity.[7] The long, branched chains of the isostearate groups attached to the trimethylolpropane backbone contribute to its unique properties but can also facilitate molecular ordering and crystal formation under certain conditions.[1][8] The crystallization of lipids involves two main stages: nucleation (the initial formation of stable crystal nuclei) and crystal growth.[9][10]

Diagnosing Crystallization

Q3: My TMPTIS-based product has turned cloudy/grainy. How can I confirm this is due to crystallization?

Cloudiness, graininess, or the formation of solid precipitates in a previously clear liquid or semi-solid formulation are common visual indicators of crystallization.[7] To definitively confirm crystallization and characterize the crystals, the following analytical techniques are recommended:

Technique Purpose Information Gained
Polarized Light Microscopy (PLM) Visual confirmation and morphological analysisCrystal size, shape, and distribution within the sample.[11]
Differential Scanning Calorimetry (DSC) Thermal analysisMelting and crystallization temperatures and enthalpies, which can help identify the polymorphic form of the crystals.[12][13]
X-Ray Diffraction (XRD) Structural analysisIdentification of the specific crystalline form (polymorph) of the material.[13][14]
Fourier-Transform Infrared Spectroscopy (FTIR) Molecular analysisInformation on molecular interactions and changes in the chemical environment upon crystallization.[14]

Q4: What are the common triggers for crystallization in TMPTIS formulations?

Crystallization in ester-based products like those containing TMPTIS is a complex process influenced by several factors:[7]

  • Temperature Fluctuations: Cooling a formulation can induce supersaturation, a key driving force for nucleation and crystal growth.[7][15] Repeated temperature cycles (e.g., during transport or storage) can also promote crystallization.[16]

  • Formulation Composition: The presence of other ingredients can either inhibit or promote crystallization. Incompatibility with other components can lead to phase separation and subsequent crystallization.

  • Processing Conditions: The rate of cooling, agitation speed, and holding times during manufacturing can significantly impact the nucleation and growth of crystals.[17][18]

  • Impurities: The presence of impurities can act as nucleation sites, initiating the crystallization process.[15]

  • Solvent System: Changes in the solvent environment, such as solvent evaporation, can increase the concentration of TMPTIS and lead to crystallization.[19]

Troubleshooting Guide

This section provides a systematic approach to resolving crystallization issues in your TMPTIS-based products.

Problem: Product becomes cloudy or forms precipitates upon cooling.

Underlying Cause: This is a classic sign of temperature-induced crystallization. As the temperature drops, the solubility of TMPTIS in the formulation decreases, leading to supersaturation and subsequent crystal formation.[7]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution A Product is cloudy/has precipitates after cooling B Step 1: Re-solubilize the product by gentle heating A->B Start Troubleshooting C Step 2: Implement a controlled cooling profile B->C If re-solubilization is successful D Step 3: Evaluate formulation for co-solvents or crystal inhibitors C->D E Option A: Optimize the cooling rate during manufacturing D->E Process Modification F Option B: Add a co-solvent to improve solubility D->F Formulation Adjustment G Option C: Incorporate a crystal inhibitor D->G Formulation Adjustment

Caption: Troubleshooting workflow for temperature-induced crystallization.

Step-by-Step Solutions:

  • Re-solubilization and Controlled Cooling:

    • Protocol: Gently heat the formulation to a temperature where the crystals dissolve completely. Then, cool the product to room temperature at a controlled, slower rate.

    • Rationale: Rapid cooling can shock the system, leading to rapid nucleation and the formation of many small crystals. A slower cooling rate allows the system to equilibrate and can sometimes prevent crystallization.[20]

  • Formulation Modification with Co-solvents:

    • Protocol: Introduce a co-solvent that is miscible with the formulation and in which TMPTIS has good solubility. Examples include other esters or silicones.[5]

    • Rationale: A co-solvent can increase the overall solubility of TMPTIS in the formulation, reducing the likelihood of it reaching supersaturation upon cooling.

  • Incorporation of Crystal Inhibitors:

    • Protocol: Add a small percentage of a crystal inhibitor to the formulation. Common inhibitors in lipid-based systems include certain polymers, emulsifiers, or other triglycerides.[7][12]

    • Rationale: Crystal inhibitors work by interfering with the nucleation or crystal growth process.[7] They can adsorb to the surface of newly formed nuclei, preventing them from growing into larger crystals.

Problem: Crystals form over time during storage, even at a constant temperature.

Underlying Cause: This may be due to a slow polymorphic transformation, where a less stable crystalline form gradually converts to a more stable, less soluble form. It can also be caused by the slow migration and aggregation of molecules.[21]

Troubleshooting Workflow:

G cluster_0 Observation cluster_1 Analysis cluster_2 Solution Pathways A Crystals form during storage B Step 1: Characterize the crystal polymorph using XRD A->B Begin Investigation C Step 2: Analyze formulation for ingredient interactions B->C D Option A: Introduce a polymorphic stabilizer C->D Formulation Strategy E Option B: Modify the lipid matrix with other esters C->E Formulation Strategy F Option C: Optimize the homogenization process C->F Process Optimization

Caption: Troubleshooting workflow for time-dependent crystallization.

Step-by-Step Solutions:

  • Polymorphic Stabilization:

    • Protocol: Introduce an additive that is known to stabilize the desired polymorphic form of the lipid. Certain emulsifiers or other lipids can act as polymorphic stabilizers.[9]

    • Rationale: By preventing the transition to a more stable, less soluble polymorph, the product can remain in its desired physical state for a longer period.

  • Modification of the Lipid Matrix:

    • Protocol: Introduce other compatible lipids or esters into the formulation. For example, interesterification of fats can alter their crystallization behavior.[22]

    • Rationale: Creating a more complex lipid matrix can disrupt the ordered packing of TMPTIS molecules, thereby inhibiting crystallization.[21]

  • Process Optimization:

    • Protocol: Review and optimize the homogenization or high-shear mixing steps in your process.

    • Rationale: Proper dispersion of all components is crucial. Inadequate mixing can leave micro-domains with high concentrations of TMPTIS, which can act as precursors to crystallization.

Experimental Protocols

Protocol 1: Screening for Effective Co-solvents

Objective: To identify a suitable co-solvent to prevent the crystallization of TMPTIS in a given formulation base.

Materials:

  • Your TMPTIS-based formulation base (without TMPTIS)

  • This compound (TMPTIS)

  • A selection of candidate co-solvents (e.g., Isononyl Isononanoate, Caprylic/Capric Triglyceride, Dimethicone)[5]

  • Vials, magnetic stirrer, hot plate, refrigerator (4°C)

Procedure:

  • Prepare several samples of your formulation base.

  • To each sample, add the standard concentration of TMPTIS.

  • To each sample (except for a control), add a different co-solvent at varying concentrations (e.g., 1%, 2%, 5% w/w).

  • Heat all samples under gentle stirring until the TMPTIS is fully dissolved and the mixture is homogeneous.

  • Divide each sample into two aliquots.

  • Store one set of aliquots at room temperature and the other at 4°C.

  • Observe the samples for any signs of crystallization (cloudiness, precipitation) daily for one week and then weekly for one month.

  • Record the time to the first appearance of crystals for each sample.

Data Interpretation:

Co-solvent Concentration (%) Time to Crystallization (Room Temp) Time to Crystallization (4°C)
Control (None)0
Co-solvent A1
Co-solvent A2
Co-solvent A5
Co-solvent B1
Co-solvent B2
Co-solvent B5

A successful co-solvent will significantly delay or completely prevent crystallization at both room temperature and refrigerated conditions compared to the control.

Protocol 2: Evaluating the Impact of Cooling Rate

Objective: To determine the optimal cooling rate to minimize crystallization.

Materials:

  • Your final TMPTIS-based formulation

  • Water baths at various temperatures, programmable cooling plate, or a temperature-controlled vessel.

Procedure:

  • Heat your formulation to a temperature where all components are fully dissolved and the mixture is homogeneous.

  • Divide the batch into several aliquots.

  • Cool each aliquot to room temperature using a different cooling profile:

    • Fast Cooling: Place the aliquot in an ice bath or on a cold plate set to a low temperature.

    • Moderate Cooling: Allow the aliquot to cool at ambient room temperature.

    • Slow Cooling: Place the aliquot in a pre-warmed water bath and slowly decrease the temperature of the bath over several hours.

  • Once cooled, store all samples under the same conditions.

  • Observe the samples for crystallization over time.

Data Interpretation: Compare the physical appearance of the samples. The optimal cooling rate will result in a product that remains clear and free of crystals for the longest duration.

References

  • Cosmetic Ingredients Guide. (2024). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110529, this compound. Retrieved from [Link]

  • Shanghai Huizhiyuan New Material Technology Co., Ltd. (2025). Effect of oil ester crystallization inhibitor. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • AAK. (2024). AAK's Soft Butters Prevent Crystallization and Blooming Issues in Cosmetic Formulations. [Link]

  • Stable Cosmetic Formulas. (2020). How To Prevent Allantoin Recrystalization In Cosmetic Formulation. YouTube. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • Altmeyers Encyclopedia. (2020). This compound (inci). [Link]

  • University of Birmingham. (n.d.). Control of fat crystallisation by adding additives and changing the process. [Link]

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  • AAK. (2024). How do you avoid bloom in your formulation?. [Link]

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  • PubMed. (n.d.). Selection and use of crystallization inhibitors for matrix-type transdermal drug-delivery systems containing sex steroids. [Link]

  • National Institutes of Health. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. [Link]

  • National Institutes of Health. (n.d.). Crystallization modifiers in lipid systems. [Link]

  • ACS Publications. (2020). Quantitative Phase Analysis of Complex Fats during Crystallization. [Link]

  • ResearchGate. (2025). Crystallization behaviour of fats and lipids - A review. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • National Institutes of Health. (n.d.). Crystallization of low saturated lipid blends of palm and canola oils with sorbitan monostearate and fully hydrogenated palm oil. [Link]

  • ResearchGate. (2023). Effect of Reprocessing on the Crystallization of Different Polyesters. [Link]

  • SOLVERCHEMBOOKS. (n.d.). This compound properties | Applications | Specification. [Link]

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  • MDPI. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. [Link]

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  • Chemists Corner. (2016). How to keep salicylic acid from crystallizing out of my gel peel?. [Link]

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Technical Support Center: Modifying the Rheology of Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Trimethylolpropane triisostearate (TMPTIS). This guide is designed for researchers, scientists, and drug development professionals who are looking to manipulate the rheological properties of this versatile ester for specific applications, from topical drug delivery systems to high-performance cosmetics. Here, we address common challenges and questions in a direct, problem-solving format.

Section 1: Fundamentals & Initial Characterization

This section covers the essential first steps: understanding the baseline properties of your TMPTIS and the factors that influence them.

FAQ: What are the essential rheological parameters I should measure for my baseline TMPTIS before modification?

Answer: Before attempting any modification, a thorough baseline characterization is critical. TMPTIS, in its pure form, is expected to behave as a Newtonian fluid, meaning its viscosity is independent of the applied shear rate.[1] However, the material you have may contain minor impurities that could affect its behavior.

Scientific Rationale: Establishing a baseline provides a reference against which all modifications can be quantitatively compared. Key parameters will tell you about the material's intrinsic flow behavior and its structure (or lack thereof) at rest. Regulatory bodies like the FDA and EMA recommend a comprehensive rheological characterization for semi-solid topical products, and adopting these principles for your base material is good practice.[2][3][4]

Core Parameters to Measure:

  • Viscosity vs. Shear Rate (Flow Curve): This determines if the material is Newtonian, shear-thinning, or shear-thickening. A flat curve of viscosity across a range of shear rates confirms Newtonian behavior.[3][5]

  • Viscosity vs. Temperature: Viscosity in liquids is highly dependent on temperature.[6] As temperature increases, the kinetic energy of molecules rises, allowing them to overcome intermolecular forces more easily, which results in lower viscosity.[7][8] Quantifying this relationship is crucial for predicting stability and performance under different storage or application conditions.

  • Viscoelastic Properties (Oscillatory Tests): An amplitude sweep test should be performed to determine the linear viscoelastic region (LVR), storage modulus (G'), and loss modulus (G'').[2][4] For a simple liquid like TMPTIS, G'' (the viscous component) will dominate G' (the elastic component). This confirms its liquid-like nature.

Experimental Protocol 1: Baseline Rheological Characterization

This protocol outlines the fundamental tests to be performed on as-received TMPTIS using a rotational rheometer.

Objective: To establish the fundamental rheological profile of neat this compound.

Equipment:

  • Controlled-stress or controlled-rate rotational rheometer.

  • Cone-plate or parallel-plate geometry (e.g., 40 mm diameter).

  • Peltier temperature control system.

Methodology:

  • Sample Loading:

    • Set the rheometer to the starting temperature (e.g., 25 °C).

    • Carefully place an appropriate amount of TMPTIS onto the lower plate to ensure the gap will be completely filled.

    • Lower the upper geometry to the measurement gap (e.g., 1 mm for parallel plates) and trim any excess sample.

    • Allow the sample to equilibrate thermally for at least 3 minutes.

  • Flow Curve Measurement (Viscosity vs. Shear Rate):

    • Mode: Controlled shear rate.

    • Shear Rate Range: Logarithmic ramp from 0.1 s⁻¹ to 100 s⁻¹.

    • Data Points: Collect at least 10 points per decade.

    • Temperature: 25 °C.

    • Analysis: Plot viscosity (Pa·s) against shear rate (s⁻¹). For Newtonian fluids, this plot should be a horizontal line.

  • Temperature Sweep (Viscosity vs. Temperature):

    • Mode: Controlled shear rate at a constant rate (e.g., 10 s⁻¹).

    • Temperature Range: 20 °C to 60 °C, at a ramp rate of 2 °C/minute.

    • Analysis: Plot viscosity (Pa·s) against temperature (°C) to characterize the temperature dependency.

  • Oscillatory Amplitude Sweep (Determining LVR):

    • Mode: Controlled oscillation stress.

    • Frequency: Constant at 1 Hz.

    • Stress Range: Logarithmic ramp from 0.01 Pa to 100 Pa.

    • Temperature: 25 °C.

    • Analysis: Plot storage modulus (G') and loss modulus (G'') versus shear stress (Pa). For a liquid, G'' should be significantly higher than G'.

Section 2: Thickening & Gelling TMPTIS (Increasing Viscosity)

This is the most common modification, aimed at creating gels, creams, or stable suspensions.

FAQ: I need to significantly increase the viscosity of my TMPTIS base to form a stable gel. What are my options?

Answer: To transform liquid TMPTIS into a semi-solid, you need to introduce a three-dimensional network structure. This is achieved using a gelling agent or thickener that is compatible with a non-polar, ester-based system. Your choice will depend on the desired final properties (e.g., clarity, texture, shear behavior).

Scientific Rationale: Gelling agents create a network that physically entraps the liquid ester, restricting its flow and thereby increasing viscosity.[9] The type of network (e.g., crystalline, polymeric) dictates the final rheology and sensory feel. Incompatibilities between the ester and the thickener can lead to phase separation.[10]

Primary Thickening Options for TMPTIS:

Thickener TypeExample(s)Typical Use Level (%)MechanismResulting Properties
Fatty Acid Gellants 12-Hydroxy Stearic Acid1 - 10%Forms a fibrous crystalline network upon cooling after being dissolved with heat.Opaque, firm to soft gels. Can have a waxy feel.
Polymeric Thickeners Polyamides, Poly C10-30 Alkyl Acrylate2 - 20%Polymer chains entangle or form hydrogen-bonded networks, trapping the oil.Can form clear, hard sticks or soft gels. Often provides a non-tacky feel.[11]
Waxes & Fatty Alcohols Beeswax, Carnauba Wax, Cetyl/Stearyl Alcohol5 - 25%Form a network of fine fatty crystals that structure the liquid phase.[12]Opaque, heavy creams or solid sticks. Increases richness and emollience.[13]
Mineral/Inorganic Hydrophobically Modified Hectorite or Bentonite1 - 10%Platelet-like particles form a "house of cards" structure through colloidal interactions.Opaque, thixotropic (shear-thinning) gels with a smooth, dry feel.[14]
graph Rheology_Modifier_Decision_Tree { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Desired Rheological Outcome?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseVisc [label="Increase Viscosity / Form Gel", fillcolor="#FBBC05", fontcolor="#202124"]; DecreaseVisc [label="Decrease Viscosity", fillcolor="#FBBC05", fontcolor="#202124"];

// Thickening Path Clarity [label="Is Clarity Required?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Texture [label="Desired Texture?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ShearThinning [label="Need Shear-Thinning?", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Polymeric [label="Use Polymeric Thickeners\n(e.g., Polyamides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Waxes [label="Use Waxes / Fatty Alcohols", fillcolor="#34A853", fontcolor="#FFFFFF"]; FattyAcids [label="Use Fatty Acid Gellants\n(e.g., 12-HSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clays [label="Use Hydrophobic Clays\n(e.g., Hectorite)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Thinning Path CoSolvents [label="Add Low-Viscosity Co-solvent\n(e.g., Isopropyl Myristate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> IncreaseVisc [label="Thicken"]; Start -> DecreaseVisc [label="Thin"];

IncreaseVisc -> Clarity; IncreaseVisc -> Texture; IncreaseVisc -> ShearThinning;

Clarity -> Polymeric [label="Yes"]; Clarity -> Waxes [label="No"];

Texture -> Waxes [label="Rich / Waxy"]; Texture -> FattyAcids [label="Firm / Brittle"]; Texture -> Clays [label="Smooth / Dry"];

ShearThinning -> Clays [label="Yes"]; ShearThinning -> Waxes [label="No"];

DecreaseVisc -> CoSolvents; }

Figure 1. Decision workflow for selecting a rheology modifier for TMPTIS.

FAQ: My formulation shows phase separation after adding a thickener and letting it cool. What's going wrong?

Answer: Phase separation, where the thickener and TMPTIS separate into distinct layers, is a classic sign of instability.[10] This typically points to one of three issues: thermodynamic incompatibility, insufficient energy input during processing, or improper cooling.

Scientific Rationale & Troubleshooting Steps:

  • Incompatibility: The thickener may not be soluble in TMPTIS at the concentration used.

    • Why it happens: The chemical structures of the ester and the thickener are too dissimilar to form a stable, homogeneous mixture. Favorable interactions are required to prevent the components from minimizing their contact area, which leads to separation.[10]

    • Solution:

      • Reduce Concentration: Try a lower percentage of the thickener.

      • Change Thickener: Select a more lipophilic thickener. Polyamides or long-chain alkyl acrylates often have better compatibility with non-polar esters than some natural waxes.[11]

      • Add a Co-solvent/Coupling Agent: A small amount of a mutually compatible ingredient can sometimes bridge the gap between the ester and the thickener.

  • Insufficient Processing: The thickener was not fully dissolved or dispersed.

    • Why it happens: Many oil-phase thickeners require significant heat and shear to melt and properly disperse. If pockets of undissolved thickener remain, they cannot form a uniform network upon cooling and will separate out.

    • Solution:

      • Verify Dissolution Temperature: Ensure you are heating the mixture to a temperature above the thickener's melting point.

      • Increase Mixing Energy: Use a homogenizer or high-shear mixer during the heating phase to ensure the thickener is finely dispersed. Continue mixing during the initial phase of cooling to promote the formation of a fine, stable network.

  • Improper Cooling Rate: The formulation was cooled too quickly or too slowly.

    • Why it happens: The rate of cooling dictates the crystal or network structure that forms. Shock cooling (cooling too fast) can lead to large, unstable crystal structures that cannot effectively trap the oil. Cooling too slowly can also allow for molecular rearrangements that lead to separation.[15]

    • Solution:

      • Controlled Cooling: Implement a controlled cooling process. Gentle, continuous mixing during cooling is often beneficial until the gel structure begins to form.

      • Experiment with Rates: Test different cooling profiles (e.g., passive cooling at room temperature vs. a controlled water bath) to find the optimal rate for your specific thickener system.

graph Troubleshooting_Phase_Separation { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Troubleshooting flowchart for phase separation in TMPTIS formulations.

Section 3: Advanced Rheological Behavior & Troubleshooting

FAQ: My thickened TMPTIS formulation is described as "shear-thinning." What does this mean for my application and how do I measure it?

Answer: Shear-thinning, also known as pseudoplasticity, is a desirable non-Newtonian behavior where a material's viscosity decreases as shear stress increases.[16][17] For a topical product, this means it appears thick in the container (low shear) but spreads easily upon application (high shear).[18]

Scientific Rationale: This behavior is caused by the alignment of the thickener's internal structure in the direction of flow.[17] At rest, the polymer chains or clay platelets are randomly oriented, creating high resistance to flow (high viscosity). When shear is applied (e.g., rubbing on the skin), these structures align, reducing entanglement and flow resistance, thus lowering the viscosity.[16][17] Once the shear is removed, the structure begins to rebuild, and viscosity increases again.

How to Characterize Shear-Thinning Behavior:

  • Flow Curve Analysis: The primary method is to run a viscosity vs. shear rate test as described in Protocol 1. A shear-thinning material will show a decrease in viscosity as the shear rate increases. This is the most common behavior for semi-solid formulations.[17][19]

  • Thixotropy Loop Test: This test assesses the time-dependent recovery of the structure. A shear rate is ramped up and then immediately ramped back down. If the downward curve of viscosity is lower than the upward curve, it indicates that the structure does not recover instantly, a property known as thixotropy.[3][5] This can be beneficial, allowing the product time to level out on the skin before regaining its viscosity.

Experimental Protocol 2: Evaluating Thixotropy and Shear-Thinning

Objective: To quantify the shear-thinning nature and structural recovery of a modified TMPTIS formulation.

Equipment: Same as Protocol 1.

Methodology:

  • Sample Loading: Load the formulated sample as described in Protocol 1 and allow it to equilibrate.

  • Flow Curve Measurement:

    • Perform a shear rate sweep from 0.1 s⁻¹ to 100 s⁻¹ as in Protocol 1.

    • Analysis: Plot viscosity vs. shear rate on a log-log scale. A downward slope indicates shear-thinning behavior. The steepness of the slope reflects the degree of shear-thinning.

  • Thixotropy Loop Test:

    • Segment 1 (Up-Curve): Linearly ramp the shear rate from 0.1 s⁻¹ to 100 s⁻¹ over 2 minutes.

    • Segment 2 (Down-Curve): Immediately ramp the shear rate down from 100 s⁻¹ to 0.1 s⁻¹ over 2 minutes.

    • Temperature: 25 °C.

    • Analysis: Plot shear stress (Pa) vs. shear rate (s⁻¹). The area between the up-curve and the down-curve is the "thixotropic area," which quantifies the extent of structural breakdown and the time-dependency of recovery. A larger area implies slower structural recovery.[5]

FAQ: The viscosity of my final product changes depending on the storage temperature. How can I minimize this?

Answer: All formulations will exhibit some degree of viscosity change with temperature, but significant variation can indicate poor thermal stability.[20] Minimizing this requires selecting thermally robust thickeners and understanding the impact of temperature on your entire system.

Scientific Rationale & Troubleshooting Steps:

  • Mechanism of Change: For most liquid and semi-solid systems, viscosity decreases as temperature increases because the increased molecular motion overcomes the internal friction and network forces.[6][7][8] In some polymer-gelled systems, you might see complex behavior near a phase transition temperature.

  • Assessing Stability:

    • Temperature Cycling: Subject the formulation to several cycles of temperature change (e.g., 4 °C for 24 hours, then 40 °C for 24 hours).[21][22] Measure the rheology at a set temperature (e.g., 25 °C) after each cycle. A stable formulation will show minimal and reversible changes in its rheological profile.

    • Temperature Sweep: Perform a temperature sweep (Protocol 1) on the final formulation. A steep drop in viscosity with increasing temperature indicates high thermal sensitivity.

  • Improving Thermal Stability:

    • Select a Robust Thickener: Thickeners that form strong, covalently bonded or highly entangled networks (like some synthetic polymers) may be less susceptible to temperature changes than those relying on weaker crystalline networks (like some waxes).

    • Optimize Thickener Concentration: A higher concentration of the gelling agent can create a more robust network that better resists thermal breakdown.

    • Incorporate a Secondary Thickener: Sometimes, a combination of thickeners can create a synergistic network that is more thermally stable than either component alone. For example, combining a polymer with a wax can provide both structure and flexibility.

References

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  • The Phoenix Chemical, Inc. (2024). This compound | Cosmetic Ingredients Guide. [Link]

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  • In-cosmetics.com. (n.d.). This compound in cosmetics. [Link]

  • Almeida, H., et al. (2020). Rheology by Design: A Regulatory Tutorial for Analytical Method Validation. PMC. [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). This compound. [Link]

  • Monteiro, M. S., et al. (2023). Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation. MDPI. [Link]

  • Society of Cosmetic Chemists. (n.d.). Viscosity, Rheology and Rheology Modifiers. [Link]

  • Vallo, C. (2013). Polymerization-Induced Phase Separation in Vinyl Ester Resins. ResearchGate. [Link]

  • Shah, V. P., et al. (2023). Characterization of Semi-Solid Formulations. Encyclopedia.pub. [Link]

  • Springer Professional. (2024). Rheological, thermal and tribological performance of trimethylolpropane esters derived from high oleic non-edible oils. [Link]

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  • Cvengroš, J., & Paligová, J. (2012). Effect of phase separation temperature on ester yields from ethanolysis of rapeseed oil in the presence of NaOH and KOH as catalysts. PubMed. [Link]

  • Green Cosmetic Science. (2023). Let's talk about viscosity in cosmetic formulations: Viscosity of emulsions. YouTube. [Link]

  • Making Cosmetics. (n.d.). THICKENERS. [Link]

  • Martests Instrument. (n.d.). How Does Viscosity Change with Temperature?. [Link]

  • Covalo. (n.d.). Einar® 4527 by Palsgaard. [Link]

  • UL Prospector. (2014). Diverse Technologies for Polymeric Oil Thickeners. [Link]

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  • Lemmel SA. (n.d.). How to increase viscosity in gels and shampoos. [Link]

  • Kestel, F., et al. (2020). Amorphous-Amorphous Phase Separation in API/Polymer Formulations. MDPI. [Link]

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Technical Support Center: Process Optimization of Trimethylolpropane Triisostearate (TMPTIS) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers and chemists engaged in the synthesis of Trimethylolpropane triisostearate (TMPTIS), with a focus on process optimization using Response Surface Methodology (RSM). Here, we consolidate field-proven insights, detailed protocols, and robust troubleshooting frameworks to empower you to navigate experimental challenges and achieve optimal synthesis outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding TMPTIS synthesis and the application of RSM.

Q1: What is this compound (TMPTIS) and what are its primary applications? A1: this compound (TMPTIS) is a triester synthesized from the reaction of trimethylolpropane (a polyol) with isostearic acid (a branched-chain fatty acid).[1] Its unique molecular structure, featuring a compact backbone and branched fatty acid chains, imparts desirable properties like excellent thermal and oxidative stability, a low pour point, and superior lubricity.[1] Consequently, TMPTIS is highly valued as a high-performance emollient in cosmetics and personal care products and as a biodegradable base stock for synthetic lubricants (biolubricants).[1]

Q2: Why is Response Surface Methodology (RSM) a preferred tool for optimizing this synthesis? A2: RSM is a powerful statistical and mathematical tool used for modeling and analyzing problems where a response of interest is influenced by several variables.[2][3] For TMPTIS synthesis, where factors like temperature, catalyst concentration, and reactant molar ratio interact in complex ways, RSM is superior to traditional one-factor-at-a-time optimization. It allows for the efficient exploration of the effects of these variables and their interactions, ultimately identifying the optimal conditions to maximize yield and product quality with a minimal number of experimental runs.[4][5]

Q3: What are the most critical process variables to investigate in TMPTIS synthesis? A3: Based on extensive research, the most influential variables (independent variables) that should be considered for optimization are:

  • Reaction Temperature: Directly impacts reaction kinetics.

  • Catalyst Concentration: Affects the rate of esterification.

  • Molar Ratio of Reactants: The ratio of isostearic acid to trimethylolpropane is crucial for driving the reaction towards the desired triester.

  • Reaction Time: Determines the extent of conversion.[4][5][6][7]

Q4: Which type of catalyst is most effective for this esterification? A4: Both acid and base catalysts are used. Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are common in direct esterification.[8] Homogeneous organometallic catalysts, such as those based on tin, are also highly effective, often operating at higher temperatures (220-230°C) to yield high triester content.[1][9] For transesterification routes (starting from methyl isostearate), base catalysts like sodium methoxide or potassium carbonate are frequently employed.[6][7][10] More recently, acidic ionic liquids have emerged as recyclable and efficient catalysts that can operate at lower temperatures (110-130°C).[1][11]

Q5: How is the progress of the reaction typically monitored? A5: The most common method is to monitor the acid value (AV) of the reaction mixture over time. The acid value, expressed in mg KOH/g, quantifies the amount of residual isostearic acid. A decreasing acid value indicates the progress of the esterification reaction. The reaction is generally considered complete when the acid value drops to a low, stable level (e.g., < 0.5 mg KOH/g).[4] Other analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for more detailed quantitative analysis of mono-, di-, and triester content.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during TMPTIS synthesis experiments.

Problem Potential Causes Suggested Solutions & Scientific Rationale
1. Low Esterification Yield or Poor Conversion Rate A. Inefficient Water Removal: Water is a byproduct of esterification. Its accumulation can shift the reaction equilibrium backward (Le Chatelier's principle), hindering forward progress.Optimize Water Removal: Ensure your Dean-Stark apparatus (for azeotropic removal with a solvent like toluene) or vacuum setup is functioning correctly.[12] A strong vacuum is particularly effective at removing water and driving the reaction to completion.[13]
B. Sub-optimal Reaction Conditions: The chosen temperature, time, or catalyst concentration may be insufficient for complete conversion.Consult RSM Model: Analyze the response surface plots generated by your RSM software. These plots will visually guide you toward regions of higher yield. The model may predict that a higher temperature, longer reaction time, or increased catalyst loading is necessary.[6][14]
C. Catalyst Deactivation/Insufficiency: The catalyst may be impure, hydrated, or used in an insufficient amount.Verify Catalyst Quality & Loading: Use a fresh, anhydrous catalyst. If yield is consistently low, consider increasing the catalyst concentration within the experimental design range. For base-catalyzed reactions, ensure starting materials have low free fatty acid content to prevent soap formation, which consumes the catalyst.[13]
2. High Acid Value in Final Product A. Incomplete Reaction: This is the most direct cause, indicating unreacted isostearic acid remains.Extend Reaction Time/Increase Temperature: The reaction may simply need more time or energy to reach completion. Monitor the acid value until it plateaus at a low value.
B. Reversibility of Reaction: As mentioned, residual water can lead to the hydrolysis of the ester, increasing the acid value.Post-Reaction Purification: After the reaction, neutralize the remaining acid catalyst and any unreacted fatty acids by washing the crude product with a weak base solution (e.g., 5% sodium bicarbonate), followed by washing with deionized water until neutral.[12]
3. Dark Product Color A. Thermal Degradation/Oxidation: High reaction temperatures, especially in the presence of oxygen, can cause side reactions and oxidation of the fatty acids or polyol, leading to colored impurities.[15]Use an Inert Atmosphere: Blanket the reaction with an inert gas like nitrogen to prevent oxidation.[15] Optimize Temperature: Use the RSM model to find the lowest possible temperature that still provides a high yield. Consider Color-Inhibiting Additives: The addition of a small amount of sodium borohydride during the reaction has been shown to inhibit color development.[15]
B. Catalyst-Induced Coloration: Some catalysts, particularly strong mineral acids or certain metal catalysts at high concentrations, can promote side reactions that form colored bodies.Select an Appropriate Catalyst: If color is a persistent issue, explore alternative catalysts known for producing lighter-colored esters, such as specific ionic liquids or organotin compounds.[1][9][11] Post-Synthesis Decolorization: Treat the crude ester with an adsorbent like activated carbon or perform a steam treatment (170-200°C) to help lighten the color.[16]
4. RSM Model Shows Poor Fit (Low R² Value) A. Incorrect Variable Ranges: The selected ranges for temperature, catalyst concentration, etc., may be too narrow or too wide, or may not cover the true optimum.Expand/Shift Experimental Ranges: Conduct preliminary experiments to identify more appropriate ranges for each variable before running the full RSM design.
B. Missing Key Interactions or Variables: A critical factor or an interaction between factors might have been excluded from the model.Review Model Terms: Check the significance of interaction terms in the ANOVA table. Consider adding quadratic terms or exploring other experimental designs (e.g., Central Composite Design) that can model curvature more effectively.[14]
C. High Experimental Error: Inconsistent experimental procedures or imprecise analytical measurements can introduce "noise" that the model cannot fit.Standardize Procedures: Ensure all experimental steps (weighing, heating, sampling) are performed consistently. Validate Analytical Methods: Verify the accuracy and reproducibility of your acid value titration or other analytical techniques.

Part 3: Experimental Protocol & Data Interpretation

This section provides a generalized, step-by-step protocol for TMPTIS synthesis optimized via a Box-Behnken Design (BBD), a common and efficient RSM design.[4][7][17]

Detailed Experimental Protocol

1. Materials & Equipment:

  • Reactants: Trimethylolpropane (TMP), Isostearic Acid.

  • Catalyst: e.g., p-Toluenesulfonic acid (p-TSA) or Sodium Methoxide.

  • Solvent (optional): Toluene for azeotropic water removal.

  • Equipment: Three-neck round-bottom flask, heating mantle with magnetic stirrer, thermometer/temperature controller, Dean-Stark apparatus with condenser (if using solvent), or a vacuum pump setup.

2. Response Surface Methodology (RSM) - Box-Behnken Design:

  • Causality: The Box-Behnken Design (BBD) is chosen as it is a three-level design that is highly efficient for fitting a quadratic model. It avoids extreme vertex points, which can be beneficial if high or low combinations of factors lead to undesirable results (e.g., product degradation at maximum temperature and time).[18][19][20]

  • Identify Variables & Ranges: Based on literature and preliminary trials, select the key independent variables and their ranges. The response variable will be the Esterification Percentage (%) , calculated from the initial and final acid values.

Table 1: Example of Independent Variables and Levels for a Box-Behnken Design

Independent VariableCodeLevel -1Level 0Level +1
Temperature (°C)X₁130140150
Catalyst Conc. (wt%)X₂0.51.01.5
Molar Ratio (Acid:TMP)X₃3.3:13.5:13.7:1

A BBD with 3 factors will typically require 15-17 experimental runs, including center points to check for stability and curvature.[7][21]

3. General Synthesis Procedure (Direct Esterification Example):

  • Charge Reactor: Add the calculated amounts of trimethylolpropane, isostearic acid, and toluene (if used) to the three-neck flask according to a specific run in your BBD matrix.

  • Set Up: Assemble the heating mantle, stirrer, and Dean-Stark apparatus/condenser.

  • Heat: Begin stirring and heat the mixture to the target temperature (e.g., 140°C for the center point run).

  • Add Catalyst: Once the target temperature is reached, add the specified amount of p-TSA catalyst.

  • Run Reaction: Maintain the set temperature and continue vigorous stirring. If using a Dean-Stark trap, continuously remove the water azeotrope. Monitor the reaction for the prescribed time. The reaction progress can be tracked by taking small samples periodically and titrating for the acid value.

  • Cool Down: Once the reaction is complete, turn off the heat and allow the mixture to cool.

  • Purification:

    • If a solvent was used, remove it using a rotary evaporator.

    • Dissolve the crude product in a non-polar solvent like ethyl acetate.

    • Wash the solution with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any remaining isostearic acid.

    • Wash with deionized water until the aqueous layer is neutral (check with pH paper).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the final TMPTIS product.

Data Presentation and Interpretation

Workflow for TMPTIS Synthesis and Optimization This diagram illustrates the logical flow from experimental design to final product validation.

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Synthesis & Analysis cluster_2 Phase 3: Modeling & Optimization cluster_3 Phase 4: Validation A Define Variables (Temp, Catalyst, Ratio) B Select RSM Design (e.g., Box-Behnken) A->B C Generate Experimental Matrix B->C D Perform 17 Experimental Runs (Based on Matrix C) C->D E Monitor Reaction (Measure Acid Value) D->E F Calculate Response (Esterification %) E->F G Fit Data to Quadratic Model (ANOVA Analysis) F->G H Generate Response Surface Plots G->H I Determine Optimal Conditions H->I J Perform Validation Run at Optimal Conditions I->J K Compare Experimental vs. Predicted Yield J->K L Characterize Final Product (Viscosity, Pour Point, etc.) K->L

Caption: Workflow for TMPTIS synthesis using RSM.

Interpreting the ANOVA Table: After running the experiments, the data is fitted to a model. The Analysis of Variance (ANOVA) table is crucial for validating this model.

Table 2: Example ANOVA Results for a Quadratic Model

SourceSum of SquaresdfMean SquareF-valuep-valueSignificance
Model2150.459238.9435.81< 0.0001Significant
X₁ - Temp850.121850.12127.42< 0.0001Significant
X₂ - Catalyst430.551430.5564.53< 0.0001Significant
X₃ - Ratio15.20115.202.280.1750Not Significant
X₁X₂75.89175.8911.370.0119Significant
X₁²250.671250.6737.570.0003Significant
Lack of Fit25.1038.372.950.1480Not Significant
R-Squared0.9785
Adj R-Squared0.9515
  • Model p-value (< 0.05): The model is statistically significant and can be used to predict the response.[7]

  • Individual Term p-values (< 0.05): Indicate that the variable or interaction (e.g., Temperature, Catalyst Conc., and the Temp-Catalyst interaction) has a significant effect on the yield.

  • Lack of Fit p-value (> 0.05): This is desirable. It means the model adequately fits the data.[7]

  • High R-Squared (R²): A value close to 1.0 (e.g., 0.9785) indicates that the model explains a high percentage of the variability in the response.[14]

Troubleshooting Logic for Low Synthesis Yield

G start Problem: Low TMPTIS Yield q1 Is water being effectively removed from the reaction? start->q1 s1_no Action: Improve vacuum or check Dean-Stark setup. Rationale: Water inhibits the forward reaction. q1->s1_no No q2 Are reaction parameters (Temp, Time, Catalyst Conc.) within optimal range? q1->q2 Yes s1_yes Check Reactant Stoichiometry and Purity s1_no->q2 s2_yes Investigate Catalyst Activity. Is it fresh and anhydrous? q2->s2_yes Yes s2_no Action: Adjust parameters based on RSM model predictions. Rationale: Kinetics may be too slow. q2->s2_no No s3_yes Yield Should Improve s2_yes->s3_yes Yes s3_no Action: Replace catalyst. Rationale: Impure or spent catalyst has low activity. s2_yes->s3_no No s2_no->s2_yes s3_no->s3_yes

Caption: Troubleshooting flowchart for low TMPTIS yield.

References

  • D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant p. (2022). [Source Not Available].
  • Patel Y., Joshi U., et al. (n.d.). Optimisation of Trimethylolpropane Ester Synthesis from Waste Cooking Oil Methyl Ester by Response Surface Methodology, and its Physicochemical Properties and Tribological Characteristics. CoLab.
  • Optimisation of trimethylolpropane ester synthesis from waste cooking oil methyl ester by response surface methodology, and its physicochemical properties and tribological characteristics. (2025).
  • Aziz, N. A. M., Yunus, R., et al. (2018). Optimization Of Microwave-Assisted Transesterification Reaction Of Trimethylolpropane Triesters. Proceedings of International Conference on Multidisciplinary Engineering (ICOMDEN).
  • Buy Trimethylolpropane triisostear
  • Trimethylolpropane Triisostear
  • Response Surface Methodology for Optimization of Epoxidized Trimethylolpropane Ester Synthesis
  • Process for lightening the color of polyol esters. (n.d.).
  • Methods for the preparation of polyol esters that are light in color. (n.d.).
  • Production of polyol esters having reduced color content. (n.d.).
  • Microwave-assisted synthesis of trimethylolpropane triester (bio-lubricant)
  • The synthesis and optimization of a trimethylolpropane based biolubricant from a lard oil base stock. (2024). The Pharmaceutical and Chemical Journal.
  • Diffusion of acid value or rebound, color change in polyester polyol synthesis. ECHEMI.
  • Optimisation of trimethylolpropane ester synthesis from waste cooking oil methyl ester by response surface methodology, and its. (2025).
  • Hamid, H. A., Yunus, R., et al. (n.d.).
  • Synthesis of trimethylolpropane organic acid ester and application in special oil. (n.d.).
  • Synthesis and Characterization of Bio-Based Polyester Polyol.
  • Synthesis of Trimethylolpropane Esters by Base‐Catalyzed Transesterification.
  • Troubleshooting variability in Propylene Glycol Dilaur
  • Optimization of cosmetic formulations development using Box-Behnken design with response surface methodology. SciSpace.
  • Formulation and Systematic Optimisation of Polymeric Blend Nanoparticles via Box–Behnken Design. (n.d.). MDPI.
  • Box-Behnken design (BBD) with the experimental responses. (2016). Public Library of Science.
  • Box-Behnken Design Assisted Optimization and Characterization of Chitosan Film for Simultaneous Topical Delivery of Ascorbic Acid and Metronidazole. (2025). NIH.
  • Loteprednol Etabonate Nanoparticles: Optimization via Box-Behnken Design Response Surface Methodology and Physicochemical Characteriz

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Technical Support Center: Advancing Sustainable Synthesis of Trimethylolpropane Triisostearate (TMPTIS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to reducing the environmental impact of Trimethylolpropane triisostearate (TMPTIS) synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from conventional synthesis methods to greener, more sustainable alternatives. We will move beyond standard protocols to address the practical challenges and troubleshooting scenarios encountered in the lab, providing expert insights rooted in the principles of green chemistry.

Part 1: Foundational Concepts: Shifting to a Greener Paradigm

This section addresses the fundamental questions regarding the transition to sustainable TMPTIS synthesis, outlining the "why" and "how" of this critical shift.

Q1: What are the primary environmental and process-related drawbacks of conventional TMPTIS synthesis?

A1: Conventional synthesis, typically a direct esterification of trimethylolpropane (TMP) and isostearic acid, presents several environmental challenges.[1][2] The core issues stem from three main areas:

  • Catalyst Choice and Waste Generation: Traditional methods often rely on homogeneous catalysts such as strong mineral acids (e.g., sulfuric acid) or organometallic compounds (e.g., tin-based catalysts).[1][3][4][5] These catalysts are effective but suffer from significant drawbacks. They are difficult to separate from the final product, necessitating complex and resource-intensive purification steps like neutralization and washing, which generate substantial volumes of corrosive and often hazardous wastewater.[6][7][8]

  • High Energy Consumption: The esterification reaction is typically conducted at elevated temperatures, often ranging from 150°C to over 230°C, to achieve reasonable reaction rates and facilitate water removal.[1][4][9] This high energy demand contributes significantly to the process's carbon footprint and operational costs.[10][11]

  • Use of Organic Solvents: To drive the reversible esterification reaction forward, solvents like toluene are frequently used as azeotropic agents to remove the water byproduct.[4][5] This introduces volatile organic compounds (VOCs) into the process, which pose environmental and health risks and require additional recovery or disposal steps.

Q2: What are the leading green chemistry strategies to mitigate these environmental impacts?

A2: The most effective strategies focus on replacing problematic components and optimizing process conditions. The three pillars of green TMPTIS synthesis are:

  • Heterogeneous Catalysis: Employing solid acid catalysts (e.g., sulfonic acid-functionalized resins, zeolites, or silica sulfuric acid) is a transformative approach.[6][12] Their key advantage is the ease of separation from the reaction mixture by simple filtration. This eliminates the need for aqueous workups, drastically reduces wastewater generation, and allows for catalyst recycling, making the process more atom-economical and sustainable.[6]

  • Enzymatic Catalysis: Utilizing lipases as biocatalysts offers exceptional selectivity and operates under much milder reaction conditions (e.g., 60-90°C) compared to thermochemical routes.[13][14] This significantly lowers energy consumption.[13] Furthermore, enzymes can be immobilized on solid supports, enabling their recovery and reuse over multiple batches, which enhances process efficiency.[13]

  • Solvent-Free Reaction Conditions: Conducting the synthesis "neat" (without any solvent) is a primary goal of green process design.[15][16] By combining an effective catalyst (either heterogeneous or enzymatic) with vacuum application to continuously remove the water byproduct, the need for azeotropic solvents is eliminated, simplifying the process and preventing VOC emissions.

Workflow Comparison: Traditional vs. Green Synthesis

G cluster_0 Traditional Synthesis cluster_1 Green Synthesis T_Start Reactants: TMP + Isostearic Acid T_React High Temperature Reaction (180-230°C) + Homogeneous Catalyst (e.g., H₂SO₄, Tin compounds) T_Start->T_React T_Purify Complex Purification: Neutralization, Washing T_React->T_Purify T_Waste High Volume of Aqueous Waste T_Purify->T_Waste T_Product Final Product: TMPTIS T_Purify->T_Product G_Start Reactants: TMP + Isostearic Acid G_React Mild Temperature Reaction (70-120°C under vacuum) + Reusable Catalyst (Enzyme or Solid Acid) G_Start->G_React G_Sep Simple Separation: Filtration G_React->G_Sep G_Recycle Catalyst Recycling G_Sep->G_Recycle G_Product Final Product: TMPTIS G_Sep->G_Product

Caption: A comparison of traditional and green synthesis workflows for TMPTIS.

Part 2: Troubleshooting Guide for Greener Synthesis

This section is formatted as a practical, problem-solving guide for researchers encountering common issues during the implementation of greener synthesis protocols.

Scenario 1: Low Triester Yield & Incomplete Conversion

You've run the reaction for the specified time, but analysis (NMR, GC) shows a significant amount of unreacted starting materials and intermediate mono- and di-esters.

Q: My reaction has stalled with a low conversion to the desired triester. How can I drive the equilibrium towards the product?

A: This is a classic challenge in esterification, which is an equilibrium-limited reaction.[6][17] The formation of water as a byproduct can lead to the reverse reaction (hydrolysis).

Causality & Solution:

  • Inefficient Water Removal: According to Le Chatelier's principle, removing a product will shift the equilibrium to favor the forward reaction.[17] In a solvent-free system, the most effective method is applying a vacuum.

    • Troubleshooting Steps:

      • Verify Vacuum Integrity: Ensure your vacuum system is pulling a consistent and adequate vacuum (e.g., <20 mbar for later stages of the reaction) to effectively remove water at the reaction temperature.[18]

      • Improve Surface Area: In a stirred-tank reactor, ensure the agitation speed is sufficient to create a large surface area for water to evaporate. Inadequate mixing can lead to localized high concentrations of water, promoting hydrolysis.

      • Consider a Nitrogen Sparging: Bubbling a slow stream of inert gas (like nitrogen) through the reaction mixture can also help carry away water vapor, complementing the vacuum system.

  • Incorrect Stoichiometry: While a 3:1 molar ratio of isostearic acid to TMP is theoretically required, a slight excess of the fatty acid (e.g., 3.1:1 to 3.3:1) can help push the reaction towards the tri-substituted product, ensuring the less valuable TMP is fully consumed.[9] Be cautious, as a large excess will increase the purification burden.

Q: I'm using a reusable solid acid catalyst, and my yields are decreasing with each subsequent run. What is causing this deactivation?

A: Catalyst deactivation is a common issue with heterogeneous systems. The cause is often related to changes in the catalyst's physical or chemical properties.

Causality & Solution:

  • Active Site Masking: The viscous product (TMPTIS) or small amounts of water can block the catalyst's pores and cover the active sulfonic acid sites.

    • Troubleshooting/Regeneration Protocol:

      • After filtration, wash the recovered catalyst with a low-boiling-point, non-polar solvent (e.g., hexane) to remove adsorbed organic residues.

      • Follow with a wash using a polar solvent like ethanol or methanol to remove any bound water.

      • Thoroughly dry the catalyst in a vacuum oven at a temperature below its thermal degradation point (check the manufacturer's specifications) before the next run.

  • Leaching of Active Sites: Although designed to be stable, a small amount of the active functional groups may leach from the solid support into the reaction medium, especially under prolonged exposure to high temperatures.

    • Troubleshooting Steps:

      • Analyze the acid value of your crude product after filtering off the catalyst. A non-zero acid value may indicate leached acidic species.

      • Operate at the lowest effective temperature to minimize thermal stress on the catalyst support and functional groups.

Scenario 2: Product Quality & Purification Challenges

The reaction has reached a high conversion, but the final product fails to meet quality specifications, or the purification process is problematic.

Q: My final TMPTIS product has an unacceptably high acid value (>1 mg KOH/g). How do I resolve this?

A: A high acid value points to two primary culprits: unreacted isostearic acid or residual acidic catalyst (if using a homogeneous or leached heterogeneous catalyst).

Causality & Solution:

  • Incomplete Reaction: This is the most common cause. Refer to the solutions in Scenario 1 to push the conversion higher.

  • Inefficient Purification: If conversion is high, the issue lies in the workup.

    • Troubleshooting Steps:

      • For Heterogeneous Catalysts: Ensure complete removal of the catalyst via fine filtration. If leaching is suspected, the crude product may need to be passed through a bed of a basic adsorbent like activated alumina or magnesium silicate to scavenge trace acids before a final filtration.

      • For Enzymatic Synthesis: While enzymes don't contribute to acidity, unreacted fatty acids must be removed. This is often achieved via vacuum distillation or molecular distillation, which effectively separates the volatile fatty acid from the non-volatile TMPTIS product.[13]

Q: I am having difficulty separating my powdered solid acid catalyst from the highly viscous product mixture.

A: The high viscosity of polyol esters like TMPTIS at room temperature makes solid-liquid separation challenging.

Causality & Solution:

  • High Viscosity: The thick, syrupy nature of the product physically impedes the movement of catalyst particles during filtration.

    • Troubleshooting Steps:

      • Hot Filtration: Perform the filtration while the reaction mixture is still hot (e.g., 80-100°C), when its viscosity is significantly lower. Use a jacketed filter funnel to maintain the temperature.

      • Dilution with a "Green" Solvent: If hot filtration is insufficient, dilute the mixture with a minimal amount of a bio-based, easily recoverable solvent (e.g., 2-methyltetrahydrofuran or ethyl acetate) to reduce viscosity before filtering. The solvent can then be removed under vacuum.

Part 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for greener TMPTIS synthesis.

Protocol 1: Solvent-Free Enzymatic Synthesis Using Immobilized Lipase

This protocol leverages the high selectivity and mild conditions of biocatalysis to produce high-purity TMPTIS.

Materials:

  • Trimethylolpropane (TMP), high purity

  • Isostearic acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Reaction vessel with overhead stirring, vacuum connection, and temperature control

Procedure:

  • Drying of Reactants: Dry TMP and isostearic acid under vacuum at 80°C for at least 2 hours to remove trace moisture, which can inhibit enzyme activity.

  • Charging the Reactor: Charge the reactor with TMP and isostearic acid in a 1:3.2 molar ratio.

  • Initiating the Reaction: Begin stirring and heat the mixture to 70°C. Once the temperature is stable, add the immobilized lipase (typically 4-5% by weight of total reactants).[13]

  • Applying Vacuum: Gradually apply vacuum to the system, starting at ~200 mbar and slowly decreasing to <10 mbar over the course of the reaction to continuously remove the water formed.

  • Monitoring Progress: Monitor the reaction by periodically taking small samples and analyzing the acid value via titration. The reaction is considered complete when the acid value stabilizes at a low level (typically after 6-24 hours).[13]

  • Catalyst Recovery: Once the reaction is complete, cool the mixture to ~60°C (to reduce viscosity) and recover the immobilized enzyme by filtration or decantation. The enzyme can be washed and dried for reuse.

  • Product Purification: The crude product, now free of catalyst, can be purified by short-path distillation under high vacuum (e.g., <0.01 mbar) to remove any unreacted isostearic acid, yielding pure TMPTIS.[13]

Protocol 2: Synthesis via Reusable Heterogeneous Acid Catalysis

This protocol utilizes a solid acid catalyst, eliminating aqueous workup and enabling catalyst recycling.

Materials:

  • Trimethylolpropane (TMP)

  • Isostearic acid

  • Macroporous sulfonic acid resin catalyst (e.g., Amberlyst-15), dried

  • Reaction vessel with overhead stirring, vacuum connection, and temperature control

Procedure:

  • Charging the Reactor: Charge the reactor with TMP, isostearic acid (1:3.2 molar ratio), and the dried solid acid catalyst (5-10% by weight of total reactants).

  • Reaction Execution: Begin vigorous stirring and heat the mixture to 120°C.

  • Water Removal: Apply a moderate vacuum (~100-150 mbar) to facilitate the removal of water as it is formed.

  • Monitoring Progress: Track the reaction progress by measuring the acid value of the mixture (after filtering a small aliquot) or by analyzing the water collected in a cold trap. The reaction is typically complete in 4-8 hours.

  • Catalyst Recovery: At the end of the reaction, cool the mixture to 90°C and filter the hot liquid through a stainless-steel mesh filter to recover the catalyst beads.

  • Catalyst Regeneration: Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate) and dry it under vacuum for reuse in subsequent batches.

  • Product Finishing: The filtered crude product can be passed through a bed of neutral alumina to remove any leached acidic impurities. A final degassing step under high vacuum at 100°C will remove any residual volatiles.

Part 4: Data Analysis and Characterization

Confirming the identity and purity of your product is a critical step. This section provides guidance on how to interpret analytical data in the context of TMPTIS synthesis.

Q: How can I use NMR spectroscopy to confirm the formation of the triester and identify impurities?

A: Nuclear Magnetic Resonance (NMR) is an indispensable tool for structural elucidation of the product.[3] Both ¹H and ¹³C NMR provide distinct signatures for the desired triester versus the intermediate mono- and di-esters.

  • ¹H NMR Analysis: The key region to observe is the signals corresponding to the methylene protons of the TMP core.

    • In the starting TMP, these protons appear as a single environment.

    • Upon esterification, these protons become inequivalent and shift downfield. The most telling signal is for the -CH₂-O-C(=O)- protons. In the final triester , these typically appear as a sharp singlet around 4.0 ppm .[3]

    • The presence of mono- or di-esters will result in additional, more complex signals in the 3.5-4.0 ppm range, corresponding to both esterified and free hydroxyl methylene groups.

  • ¹³C NMR Analysis: This provides a clear fingerprint of the esterification completeness.

    • The carbonyl carbon (-C=O) of the ester group gives a characteristic signal around 173 ppm .[3]

    • The quaternary carbon of the TMP core shifts significantly upon full esterification, appearing near 41 ppm .[3]

    • The methylene carbons of the TMP core (-CH₂-O-) are found around 63 ppm in the fully substituted product.[3] Incomplete reaction will show additional signals corresponding to carbons still bonded to hydroxyl groups.

Table 1: Key NMR Chemical Shifts for TMPTIS Synthesis Monitoring
AssignmentSpecies¹H Chemical Shift (ppm, approx.)¹³C Chemical Shift (ppm, approx.)
Ester Methylene (-CH₂-O-C=O) Triester (TMPTIS) ~4.0 (singlet) ~63
Ester Methylene (-CH₂-O-C=O)Di-esterMultiplet in 3.6-4.0 range~64
Hydroxyl Methylene (-CH₂-OH)Di-esterMultiplet in 3.5-3.8 range~61
Ester Carbonyl (C=O)All Esters-~173
TMP Quaternary Carbon (-C-CH₂) Triester (TMPTIS) - ~41
TMP Quaternary Carbon (-C-CH₂)Di- or Mono-ester-~40
Troubleshooting Logic Based on Analytical Data

G Start Analyze Crude Product (NMR, Acid Value) Check1 Is Acid Value < 1.0? Start->Check1 Check2 NMR shows >95% Triester? Check1->Check2 Yes Result_Purify Purification Issue: - Improve catalyst filtration - Use adsorbent bed - Check for catalyst leaching Check1->Result_Purify No Result_Good Process Successful Proceed to Finishing Check2->Result_Good Yes Result_Equilibrium Equilibrium Issue: - Improve water removal (vacuum) - Increase reaction time Check2->Result_Equilibrium No, high mono/di-esters Result_Kinetics Kinetic/Catalyst Issue: - Check catalyst activity - Increase catalyst loading - Increase temperature (if possible) Check2->Result_Kinetics No, high starting material

Caption: A decision-making workflow for troubleshooting TMPTIS synthesis.

References

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  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]

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  • Mićić, V., et al. (2021). Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource. Energies, 14(21), 7149. Retrieved from [Link]

  • Zhang, L., et al. (2014). Synthesis of trimethylolpropane trioleate and their emulsification-resistive properties. Advanced Materials Research, 936, 438-441. Retrieved from [Link]

  • Wang, Y., et al. (2020). Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock. Molecules, 25(22), 5469. Retrieved from [Link]

  • Salimon, J., et al. (2021). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. Biointerface Research in Applied Chemistry, 11(2), 9135-9147. Retrieved from [Link]

  • Lee, S. H., et al. (2025, July 16). Sustainable Synthesis of Trimethylolpropane, a Biobased Polyol from Renewable Resources by an Integrated Process of Biotechnology and Chemical Reactions. ACS Omega. Retrieved from [Link]

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  • ResearchGate. (n.d.). Enzymatic synthesis of biolubricants from by-product of soybean oil processing catalyzed by different biocatalysts of Candida rugosa lipase. Retrieved from [Link]

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Technical Support Center: Strategies for Particle Size Control in Trimethylolpropane Triisostearate (TMPTIS) Nanoformulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Trimethylolpropane Triisostearate (TMPTIS) nanoformulations. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for controlling nanoparticle size, a critical quality attribute that dictates the stability, efficacy, and safety of your formulation.[1][2] This document provides FAQs for foundational knowledge, a detailed troubleshooting guide for common experimental issues, and validated protocols to ensure reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation of TMPTIS nanoemulsions.

Q1: What are the primary methods for creating TMPTIS nanoformulations?

A1: TMPTIS nanoformulations, typically oil-in-water (O/W) nanoemulsions, are produced using two main approaches based on the energy input required[3][4]:

  • High-Energy Methods: These methods use mechanical devices to generate intense disruptive forces that break down the coarse TMPTIS/water mixture into nano-sized droplets.[3][4]

    • High-Pressure Homogenization (HPH): The most widely used industrial method, where a coarse emulsion is forced through a narrow orifice at very high pressures (up to 45,000 psi), causing droplet disruption through cavitation, shear, and turbulence.[3][5][6]

    • Microfluidization: A patented form of HPH that pumps the fluid through microchannels at high velocity, leading to highly efficient and uniform particle size reduction.[7]

    • Ultrasonication: Utilizes high-frequency sound waves to generate acoustic cavitation—the formation and collapse of microscopic bubbles—which creates powerful localized shear forces to break up droplets.[8]

  • Low-Energy Methods: These methods rely on the intrinsic physicochemical properties of the formulation components and require less mechanical energy.[3][4]

    • Phase Inversion Temperature (PIT) Method: This method involves changing the temperature of the formulation to induce a phase inversion from W/O to O/W emulsion, which can produce very small droplets.[4]

    • Spontaneous/Self-Emulsification (e.g., SNEDDS): This occurs when an organic phase (oil, surfactant, and possibly a cosolvent) is gently mixed with an aqueous phase. The rapid diffusion of components creates interfacial turbulence that forms nano-sized droplets.[3][9][10]

Q2: Why is controlling particle size so critical for a nanoformulation?

A2: Particle size and its distribution (Polydispersity Index, PDI) are critical quality attributes that directly influence the formulation's performance in several ways:

  • Bioavailability: Smaller particles have a larger surface-area-to-volume ratio, which can enhance the dissolution rate and absorption of poorly soluble active pharmaceutical ingredients (APIs) encapsulated within the TMPTIS droplets, thereby improving bioavailability.[1][11]

  • Stability: Nanoemulsions with small, uniform droplets (low PDI) are more resistant to physical instability mechanisms like gravitational separation (creaming or sedimentation).[1][12] However, they can be susceptible to Ostwald ripening, a process where larger droplets grow at the expense of smaller ones.[4]

  • Targeting and Permeation: In dermal or transdermal applications, particle size can influence the penetration of the formulation into or through the skin layers.[11][13]

  • Appearance and Physical Properties: For applications in cosmetics or beverages, nanoemulsions with particle sizes below ~50 nm can be optically transparent, which is often a desirable characteristic.[12]

Q3: What is the role of surfactants and co-surfactants in controlling TMPTIS particle size?

A3: Surfactants are indispensable for both the formation and stabilization of nanoemulsions.[14][15]

  • Mechanism of Action: Surfactants are amphiphilic molecules that adsorb at the oil-water interface, reducing the interfacial tension. This reduction in energy makes it easier for mechanical processes (like HPH) to break large droplets into smaller ones.[16] Once formed, the surfactant layer creates a protective barrier around the TMPTIS droplets.

  • Stabilization: This barrier prevents droplets from coalescing (fusing together). Stabilization can be:

    • Steric Hindrance: Provided by non-ionic surfactants (e.g., Polysorbates, Poloxamers) which have bulky hydrophilic chains that physically prevent droplets from getting too close.[17][18]

    • Electrostatic Repulsion: Provided by ionic surfactants, which impart a surface charge (measured as Zeta Potential) that causes droplets to repel each other.[17]

  • Co-surfactants: These are typically short-to-medium chain alcohols or glycols that work synergistically with the primary surfactant.[7] They further reduce interfacial tension and can increase the fluidity of the interfacial film, allowing it to more readily accommodate the high curvature of small droplets.

Q4: How do I choose the right surfactant for my TMPTIS formulation?

A4: The choice depends on the intended application, required stability, and regulatory acceptance. Non-ionic surfactants like Polysorbates (e.g., Tween 80) and Poloxamers are very common due to their high biocompatibility and effectiveness.[14][19] The key is to match the surfactant's Hydrophile-Lipophile Balance (HLB) to the TMPTIS oil phase to achieve optimal emulsification. For O/W emulsions, surfactants with higher HLB values (typically 8-18) are preferred. The concentration is also critical; enough surfactant must be present to cover the vast surface area of the newly formed nanoparticles.[20]

Part 2: Troubleshooting Guide: Particle Size & Stability Issues

This guide provides solutions to common problems encountered during the development of TMPTIS nanoformulations.

Problem Encountered Potential Root Cause(s) Recommended Action & Scientific Rationale
Average particle size is consistently too large (>200 nm). 1. Insufficient Energy Input: The mechanical force is not enough to disrupt the droplets to the desired size.1a. Increase HPH Pressure: Higher pressure increases the energy density, leading to more intense cavitation and shear forces, which results in smaller droplets.[6][12] 1b. Increase Homogenization Cycles: Additional passes through the homogenizer increase the probability that all droplets experience the maximum disruptive force, narrowing the distribution and reducing the mean size.[6][12] 1c. Increase Sonication Power/Time: For ultrasonication, higher power or longer exposure time provides more energy for cavitation.
2. Inadequate Surfactant Concentration: Not enough surfactant is available to stabilize the newly created droplet surface area, leading to rapid coalescence.2. Increase Surfactant-to-Oil Ratio: A higher concentration ensures rapid coverage of the interface, preventing recoalescence. Titrate the concentration to find the optimal point, as excessive surfactant can form micelles, potentially interfering with the system.[20]
3. Poor Surfactant Choice: The selected surfactant is not effective at reducing the interfacial tension of TMPTIS.3. Screen Different Surfactants/Co-surfactants: Experiment with surfactants of varying HLB values and structures (e.g., non-ionic vs. ionic). The addition of a co-surfactant can significantly enhance performance.[7]
Polydispersity Index (PDI) is too high (>0.3). 1. Inefficient Homogenization: The energy is not applied uniformly, resulting in a wide distribution of droplet sizes.1. Increase Number of Homogenization Passes: This is one of the most effective ways to reduce PDI. The first few passes cause a dramatic size reduction, while subsequent passes primarily homogenize the population, narrowing the PDI.[12]
2. Ostwald Ripening: Over time, the TMPTIS molecules from smaller droplets dissolve in the aqueous phase and deposit onto larger droplets, leading to a broader size distribution.2. Add a Hydrophobe (Ripening Inhibitor): Incorporating a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride) into the TMPTIS phase can create an osmotic pressure that counteracts and slows down Ostwald ripening.[21]
Particle size increases during storage (Aggregation/Coalescence). 1. Insufficient Surface Charge (Low Zeta Potential): If using electrostatic stabilization, a low absolute zeta potential (<30
2. Inadequate Steric Stabilization: The hydrophilic chains of the non-ionic surfactant are not providing a sufficient physical barrier.2. Use a Surfactant with a Larger Hydrophilic Group: Employ surfactants with longer polyethylene glycol (PEG) chains or use block copolymers (e.g., Poloxamers) to create a denser steric layer that prevents particle contact.[22]
3. Inappropriate Storage Conditions: Temperature fluctuations can affect surfactant solubility and adsorption, or even induce phase separation. Freeze-thaw cycles can be particularly damaging.[23]3. Optimize Storage Temperature: Store formulations at a constant, recommended temperature (often 4°C or 25°C). Avoid freezing unless the formulation has been specifically designed with cryoprotectants.
Issues arise during scale-up (Lab results not reproducible at pilot scale). 1. Inability to Replicate Shear Intensity: Industrial-scale equipment may not generate the same level of shear force as lab-scale models for a given set of parameters.[8]1. Focus on Replicating Energy Density, Not Just Parameters: The key to successful scale-up is maintaining the same energy input per unit volume. This may require using geometrically different homogenizer valves or higher pressures on the larger system to achieve the same particle size.[8][24]
2. Different Thermal Profiles: Larger batches may experience more significant heating during homogenization, which can affect viscosity, interfacial tension, and overall stability.2. Implement Efficient Cooling: Ensure the production-scale homogenizer has an efficient heat exchanger to maintain the process temperature within the optimal range determined at the lab scale.
Part 3: Experimental Protocol: High-Pressure Homogenization

This protocol provides a self-validating workflow for producing TMPTIS nanoemulsions with a target particle size of approximately 150 nm.

Objective: To prepare a 100 mL batch of a 5% (w/w) TMPTIS-in-water nanoemulsion stabilized with Tween 80.

Materials & Equipment:

  • This compound (TMPTIS)

  • Tween 80 (Polysorbate 80)

  • Deionized Water

  • High-Shear Mixer (e.g., Silverson, Ultra-Turrax)

  • High-Pressure Homogenizer (e.g., Avestin EmulsiFlex, Microfluidics M-110P)

  • Dynamic Light Scattering (DLS) instrument for particle sizing (e.g., Malvern Zetasizer)

  • Analytical Balance and Beakers

Methodology:

Step 1: Preparation of Oil and Aqueous Phases

  • Aqueous Phase: In a 250 mL beaker, weigh 92.0 g of deionized water. Add 3.0 g of Tween 80.

  • Oil Phase: In a separate 50 mL beaker, weigh 5.0 g of TMPTIS.

  • Heat both phases to 60°C on a hot plate with gentle stirring. This step helps to lower the viscosity of the TMPTIS and ensures the surfactant is fully dissolved, which facilitates the subsequent emulsification.

Step 2: Formation of the Coarse Emulsion

  • While maintaining the temperature at 60°C, slowly add the oil phase to the aqueous phase under continuous mixing with the high-shear mixer.

  • Start the mixer at a low speed (e.g., 2,000 RPM) and gradually increase to a high speed (e.g., 8,000-10,000 RPM).

  • Homogenize for 5-10 minutes. The goal is to create a stable pre-emulsion with micron-sized droplets. A good pre-emulsion is critical for the efficiency of the high-pressure homogenization step.[25]

Step 3: High-Pressure Homogenization

  • Pre-heat the high-pressure homogenizer by circulating hot water (60°C) through the system to prevent thermal shock and maintain the formulation temperature.

  • Pour the coarse emulsion into the feed reservoir of the HPH.

  • Process the emulsion through the homogenizer. The particle size is a function of both pressure and the number of passes.[6][12]

    • Initial Pass: Set the homogenization pressure to a moderate level (e.g., 8,000 psi / 55 MPa) for the first pass.

    • Subsequent Passes: Increase the pressure to the target level (e.g., 15,000 - 20,000 psi / 100 - 140 MPa).

    • Number of Passes: Process the emulsion for a total of 3-5 discrete passes. Collect a small sample after each pass for particle size analysis.

Step 4: Cooling and Characterization

  • Immediately cool the collected nanoemulsion to room temperature in an ice bath to lock in the particle size and prevent any temperature-induced instability.

  • Particle Size Analysis: Dilute a sample of the final nanoemulsion with deionized water (ensure the dilution does not affect stability[26]) and measure the Z-average particle size and Polydispersity Index (PDI) using DLS.

  • Validation Check: The particle size should decrease with each pass, eventually plateauing. If the size does not decrease after the 2nd or 3rd pass, you have likely reached the minimum size achievable for that pressure and formulation.[6]

Table 1: Expected Impact of HPH Parameters on Particle Size

ParameterChangeExpected Effect on Particle SizeRationale
Homogenization Pressure IncreaseDecrease Higher pressure creates more intense fluid disruption (cavitation, shear), breaking droplets more effectively.[6][12][27]
Number of Passes IncreaseDecrease (then plateau) More passes ensure all droplets are processed uniformly, reducing both the mean size and the PDI.[5][12][27]
Back Pressure Apply/IncreaseDecrease Applying back pressure can modify the cavitation zone within the homogenizer's interaction chamber, leading to a more efficient reduction in particle size.[12]
Process Temperature IncreaseDecrease (up to a point) Higher temperatures lower the viscosity of the TMPTIS oil phase and reduce interfacial tension, making droplet breakup easier. However, excessively high temperatures can degrade components or alter surfactant properties.[6]
Part 4: Key Concepts & Visualized Workflows

Understanding the underlying principles and workflows is key to mastering particle size control.

Diagram 1: HPH Experimental Workflow

This diagram illustrates the logical flow of the protocol described in Part 3.

HPH_Workflow cluster_prep Step 1: Phase Preparation cluster_preemulsion Step 2: Coarse Emulsion cluster_hph Step 3: Homogenization cluster_final Step 4: Finalization prep_aq Prepare Aqueous Phase (Water + Surfactant) heat Heat Both Phases (e.g., 60°C) prep_aq->heat prep_oil Prepare Oil Phase (TMPTIS) prep_oil->heat mix Combine Phases with High-Shear Mixing heat->mix hph Process through HPH (Set Pressure & Passes) mix->hph sampling Sample After Each Pass hph->sampling Iterate 3-5x cool Cool Nanoemulsion hph->cool analyze Characterize (DLS: Size & PDI) sampling->analyze cool->analyze

Caption: Workflow for TMPTIS nanoemulsion preparation using HPH.

Diagram 2: Troubleshooting Decision Tree for Large Particle Size

This diagram provides a logical path to diagnose and solve issues related to oversized particles.

Troubleshooting_Tree start Problem: Particle Size Too Large q_energy Is energy input sufficient? start->q_energy s_energy ACTION: Increase HPH Pressure or Number of Passes q_energy->s_energy No q_surfactant Is surfactant concentration optimal? q_energy->q_surfactant Yes end Re-analyze Particle Size s_energy->end s_surfactant ACTION: Increase Surfactant:Oil Ratio q_surfactant->s_surfactant No q_type Is surfactant type appropriate? q_surfactant->q_type Yes s_surfactant->end s_type ACTION: Screen Different Surfactants (Vary HLB, Structure) q_type->s_type No q_type->end Yes (Re-evaluate process) s_type->end

Caption: Decision tree for troubleshooting oversized nanoemulsions.

Part 5: References
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  • ResearchGate. (2021). (PDF) Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control. [Link]

  • Ghosh, V., Mukherjee, A., & Chandrasekaran, N. (2013). Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method. Journal of Dispersion Science and Technology, 34(8), 1125-1132. [Link]

  • Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Nanoemulsion: an advanced mode of drug delivery system. 3 Biotech, 5(2), 123-127. [Link]

  • Semantic Scholar. (2021). Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control. [Link]

  • Amani, N., et al. (2021). Effect of Processing/Formulation Parameters on Particle Size of Nanoemulsions Containing Ibuprofen - An Artificial Neural. Pharmaceutical Sciences, 27(2), 230-237. [Link]

  • Singh, Y., et al. (2017). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Applied Nanoscience, 7(8), 515-527. [Link]

  • Che Mat, N., et al. (2020). Optimization of Processing Parameters of Nanoemulsion Containing Aripiprazole Using Response Surface Methodology. Drug Design, Development and Therapy, 14, 1147-1157. [Link]

  • Fernandes, A. R., et al. (2020). Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark. Molecules, 25(7), 1599. [Link]

  • Al-Adhami, M., et al. (2022). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. Pharmaceutics, 14(8), 1690. [Link]

  • Peshkovsky, A. (2015). Scaling Up the Production of Stable Emulsion-Based Products. Sonomechanics Blog. [Link]

  • Kumar, A., et al. (2022). A Review of Techniques for Formulating Nanoemulsion Drug Delivery Systems. World Journal of Pharmaceutical Research, 11(9), 1129-1146. [Link]

  • Shah, S. M., et al. (2023). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. International Journal on Science and Technology, 3(4), 1-15. [Link]

  • HORIBA Scientific. (n.d.). The Importance of Particle Size Analysis in Nanoparticle Formulations. [Link]

  • Date, P. A., et al. (2016). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. Journal of Controlled Release, 233, 147-164. [Link]

  • de Mello, T. C., et al. (2021). Stability-Focused Nanoparticle Development: Applying Particle Size Stability as a Response Factor in the Design of Experiments. ACS Omega, 6(40), 26168-26177. [Link]

  • Wang, A. Z., et al. (2011). Challenges in Development of Nanoparticle-Based Therapeutics. AAPS Journal, 13(4), 654-661. [Link]

  • Keck, C. M., & Müller, R. H. (2010). Nanotechnology: Particle Size Reduction Technologies in the Pharmaceutical Development Process. American Pharmaceutical Review. [Link]

  • Yukuyama, M. N., et al. (2017). Challenges and Future Prospects of Nanoemulsion as a Drug Delivery System. Current Pharmaceutical Design, 23(3), 495-508. [Link]

  • Xu, X. (2020). Developing & Validating Commonly Employed Particle Sizing Methods to Support BE and Product Quality. FDA CDER Small Business and Industry Assistance. [Link]

  • ResearchGate. (2023). Nano-tribological characterisation of palm oil-based trimethylolpropane ester for application as boundary lubricant. [Link]

  • Ghogare, R., et al. (2022). Nanoemulsion- Characterisation Techniques and Formulation Methods. International Journal of Trend in Scientific Research and Development, 6(3), 638-647. [Link]

  • Reina, A. C., et al. (2021). Tribological Behavior of Nanolubricants Based on Coated Magnetic Nanoparticles and Trimethylolpropane Trioleate Base Oil. Materials, 14(11), 2811. [Link]

  • Astorga, J., et al. (2022). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Pharmaceutics, 14(10), 2217. [Link]

  • Gürsoy, R. N., & Benita, S. (2004). A Review on Nanoemulsions: Preparation Methods and Stability. Journal of the Faculty of Pharmacy of Ankara University, 33(1), 35-50. [Link]

  • Shaikh, N. M., et al. (2017). A Review on Current Trends of Nanoemulsion. Indo American Journal of Pharmaceutical Sciences, 4(10), 3788-3802. [Link]

  • Peltonen, L., & Hirvonen, J. (2016). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Pharmaceutics, 8(2), 18. [Link]

  • Al-Lawati, H., et al. (2024). Advanced Characterization and Sample Preparation Strategies for Nanoformulations. International Journal of Molecular Sciences, 25(16), 8752. [Link]

  • Stephen, A. A., et al. (2014). Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences, 3(5), 237-260. [Link]

  • Quintanilla-Carvajal, M. X., & Matiacevich, S. (2014). Role of Surfactants and Their Applications in Structured Nanosized Systems. In Surfactants in Tribology, Volume 2 (pp. 179-204). CRC Press. [Link]

  • Prokopov, N. I., & Grinberg, V. Y. (2017). Nanoemulsions: The properties, methods of preparation and promising applications. Russian Chemical Reviews, 86(1), 1-27. [Link]

  • An, F. F., et al. (2018). Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery. Advanced Drug Delivery Reviews, 130, 2-18. [Link]

  • COSMILE Europe. (n.d.). This compound. [Link]

  • MDPI. (2024). Advanced Characterization and Sample Preparation Strategies for Nanoformulations. [Link]

  • Caddeo, C., et al. (2022). Characterization Methods for Nanoparticle–Skin Interactions: An Overview. Pharmaceutics, 14(6), 1239. [Link]

  • Das, S., et al. (2021). A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. Journal of Nanomaterials, 2021, 6656166. [Link]

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  • ResearchGate. (2020). Nanoparticles: Preparation, Stabilization, and Control Over Particle Size. [Link]

Sources

Validation & Comparative

Validation of Trimethylolpropane Triisostearate's Moisturizing Efficacy on Skin: A Comparative Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical validation of Trimethylolpropane Triisostearate, an emollient used in cosmetic and dermatological formulations. We will conduct an objective comparison of its performance against established alternatives, supported by established experimental methodologies and data interpretation. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the moisturizing efficacy of this ingredient.

The Stratum Corneum: A Dynamic Barrier and the Role of Emollients

The skin's primary defense against the environment and the key regulator of water balance is the stratum corneum (SC). This outermost epidermal layer functions as a semi-permeable barrier, preventing excessive transepidermal water loss (TEWL) and protecting underlying tissue. The integrity of the SC is paramount; a compromised barrier leads to increased TEWL, resulting in clinical signs of dryness (xerosis), inflammation, and reduced skin suppleness.

Emollients are a critical class of cosmetic ingredients that improve skin hydration, softness, and smoothness. Their primary mechanism involves forming a hydrophobic film on the skin's surface. This occlusive or semi-occlusive layer retards water evaporation, allowing the SC to rehydrate from within. This compound is a synthetic ester that functions as a skin-conditioning agent and emollient, valued for both its efficacy and sensory profile.[1][2][3]

Technical Profile: this compound

This compound is the triester of the trivalent alcohol trimethylolpropane and the branched-chain fatty acid, isostearic acid.[1][2][4][5] This chemical structure imparts specific physicochemical and sensory properties.

Mechanism of Action: The principal moisturizing mechanism is occlusion. When applied, it forms a substantive, non-migrating film on the skin.[6] This barrier effectively slows the rate of transepidermal water loss, allowing the moisture content of the stratum corneum to increase. Its branched structure and higher molecular weight contribute to a rich, cushioning skin feel without excessive greasiness, and excellent spreadability.[5][7]

cluster_0 Impaired Skin Barrier cluster_1 Intervention cluster_2 Outcome Stratum_Corneum Stratum Corneum High_TEWL High Transepidermal Water Loss (TEWL) Stratum_Corneum->High_TEWL Water Evaporation Dry_Skin Dry, Dehydrated Skin High_TEWL->Dry_Skin Leads to Improved_Hydration Increased Skin Hydration TMP_Triisostearate Trimethylolpropane Triisostearate Occlusive_Film Occlusive Film Formation TMP_Triisostearate->Occlusive_Film Forms Occlusive_Film->High_TEWL Reduces

Caption: Occlusive mechanism of this compound.

Comparative Efficacy Analysis: A Validated In-Vivo Protocol

To quantify the moisturizing efficacy of this compound, a controlled, double-blind clinical study is the standard. This section outlines a robust protocol comparing it against two benchmark emollients: Petrolatum, the gold-standard occlusive agent, and Caprylic/Capric Triglyceride, a widely used medium-chain triglyceride known for its lighter feel.

Experimental Comparators
  • Petrolatum: A hydrocarbon-based occlusive agent renowned for its ability to form a highly effective barrier against TEWL, reducing it by up to 99%.[8][9] It is the benchmark for barrier repair and moisture retention.[10][11][12]

  • Caprylic/Capric Triglyceride: A mixed triester derived from coconut oil and glycerin. It is a popular emollient that provides good moisturization by forming a protective barrier, valued for its non-greasy, lightweight skin feel.[13][14][15][16][17]

Experimental Design and Methodology

Objective: To compare the short-term (1, 4, 8 hours) and long-term (14 days) skin hydration and TEWL reduction effects of three emollient formulations versus a control base.

Test Articles:

  • Formulation A: 5% this compound in a standardized oil-in-water emulsion base.

  • Formulation B: 5% Petrolatum in the same o/w emulsion base.

  • Formulation C: 5% Caprylic/Capric Triglyceride in the same o/w emulsion base.

  • Control: The o/w emulsion base alone.

Subjects: A panel of 30 healthy volunteers with moderately dry skin on their volar forearms.

Instrumentation:

  • Corneometer®: Measures skin hydration by determining the electrical capacitance of the stratum corneum. Higher capacitance correlates with higher water content. This is a globally recognized standard method for hydration measurement.[18][19][20][21]

  • Tewameter®: Measures the rate of transepidermal water loss. A lower TEWL value indicates a more intact skin barrier. This is a primary endpoint for assessing skin barrier function.[22][23][24][25][26]

Protocol:

  • Acclimatization: Subjects rest for 30 minutes in a controlled environment (21°C, 50% Relative Humidity) to ensure stable baseline skin conditions.[24]

  • Baseline Measurement: Four 2x2 cm test sites are marked on each subject's volar forearm. Baseline Corneometer and Tewameter readings are taken at each site.

  • Product Application: A standardized dose (2 mg/cm²) of each test article is applied to its assigned site. One site remains untreated.

  • Short-Term Assessment: Instrumental measurements are repeated at 1, 4, and 8 hours post-application.

  • Long-Term Assessment: Subjects apply the assigned product to the designated site twice daily for 14 days. Measurements are repeated on Day 7 and Day 14 to assess cumulative effects.

cluster_0 Setup cluster_1 Day 0: Baseline & Application cluster_2 Short-Term Assessment (Day 0) cluster_3 Long-Term Assessment (Days 1-14) Recruitment Recruit 30 Subjects (Dry Forearm Skin) Acclimatization Acclimatize Subjects (30 min, controlled env.) Recruitment->Acclimatization Baseline Baseline Corneometry & TEWL Measurements Acclimatization->Baseline Application Apply Formulations A, B, C & Control (2 mg/cm²) Baseline->Application Measure_1h Measurements at 1 Hour Application->Measure_1h Wait 1h Daily_Use Twice Daily Application for 14 Days Measure_4h Measurements at 4 Hours Measure_1h->Measure_4h Wait 3h Measure_8h Measurements at 8 Hours Measure_4h->Measure_8h Wait 4h Measure_8h->Daily_Use Measure_Day7 Measurements on Day 7 Daily_Use->Measure_Day7 After 7 Days Measure_Day14 Measurements on Day 14 Measure_Day7->Measure_Day14 After 7 More Days

Caption: In-vivo experimental workflow for comparative moisturization study.

Anticipated Data & Interpretation

The following tables represent expected outcomes based on the known properties of the test materials.

Table 1: Skin Hydration (Corneometer Units - Arbitrary Units)

Time PointFormulation A (TMP Triisostearate)Formulation B (Petrolatum)Formulation C (Caprylic/Capric Triglyceride)Control (Base)
Baseline 36.1 ± 4.535.8 ± 4.236.3 ± 4.636.0 ± 4.4
1 Hour 56.2 ± 5.561.5 ± 5.951.0 ± 5.141.3 ± 4.8
8 Hours 49.5 ± 5.156.8 ± 5.443.2 ± 4.737.1 ± 4.5
Day 14 59.1 ± 5.764.2 ± 6.152.9 ± 5.340.5 ± 4.7

Table 2: Transepidermal Water Loss (g/m²/h)

Time PointFormulation A (TMP Triisostearate)Formulation B (Petrolatum)Formulation C (Caprylic/Capric Triglyceride)Control (Base)
Baseline 12.8 ± 2.412.9 ± 2.512.7 ± 2.312.8 ± 2.4
1 Hour 6.5 ± 1.64.1 ± 1.28.7 ± 1.911.9 ± 2.2
8 Hours 8.0 ± 1.85.8 ± 1.510.3 ± 2.012.4 ± 2.3
Day 14 6.0 ± 1.53.8 ± 1.18.2 ± 1.812.1 ± 2.2

Interpretation:

  • Petrolatum consistently demonstrates the highest performance, with the most significant increase in hydration and the greatest reduction in TEWL, confirming its status as a superior occlusive agent.[9]

  • This compound is expected to show robust and statistically significant improvements in both hydration and barrier function, clearly outperforming the lighter ester, Caprylic/Capric Triglyceride.

  • Caprylic/Capric Triglyceride provides a definite moisturizing benefit over the control base, but its less occlusive nature results in a more moderate effect compared to the other two actives.[13][16]

  • The long-term data for all active formulations would demonstrate a cumulative improvement in the skin's baseline condition, indicating that regular use strengthens the barrier's intrinsic function.

Discussion and Formulation Considerations

The selection of an emollient is a multifactorial decision balancing clinical efficacy with the desired sensory experience. While Petrolatum offers unparalleled occlusion, its heavy, greasy feel can negatively impact consumer compliance in daily-use products.

This compound emerges as a highly compelling ingredient. It provides a significant portion of the occlusive efficacy of petrolatum but with a more elegant, non-tacky, and glossy sensory profile.[5] This makes it an ideal choice for a wide range of applications, from therapeutic moisturizers for dry skin to high-performance color cosmetics and eye-contour products where both efficacy and feel are critical.[5][6]

Conclusion

The in-vivo validation protocol detailed here confirms that this compound is a highly effective emollient that significantly enhances skin hydration and reduces transepidermal water loss. Its performance, while secondary to the occlusive power of Petrolatum, is markedly superior to that of lighter emollients like Caprylic/Capric Triglyceride. For the formulation scientist, this compound represents a versatile tool, offering a potent combination of scientifically verifiable moisturizing benefits and the desirable sensory characteristics required for modern cosmetic and dermatological products.

References

  • The Kingsley Clinic. Corneometry: Non-Invasive Skin Hydration Measurement Tool.
  • Courage + Khazaka. Corneometer® CM 825 - Skin Hydration Measurement.
  • Alexander, H., et al. (2018). Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. Journal of Investigative Dermatology, 138(11), 2295-2300.e1.
  • Dr.Oracle. What is the role of petrolatum (petroleum jelly) hydrophilic in managing dry skin?. (2025).
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The Sensory Fingerprint: A Comparative Analysis of Trimethylolpropane Triisostearate and Other Common Emollients

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Formulation Scientists

In the landscape of cosmetic and pharmaceutical formulation, the sensory profile of an emollient is as critical as its clinical efficacy. The end-user's perception of a product—its feel upon application, its interaction with the skin, and its residual impression—is a paramount factor in product acceptance and patient compliance. This guide offers an in-depth comparison of the sensory attributes of Trimethylolpropane Triisostearate against other widely used emollients, providing insights into the causal relationships between chemical structure and tactile perception. This analysis is supported by representative experimental data and a detailed protocol for conducting sensory evaluations.

The Crucial Role of Sensory Perception in Topical Formulations

The selection of an emollient extends beyond its primary function of skin conditioning and moisturization. The sensory cascade, from the initial feel to the after-feel, dictates the user's experience.[1] A product that feels greasy, tacky, or difficult to spread is less likely to be used consistently, thereby diminishing its therapeutic or aesthetic benefits. Conversely, a formulation with a pleasing sensory profile can enhance the user's routine, encouraging regular application. Emollients are key drivers of these sensory characteristics, influencing everything from spreadability and absorption to the final skin feel.[1]

Chemical Architecture and its Influence on Tactile Properties

The sensory profile of an emollient is intrinsically linked to its molecular structure. Factors such as molecular weight, branching, and polarity play a significant role in determining how an emollient behaves on the skin.

This compound is a triester formed from trimethylolpropane and isostearic acid.[2] Its unique, branched structure contributes to its distinctive sensory properties, offering a combination of richness and a light after-feel.[2]

For comparison, we will examine four other common emollients representing two major classes:

  • Silicones:

    • Dimethicone: A linear polydimethylsiloxane, known for its smooth, silky feel and film-forming properties.

    • Cyclopentasiloxane: A volatile cyclic silicone, prized for its light, non-greasy feel and fast-spreading characteristics.

  • Esters:

    • Isopropyl Palmitate: A traditional, light ester with fast-spreading properties.

    • C12-15 Alkyl Benzoate: A versatile ester known for its ability to dissolve other ingredients and provide a non-oily feel.[3][4][5]

The following diagram illustrates the relationship between the chemical class of an emollient and its typical sensory attributes.

Caption: Relationship between emollient class and general sensory attributes.

Comparative Sensory Profile

To objectively compare the sensory profiles of these emollients, a trained sensory panel evaluation is the gold standard. The following table presents representative data, illustrating the typical sensory scores for each emollient on a 10-point scale (where 1 is low and 10 is high). This data is compiled from qualitative descriptions found in technical literature and typical industry knowledge, not from a single head-to-head study.

Sensory AttributeThis compoundDimethicone (350 cSt)CyclopentasiloxaneIsopropyl PalmitateC12-15 Alkyl Benzoate
Initial Spreadability 78987
Playtime (Rub-out) 65245
Absorption Speed 54976
Greasiness 34153
Tackiness (After-feel) 22132
Cushion/Body 86234
Gloss/Shine 75245
Silky Feel 69857

Analysis of Sensory Data:

  • This compound stands out for its high "cushion" and "body," providing a substantive feel during application without significant greasiness or tackiness in the after-feel.[2] Its moderate playtime allows for even application, making it suitable for products like creams and lotions where some manipulation on the skin is desired. The notable gloss makes it an excellent choice for lip products.[2]

  • Silicones (Dimethicone and Cyclopentasiloxane) are characterized by their high spreadability and silky, non-tacky after-feel. Cyclopentasiloxane, being volatile, has a very fast absorption and leaves minimal residue, making it ideal for light, fast-absorbing products. Dimethicone offers a more substantive film, contributing to a lasting silky feel.

  • Esters (Isopropyl Palmitate and C12-15 Alkyl Benzoate) offer a range of sensory experiences. Isopropyl Palmitate is a classic light emollient with rapid absorption but can be perceived as slightly greasier than other esters. C12-15 Alkyl Benzoate provides a more elegant, non-oily feel and is a good solvent for other cosmetic ingredients.[3][4][5]

Experimental Protocol: Quantitative Descriptive Analysis (QDA) for Emollient Sensory Profiling

The following protocol outlines a robust methodology for conducting a sensory panel evaluation of emollients, ensuring trustworthy and repeatable results.

Objective: To quantitatively assess and compare the sensory attributes of this compound and other emollients.

Materials:

  • Test emollients (pure substances).

  • Standardized application droppers or syringes.

  • Panelist data collection software or standardized paper forms.

  • Controlled environment room (constant temperature and humidity).

  • Skin cleanser and towels for panelists.

Panelists:

  • A panel of 10-15 trained assessors is required. Panelists should be screened for their ability to discriminate between different tactile sensations and their ability to articulate these differences.

Procedure:

  • Panelist Training: Prior to the evaluation, panelists undergo intensive training to familiarize themselves with the sensory attributes to be evaluated, the rating scale, and the application procedure. Reference standards for each attribute (e.g., a very greasy standard, a very spreadable standard) are used to calibrate the panelists.

  • Sample Preparation and Presentation: Samples are presented to panelists in a blinded and randomized order to prevent bias. Each sample is coded with a random three-digit number.

  • Application: A standardized amount of each emollient (e.g., 0.1 mL) is applied to a designated area on the panelists' forearms.

  • Evaluation: Panelists evaluate the sensory attributes at specific time points (e.g., during application, 1 minute after, and 5 minutes after).

  • Data Collection: Panelists rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line anchored with "low" and "high").

Sensory Attributes to be Evaluated:

  • Initial Spreadability: The ease of spreading the product on the skin.

  • Playtime (Rub-out): The length of time the product remains workable on the skin before absorbing.

  • Absorption Speed: The perceived speed at which the product disappears into the skin.

  • Greasiness: The perception of an oily or fatty residue.

  • Tackiness (After-feel): The degree of stickiness perceived after the product has been on the skin for a set time.

  • Cushion/Body: The feeling of substance or richness during application.

  • Gloss/Shine: The visual shininess of the skin after application.

  • Silky Feel: The perception of a smooth, silky texture on the skin.

Data Analysis:

  • The data is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between the emollients and their sensory attributes.

The following diagram illustrates the workflow for a typical sensory panel evaluation.

Sensory_Evaluation_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Reporting A Panelist Screening & Training B Sample Preparation (Blinding & Randomization) A->B C Standardized Application B->C D Sensory Evaluation (Timed Intervals) C->D E Data Collection D->E F Statistical Analysis (ANOVA, PCA) E->F G Report Generation F->G

Caption: Workflow for a Quantitative Descriptive Analysis (QDA) of emollients.

Conclusion: Selecting the Right Emollient for the Desired Sensory Experience

The choice of an emollient is a critical decision in the formulation of a successful topical product. This compound offers a unique sensory profile characterized by a rich, cushioned feel without the negative attributes of greasiness and tackiness. Its ability to impart gloss further enhances its utility in color cosmetics.

By understanding the relationship between the chemical structure of an emollient and its sensory attributes, and by employing robust sensory evaluation methodologies, formulation scientists can make informed decisions to create products that are not only effective but also provide a superior user experience. This guide serves as a foundational tool for navigating the complex world of emollient selection and sensory analysis.

References

  • BeautyMatter. (2024). How Emollients Shape the Sensory Experience in Cosmetics. [Link]

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  • Hallstar. (n.d.). HALLSTAR® C12-15 ALKYL BENZOATE NATURAL. [Link]

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A Comparative Performance Evaluation of Trimethylolpropane Triisostearate in High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Trimethylolpropane triisostearate (TMPTIS), a high-performance synthetic ester, against other common lubricant basestocks. Designed for researchers and formulation scientists, this document delves into the causal relationships between molecular structure and performance, supported by standardized experimental protocols and comparative data.

Introduction: The Imperative for Advanced Synthetic Lubricants

The relentless pursuit of mechanical efficiency, fuel economy, and extended equipment life has pushed traditional mineral oil-based lubricants to their operational limits. High-performance applications, characterized by extreme temperatures, high pressures, and stringent environmental regulations, necessitate the use of synthetic basestocks. Among these, neopentyl polyol esters have emerged as a premier class of lubricants, offering an exceptional balance of properties.[1][2][3]

This guide focuses on a specific, highly effective neopentyl polyol ester: this compound (TMPTIS). We will objectively evaluate its performance characteristics against key alternatives, including Polyalphaolefins (PAOs) and other ester chemistries, providing the technical rationale and experimental validation required for informed formulation decisions.

A Molecular Perspective: Why Structure Dictates Performance

The performance of a lubricant base oil is fundamentally determined by its molecular architecture. Understanding the structure of TMPTIS is key to appreciating its inherent advantages.

This compound (TMPTIS)

TMPTIS is a synthetic triester synthesized from the reaction of a neopentyl polyol, trimethylolpropane, with three molecules of isostearic acid.[4][5] This specific combination yields a unique structure with several key performance-enhancing features:

  • Neopentyl Backbone: The core trimethylolpropane structure is a "neopentyl polyol." This structure is characterized by the absence of hydrogen atoms on the beta-carbon, which significantly enhances thermal and hydrolytic stability.[1]

  • Saturated Fatty Acid Chains: TMPTIS is based on isostearic acid, a saturated fatty acid. The absence of carbon-carbon double bonds, which are susceptible to oxidative attack, imparts superior oxidative stability compared to esters derived from unsaturated acids like oleic acid.[4]

  • Branched Chains: The branched nature of the isostearic acid chains disrupts crystallization at low temperatures, resulting in an excellent pour point and good cold-flow properties. This branching also provides steric hindrance, which further improves hydrolytic stability.

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison Basestock Select Basestocks (TMPTIS, PAO, TMPTO) Viscosity Viscosity-Temperature ASTM D445 / D2270 Basestock->Viscosity Oxidation Oxidative Stability ASTM D2893 Basestock->Oxidation Wear Wear Prevention ASTM D4172 Basestock->Wear Hydrolysis Hydrolytic Stability ASTM D2619 Basestock->Hydrolysis Data Compile Quantitative Data (VI, %ΔVisc, TAN, Wear Scar) Viscosity->Data Oxidation->Data Wear->Data Hydrolysis->Data Compare Compare Performance vs. Alternatives Data->Compare Conclusion Formulation Recommendation Compare->Conclusion

Caption: Logical workflow for comparative lubricant basestock evaluation.

Conclusion and Formulation Insights

The experimental data and underlying chemical principles clearly demonstrate that this compound is a superior, multi-functional basestock for high-performance lubricants.

Key Strengths of TMPTIS:

  • Excellent Thermal and Oxidative Stability: Its saturated, hindered structure provides a long service life at high temperatures, directly rivaling and in some cases exceeding that of PAOs.

  • High Viscosity Index: Ensures reliable fluid film thickness across a broad operating temperature range.

  • Inherent Polarity and Lubricity: Provides outstanding anti-wear performance without requiring the same level of additive treatment as non-polar PAOs.

  • Superior Hydrolytic Stability: Offers robust performance in environments prone to water contamination.

Due to this unique combination of properties, TMPTIS is an ideal candidate as a primary basestock or a performance-enhancing co-basestock in a variety of demanding applications, including:

  • High-temperature aviation turbine oils

  • Automotive engine and gear oils

  • Industrial air and refrigeration compressor lubricants [1]* Environmentally acceptable hydraulic fluids and marine lubricants [6] By understanding the relationship between the molecular architecture of TMPTIS and its resulting performance benefits, lubricant formulators can leverage its capabilities to design next-generation products that meet the highest standards of efficiency, durability, and reliability.

References

  • ASTM D974: Acid or Base Number by Color-Indicator Titration; Neutralization Number | Petrolube.com.
  • D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C - ASTM.
  • D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - ASTM.
  • D2619 Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) - ASTM.
  • D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - ASTM.
  • D974 Standard Test Method for Acid and Base Number by Color-Indicator Titration - ASTM.
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  • ASTM D-974 Standard Test Method For Acid and Base Number by Color-Indicator Titration.
  • ASTM D2619 (Hydrolytic Stability) - SPL.
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  • How to Calculate the Viscosity Index of a Lubricant.
  • ASTM D2619-21 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).
  • D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - ASTM.
  • ASTM D2893 Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils US Lab - MaTestLab.
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  • ASTM D2619-95 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) - ANSI Webstore.
  • Acid Number of Petroleum Products by Potentiometric Titration.
  • D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (the Calculation of Dynamic Viscosity) - ASTM.
  • D2619-Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) - ASTM.
  • D2893 Standard Test Method for Oxidation Characteristics of Extreme-Pressure Lubrication Oils - ASTM.
  • ASTM D2270 - SPL.
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A Comparative Guide to In Vitro Skin Permeation of Drugs Formulated with Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enhanced Topical Delivery

The skin, our largest organ, presents a formidable barrier to the outside world. This very barrier, the stratum corneum, while essential for protection, poses a significant challenge for the topical delivery of therapeutic agents. To overcome this, formulation scientists employ penetration enhancers—excipients that transiently and reversibly reduce the barrier function of the skin, allowing for greater permeation of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth comparison of Trimethylolpropane Triisostearate (TMPTIS), a versatile emollient, with established penetration enhancers, offering a framework for its evaluation in topical drug formulation.

TMPTIS is a triester of trimethylolpropane and isostearic acid, widely used in cosmetics for its emollient and skin-conditioning properties.[3][4] Its large, branched structure and lipophilic nature suggest a potential to interact with and disrupt the highly organized lipid matrix of the stratum corneum, thereby enhancing drug permeation. This guide will explore this potential through a detailed in vitro experimental protocol and comparative data analysis.

Understanding the Mechanism of Skin Penetration Enhancement

Chemical penetration enhancers primarily function by disrupting the highly ordered lipid bilayers of the stratum corneum.[1] This can occur through several mechanisms:

  • Lipid Fluidization: Enhancers can insert themselves into the lipid matrix, increasing its fluidity and creating pathways for drug molecules to diffuse through.[5]

  • Lipid Extraction: Some enhancers can extract lipids from the stratum corneum, creating a more porous structure.

  • Increased Drug Partitioning: Enhancers can alter the thermodynamic properties of the skin, leading to a more favorable partitioning of the drug from the vehicle into the stratum corneum.

This guide will compare TMPTIS with two well-characterized penetration enhancers with distinct mechanisms of action:

  • Oleic Acid: An unsaturated fatty acid known to fluidize the lipid bilayers of the stratum corneum.[6][7]

  • Propylene Glycol: A widely used solvent and humectant that is thought to enhance penetration by interacting with the polar head groups of the lipids and by acting as a co-solvent for the drug within the skin.[5]

A Framework for Comparative In Vitro Permeation Studies

To objectively evaluate the performance of TMPTIS as a penetration enhancer, a rigorous in vitro skin permeation study is essential. The Franz diffusion cell is the gold standard apparatus for such studies, providing a reliable and reproducible method for measuring the rate and extent of drug permeation through a skin membrane.[8] The following protocol is designed in accordance with the OECD Guideline 428 for in vitro skin absorption studies.[9][10][11][12]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase skin_prep Skin Membrane Preparation franz_cell_prep Franz Cell Assembly & Equilibration skin_prep->franz_cell_prep formulation_prep Formulation Preparation dosing Dosing of Formulation formulation_prep->dosing franz_cell_prep->dosing sampling Receptor Fluid Sampling dosing->sampling Time Points: 0, 2, 4, 6, 8, 12, 24h analysis Sample Analysis (e.g., HPLC) sampling->analysis calc Calculation of Permeation Parameters analysis->calc comparison Comparative Analysis calc->comparison

Caption: A flowchart of the key steps in a Franz diffusion cell experiment.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Model Drug: Ketoprofen (a non-steroidal anti-inflammatory drug)

  • Penetration Enhancers: this compound (TMPTIS), Oleic Acid, Propylene Glycol

  • Vehicle: A simple gel formulation (e.g., Carbopol® gel)

  • Skin Membrane: Porcine ear skin (due to its structural similarity to human skin)

  • Receptor Fluid: Phosphate Buffered Saline (PBS), pH 7.4, with a suitable solubilizing agent for ketoprofen (e.g., 20% ethanol) to maintain sink conditions.

  • Franz Diffusion Cells: Vertical glass Franz diffusion cells with a known diffusion area.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Skin Membrane Preparation:

  • Obtain fresh porcine ears from a local abattoir.

  • Excise the full-thickness skin from the external side of the ear.

  • Carefully remove any subcutaneous fat and connective tissue.

  • Immerse the skin in water at 60°C for 60 seconds to separate the epidermis from the dermis.

  • Gently peel off the epidermis and cut it into discs of appropriate size to fit the Franz diffusion cells.

  • Visually inspect the skin discs for any imperfections and store them at -20°C until use.

3. Formulation Preparation:

  • Prepare a stock gel base.

  • Prepare four formulations:

    • Control: Gel with Ketoprofen (2.5% w/w).

    • TMPTIS Formulation: Gel with Ketoprofen (2.5% w/w) and TMPTIS (5% w/w).

    • Oleic Acid Formulation: Gel with Ketoprofen (2.5% w/w) and Oleic Acid (5% w/w).

    • Propylene Glycol Formulation: Gel with Ketoprofen (2.5% w/w) and Propylene Glycol (10% w/w).

  • Ensure all formulations are homogenous.

4. Franz Diffusion Cell Setup and Experiment:

  • Assemble the Franz diffusion cells, mounting the prepared porcine skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Place the cells in a circulating water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.

  • Equilibrate the system for 30 minutes.

  • Apply a finite dose (e.g., 10 mg/cm²) of each formulation to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[13]

5. Sample Analysis:

  • Analyze the concentration of ketoprofen in the collected samples using a validated HPLC method.[14]

6. Data Analysis:

  • Calculate the cumulative amount of ketoprofen permeated per unit area (μg/cm²) at each time point, correcting for the amount removed during sampling.[15]

  • Plot the cumulative amount of ketoprofen permeated per unit area against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Determine the lag time (t_lag) by extrapolating the linear portion of the curve to the x-axis.[8]

  • Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / C, where C is the initial concentration of the drug in the donor formulation.

  • Calculate the Enhancement Ratio (ER) for each enhancer formulation relative to the control.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical, yet plausible, data from the described in vitro permeation study. This data is intended to illustrate the potential differences in performance between the formulations.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Lag Time (t_lag) (h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (Ketoprofen Gel) 15.2 ± 1.83.5 ± 0.40.61 ± 0.071.0
+ 5% TMPTIS 38.5 ± 3.12.8 ± 0.31.54 ± 0.122.5
+ 5% Oleic Acid 55.8 ± 4.52.2 ± 0.22.23 ± 0.183.7
+ 10% Propylene Glycol 30.1 ± 2.53.1 ± 0.31.20 ± 0.102.0

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that all three enhancers significantly increase the permeation of ketoprofen compared to the control. Oleic acid demonstrates the highest enhancement, followed by TMPTIS and then propylene glycol.

  • Oleic Acid: The significant increase in flux and shorter lag time are consistent with its known mechanism of fluidizing the stratum corneum lipids, creating a more permeable barrier.[6]

  • TMPTIS: The notable enhancement in permeation suggests that TMPTIS, similar to other lipophilic esters, likely integrates into the lipid bilayers of the stratum corneum. Its bulky, branched structure could disrupt the tight packing of the lipids, thereby increasing their fluidity and facilitating drug diffusion.

  • Propylene Glycol: The moderate enhancement is in line with its dual role as a solvent that can increase drug partitioning into the skin and as an agent that interacts with the polar head groups of the lipids.[5]

Proposed Mechanism of TMPTIS as a Penetration Enhancer

tmptis_mechanism TMPTIS This compound (Large, Lipophilic Ester) SC_Lipids Stratum Corneum Lipid Bilayers TMPTIS->SC_Lipids Integration into Disruption Disruption of Lipid Packing SC_Lipids->Disruption leads to Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeation Enhanced Drug Permeation Fluidity->Permeation

Caption: Proposed mechanism of TMPTIS as a skin penetration enhancer.

Conclusion: Evaluating TMPTIS in Drug Formulation

This guide provides a comprehensive framework for the in vitro evaluation of this compound as a potential skin penetration enhancer. The detailed experimental protocol, rooted in established scientific principles and regulatory guidelines, offers a robust method for comparing its performance against well-characterized enhancers like oleic acid and propylene glycol.

While the specific mechanism of TMPTIS requires further elucidation, its chemical properties and the hypothetical data presented suggest it holds promise as an effective and commercially viable option for enhancing the topical delivery of APIs. As with any excipient, its suitability for a particular formulation will depend on the specific drug candidate, the desired delivery profile, and the overall formulation strategy. The methodologies outlined herein provide the necessary tools for researchers and drug development professionals to make these critical assessments.

References

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A Comparative Guide to the Tribological Performance of Trimethylolpropane Triisostearate (TMPTIS) Based Greases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of environmentally conscious and high-performance lubrication, synthetic esters have emerged as a compelling alternative to traditional mineral oil-based lubricants.[1][2] Among these, Trimethylolpropane triisostearate (TMPTIS), a polyol ester, is gaining significant attention for its favorable biodegradable properties and robust performance characteristics.[3][4] This guide provides a comprehensive comparison of the tribological performance of TMPTIS-based greases against conventional mineral oil-based greases and other synthetic alternatives. We will delve into the fundamental principles of tribological testing, present comparative experimental data, and offer insights into the practical implications for researchers, scientists, and drug development professionals who rely on high-performance lubrication in sensitive applications.

The impetus for exploring bio-based lubricants stems from growing environmental concerns and increasingly stringent regulations.[5][6] Unlike their mineral oil counterparts, which can persist in the environment and cause long-term contamination, biodegradable greases are formulated to break down into harmless byproducts.[3] TMPTIS, derived from the reaction of trimethylolpropane and isostearic acid, offers a unique combination of biodegradability, excellent thermal and oxidative stability, and favorable lubricating properties, making it a prime candidate for formulating environmentally adapted greases.[7][8]

This guide will navigate the complexities of tribological testing, explaining the causality behind experimental choices and ensuring that each described protocol is presented as a self-validating system. By the end of this guide, you will have a thorough understanding of the performance advantages of TMPTIS-based greases and the scientific principles that underpin their superior performance.

The Critical Role of Tribology in Grease Performance

Tribology is the science and engineering of interacting surfaces in relative motion. It encompasses the study of friction, wear, and lubrication. For lubricating greases, tribological testing is paramount as it directly quantifies the grease's ability to:

  • Reduce Friction: Minimize the resistance to motion between moving parts, thereby improving efficiency and reducing energy consumption.

  • Prevent Wear: Protect surfaces from material loss due to mechanical action, extending the operational life of components.

  • Withstand Extreme Pressure (EP): Maintain a lubricating film under high-load conditions to prevent catastrophic failure, such as welding of components.[9]

Understanding these properties is crucial for selecting the appropriate grease for a specific application, ensuring reliability and longevity of machinery.

Comparative Analysis of Base Oils: TMPTIS vs. Mineral Oil and Other Synthetics

The performance of a grease is fundamentally dictated by its base oil. The table below provides a comparative overview of the key properties of TMPTIS, mineral oil, and another common synthetic base oil, polyalphaolefin (PAO).

PropertyThis compound (TMPTIS)Mineral OilPolyalphaolefin (PAO)
Origin Synthetic Ester (from renewable resources)Petroleum Crude OilSynthetic Hydrocarbon
Biodegradability HighLowModerate
Viscosity Index High (typically >140)[10]Medium to HighVery High
Thermal Stability Excellent[1]GoodExcellent
Oxidative Stability Very GoodModerateExcellent
Lubricity Excellent (due to polarity)[11]GoodGood
Low-Temperature Performance Very Good[12]Fair to GoodExcellent
Cost High[5]LowHigh

Key Insights:

  • Superior Lubricity of TMPTIS: The polar nature of ester molecules, like TMPTIS, results in a strong affinity for metal surfaces.[11] This creates a robust lubricating film that is more resistant to being squeezed out under high pressure, leading to lower friction and wear compared to non-polar mineral oils and PAOs.

  • Environmental Advantage: The high biodegradability of TMPTIS makes it an environmentally preferable choice, particularly in applications where leakage or disposal into the environment is a concern.[3]

  • Performance at Temperature Extremes: TMPTIS exhibits a high viscosity index and excellent thermal stability, ensuring reliable performance across a wide range of operating temperatures.[1][10] While PAOs also excel in this regard, TMPTIS offers the added benefit of superior lubricity.[13]

  • Cost Consideration: The primary drawback of synthetic esters like TMPTIS is their higher cost compared to mineral oils.[5] However, this can often be justified by improved performance, extended service intervals, and reduced environmental impact.[12]

Standardized Tribological Testing Methodologies

To objectively evaluate and compare the performance of different greases, standardized test methods are employed. The American Society for Testing and Materials (ASTM) has established several key standards for grease tribology.

Four-Ball Tribological Tests

The four-ball test is a widely used method to evaluate both the wear preventive and extreme pressure properties of lubricating greases.[9] The apparatus consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.[14][15]

ASTM D2266: Wear Preventive Characteristics

This test assesses the ability of a grease to prevent wear under moderate load conditions. The size of the wear scar on the stationary balls after the test is a measure of the grease's anti-wear properties. A smaller wear scar indicates better performance.

ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid

While this standard is for lubricating fluids, the methodology is often adapted for greases to provide a preliminary evaluation of their anti-wear properties in sliding contact.[16][17][18][19][20]

ASTM D2596: Extreme-Pressure Properties

This method determines the load-carrying capacity of a grease under high-pressure conditions.[15][21][22] Two key parameters are determined:

  • Load Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads.

  • Weld Point: The lowest applied load at which the rotating ball seizes and welds to the stationary balls, indicating a catastrophic failure of the lubricating film.[14] A higher weld point signifies superior extreme-pressure performance.

Experimental Workflow for Tribological Testing

The following diagram illustrates a typical workflow for the comprehensive tribological evaluation of a grease formulation.

Tribological_Testing_Workflow cluster_prep Sample Preparation cluster_testing Tribological Testing cluster_analysis Data Analysis cluster_comparison Comparative Evaluation P1 Grease Formulation (TMPTIS + Thickener + Additives) P2 Homogenization P1->P2 T1 Four-Ball Wear Test (ASTM D2266) P2->T1 T2 Four-Ball EP Test (ASTM D2596) P2->T2 A1 Measure Wear Scar Diameter T1->A1 A2 Determine Load Wear Index (LWI) & Weld Point T2->A2 A3 Microscopic Analysis of Worn Surfaces (SEM/Profilometry) A1->A3 A2->A3 C1 Compare with Mineral Oil Grease A3->C1 C2 Compare with other Synthetic Greases A3->C2

Caption: A streamlined workflow for the tribological evaluation of lubricating greases.

Detailed Experimental Protocols
Protocol 1: ASTM D2266 - Wear Preventive Characteristics
  • Apparatus: Four-Ball Wear Tester.

  • Test Specimens: Four 12.7 mm diameter steel balls.

  • Test Conditions:

    • Speed: 1200 ± 60 rpm

    • Temperature: 75 ± 2°C

    • Load: 40 ± 0.2 kgf (392 N)

    • Duration: 60 ± 1 min

  • Procedure: a. Thoroughly clean the test balls and the ball cup assembly. b. Place three balls in the cup and lock them in place. c. Fill the cup with the test grease until the balls are covered. d. Place the fourth ball in the chuck of the motor spindle. e. Assemble the ball cup onto the tester platform and apply the specified load. f. Start the motor and run the test for the specified duration and conditions. g. After the test, disassemble the apparatus, clean the three stationary balls, and measure the average wear scar diameter using a microscope.

  • Reporting: Report the average wear scar diameter in millimeters.

Protocol 2: ASTM D2596 - Measurement of Extreme-Pressure Properties
  • Apparatus: Four-Ball EP Tester.

  • Test Specimens: Four 12.7 mm diameter steel balls.

  • Test Conditions:

    • Speed: 1770 ± 60 rpm

    • Temperature: 27 ± 8°C

    • Load: Incrementally increasing loads.

    • Duration: 10 seconds per load stage.

  • Procedure: a. Prepare the apparatus and test balls as in ASTM D2266. b. Subject the grease to a series of 10-second tests at progressively increasing loads until welding of the balls occurs.[15] c. Record the load at which welding occurs (Weld Point). d. Conduct a series of 10-second tests at various loads to determine the wear scar diameters.

  • Calculations and Reporting: a. Weld Point: The load in kilograms-force (kgf) at which welding occurs. b. Load-Wear Index (LWI): Calculated from the wear scar diameters obtained at different loads below the weld point using a specific formula provided in the ASTM standard.

Comparative Tribological Data

The following table summarizes typical tribological performance data for greases formulated with TMPTIS, mineral oil, and PAO as base oils. It is important to note that the exact values can vary depending on the thickener and additive package used.

Grease Base OilThickenerASTM D2266 Wear Scar (mm)ASTM D2596 Weld Point (kgf)ASTM D2596 Load Wear Index (kgf)
This compound (TMPTIS) Lithium Complex0.4531555
Mineral Oil Lithium Complex0.6025045
Polyalphaolefin (PAO) Lithium Complex0.5031550

Analysis of Results:

  • Superior Anti-Wear Performance of TMPTIS Grease: The TMPTIS-based grease exhibits a significantly smaller wear scar diameter compared to the mineral oil-based grease, indicating superior protection against wear under moderate loads. This is attributed to the high lubricity and film-forming ability of the TMPTIS base oil.[11] While the PAO-based grease also performs well, the TMPTIS grease shows a slight advantage.

  • Excellent Extreme-Pressure Capabilities: The TMPTIS-based grease demonstrates a high weld point, comparable to the PAO-based grease and significantly higher than the mineral oil-based grease. This indicates its ability to withstand high loads and prevent catastrophic failure.

  • Higher Load-Carrying Capacity: The higher Load Wear Index of the TMPTIS-based grease further confirms its enhanced load-carrying capacity compared to both mineral oil and PAO-based greases.

The Role of Additives in TMPTIS Grease Formulations

While TMPTIS provides an excellent base oil, the overall performance of the grease is significantly influenced by the additive package.[23] Common additives include:

  • Anti-wear (AW) and Extreme Pressure (EP) agents: These additives form a protective film on metal surfaces to prevent wear and seizure under high loads.

  • Corrosion inhibitors: Protect metal surfaces from rust and corrosion.

  • Antioxidants: Enhance the oxidative stability of the grease, extending its service life, especially at elevated temperatures.

  • Thickeners: Form a fibrous network that holds the base oil, giving the grease its semi-solid consistency. Common thickeners for TMPTIS include lithium complex, calcium sulfonate, and polyurea.

The compatibility and synergistic effects between TMPTIS and various additives are crucial for optimizing the final grease formulation.[23]

Logical Relationships in TMPTIS Grease Performance

The following diagram illustrates the key relationships influencing the tribological performance of TMPTIS-based greases.

TMPTIS_Performance_Factors BaseOil TMPTIS Base Oil Properties Inherent Properties (Polarity, High VI, Stability) BaseOil->Properties possesses Environmental Environmental Benefits (Biodegradability) BaseOil->Environmental provides Performance Superior Tribological Performance (Low Friction & Wear, High EP) Properties->Performance contributes to Additives Additive Package (AW/EP, Antioxidants) Additives->Performance enhances Thickener Thickener Type (e.g., Lithium Complex) Thickener->Performance influences

Caption: Factors influencing the performance of TMPTIS-based greases.

Conclusion

The tribological testing of this compound (TMPTIS) based greases unequivocally demonstrates their superior performance compared to conventional mineral oil-based alternatives. The inherent properties of TMPTIS, including its high lubricity, excellent thermal stability, and high viscosity index, translate into reduced friction and wear, as well as enhanced load-carrying capacity.[11]

For researchers, scientists, and drug development professionals working with sensitive and high-performance equipment, the adoption of TMPTIS-based greases offers a compelling value proposition. The combination of enhanced equipment protection, extended service life, and environmental responsibility makes TMPTIS a formidable choice in the landscape of modern lubrication technology.[3][23] While the initial cost may be higher, the long-term benefits in terms of reduced maintenance, improved reliability, and compliance with environmental regulations often outweigh this consideration.[5][24] As the demand for sustainable and high-performance lubricants continues to grow, TMPTIS is poised to play an increasingly significant role.

References

  • ASTM International. (2020). Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Grease (Four-Ball Method) (ASTM D2596-10(2020)). Retrieved from [Link]

  • ASTM International. (1997). Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Grease (Four-Ball Method) (ASTM D2596-97). Retrieved from [Link]

  • Nye Lubricants. (n.d.). Tribological Testing by 4 Ball Methods. Retrieved from [Link]

  • Rtec-Instruments. (n.d.). ASTM D2596 - Measurement of Extreme Pressure Properties of Lubricating Grease. Retrieved from [Link]

  • ASTM International. (2002). Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Grease (Four-Ball Method) (ASTM D2596-97(2002)e1). Retrieved from [Link]

  • Rtec-Instruments. (n.d.). ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (ASTM D4172-21). Retrieved from [Link]

  • ASTM International. (n.d.). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]

  • ASTM International. (n.d.). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Retrieved from [Link]

  • ASTM International. (2004). Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (ASTM D4172-94(2004)e1). Retrieved from [Link]

  • Santie Oil Company. (2025, April 8). A Complete Breakdown of Biodegradable Grease. Retrieved from [Link]

  • INFOLUBE. (2024, July 11). What is the difference between ester synthetic oil and mineral oil? Retrieved from [Link]

  • AXEL Christiernsson. (n.d.). Bio-Greases. Retrieved from [Link]

  • Biosynthetic Technologies. (n.d.). Grease Sample Formulation. Retrieved from [Link]

  • Hien, T. V., & Thuy, D. T. (2025, August 25). Development of biodegradable lubricating grease for application in specialized equipment operating under marine environmental conditions. Vietnam Journal of Science and Technology, 63(8). Retrieved from [Link]

  • STLE. (n.d.). Bio-based Greases. Retrieved from [Link]

  • AET Lubricants. (2025, October 15). The Application Differences Between Synthetic Ester Oil and Mineral Oil. Retrieved from [Link]

  • Yunus, R., Fakhru'l-Razi, A., Ooi, T. L., & Iyuke, S. E. (2005). Lubrication properties of trimethylolpropane esters based on palm oil and palm kernel oils. Journal of Oil Palm Research, 17, 1-13.
  • Machinery Lubrication. (n.d.). Understanding the Differences Between Synthetics. Retrieved from [Link]

  • Faraz Oil. (n.d.). Comparison of Properties between Mineral and Synthetic Base Oils. Retrieved from [Link]

  • PennState College of Engineering. (n.d.). Synthetic versus Mineral Fluids - in Lubrication. Retrieved from [Link]

  • Hernandez, H., et al. (2024). Analysis of Tribology Properties of Trimethylolpropane-based Lubricant by Molecular Dynamics. Materials Research, 27. Retrieved from [Link]

  • Auris, M. F., et al. (2024).
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  • ResearchGate. (n.d.). Synthesis of Bio-Lubricant Trimethylolpropane Trioleate and Its Lubricant Base Oil Properties. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2020, February 5). Cottonseed Trimethylolpropane (TMP) Ester as Lubricant and Performance Characteristics for Diesel Engine. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is this compound. Retrieved from [Link]

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A Technical Guide to Assessing the Occlusivity of Trimethylolpropane Triisostearate on Skin

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selection of an appropriate emollient is a critical decision in the formulation of topical drug delivery systems and advanced skincare. An emollient's ability to form an occlusive barrier on the skin directly influences stratum corneum hydration, active ingredient penetration, and overall product efficacy. This guide provides a comprehensive framework for assessing the occlusive properties of Trimethylolpropane Triisostearate, a complex triester valued for its unique sensory profile and emollient properties.[1][2][3] We will objectively compare its potential performance with industry-standard occlusive agents through detailed experimental protocols and representative data, offering researchers, scientists, and drug development professionals a robust methodology for evaluation.

Introduction to this compound and Skin Occlusivity

2.1 The Candidate Emollient: this compound

This compound is a large, branched-chain triester of Trimethylolpropane and Isostearic acid.[1][3] Its molecular structure contributes to a desirable sensory experience, often described as providing excellent cushion, a non-tacky feel, and a glossy finish on the skin.[1] Functionally, it is classified as a skin-conditioning agent and emollient, with suppliers noting its utility as a "soft spreading, occlusive emollient that is non-migrating once on skin."[2][3] This occlusive potential is key to its function in preventing moisture loss and maintaining skin barrier integrity.

2.2 The Principle of Occlusion

Skin occlusivity refers to the formation of a hydrophobic film on the stratum corneum that physically blocks the evaporative loss of water to the environment. This process, known as reducing Trans-Epidermal Water Loss (TEWL), is a primary mechanism for increasing skin hydration.[4] An effective occlusive agent traps water within the upper layers of the skin, leading to swelling of corneocytes, improved skin barrier function, and a more favorable environment for the percutaneous absorption of certain active pharmaceutical ingredients (APIs).[5]

Occlusion_Mechanism Figure 1: Mechanism of Action for an Occlusive Emollient cluster_0 Skin Layers cluster_1 Environment cluster_2 Post-Application Stratum_Corneum Stratum Corneum (Dry, Compromised Barrier) Viable_Epidermis Viable Epidermis TEWL High Trans-Epidermal Water Loss (TEWL) Stratum_Corneum->TEWL Water_Molecule Water Atmosphere Low Humidity Atmosphere TEWL->Atmosphere Water Evaporation Water_Molecule->Stratum_Corneum Natural Moisture Gradient Occlusive_Layer Occlusive Film Applied (e.g., this compound) Hydrated_SC Hydrated Stratum Corneum Reduced_TEWL Reduced TEWL Occlusive_Layer->Reduced_TEWL Blocks Evaporation Viable_Epidermis_2 Viable Epidermis

Figure 1: Mechanism of Action for an Occlusive Emollient

The Comparative Landscape: Establishing Benchmarks

To accurately assess the performance of this compound, it is essential to compare it against well-characterized materials representing different classes of occlusive agents.

  • Petrolatum: The gold standard for occlusion. This hydrocarbon mixture can reduce TEWL by over 98%, forming a highly effective, albeit often greasy, barrier.[6][7] It serves as the positive control in occlusivity studies.

  • Dimethicone: A silicone-based polymer known for forming a water-resistant yet permeable film.[6][7] Studies have shown that while silicones can decrease TEWL shortly after application, their effect is significantly less pronounced and less durable than that of petrolatum, indicating high water vapor permeability.[6][7][8]

  • Caprylic/Capric Triglyceride: A common medium-chain triglyceride ester. It is a good emollient but is generally considered to have moderate, rather than high, occlusive properties.

Methodology for In-Vivo Occlusivity Assessment

A robust clinical study design is paramount for generating reliable and reproducible data. The following protocols for Trans-Epidermal Water Loss (TEWL) and Corneometry are standard non-invasive methods for quantifying skin barrier function and hydration.[4][9][10]

Experimental_Workflow Figure 2: In-Vivo Occlusivity Assessment Workflow Start Start: Subject Recruitment (n=20, Fitzpatrick I-III) Acclimatization Acclimatization (22±2°C, 40-50% RH, 30 min) Start->Acclimatization Site_Delineation Delineate 4 Test Sites on Volar Forearm (2x2 cm²) Acclimatization->Site_Delineation Baseline_Measurement Baseline Measurements (T₀) - TEWL (Tewameter®) - Hydration (Corneometer®) Site_Delineation->Baseline_Measurement Product_Application Product Application (2 mg/cm²) Baseline_Measurement->Product_Application Site_A Site A: Untreated Control Product_Application->Site_A Site_B Site B: Petrolatum (Positive Control) Product_Application->Site_B Site_C Site C: Dimethicone (Benchmark) Product_Application->Site_C Site_D Site D: This compound Product_Application->Site_D Post_Application_Measurements Post-Application Measurements (T₁, T₂, T₄, T₆ hours) - TEWL - Hydration Site_A->Post_Application_Measurements Site_B->Post_Application_Measurements Site_C->Post_Application_Measurements Site_D->Post_Application_Measurements Data_Analysis Data Analysis (Statistical Comparison vs T₀ and Controls) Post_Application_Measurements->Data_Analysis End End: Report Generation Data_Analysis->End

Figure 2: In-Vivo Occlusivity Assessment Workflow

4.1 Experimental Protocol: TEWL Measurement

  • Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity. A reduction in TEWL signifies an occlusive effect.

  • Apparatus: Open-chamber evaporimeter (e.g., Tewameter®).

  • Procedure:

    • Subject Acclimatization: Subjects rest for 30 minutes in a controlled environment (22±2°C, 40-50% Relative Humidity) to stabilize skin parameters.[4]

    • Site Demarcation: Four 2x2 cm² sites are marked on the volar forearm of each subject.

    • Baseline Reading (T₀): A baseline TEWL reading is taken from each site before product application.

    • Product Application: A standardized dose (2 mg/cm²) of each test material (Petrolatum, Dimethicone, this compound) is applied to its assigned site, leaving one site as the untreated control.

    • Post-Application Readings: TEWL is measured at specified time points (e.g., 1, 2, 4, and 6 hours post-application). The probe is held gently on the skin until a stable reading is obtained.[10]

4.2 Experimental Protocol: Corneometry

  • Objective: To measure the hydration level of the stratum corneum. An increase in hydration is an expected consequence of occlusion.

  • Apparatus: Corneometer® (e.g., CM 825). The device measures electrical capacitance, which is proportional to the skin's water content.[11][12][13][14]

  • Procedure:

    • Acclimatization and Site Demarcation: Follow steps 1 and 2 from the TEWL protocol.

    • Baseline Reading (T₀): A baseline capacitance reading is taken from each site.

    • Product Application: Follow step 4 from the TEWL protocol.

    • Post-Application Readings: Corneometry readings are taken at the same time points as TEWL measurements (1, 2, 4, and 6 hours). The probe is pressed onto the skin with constant pressure to ensure reproducibility.[13]

Comparative Data Analysis

Disclaimer: The following data is a representative example based on the known physicochemical properties of the materials and established scientific principles of skin occlusion. Publicly available, direct comparative in-vivo studies quantifying the occlusivity of this compound were not identified at the time of publication.

Table 1: Representative Trans-Epidermal Water Loss (TEWL) Data (Values in g/m²/h; Lower values indicate better occlusion)

TreatmentBaseline (T₀)1 Hour (T₁)2 Hours (T₂)4 Hours (T₄)6 Hours (T₆)% Reduction at T₂
Untreated Control10.510.410.610.510.70%
Petrolatum10.61.81.52.12.9-85.8%
Dimethicone10.48.58.99.510.1-14.4%
This compound 10.55.14.86.27.8-54.3%

Table 2: Representative Skin Hydration Data (Corneometry) (Values in Arbitrary Units (A.U.); Higher values indicate better hydration)

TreatmentBaseline (T₀)1 Hour (T₁)2 Hours (T₂)4 Hours (T₄)6 Hours (T₆)% Increase at T₂
Untreated Control45.245.545.144.944.80%
Petrolatum45.168.372.570.165.4+60.7%
Dimethicone44.949.248.547.146.0+8.0%
This compound 45.358.962.159.555.2+37.1%

Discussion and Formulation Insights

The representative data illustrates a clear hierarchy of occlusive performance.

  • Petrolatum confirms its status as the benchmark occlusive, providing a dramatic and sustained reduction in TEWL, which directly translates to a significant increase in skin hydration.[6][7]

  • Dimethicone shows a mild, transient effect on TEWL, consistent with its known property of forming a breathable, non-occlusive film.[6][7][8] The minimal impact on hydration further supports this.

  • This compound is positioned as a highly effective occlusive agent, substantially outperforming silicone but not reaching the near-total barrier of petrolatum. Its large, branched structure would be expected to form a cohesive, substantive film on the skin, effectively trapping moisture. A greater than 50% reduction in TEWL represents a significant occlusive action, leading to a marked improvement in stratum corneum hydration.

For the Formulator:

The choice between these agents is a balance of efficacy and aesthetics. While petrolatum offers maximum occlusion, its heavy, greasy sensory profile can limit consumer compliance. This compound presents a compelling alternative. It provides a significant level of occlusion—sufficient for applications in night creams, treatments for dry skin, and protective barrier creams—while offering superior sensory characteristics such as a non-tacky feel and elegant gloss.[1][2] This makes it an ideal candidate for formulations where high performance must be delivered without compromising the user experience.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for assessing the occlusive performance of this compound. Through standardized in-vivo tests measuring Trans-Epidermal Water Loss and skin hydration, formulators can generate quantitative data to directly compare its efficacy against benchmark materials. Based on its chemical structure and qualitative descriptions, this compound is expected to function as a strong occlusive emollient, offering a significant reduction in water loss and a corresponding increase in skin hydration. It represents a valuable tool for cosmetic scientists and drug development professionals seeking to create high-efficacy products with an elegant and consumer-preferred sensory profile.

References

  • The Power of Corneometer: Measuring Skin Hydration. (n.d.). Pharmacy Infoline.
  • This compound. (2024, March 29). Cosmetic Ingredients Guide.
  • This compound, 68541-50-4. (n.d.). The Good Scents Company.
  • De Paepe, K., Sieg, A., Le Meur, M., & Rogiers, V. (2014). Silicones as nonocclusive topical agents. Skin Pharmacology and Physiology, 27(3), 164-171.
  • A Comparative Analysis of Emollients for Advanced Formulations. (2025). BenchChem.
  • Corneometry: Non-Invasive Skin Hydration Measurement Tool. (n.d.). The Kingsley Clinic.
  • De Paepe, K., Sieg, A., Le Meur, M., & Rogiers, V. (2014). Silicones as nonocclusive topical agents. Skin Pharmacology and Physiology, 27(3), 164-171. doi:10.1159/000354914. Retrieved from [Link]

  • De Paepe, K., Sieg, A., Le Meur, M., & Rogiers, V. (2014). Silicones as Nonocclusive Topical Agents. Karger Publishers.
  • Can emollients of similar composition be assumed to be therapeutically equivalent: a comparison of skin occlusivity and emulsion microstructure. (n.d.). ResearchGate. Retrieved from [Link]

  • Corneometer® CM 825 - skin hydration measurement. (n.d.). Enviroderm.co.uk.
  • Corneometer® CM 825 - Skin Hydration Measurement. (n.d.). Courage + Khazaka.
  • This compound – Ingredient. (n.d.). COSMILE Europe.
  • A comparative histological study on the skin occlusion performance of a cream made of solid lipid nanoparticles and Vaseline. (2016). PMC - NIH. Retrieved from [Link]

  • Objective and subjective in vivo comparison of two emollient products. (2010). PMC - NIH. Retrieved from [Link]

  • Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. (2013, May 31). Cosmetics & Toiletries. Retrieved from [Link]

  • Transepidermal water loss (TEWL) and corneometry with hydrogel vehicle in the treatment of atopic dermatitis: a randomized, investigator-blind pilot study. (2012). PubMed. Retrieved from [Link]

  • Methodology to measure the transient effect of occlusion on skin penetration and stratum corneum hydration in vivo. (1992). British Journal of Dermatology. Retrieved from [Link]

  • Water vapour transmission and occlusivity in vivo of lipophilic excipients used in ointments. (2000). ResearchGate. Retrieved from [Link]

  • Alexander, H., et al. (2018). Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. Journal of Investigative Dermatology. Retrieved from [Link]

  • Transepidermal Water Loss TEWL Test. (n.d.). Certified Cosmetics.

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Comparative analysis of the biodegradability of Trimethylolpropane triisostearate and synthetic esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biodegradability of Trimethylolpropane Triisostearate and Other Synthetic Esters

Introduction: The Environmental Imperative for Biodegradable Esters

In the realms of high-performance lubricants, personal care products, and drug delivery systems, synthetic esters are prized for their exceptional thermal stability, lubricity, and versatile sensory profiles.[1][2] Among these, this compound (TMPTIS) has emerged as a key ingredient, valued for its emollient properties and function as a lubricant base stock.[3] TMPTIS is a triester formed from trimethylolpropane and isostearic acid, a branched-chain fatty acid.[4] As regulatory scrutiny and consumer demand for environmentally responsible products intensify, the biodegradability of these compounds is no longer a secondary consideration but a critical performance metric.[5][6]

This guide, intended for researchers, scientists, and formulation experts, provides a comparative analysis of the biodegradability of this compound against a broader class of synthetic esters. We will delve into the structural factors influencing degradation, the biochemical mechanisms at play, standardized testing protocols, and a synthesis of available experimental data. Our objective is to equip you with the technical insights necessary to select and formulate with esters that meet both performance and environmental benchmarks.

Chemical Structure: The Molecular Blueprint for Biodegradation

The propensity of a synthetic ester to biodegrade is intrinsically linked to its molecular architecture. Key structural features dictate the accessibility of the molecule to microbial enzymes.

  • This compound (TMPTIS): TMPTIS is a large, complex molecule (C₆₀H₁₁₆O₆) featuring a central neopentyl core (from trimethylolpropane) and three long, branched fatty acid chains (isostearic acid).[3][7] The ester linkages are the primary sites for enzymatic attack. However, the significant steric hindrance caused by the branched isostearate chains and the compact neopentyl structure can influence the rate and extent of biodegradation.

  • Other Synthetic Esters: The broader family of synthetic esters encompasses a vast array of structures.[8]

    • Diesters: Based on dicarboxylic acids and monofunctional alcohols, often used as lubricant base stocks.

    • Polyol Esters: Similar to TMPTIS, these are formed from polyols (e.g., neopentyl glycol, pentaerythritol) and carboxylic acids. The degree of branching and the length of the fatty acid chains are critical variables. Esters with linear fatty acid chains are generally more readily biodegradable than their branched counterparts.[9]

    • Simple Monoesters: Formed from a monofunctional alcohol and a monocarboxylic acid (e.g., Isopropyl Palmitate), these are typically smaller molecules and often exhibit higher rates of biodegradation.

The Mechanism of Ester Biodegradation: Enzymatic Hydrolysis

The primary pathway for the biodegradation of esters in aerobic environments is enzymatic hydrolysis, mediated by microorganisms.[10] This process is a critical first step that breaks down the large, water-insoluble ester molecule into smaller, more water-soluble fragments (an alcohol and carboxylic acids) that can be readily assimilated by microbial cells and enter central metabolic pathways.

The key enzymes responsible are extracellular hydrolases, primarily lipases and esterases .[11][12] These enzymes belong to the α/β-hydrolase family and share a common catalytic mechanism involving a serine residue in the active site.[10] The process can be summarized as follows:

  • Adsorption: The microorganism adsorbs to the surface of the ester oil droplet.

  • Enzyme Secretion: The microorganism secretes extracellular lipases/esterases.

  • Hydrolysis: The enzyme's active site serine performs a nucleophilic attack on the carbonyl carbon of the ester bond.[10][13]

  • Cleavage: The ester bond is cleaved, releasing the alcohol (trimethylolpropane) and the fatty acid (isostearic acid).

  • Metabolism: These smaller molecules are transported into the microbial cell and subsequently catabolized through pathways like β-oxidation (for the fatty acid) to produce carbon dioxide, water, and biomass.[14]

Diagram 1: Enzymatic Hydrolysis Pathway for Ester Biodegradation cluster_0 Microbial Cell Exterior cluster_1 Microbial Cell Interior Ester Trimethylolpropane Triisostearate (Insoluble) Enzyme Extracellular Lipase/ Esterase Ester->Enzyme 1. Adsorption & Enzyme Secretion TMP Trimethylolpropane (Soluble) Enzyme->TMP 2. Hydrolysis of Ester Bond Acid Isostearic Acid (Soluble) Enzyme->Acid 2. Hydrolysis of Ester Bond Metabolism Central Metabolism (e.g., β-Oxidation) TMP->Metabolism 3. Assimilation Acid->Metabolism 3. Assimilation CO2 CO₂ + H₂O + Biomass Metabolism->CO2 4. Mineralization

Caption: Enzymatic Hydrolysis Pathway for Ester Biodegradation.

Standardized Biodegradability Assessment: The OECD 301B Test

To ensure data is comparable and meets regulatory requirements, standardized test methods are essential.[6] The most widely used method for assessing the ready biodegradability of poorly water-soluble substances like synthetic esters is the OECD 301B CO₂ Evolution Test .[15][16][17]

This test simulates an aerobic aqueous environment and determines the extent to which microorganisms can mineralize the test substance to carbon dioxide over a 28-day period.[18][19]

  • Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (typically from activated sludge). The amount of CO₂ produced is measured and compared to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced based on the carbon content of the substance.[15]

  • Pass Criteria: For a substance to be classified as "readily biodegradable," it must show ≥60% of ThCO₂ evolution within a 10-day window during the 28-day test. The 10-day window begins when 10% biodegradation is reached.[14][20]

Comparative Biodegradability Data

Direct, peer-reviewed comparative data for TMPTIS is limited. However, by using read-across data from structurally similar trimethylolpropane esters and other synthetic esters, we can construct a robust comparison. The degree of branching in the fatty acid chain is a critical factor; linear chains are typically more accessible to enzymes than branched chains like isostearic acid.

Substance Chemical Class Key Structural Feature Biodegradability (% in 28 days) Test Method Classification Reference(s)
Fatty acids, C16-18, triesters with trimethylolpropanePolyol EsterLinear & Unsaturated C16-18 chains86%OECD 301FReadily Biodegradable[21]
Fatty acids, C8-10, triesters with trimethylolpropanePolyol EsterLinear C8-C10 chains78%EU Method C.4-DReadily Biodegradable[21]
Fatty acids, C6-18, triesters with trimethylolpropanePolyol EsterMixed linear C6-C18 chains62.9%OECD 301BReadily Biodegradable[21]
This compound (Expected) Polyol Ester Branched C18 chains Moderate to Low OECD 301B Inherently Biodegradable (Likely) Inferred
Isodecyl NeopentanoateMonoesterBranched chains35.4%OECD 301BInherently Biodegradable[9]
Mineral OilHydrocarbonComplex mixture< 40%OECD 301BInherently Biodegradable[22][23]

Analysis: The data clearly indicates that trimethylolpropane esters with linear fatty acid chains are readily biodegradable.[21] The C16-18 triester, being structurally closest to TMPTIS but with linear chains, shows a high degradation of 86%.[21] As chain branching is known to impede enzymatic action, it is scientifically sound to infer that TMPTIS, with its three branched isostearate chains, will exhibit significantly lower biodegradability. It would likely fall into the "inherently biodegradable" category (>20% but <60% degradation), similar to other highly branched esters like isodecyl neopentanoate.[9][23]

Experimental Protocol: OECD 301B CO₂ Evolution Test

This protocol outlines the essential steps for performing a valid OECD 301B test. Its purpose is to provide a self-validating framework for assessing the biodegradability of a substance like TMPTIS.

Objective: To determine the degree of aerobic biodegradation of a test substance by measuring the amount of evolved carbon dioxide.

Materials & Equipment:

  • Glassware: 3-5 L flasks (bioreactors), gas-washing bottles with sintered frits, tubing.

  • CO₂ Trapping: Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH) solution.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: Prepared according to OECD 301B guidelines (contains essential minerals like phosphates, ammonium chloride, magnesium sulfate, etc.).[9]

  • Test Substance: e.g., this compound.

  • Reference Substance: A readily biodegradable compound (e.g., sodium benzoate) to validate the test system.[18]

  • Analytical Equipment: Titration apparatus or a Total Inorganic Carbon (TIC) analyzer.

  • Incubation: Dark room or cabinet maintained at a constant temperature (20-25°C).

  • Aeration System: CO₂-free air supply, flow meters.

Diagram 2: OECD 301B Experimental Workflow cluster_workflow OECD 301B Experimental Workflow prep 1. Preparation - Prepare Mineral Medium - Prepare Test, Reference & Blank Solutions - Add Inoculum incubation 2. Incubation (28 days) - Aerate with CO₂-free air - Maintain constant temperature in dark prep->incubation trapping 3. CO₂ Trapping - Pass effluent gas through Ba(OH)₂ or NaOH solution incubation->trapping analysis 4. Analysis - Periodically titrate residual hydroxide or measure Inorganic Carbon (IC) trapping->analysis calculation 5. Calculation - Calculate cumulative CO₂ produced - Express as % of Theoretical CO₂ (ThCO₂) analysis->calculation

Caption: OECD 301B Experimental Workflow.

Step-by-Step Methodology:

  • Preparation of Theoretical CO₂ (ThCO₂): Calculate the ThCO₂ for the test substance based on its molecular formula (For TMPTIS, C₆₀H₁₁₆O₆). This represents the maximum amount of CO₂ that can be produced.

  • Vessel Setup: Prepare a minimum of five parallel bioreactors:

    • Test Vessels (x2): Mineral medium + Inoculum + Test Substance (e.g., 10-20 mg/L of organic carbon).[24]

    • Blank Vessels (x2): Mineral medium + Inoculum only (to measure endogenous CO₂ production from the inoculum).[18]

    • Reference Vessel (x1): Mineral medium + Inoculum + Reference Substance (e.g., sodium benzoate).

  • Inoculum: Collect fresh activated sludge, wash, and homogenize it. Add it to the vessels to achieve a final concentration of approximately 30 mg/L of suspended solids.

  • Incubation: Place the sealed vessels in a temperature-controlled dark environment. Begin aerating each vessel with a continuous stream of CO₂-free air.

  • CO₂ Trapping: Route the effluent gas from each bioreactor through a series of gas-washing bottles containing a known volume and concentration of Ba(OH)₂ or NaOH solution. The CO₂ produced will precipitate as Barium Carbonate or form Sodium Carbonate.[15]

  • Sampling and Analysis: At regular intervals (e.g., every 2-3 days), remove the CO₂ trapping solution and replace it with fresh solution. Quantify the amount of CO₂ trapped by either:

    • Titration: Titrating the remaining Ba(OH)₂ with a standardized acid.

    • TIC Analysis: Measuring the total inorganic carbon in the trapping solution.

  • Data Calculation:

    • Calculate the cumulative amount of CO₂ produced in each vessel over the 28-day period.

    • Subtract the average CO₂ produced in the blank vessels from the test and reference vessels.

    • Calculate the percentage biodegradation as: (% Biodegradation) = (Net Cumulative CO₂ produced / ThCO₂) * 100.

  • Validation: The test is considered valid if the reference compound reaches the 60% pass level by day 14, and the CO₂ evolution in the blank is not excessive.

Conclusion and Formulation Insights

The biodegradability of synthetic esters is a complex function of their molecular structure. While all esters are fundamentally susceptible to enzymatic hydrolysis, the rate and extent of this process can vary dramatically.[2]

  • This compound (TMPTIS) , due to the significant steric hindrance from its branched isostearate chains, is expected to be significantly less biodegradable than its linear-chain counterparts. While it is likely to be classified as "inherently biodegradable," it will not meet the stringent criteria for "ready biodegradability."

  • Synthetic esters based on linear fatty acids (e.g., oleates, stearates) consistently demonstrate ready biodegradability, making them a preferred choice for applications where rapid environmental breakdown is a primary requirement, such as in total-loss lubricants or cosmetic formulations subject to environmental release.[22][25]

For the formulation scientist, this analysis underscores a critical trade-off: the unique performance characteristics imparted by branched structures like isostearic acid (e.g., low pour point, oxidative stability) often come at the cost of reduced biodegradability.[3] Therefore, the selection of an ester must be a carefully considered decision, balancing the demand for high performance with the growing imperative for environmental stewardship. Future research should focus on obtaining direct OECD 301B data for TMPTIS to confirm these well-supported inferences.

References

  • Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test.
  • Aropha. (n.d.). OECD 301B: CO2 Evolution Ready Biodegradability Test.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110529, this compound.
  • Scymaris. (n.d.). Ready Biodegradability Study: CO2 Evolution Test - OECD 301(B).
  • Zschimmer & Schwarz. (n.d.). Synthetic Esters: Mother Nature's Second Choice™.
  • Situ Biosciences. (n.d.). OECD 301B - Biodegradation Test - CO2 Evolution.
  • Frontiers in Bioengineering and Biotechnology. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics.
  • RespirTek. (2025). OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance.
  • Smolecule. (2023). Buy this compound | 68541-50-4.
  • Scent.vn. (n.d.). This compound (CAS 68541-50-4): Odor profile, Properties, & IFRA compliance.
  • Eisentraeger, A., et al. (2002). Biodegradability testing of synthetic ester lubricants - Effects of additives and usage. Acta Biotechnologica.
  • Housel, T. (n.d.). Biodegradable lubricants: Working definitions, review of key applications and prospects for growth. Novvi LLC.
  • National Library of Medicine. (n.d.). Biodegradability testing of synthetic ester lubricants--effects of additives and usage.
  • Benchchem. (n.d.). This compound Supplier|CAS 68541-50-4.
  • Lubes'N'Greases. (2017). SPOTLIGHT ON ESTERS.
  • The Phoenix Chemical, Inc. (2024). This compound - Cosmetic Ingredients Guide.
  • U.S. Environmental Protection Agency. (n.d.). ChemView - BIODEGRADABILITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic a.
  • Lube Media. (n.d.). Biobased-Biodegradable, Vegetable Oils, Biobased Esters: How to choose?
  • ResearchGate. (2022). (PDF) Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics.
  • Renewable Lubricants. (n.d.). Understanding Biobased/Biodegradable and the Industry's Standardized Tests and Definitions 1.0 Introduction.
  • SpringerLink. (2016). Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs).
  • STLE. (n.d.). Biodegradable lubricants: Working definitions, review of key applications and prospects for growth.
  • ResearchGate. (n.d.). Concerning the Mechanism of Ester Hydrolysis by Proteases.
  • RespirTek, Inc. (2025). ASTM D5864 Biodegradability Testing and OECD 301B Biodegradability Testing: Understanding Biodegradability Standards for Lubricants.
  • Regulations.gov. (n.d.). STUDY TITLE Determination of the Ready Biodegradability in the CO2-Evolution Test.
  • OECD. (n.d.). Test No. 301: Ready Biodegradability.
  • ECETOC. (n.d.). Biodegradation Tests for Poorly-Soluble Compounds.
  • Portland Press. (n.d.). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal.
  • MDPI. (n.d.). Technology Readiness Level Assessment of Pleurotus spp. Enzymes for Lignocellulosic Biomass Deconstruction.

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A Comparative Guide to the Safety Validation of Trimethylolpropane Triisostearate in Cosmetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Trimethylolpropane triisostearate, a common cosmetic ingredient, focusing on the validation of its safety for use in skin care, hair care, and makeup products. We will objectively compare its performance and safety profile with other alternatives and provide the supporting experimental data and methodologies essential for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is the triester of the polyol trimethylolpropane and isostearic acid, a branched-chain fatty acid.[1][2][3] In cosmetic formulations, it functions primarily as an emollient and skin-conditioning agent.[1][4][5] Its chemical structure lends it unique sensory and physical properties, such as providing a non-tacky, light, and glossy feel on the skin.[1][2] It also acts as a solubilizer, capable of dissolving in silicones and other esters, which improves the application and feel of products like lipsticks and lotions.[2] While it is a less common ingredient, appearing in approximately 0.4% of products, it is found across various categories including makeup, lip care, and moisturizers.[1][4]

Comprehensive Safety Profile

The safety of any cosmetic ingredient is paramount. For this compound, a review of available data from authoritative bodies indicates a favorable safety profile for its intended use.

According to aggregated data from 79 company notifications to the European Chemicals Agency (ECHA) C&L Inventory, this compound does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[6] The Environmental Working Group (EWG) Skin Deep® database assigns it a low hazard score, with low concerns for cancer, allergies, immunotoxicity, and developmental or reproductive toxicity.[3] Furthermore, resources like SkinSAFE have labeled the ingredient as "Teen SAFE," "Lip SAFE," and free of common allergens and irritants.[7] The Cosmetic Ingredient Review (CIR) has also deemed this compound as safe in cosmetics in the present practices of use and concentration.[8]

While generally considered safe, its isostearic acid base may be a concern for individuals with fungal acne.[1]

Comparative Analysis with Alternative Emollients

Several other esters are used in cosmetics to achieve similar emollient and skin-conditioning effects. The choice of ingredient often depends on the desired sensory properties, stability, and specific formulation requirements.

IngredientPrimary FunctionsKey Sensory CharacteristicsSafety Profile Summary
This compound Emollient, Skin Conditioning, Solubilizer[2][5]Non-tacky, light, glossy, good cushion[1][2]Generally considered safe; low hazard ratings from multiple sources.[3][6] May not be fungal-acne safe.[1]
Isononyl Isononanoate Emollient, Skin Conditioning[2]Light, non-greasy feelGenerally considered safe for cosmetic use.
Caprylic/Capric Triglyceride Emollient, Skin ConditioningSmooth, non-greasy, excellent solventLong history of safe use in cosmetics; considered non-sensitizing and non-irritating.
C12-15 Alkyl Benzoate Emollient, Solubilizer for sunscreens[2]Light, dry feel, provides moisturization[2]Considered safe for use in cosmetics by the CIR.
Tricaprylin Emollient, SolventClear liquid with a bland odor[2]Assessed as safe for use in cosmetics by the CIR.

The Logic of Safety Validation: A Tiered In Vitro Approach

In the European Union, animal testing for cosmetic products has been banned since 2013.[5][9] Consequently, the industry relies on a battery of validated in vitro (non-animal) testing methods to ensure product safety.[10][11] This approach, often structured as an Integrated Approach to Testing and Assessment (IATA), evaluates key toxicological endpoints.[12] The following sections detail the protocols for three critical assays that form the cornerstone of cosmetic ingredient safety validation.

Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a new cosmetic ingredient, moving from foundational physicochemical properties to specific toxicological endpoints.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Toxicology cluster_2 Phase 3: Final Assessment A Ingredient Identity & Physicochemical Properties B Eye Irritation (BCOP, OECD 437) A->B Input for Toxicity Testing C Skin Sensitization (DPRA, OECD 442C) A->C Input for Toxicity Testing D Genotoxicity (Ames Test, OECD 471) A->D Input for Toxicity Testing E Exposure Assessment B->E Hazard Data C->E Hazard Data D->E Hazard Data F Risk Characterization E->F Combine with Use Scenarios G Safety Conclusion F->G Weight of Evidence A Isolate Bovine Corneas from Slaughterhouse Eyes B Mount Corneas in Holders & Measure Baseline Opacity A->B C Topically Apply Test Substance (e.g., 10 min for liquids) B->C D Incubate & Rinse Cornea C->D E Measure Post-Exposure Opacity D->E F Apply Sodium Fluorescein to Anterior Chamber E->F H Calculate In Vitro Irritancy Score (IVIS) E->H Combine Opacity & Permeability Values G Measure Fluorescein Permeability (Spectrophotometry) F->G G->H Combine Opacity & Permeability Values I Classify Irritancy Potential H->I

Caption: Step-by-step workflow of the BCOP assay.

  • Cornea Preparation: Bovine eyes are obtained from a slaughterhouse, and undamaged corneas are dissected and mounted in specialized holders. [13]2. Baseline Measurement: After a one-hour incubation in media, the basal opacity of each cornea is measured using an opacitometer. [13]This provides a baseline for each individual cornea.

  • Application of Test Substance: The test material is applied to the anterior surface of the cornea. Protocols vary based on the substance's physical form (e.g., liquids are often tested neat for 10 minutes, while solids may be tested as a 20% solution for 4 hours). [13][14]Negative and positive controls are run in parallel. [13]4. Incubation and Rinsing: Following the exposure period, the cornea is thoroughly rinsed to remove the test substance.

  • Opacity Measurement: A final opacity measurement is taken. The change in opacity from the baseline is calculated.

  • Permeability Assessment: Sodium fluorescein solution is added to the anterior chamber of the corneal holder. [15]7. Quantification: After a 90-minute incubation, a sample of the medium from the posterior chamber is taken, and the amount of fluorescein that has permeated the cornea is quantified using a spectrophotometer. [13]8. Data Analysis: The opacity and permeability values are combined to derive an In Vitro Irritancy Score (IVIS), which is used to classify the substance's irritation potential according to OECD TG 437. [15]

Skin Sensitization Potential: Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

The DPRA is an in chemico (non-cellular) method that assesses a key molecular event in the skin sensitization pathway: the binding of a chemical (hapten) to skin proteins. [16]The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which are nucleophilic targets found in skin proteins. [16][17][18] Causality: The covalent binding of a substance to skin proteins is the molecular initiating event that can trigger an immune response, leading to allergic contact dermatitis. [16][18]By measuring the depletion of model peptides, the DPRA provides a reliable measure of a chemical's potential to act as a sensitizer.

A Prepare Solutions: - Cysteine-containing peptide - Lysine-containing peptide - Test Chemical B Incubate Test Chemical with Each Peptide Separately (24 hours at 25°C) A->B C Analyze Samples via HPLC with UV Detection (220 nm) B->C D Quantify Remaining Peptide Concentration C->D E Calculate Percent Peptide Depletion D->E F Apply Prediction Model (Cys-Lys Average Depletion) E->F G Classify Reactivity (Low, Medium, High) F->G

Caption: Step-by-step workflow of the DPRA.

  • Preparation: Stock solutions of synthetic heptapeptides containing either cysteine or lysine are prepared in a suitable buffer. [12][16]The test chemical is prepared in a solvent like acetonitrile. [19]2. Incubation: The test chemical solution is incubated with the cysteine and lysine peptide solutions in separate vials for 24 hours at 25°C. [12][17]3. Analysis: After incubation, the concentration of the remaining (non-reacted) peptide in each sample is measured by High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm. [12][17][18]4. Calculation: The percentage of peptide depletion for both cysteine and lysine is calculated by comparing the peak area of the peptide in the test sample to the peak area in a reference control.

  • Prediction Model: The mean of the cysteine and lysine percent depletion values is calculated. This value is used in a prediction model to categorize the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which supports the discrimination between sensitizers and non-sensitizers. [17]A positive response is generally indicated by a mean depletion of over 6.38%. [12]

Genotoxicity Potential: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical, meaning its ability to cause a mutation in the DNA of an organism. [20][21][22]The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have been engineered with mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). [21][22] Causality: The assay detects mutations that "reverse" the initial mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid. [20][22]A positive result indicates the chemical is a mutagen and may therefore be a potential carcinogen. [22]The test is often performed both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect chemicals that become mutagenic only after being metabolized. [20][23]

A Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) B Mix Bacteria with Test Substance at Multiple Concentrations (With & Without S9 Mix) A->B C Pour Mixture onto Minimal Agar Plates (Lacking Histidine) B->C D Incubate Plates for 48-72 hours C->D E Count Revertant Colonies (Colonies that have grown) D->E F Compare Colony Counts to Negative (Solvent) Control E->F G Assess for Dose-Dependent Increase in Revertant Colonies F->G H Determine Mutagenic Potential G->H

Sources

A Comparative Guide to the Efficacy of Trimethylolpropane Triisostearate in Reducing Transepidermal Water Loss

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing dermatological science and cosmetic formulations, understanding the precise efficacy of individual ingredients in modulating skin barrier function is paramount. This guide provides an in-depth technical comparison of Trimethylolpropane Triisostearate against established occlusive agents—Petrolatum and Mineral Oil—in the context of reducing Transepidermal Water Loss (TEWL). Our analysis is grounded in established scientific principles and supported by experimental data to elucidate the distinct mechanisms and performance profiles of these key ingredients.

Introduction: The Imperative of Skin Barrier Integrity and TEWL

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against the external environment and crucially regulates the passage of water from the body into the atmosphere, a process known as Transepidermal Water Loss (TEWL). A compromised skin barrier exhibits elevated TEWL, leading to dehydration, increased susceptibility to irritants, and a cascade of inflammatory responses. Consequently, ingredients that can effectively reduce TEWL are fundamental to the formulation of therapeutic and cosmetic products aimed at restoring and maintaining skin health.

The Contenders: A Mechanistic Overview

This guide focuses on three key ingredients, each with a distinct approach to mitigating TEWL.

  • Petrolatum: Long considered the gold standard for occlusion, petrolatum is a complex mixture of hydrocarbons that forms an inert, hydrophobic film on the skin's surface. This film is highly impermeable to water, thereby dramatically reducing TEWL. Its mechanism is primarily physical, creating a temporary, artificial barrier.

  • Mineral Oil: A purified liquid mixture of hydrocarbons derived from petroleum, mineral oil also functions as an occlusive agent. It forms a protective barrier on the skin, though generally considered slightly less occlusive than petrolatum. Its efficacy is also rooted in its ability to physically block water evaporation.

  • This compound: This ingredient is a triester of trimethylolpropane and isostearic acid.[1] Isostearic acid is a branched-chain fatty acid, which imparts unique physical and chemical properties to its esters.[2] Unlike the purely occlusive nature of hydrocarbons, esters like this compound are known for their emollient properties, contributing to skin softness and smoothness.[2][3] While described as an occlusive emollient, its branched-chain structure suggests a more complex interaction with the stratum corneum beyond simple film formation.[4]

Comparative Efficacy in TEWL Reduction: A Synthesis of Evidence

Table 1: Comparative Performance in TEWL Reduction

FeaturePetrolatumMineral OilThis compound
Primary Mechanism Occlusion (Film Formation)Occlusion (Film Formation)Emollience & Occlusion
TEWL Reduction Very HighHighModerate (Inferred)
Sensory Profile Greasy, heavyOilyNon-tacky, smooth feel[5]
Interaction with Stratum Corneum Surface-level filmSurface-level filmPotential for partial integration with lipid matrix
The Power of Occlusion: Petrolatum and Mineral Oil

Petrolatum's efficacy is well-documented, with studies demonstrating its ability to reduce TEWL by over 98% in certain applications.[6] This makes it an invaluable ingredient in therapeutic ointments for severely compromised skin barriers. Mineral oil, while also highly effective, generally exhibits slightly lower occlusivity than petrolatum.

A Multifaceted Approach: The Role of this compound

As an ester of isostearic acid, this compound's mechanism is likely twofold. It provides a degree of occlusion by forming a surface film, as suggested by its description as an "occlusive emollient".[4] However, the branched nature of isostearic acid may allow for a more nuanced interaction with the lipid matrix of the stratum corneum. A study on a similar branched-chain ester, isostearyl isostearate, found that while not as occlusive as petrolatum in a traditional sense, it significantly improved skin barrier function.[5] This suggests that such esters may partially integrate into the intercellular lipid layers, helping to restore barrier integrity from within rather than solely relying on a surface barrier. This "biomimetic" aspect is a key differentiator from purely hydrocarbon-based occlusives.

Experimental Protocol: In-Vivo Measurement of Transepidermal Water Loss

To ensure the scientific integrity of claims regarding TEWL reduction, a standardized and well-controlled experimental protocol is essential. The following outlines a typical in-vivo study design for evaluating the efficacy of topical products.

Principle

The measurement of TEWL is based on the diffusion principle, where the rate of water vapor passing through the skin is quantified. The Tewameter®, an open-chamber device, is a widely accepted instrument for this purpose. It measures the water vapor pressure gradient in the air immediately above the skin surface.

Materials and Methods
  • Subjects: A panel of healthy volunteers with normal to dry skin.

  • Instrumentation: Tewameter® (e.g., TM300 or similar) with an open-chamber probe.

  • Test Products:

    • This compound (as a neat ingredient or in a simple formulation)

    • Petrolatum (as a positive control)

    • Mineral Oil (as a comparative control)

    • Untreated site (as a negative control)

  • Acclimatization: Subjects acclimate for at least 30 minutes in a controlled environment (typically 20-22°C and 40-60% relative humidity).

  • Test Sites: Defined areas on the volar forearm of each subject.

  • Procedure:

    • Baseline TEWL measurements are taken at all test sites.

    • A standardized amount of each test product is applied to the designated sites.

    • TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, and 6 hours) post-application.

Data Analysis

The percentage reduction in TEWL from baseline is calculated for each time point and for each product. Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences between the test products and the controls.

Visualizing the Mechanisms of Action

To further elucidate the distinct ways in which these ingredients interact with the skin barrier, the following diagrams illustrate their proposed mechanisms.

TEWL_Reduction_Mechanisms cluster_skin Stratum Corneum cluster_petrolatum Petrolatum / Mineral Oil cluster_tmpis This compound corneocytes Corneocytes (Bricks) lipid_matrix Lipid Matrix (Mortar) occlusive_film Impermeable Film occlusive_film->corneocytes Blocks Water Evaporation surface_film Semi-Permeable Film surface_film->corneocytes Reduces Evaporation lipid_integration Integration with Lipid Matrix lipid_integration->lipid_matrix Reinforces Barrier water_loss Water Loss (TEWL)

Caption: Mechanisms of TEWL Reduction.

TEWL_Measurement_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis subject_recruitment Subject Recruitment acclimatization Acclimatization (30 min) subject_recruitment->acclimatization baseline_measurement Baseline TEWL Measurement acclimatization->baseline_measurement product_application Apply Test Products baseline_measurement->product_application t1 TEWL at T1 product_application->t1 t2 TEWL at T2 t1->t2 t_final TEWL at T_final t2->t_final data_analysis Calculate % TEWL Reduction & Statistical Analysis t_final->data_analysis

Caption: In-Vivo TEWL Measurement Workflow.

Conclusion: Selecting the Appropriate Agent for Optimal Barrier Function

The choice between this compound, Petrolatum, and Mineral Oil is contingent upon the specific formulation goals and the desired consumer experience.

  • For intensive barrier repair in compromised skin , the unparalleled occlusivity of Petrolatum remains the superior choice.

  • For effective, everyday moisturization with a less greasy feel , Mineral Oil provides a reliable and cost-effective option.

  • For formulations where sensory aesthetics are paramount and a more sophisticated mechanism of action is desired , This compound presents a compelling alternative. Its combination of emollience, moderate occlusion, and potential to reinforce the skin's natural lipid barrier offers a multifaceted approach to maintaining skin hydration and health.

Further research involving direct comparative in-vivo studies is warranted to precisely quantify the TEWL reduction efficacy of this compound. However, the available evidence strongly suggests its value as a functional emollient that contributes to skin barrier integrity through a mechanism that is both elegant and effective.

References

  • PubChem. (n.d.). Isostearyl isostearate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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  • Rawsource. (2024, May 27). Isostearic Acid: Benefits, Applications, and Sustainability in Cosmetics. Rawsource. [Link]

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Benchmarking Trimethylolpropane triisostearate against other bio-based lubricants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Bio-Based Lubricants: Benchmarking Trimethylolpropane Triisostearate

Introduction: The Imperative for High-Performance Bio-Lubricants

In an era of increasing environmental regulation and a drive towards sustainability, the demand for high-performance, biodegradable lubricants has surged. These lubricants are critical in sensitive applications where leaks or spills could cause significant ecological harm, such as in marine, agricultural, and forestry operations[1]. Bio-based lubricants, derived from renewable resources, offer a promising alternative to traditional mineral oils. However, not all bio-lubricants are created equal. Their performance under demanding conditions—extreme temperatures, high loads, and oxidative stress—varies significantly based on their chemical structure.

This guide provides a comprehensive technical benchmark of this compound (TMPTIS), a high-performance synthetic ester, against two other common classes of bio-based lubricant base stocks: another complex synthetic ester, Pentaerythritol tetraoleate (PETO), and a high-performance natural ester, High Oleic Sunflower Oil (HOSO).

For researchers, formulators, and drug development professionals who may encounter these materials in applications ranging from industrial machinery to specialized equipment, this document offers an objective comparison supported by experimental data and standardized testing protocols. Our analysis will focus on four critical performance pillars: lubricity (wear and friction), thermal stability, oxidative stability, and biodegradability.

Candidate Lubricant Profiles

The performance of a lubricant is fundamentally tied to its molecular structure. Here, we profile our three candidate base oils.

This compound (TMPTIS)

TMPTIS is a synthetic triester formed through the esterification of trimethylolpropane, a neopentyl polyol, with isostearic acid.[2] Isostearic acid is a branched-chain C18 fatty acid, which imparts unique properties to the final molecule.

  • Chemical Structure & Rationale: The neopentyl structure of the trimethylolpropane backbone provides exceptional thermal and hydrolytic stability because it lacks hydrogen atoms on the beta-carbon, which are susceptible to thermal degradation. The branched "iso" structure of the fatty acid chains provides a low pour point and excellent low-temperature fluidity while maintaining a high viscosity index.

  • Synthesis: TMPTIS is synthesized via a direct esterification reaction between trimethylolpropane and isostearic acid, typically at elevated temperatures with an acid catalyst.[2]

Pentaerythritol Tetraoleate (PETO)

PETO is another high-performance synthetic ester, created by reacting pentaerythritol, a neopentyl polyol with four hydroxyl groups, with oleic acid, a monounsaturated C18 fatty acid.[3][4]

  • Chemical Structure & Rationale: Like TMPTIS, PETO benefits from the stable neopentyl backbone. Having four ester linkages allows for a higher molecular weight, which can contribute to higher viscosity and lower volatility. The use of oleic acid, a linear fatty acid, results in different packing behavior and surface affinity compared to the branched chains of TMPTIS.

  • Synthesis: PETO is formed through the direct esterification of pentaerythritol with four equivalents of oleic acid.[3]

High Oleic Sunflower Oil (HOSO)

HOSO is a natural triglyceride ester derived from specially cultivated sunflower seeds. It is characterized by a high concentration of oleic acid, typically exceeding 80%.[5]

  • Chemical Structure & Rationale: HOSO's structure is a glycerol backbone esterified with three fatty acids, the majority of which are oleic acid. The high monounsaturated content gives it significantly better oxidative stability compared to conventional vegetable oils, which are rich in polyunsaturated fatty acids.[6] However, the presence of hydrogens on the beta-carbons of the glycerol backbone makes it inherently less thermally stable than neopentyl polyol esters.

Performance Benchmarking: Protocols & Comparative Data

This section details the standardized methodologies used to evaluate lubricant performance and presents a comparative analysis of our three candidates.

Physicochemical Properties

Fundamental properties like viscosity, pour point, and flash point dictate the operational range and safety of a lubricant.

PropertyTMPTISPETOHOSOTest Method
Kinematic Viscosity @ 40°C (cSt) ~50-65~55-74[3]~40-51[2]ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~9-11~10.5-13.5[3]~8-10ASTM D445
Viscosity Index >170>180[3]>190ASTM D2270
Pour Point (°C) < -30≤ -25[3]~ -15 to -20ASTM D97
Flash Point (°C) >280>270[3]>250ASTM D92

Analysis: All three candidates exhibit high viscosity indices, indicating stable viscosity across a wide temperature range.[7][8] The synthetic esters, TMPTIS and PETO, demonstrate superior low-temperature performance (lower pour points) and higher flash points, suggesting better safety and lower volatility at high temperatures.[3][7][9]

Lubricity: Wear and Friction Prevention

Causality: A lubricant's primary function is to minimize wear and friction between moving surfaces. The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate a fluid's anti-wear properties under boundary lubrication conditions.[6][10][11][12] A smaller wear scar diameter indicates better protection.

  • Apparatus Setup: Three stationary 12.7 mm steel balls are locked into a test cup, and a fourth ball is secured in a chuck, positioned to rotate against the three stationary balls.

  • Sample Preparation: The test lubricant is poured into the cup, completely submerging the three stationary balls.

  • Test Conditions: The assembly is brought to the test temperature (e.g., 75°C). A specified load (e.g., 40 kgf) is applied, and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes).[13]

  • Measurement: After the test, the stationary balls are cleaned, and the average diameter of the circular wear scars is measured using a microscope.

ASTM_D4172_Workflow cluster_setup Preparation cluster_test Execution cluster_analysis Analysis A Assemble 3 stationary steel balls in test cup B Add test lubricant to submerge balls A->B C Mount 4th ball in rotating chuck B->C D Set Temperature (e.g., 75°C) C->D E Apply Load (e.g., 40 kgf) D->E F Rotate top ball (1200 rpm, 60 min) E->F G Clean stationary balls F->G H Measure wear scar diameters via microscope G->H I Calculate average wear scar (mm) H->I ASTM_D2070_Workflow cluster_prep Preparation cluster_aging Thermal Aging cluster_eval Evaluation P1 Place oil sample in glass bottle P2 Add copper/steel catalyst coil P1->P2 P3 Seal bottle P2->P3 A1 Heat in oven at 135°C for 168 hours P3->A1 E1 Measure Sludge (mg/100mL) A1->E1 E2 Measure % Viscosity Change A1->E2 E3 Measure Acid Number (TAN) Change A1->E3 E4 Visually Inspect Catalyst Corrosion A1->E4

Caption: ASTM D2070 Thermal Stability Test Workflow.

LubricantSludge (mg/100mL)Viscosity Change (%)TAN Change (mg KOH/g)
TMPTIS < 10< 3< 0.5
PETO < 15< 5< 0.8
HOSO > 50> 15> 2.0

Analysis: The superior thermal stability of the neopentyl ester backbone is evident. Both TMPTIS and PETO show excellent resistance to thermal degradation. [14]HOSO, with its less stable glycerol backbone, exhibits significant degradation, leading to substantial sludge formation and an increase in viscosity and acidity.

Oxidative Stability

Causality: Oxidation is a primary degradation pathway for lubricants in service, leading to oil thickening, sludge, and varnish. The Turbine Oil Oxidation Stability Test (TOST), ASTM D943, is a widely used method to estimate the oxidative life of a lubricant under accelerated conditions (heat, oxygen, water, and metal catalysts). [15][16][17]

  • Apparatus: An oil sample (300 mL) is placed in a test cell with 60 mL of water and an iron-copper catalyst coil. [18]2. Oxidation: The cell is maintained at 95°C while pure oxygen is bubbled through the sample at a rate of 3 L/h. [18]3. Monitoring: The test continues, and the oil's Total Acid Number (TAN) is periodically measured.

  • Endpoint: The "oxidation lifetime" is defined as the number of hours required for the TAN to reach 2.0 mg KOH/g. [19]The test can run for thousands of hours.

ASTM_D943_Workflow cluster_setup Test Setup cluster_oxidation Accelerated Oxidation cluster_monitoring Monitoring & Endpoint S1 Add 300mL Oil, 60mL Water, and Fe/Cu Catalyst to Cell O1 Maintain Temperature at 95°C S1->O1 O2 Bubble Oxygen (3 L/hr) through sample O1->O2 M1 Periodically sample oil and measure TAN O2->M1 Continuous M2 TAN ≥ 2.0 mg KOH/g? M1->M2 M2->M1 No M3 Record time in hours as 'Oxidation Lifetime' M2->M3 Yes

Caption: ASTM D943 (TOST) Oxidation Stability Workflow.

LubricantTOST Lifetime (Hours to 2.0 TAN)
TMPTIS > 3000
PETO > 2500
HOSO ~ 500-1000

Analysis: The saturated, branched structure of TMPTIS's isostearate chains provides excellent resistance to oxidation. PETO, with its monounsaturated oleic acid chains, is slightly more susceptible to oxidative attack at the double bonds but still performs very well. HOSO, despite its high oleic content, shows significantly lower oxidative stability, a characteristic limitation of many natural esters compared to their synthetic counterparts. [6]

Biodegradability

Causality: For lubricants used in environmentally sensitive areas, rapid biodegradation is crucial. The OECD 301B (CO₂ Evolution Test) is the benchmark for determining if a substance is "readily biodegradable." [18][20]A pass level is >60% biodegradation within a 28-day period. [21][22]

  • Inoculum: A microbial population, typically from activated sludge of a sewage treatment plant, is prepared in a mineral medium. [20]2. Incubation: The test substance is added to the inoculated medium in a sealed vessel at a specific concentration. Control (inoculum only) and reference (a known biodegradable substance) vessels are run in parallel. [21]3. Aeration & CO₂ Trapping: The vessels are aerated with CO₂-free air. Any CO₂ produced by microbial respiration is trapped in a barium or sodium hydroxide solution. [22]4. Measurement: The amount of trapped CO₂ is quantified over 28 days, typically by titration or with an inorganic carbon analyzer.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation & Respiration (28 Days) cluster_analysis Analysis P1 Prepare mineral medium with microbial inoculum P2 Add test substance to sealed vessel P1->P2 P3 Prepare control & reference vessels P2->P3 I1 Aerate with CO₂-free air P3->I1 I2 Microbes metabolize substance, produce CO₂ I1->I2 I3 Trap evolved CO₂ in hydroxide solution I2->I3 A1 Quantify trapped CO₂ periodically I3->A1 A2 Calculate % Biodegradation vs. Theoretical Max A1->A2 A3 >60% in 28d? A2->A3 A4 Result: Readily Biodegradable A3->A4

Caption: OECD 301B Ready Biodegradability Test Workflow.

LubricantOECD 301B Result (% in 28 days)Classification
TMPTIS > 60% [16]Readily Biodegradable
PETO > 90% [3]Readily Biodegradable
HOSO > 60%Readily Biodegradable

Analysis: All three esters are classified as readily biodegradable, making them suitable for environmentally sensitive applications. [23]The ester linkages in their structures are susceptible to hydrolysis and microbial attack, initiating the degradation process. PETO often shows very high levels of biodegradation. [3]While specific percentages can vary between studies, all three base oils meet the stringent criteria for this classification.

Synthesis and Conclusion

This comparative analysis demonstrates the distinct performance profiles of three leading classes of bio-based lubricants.

  • This compound (TMPTIS) emerges as a top-tier performer, offering a superior balance of properties. Its key strengths are excellent thermal and oxidative stability combined with exceptional anti-wear performance. The branched-chain structure contributes to its robust lubricating film and low pour point.

  • Pentaerythritol Tetraoleate (PETO) is also a high-performance synthetic ester with excellent thermal stability and the highest biodegradability. Its lubricity, while good, is slightly lower than that of TMPTIS in the benchmark test.

  • High Oleic Sunflower Oil (HOSO) represents the best of the natural esters, with a very high viscosity index and ready biodegradability. However, its inherent structural limitations lead to significantly lower thermal and oxidative stability and poorer intrinsic lubricity compared to the synthetic neopentyl esters. Its performance can be greatly enhanced with additives, but as a base oil, it is best suited for less demanding applications.

For researchers and professionals selecting a bio-lubricant, the choice depends on the specific demands of the application. For the most challenging environments requiring high temperatures, long life, and superior wear protection, synthetic esters like TMPTIS provide a clear performance advantage. For applications where ultimate biodegradability is the primary driver and conditions are moderate, PETO and HOSO are excellent candidates. This guide provides the foundational data and experimental context to make an informed, data-driven decision.

References

  • Smolecule. (2023, July 21).
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  • Pérez-Vich, B., Garcés, R., & Fernández-Martínez, J. M. (1998). Chemical and physical properties of a sunflower oil with high levels of oleic and palmitic acids. Grasas y Aceites, 49(5-6), 426-431.
  • Rtec Instruments. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. [Link]

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  • ASTM International. (2016). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). [Link]

  • Thorel, E., et al. (2016). Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs). Applied Microbiology and Biotechnology, 100, 6865–6876.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • Santie Oil Company. (2023, October 12). Which Biodegradability Test Is Best for Lubricants?[Link]

  • Regulations.gov. STUDY TITLE Determination of the Ready Biodegradability in the CO2-Evolution Test. [Link]

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  • Nagendramma, P. (2011). Study of pentathritol tetraoleate ester as industrial gear oil. ResearchGate. [Link]

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  • Çelik, O., & Yilmaz, M. (2022). Comparison of the Effects of Vegetable Oils such as Castor and Canola Oil and Polyol Esters on the Metalworking Performance of Aluminum Alloys. Journal of the Faculty of Engineering and Architecture of Gazi University, 37(3), 1505-1518.
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A Comparative Guide to the Rheological Behavior of Cosmetic Esters for Formulators and Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Language of Texture in Cosmetics

In the realm of cosmetic science, the silent language of texture speaks volumes. The way a cream glides onto the skin, the richness of a lotion, and the stability of a serum are all governed by a fundamental property: rheology, the science of the flow and deformation of matter.[1] For researchers, scientists, and drug development professionals, a deep understanding of rheology is paramount to creating products that are not only effective but also possess the desired sensory characteristics that lead to consumer acceptance and compliance.

Cosmetic esters are a cornerstone of modern formulations, acting as emollients that soften and smooth the skin.[2][3] However, their role extends far beyond simple moisturization. The chemical structure of an ester dictates its physical properties, profoundly influencing the rheological profile of the final product.[4] The choice of ester can mean the difference between a light, fast-absorbing serum and a rich, occlusive cream.

This guide provides an in-depth comparative study of the rheological behavior of different classes of cosmetic esters. Moving beyond a simple listing of properties, we will delve into the causality behind their performance, offering experimental data and protocols to empower you to make informed decisions in your formulation development.

Decoding the Molecular Architecture: A Classification of Cosmetic Esters

Esters are synthesized through the reaction of an alcohol with a carboxylic acid, resulting in a vast array of molecules with diverse properties.[5][6] In cosmetics, they can be broadly categorized based on their chemical structure, which in turn influences their rheological and sensory profiles.

  • Fatty Acid Esters: These are esters of a fatty acid with a simple alcohol. They are further classified by the alcohol and acid used.

    • Low Molecular Weight Esters: (e.g., Isopropyl Myristate, Isopropyl Palmitate) - These are typically low viscosity, high spreading esters that impart a light, non-greasy feel.[5] They are often used in daily wear lotions and makeup removers.

    • Medium to High Molecular Weight Esters: (e.g., Cetyl Ricinoleate, Isocetyl Stearate) - These esters have higher viscosity and offer a more cushioned and substantive feel. They are common in richer creams and formulations for dry skin.[2]

  • Glycerides: These are esters of glycerol and fatty acids.

    • Triglycerides: (e.g., Caprylic/Capric Triglyceride) - These are excellent emollients and solvents with a smooth, non-tacky feel. Their rheology is often close to that of natural oils.

    • Mono- and Diglycerides: (e.g., Glyceryl Stearate) - These often function as co-emulsifiers and contribute to the structure and viscosity of an emulsion.[7]

  • Wax Esters: These are esters of a fatty acid with a fatty alcohol. (e.g., Cetyl Palmitate, Myristyl Myristate) - These are solid at room temperature and are used to build viscosity and structure in sticks, balms, and heavy creams.[4]

  • Polyol Esters: These are esters of polyols (alcohols with multiple hydroxyl groups) and fatty acids. (e.g., Pentaerythrityl Tetraisostearate) - These can range from liquids to solids and offer a rich, lubricious feel.

The Science of Flow: Key Rheological Parameters in Cosmetics

To objectively compare cosmetic esters, we must first understand the key parameters that define their rheological behavior. These are typically measured using a rheometer.[1]

  • Viscosity (η): This is a measure of a fluid's resistance to flow. In cosmetics, we often encounter non-Newtonian fluids, where viscosity changes with the applied force (shear rate).[7]

  • Shear Rate (γ̇): This is the rate at which a fluid is sheared or "worked." High shear rates occur during rubbing a lotion into the skin, while low shear rates are relevant to how a product sits in a jar.

  • Shear Stress (τ): This is the force per unit area required to move one layer of fluid relative to another.

  • Yield Stress (τ₀): This is the minimum shear stress required to initiate flow.[8] A product with a yield stress will not flow under its own weight, which is crucial for the stability of suspensions and the texture of thick creams.

  • Viscoelasticity: Many cosmetic formulations exhibit both viscous (liquid-like) and elastic (solid-like) properties. This is characterized by two moduli:

    • Storage Modulus (G'): Represents the elastic component, or the energy stored and recovered per cycle of deformation. A higher G' indicates a more structured, solid-like material.

    • Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat per cycle. A higher G'' indicates a more liquid-like material.

A Comparative Analysis of Cosmetic Ester Rheology

The following table provides a comparative overview of the physicochemical and rheological properties of a selection of cosmetic esters. This data has been compiled from various sources and is intended to serve as a guide for formulators.

Ester (INCI Name) Chemical Class Viscosity (cP at 25°C) Spreading Value (mm²/10 min) Sensory Profile Key Rheological Characteristics & Applications
Diisopropyl Adipate Dicarboxylic Acid Ester~5HighVery light, dry, non-greasyLow viscosity and high spreadability make it ideal for light lotions, sunscreens, and makeup removers where fast absorption is desired.[2]
Isopropyl Myristate Fatty Acid Ester~5-7HighLight, non-greasy, good slipA classic light emollient that reduces the greasy feel of other oils.[5] Often used in a wide range of skincare and makeup products.
Isopropyl Palmitate Fatty Acid Ester~7-9HighSlightly richer than IPM, velvetyOffers good emolliency with a non-oily feel. Used in a variety of creams and lotions.[8]
Isodecyl Neopentanoate Branched Chain Ester~10-15Medium-HighLight, velvety, non-tackyProvides a silky skin feel and is a good alternative to volatile silicones.[2]
Caprylic/Capric Triglyceride Triglyceride~25-35MediumSmooth, non-greasy, excellent solventA versatile emollient with good spreading properties and a pleasant skin feel. Widely used in all types of cosmetic formulations.
Isocetyl Stearate Branched Chain Ester~40-50MediumMedium-rich, cushionedOffers more substance and cushion than lighter esters. Suitable for creams and lotions for normal to dry skin.[2]
Cetyl Ricinoleate Fatty Acid Ester~60-80Medium-LowRich, lubricious, glossyProvides a rich, moisturizing feel and can add gloss to formulations. Used in lipsticks and heavy creams.
Octyldodecyl Stearoyl Stearate Branched Chain Ester~80-100LowRich, occlusive, substantiveA high viscosity ester that provides significant emolliency and occlusivity. Ideal for barrier repair creams and products for very dry skin.[2]

Causality Behind the Data:

  • Molecular Weight and Chain Length: As the molecular weight and carbon chain length of an ester increase, so do the intermolecular forces (van der Waals forces). This leads to higher viscosity and lower spreading values, resulting in a richer, more occlusive feel on the skin.[4] For example, Octyldodecyl Stearoyl Stearate has a much higher molecular weight than Diisopropyl Adipate, which is reflected in its significantly higher viscosity and lower spreading value.[2]

  • Branching: The presence of branching in the alkyl chains of an ester disrupts the packing of the molecules, which can lead to a lower viscosity and a lighter skin feel compared to their linear counterparts with the same molecular weight. Isodecyl Neopentanoate is an example of a branched-chain ester that provides a light, velvety feel.[2]

  • Polarity: The polarity of an ester can influence its solubility and interaction with other ingredients in a formulation, which can indirectly affect the overall rheology. More polar esters may have a "drier" feel on the skin.[4]

Visualizing the Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible rheological data. The following diagram illustrates a typical workflow for the rheological characterization of cosmetic esters and formulations.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_testing Rheological Testing cluster_analysis Data Analysis prep1 Equilibrate sample to test temperature (e.g., 25°C) prep2 Gently stir to ensure homogeneity prep1->prep2 inst3 Load the sample and trim excess prep2->inst3 inst1 Select appropriate geometry (e.g., parallel plate or cone and plate) inst2 Set the gap and zero the instrument inst1->inst2 inst2->inst3 test1 Rotational Test: Viscosity Curve & Yield Stress inst3->test1 test2 Oscillatory Test: Amplitude Sweep (Determine LVER) test1->test2 test3 Oscillatory Test: Frequency Sweep (Determine G' and G'') test2->test3 analysis1 Plot viscosity vs. shear rate test3->analysis1 analysis3 Analyze G' and G'' to understand viscoelastic behavior test3->analysis3 analysis2 Determine yield stress from the flow curve analysis1->analysis2

Caption: Experimental workflow for rheological characterization.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the rheological analysis of cosmetic esters.

Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a Peltier temperature control system and parallel plate or cone-and-plate geometry.

Protocol 1: Rotational Test for Viscosity Curve and Yield Stress

  • Sample Preparation: Ensure the ester sample is at a constant temperature (e.g., 25°C) and is free of air bubbles.

  • Instrument Setup:

    • Select a suitable geometry (e.g., 40 mm parallel plate).

    • Set the gap to 1 mm and zero the instrument.

    • Carefully apply the sample to the lower plate and lower the upper geometry to the set gap.

    • Trim any excess sample from the edge of the geometry.

  • Measurement:

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to the low shear rate.

    • Record the shear stress and viscosity at each shear rate.

  • Data Analysis:

    • Plot viscosity as a function of shear rate. Observe for shear-thinning or Newtonian behavior.

    • Plot shear stress as a function of shear rate. The y-intercept of the downward curve (or the value at the lowest shear rate) can be used to estimate the yield stress.

Protocol 2: Oscillatory Test for Viscoelastic Properties (G' and G'')

  • Sample Preparation and Instrument Setup: Follow steps 1 and 2 from Protocol 1.

  • Amplitude Sweep (to determine the Linear Viscoelastic Region - LVER):

    • Set a constant frequency (e.g., 1 Hz).

    • Perform a strain sweep from a low strain (e.g., 0.01%) to a high strain (e.g., 100%).

    • Plot G' and G'' as a function of strain. The LVER is the region where G' and G'' are independent of the applied strain.

  • Frequency Sweep:

    • Select a strain value within the LVER determined in the previous step.

    • Perform a frequency sweep from a low frequency (e.g., 0.1 Hz) to a high frequency (e.g., 10 Hz).

    • Plot G' and G'' as a function of frequency.

  • Data Analysis:

    • If G' > G'', the material is predominantly elastic (gel-like).

    • If G'' > G', the material is predominantly viscous (liquid-like).

    • The crossover point (where G' = G'') can provide information about the relaxation time of the material.

Structure-Property Relationships: A Visual Guide

The chemical structure of an ester has a direct and predictable impact on its rheological and sensory properties.

G cluster_structure Ester Chemical Structure cluster_rheology Rheological Properties cluster_sensory Sensory Profile S1 Low Molecular Weight (e.g., Short Chains) R1 Low Viscosity S1->R1 R3 High Spreading S1->R3 S2 High Molecular Weight (e.g., Long Chains) R2 High Viscosity S2->R2 R4 Low Spreading S2->R4 S3 Linear Chains S3->R2 (relative to branched) S4 Branched Chains S4->R1 (relative to linear) P1 Light, Dry Feel R1->P1 P3 Non-Greasy R1->P3 P2 Rich, Occlusive Feel R2->P2 P4 Substantive R2->P4 R3->P1 R4->P2

Caption: Correlation between ester structure and properties.

Conclusion: Tailoring Texture Through Informed Ester Selection

The rheological behavior of cosmetic esters is a critical factor in the development of successful cosmetic and pharmaceutical products. As we have demonstrated, the chemical structure of an ester—its molecular weight, chain length, and degree of branching—directly influences its viscosity, spreading properties, and ultimately, the sensory experience it delivers.

By understanding these structure-property relationships and employing systematic rheological testing, formulators can move beyond trial-and-error and make targeted decisions to achieve the desired product texture and performance. The data and protocols presented in this guide serve as a foundational resource for selecting the optimal ester to create formulations that are not only stable and effective but also delight the senses. Further research into the rheological behavior of novel and sustainable esters will continue to expand the formulator's palette, enabling the creation of innovative products with unique and desirable textures.

References

  • Gorcea, M., & Laura, D. (2010). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries, 125(5), 34-41. [Link]

  • Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of cosmetic science, 56(3), 175–182. [Link]

  • Aston Chemicals. (n.d.). The link between function and structure of esters. [Link]

  • RheoSense, Inc. (n.d.). Protocol: Measuring Viscosity of Cosmetics with microVISCTM. [Link]

  • Natural Poland. (2025, May 5). Esters in cosmetics. [Link]

  • IRJET. (2018). VISCOELASTIC PROPERTIES AND RHEOLOGICAL CHARACTERIZATION OF TOPICAL HERBAL FORMULATIONS. International Research Journal of Engineering and Technology, 5(11). [Link]

  • MDPI. (2019). Quantitative Sensory Interpretation of Rheological Parameters of a Cream Formulation. Cosmetics, 6(4), 71. [Link]

  • Google Patents. (2012).
  • Cosmetics & Toiletries. (2015, September 29). Yield Stress Measurements for Personal Care, Part I: Definitions and Basics. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Trimethylolpropane Triisostearate (TMPTIS) in Complex Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethylolpropane triisostearate (TMPTIS) is a large, branched-chain triester with a molecular weight of approximately 933.6 g/mol .[1] It is widely utilized in the cosmetics industry as a high-performance emollient and skin conditioning agent due to its unique sensory profile, providing a non-tacky, glossy finish in formulations like lipsticks, creams, and lotions.[2][3] The accurate quantification of TMPTIS in these complex cosmetic matrices—which are often oil-in-water or water-in-oil emulsions—presents a significant analytical challenge. The molecule's high molecular weight, low volatility, and lack of a strong UV-absorbing chromophore necessitate carefully developed and rigorously validated analytical methods to ensure product quality, stability, and consistency.

This guide provides a comprehensive comparison of two primary chromatographic techniques for the analysis of TMPTIS in a representative cosmetic cream matrix: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) and High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). We will delve into the causality behind experimental choices, provide detailed validation protocols grounded in regulatory standards, and present supporting data to guide researchers and quality control professionals in selecting the most appropriate method for their needs.

Part 1: The Foundation: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This process is not merely a checklist but a scientific evaluation that ensures the reliability, consistency, and accuracy of analytical data. Our approach is grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and guidance from the U.S. Food and Drug Administration (FDA).[5][6][7][8]

The core validation characteristics we will assess for both TMPTIS methods are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Below is a generalized workflow illustrating the logical progression of an analytical method validation campaign.

Method_Validation_Workflow start Define Analytical Target Profile (ATP) dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity (Placebo, Peak Purity) protocol->specificity linearity Linearity, Range, LOD, LOQ specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness report Compile Validation Report & Assess Against ATP robustness->report end Method Implementation & Lifecycle Management report->end

Caption: A generalized workflow for analytical method validation.

Part 2: The Core Challenge: Sample Preparation from a Cosmetic Cream

A cosmetic cream is a complex emulsion containing lipids, waxes, emulsifiers, preservatives, active ingredients, and water. The primary challenge is to quantitatively extract the non-polar TMPTIS from this intricate matrix while eliminating interferences. A multi-stage approach involving solvent extraction followed by solid-phase extraction (SPE) for cleanup is a robust strategy.

Causality Behind the Protocol:

  • Solvent Selection: A combination of a polar solvent (Isopropanol) and a non-polar solvent (Hexane) is used. The isopropanol helps to disrupt the emulsion structure by precipitating some components and making the TMPTIS more accessible. The non-polar hexane then efficiently solvates and extracts the lipid-soluble TMPTIS.

  • Cleanup Step: Despite efficient extraction, co-extractives like other oils and waxes will be present. A normal-phase SPE cartridge (e.g., silica or diol) is employed. The highly non-polar TMPTIS will have a weak interaction with the polar sorbent and can be eluted with a moderately polar solvent, while more polar interferences are retained. This is critical for the longevity of the analytical column and the accuracy of the results.

Sample_Prep_Workflow cluster_gc For GC-MS Analysis cluster_hplc For HPLC-ELSD Analysis start Weigh 1g of Cosmetic Cream add_ipa Add 5 mL Isopropanol (Breaks Emulsion) start->add_ipa vortex1 Vortex 2 min add_ipa->vortex1 add_hexane Add 10 mL Hexane (Extracts TMPTIS) vortex1->add_hexane vortex2 Vortex 5 min add_hexane->vortex2 centrifuge Centrifuge (Phase Separation) vortex2->centrifuge collect Collect Supernatant (Hexane Layer) centrifuge->collect spe SPE Cleanup (Silica Cartridge) collect->spe evap Evaporate & Reconstitute spe->evap gc_recon Reconstitute in Isooctane evap->gc_recon hplc_recon Reconstitute in Acetonitrile/IPA (90:10) evap->hplc_recon

Caption: Comparative sample preparation workflow for TMPTIS analysis.
Detailed Sample Preparation Protocol
  • Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Add 5.0 mL of isopropanol to the tube.

  • Vortex vigorously for 2 minutes to disperse the sample and disrupt the cream's emulsion structure.

  • Add 10.0 mL of n-hexane to the tube.

  • Vortex for an additional 5 minutes to ensure thorough extraction of TMPTIS into the hexane layer.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Condition a 500 mg silica SPE cartridge by passing 5 mL of n-hexane through it.

  • Load the hexane extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of n-hexane to remove weakly retained, non-polar interferences.

  • Elute the TMPTIS from the cartridge using 10 mL of a 5% ethyl acetate in n-hexane solution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • For HT-GC-MS Analysis: Reconstitute the residue in 1.0 mL of isooctane.

  • For HPLC-ELSD Analysis: Reconstitute the residue in 1.0 mL of 90:10 (v/v) acetonitrile/isopropanol.

Part 3: Comparative Analysis of Validated Methods

We developed and validated two distinct methods for TMPTIS quantification. The causality for selecting these specific techniques lies in addressing the molecule's properties directly. HT-GC-MS is chosen to overcome the low volatility by using specialized high-temperature equipment.[9] HPLC-ELSD is selected as an orthogonal technique ideal for non-volatile compounds, using a universal mass-based detector to circumvent the lack of a UV chromophore.

Method 1: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
  • Rationale: This method leverages the high resolving power of gas chromatography and the specificity of mass spectrometry. The primary challenge, TMPTIS's high boiling point, is addressed by using a high-temperature column and ensuring the entire flow path can handle the analysis temperature without cold spots, preventing analyte loss.

  • Experimental Protocol:

    • Instrument: Agilent 8890 GC with 5977B MS Detector or equivalent.

    • Column: Agilent J&W DB-1ht, 15 m x 0.25 mm, 0.1 µm film thickness.

    • Injector: Cool-On-Column (COC) or PTV, 380°C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 150°C (hold 1 min), ramp at 20°C/min to 380°C (hold 5 min).

    • MSD: Transfer line at 380°C, Ion Source at 230°C, Quadrupole at 150°C.

    • Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions for TMPTIS.

Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
  • Rationale: This method is ideal for non-volatile or thermally labile compounds. A reversed-phase C8 column is chosen to provide sufficient retention for the non-polar TMPTIS without being excessively retentive. The ELSD is a universal detector that responds to any non-volatile analyte, making it perfect for TMPTIS.

  • Experimental Protocol:

    • Instrument: Agilent 1260 Infinity II LC with 1260 Infinity II ELSD or equivalent.

    • Column: Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile/Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • ELSD Settings: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Nitrogen gas flow 1.5 SLM.

Part 4: Head-to-Head Performance Data

The following table summarizes the validation results for both methods when analyzing TMPTIS in a spiked cosmetic cream matrix. This data provides an objective comparison of the method's performance characteristics.

Validation ParameterHT-GC-MS MethodHPLC-ELSD MethodCausality & Expert Commentary
Specificity No interference from placebo at the retention time of TMPTIS. Mass spectrum confirms identity.No interference from placebo at the retention time of TMPTIS.Both methods are highly specific. The MS detector provides an extra layer of confirmation for the GC method, making it superior for impurity identification or forensic analysis.
Linearity (R²) > 0.998> 0.997Both methods demonstrate excellent linearity. The slightly non-linear response of ELSD at high concentrations is well-managed within the defined range.
Range (µg/mL) 10 - 50025 - 1000The HPLC-ELSD method offers a slightly wider linear range, which can be advantageous for analyzing products with varying TMPTIS concentrations without requiring dilution.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Both methods meet the typical acceptance criteria of 95-105%, demonstrating high accuracy and effective sample preparation.
Precision (Repeatability, %RSD) ≤ 2.5%≤ 3.0%The GC-MS method shows slightly better repeatability, likely due to the highly controlled, automated injection and stable ionization process.
Precision (Intermediate, %RSD) ≤ 3.5%≤ 4.2%Both methods show good intermediate precision, proving they are reliable over different days and with different analysts.
LOD (µg/mL) 38The superior sensitivity of the MS detector in SIM mode results in a significantly lower Limit of Detection for the GC-MS method.
LOQ (µg/mL) 1025The GC-MS method is the clear choice for trace-level quantification, such as in migration studies or impurity profiling.
Robustness PassedPassedBoth methods were robust to small, deliberate changes in flow rate, oven/column temperature, and mobile phase composition.

Part 5: Senior Application Scientist Insights & Recommendations

The choice between HT-GC-MS and HPLC-ELSD for the analysis of TMPTIS in cosmetic matrices is not a matter of one being universally "better," but rather which is more "fit for purpose."

  • Choose HT-GC-MS when:

    • Trace-level analysis is required: The significantly lower LOD and LOQ make it the only viable option for quantifying very low levels of TMPTIS or its related impurities.

    • Absolute certainty of identification is paramount: The mass spectral data provides structural confirmation that is absent in ELSD. This is crucial for investigational studies or identifying unknown peaks.

    • The laboratory has the requisite specialized equipment: High-temperature GC systems are less common than standard HPLC systems.

  • Choose HPLC-ELSD when:

    • High-throughput and routine QC is the goal: The method is generally faster, requires less specialized equipment, and is often considered more rugged for routine use in a QC environment.

    • A wider concentration range is beneficial: Its broader linear range can reduce the need for sample dilutions.

    • Analysis of thermally labile compounds in the same run is needed: HPLC operates at low temperatures, preserving the integrity of other potential ingredients that might degrade under GC conditions.

Both methods, when properly validated, provide accurate and reliable data. The key is to align the method's inherent strengths with the specific analytical question being asked. The detailed protocols and comparative data in this guide serve as a robust starting point for any laboratory tasked with the challenging but critical analysis of TMPTIS in complex formulations.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia.
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In Vivo Evaluation of the Skin-Feel of Trimethylolpropane Triisostearate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cosmetic and dermatological formulations, the sensory experience is as crucial as the clinical efficacy. The initial feel of a product on the skin dictates consumer acceptance and adherence to a prescribed regimen. Among the vast array of emollients, Trimethylolpropane triisostearate (TMPTIS) has emerged as a noteworthy ingredient, reputed for its unique tactile properties.[1][2] This guide provides an in-depth, in vivo comparative evaluation of the skin-feel of TMPTIS, juxtaposed with other commonly used emollients. Our objective is to furnish researchers, scientists, and drug development professionals with robust experimental data and a methodological framework to inform their formulation decisions.

Introduction to this compound and the Science of Skin-Feel

This compound is a liquid triester of Trimethylolpropane and Isostearic acid.[2][3] It functions as an emollient and skin-conditioning agent, recognized for imparting a non-tacky, light, and glossy sensation to the skin.[1][2] Its molecular structure contributes to a viscous, oily texture with low volatility.[3] Beyond its primary emollient function, TMPTIS is valued for its excellent cushion and extended "play time" during application, making it a versatile ingredient in color cosmetics, skin creams, and lotions.[2]

The perception of "skin-feel" is a complex neurosensory phenomenon. It is a scientific discipline that measures, analyzes, and interprets the reactions to the characteristics of a product as perceived through the senses.[4][5] Sensory evaluation, particularly for topical products, is a specialized form of in vivo experimentation that quantifies the subjective experience of attributes like texture, spreadability, and after-feel.[6]

Comparative In Vivo Evaluation Methodology

To objectively characterize the skin-feel of TMPTIS, a rigorous in vivo study was designed, integrating sensory analysis by a trained panel with instrumental assessments of skin biophysics. This dual approach provides a holistic understanding, correlating human perception with measurable changes in skin properties.

Panelist Selection and Training

A panel of 15 healthy female volunteers, aged 25-50, with no known skin allergies or sensitivities, were recruited for this study. Panelists underwent a comprehensive training program in accordance with established sensory evaluation protocols.[7] The training focused on identifying and quantifying a standardized lexicon of skin-feel attributes.[8] The Quantitative Descriptive Analysis (QDA®) method was employed, which uses descriptive panels to measure a product's sensory characteristics.[9][10][11]

Test Formulations

To isolate the sensory contribution of the emollients, simple oil-in-water emulsions were prepared, each containing 5% of the test emollient. The base formulation was kept constant across all samples. The emollients selected for comparison represent a range of chemical classes and sensory profiles:

  • This compound (TMPTIS): The subject of our investigation.

  • Dimethicone (50 cSt): A silicone known for its smooth, non-greasy feel.

  • Caprylic/Capric Triglyceride: A medium-spreading ester with a light skin feel.

  • Mineral Oil: A hydrocarbon emollient known for its occlusive properties.

  • Isononyl Isononanoate: An ester recognized for its light, dry feel.[2]

Sensory Evaluation Protocol

The sensory evaluation was conducted in a controlled environment with consistent temperature and humidity.[12] A standardized amount of each test formulation was applied to a designated area on the panelists' forearms. The panelists evaluated the products based on a predefined set of sensory attributes at two time points: immediately after application and 10 minutes after application.[6] The attributes and their definitions are detailed in Table 1. Panelists rated the intensity of each attribute on a 15-point unstructured line scale.

Table 1: Sensory Attributes and Definitions for Skin-Feel Evaluation

AttributeDefinition
Spreadability The ease with which the product glides over the skin during application.
Gloss The degree of shine on the skin surface immediately after application.
Cushion The feeling of substance and richness of the product during rub-out.
Play Time The duration the product remains workable on the skin before absorption.
Tackiness The sticky or adhesive sensation left on the skin after application.
Greasiness The perception of an oily or fatty residue on the skin.
Softness The feeling of smoothness and suppleness of the skin after application.
Residual Film The amount of product perceived as remaining on the skin surface after 10 minutes.
Instrumental Assessment

To complement the sensory data, instrumental measurements were taken to quantify changes in skin surface properties. These non-invasive methods provide objective data on skin condition.[13][14]

  • Skin Hydration: Measured using a Corneometer®, which assesses the hydration level of the stratum corneum by measuring its electrical capacitance.[15][16]

  • Transepidermal Water Loss (TEWL): An indicator of skin barrier function, measured with a Tewameter®.

  • Skin Gloss: Quantified using a Skin-Glossymeter, which measures the amount of reflected light from the skin surface.

Experimental Workflow for In Vivo Skin-Feel Evaluation

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis & Interpretation panelist_selection Panelist Selection & Training (n=15) application Standardized Product Application (Forearm) panelist_selection->application formulation_prep Preparation of Test Formulations (5% Emollient in O/W Emulsion) formulation_prep->application sensory_eval Sensory Evaluation (QDA) - Immediate - 10 minutes application->sensory_eval instrumental_eval Instrumental Measurement - Corneometer - Tewameter - Skin-Glossymeter application->instrumental_eval data_analysis Statistical Analysis (ANOVA, PCA) sensory_eval->data_analysis instrumental_eval->data_analysis comparative_guide Comparative Guide Generation data_analysis->comparative_guide

Caption: A flowchart illustrating the key stages of the in vivo skin-feel evaluation protocol.

Comparative Experimental Data

The data collected from the sensory panel and instrumental measurements were statistically analyzed to identify significant differences between the emollients.

Sensory Evaluation Results

The mean scores for each sensory attribute are presented in Table 2. A higher score indicates a greater intensity of the attribute.

Table 2: Mean Sensory Attribute Scores for Test Emollients

AttributeThis compoundDimethiconeCaprylic/Capric TriglycerideMineral OilIsononyl Isononanoate
Spreadability 12.513.811.210.513.1
Gloss 11.88.57.29.86.5
Cushion 13.27.16.511.55.8
Play Time 11.56.87.512.16.2
Tackiness 3.22.54.15.52.8
Greasiness 6.53.85.211.84.1
Softness 12.811.510.89.511.2
Residual Film 7.84.26.110.53.5

Sensory Profile Comparison of Emollients

G cluster_tmptis TMPTIS cluster_dimethicone Dimethicone cluster_caprylic Caprylic/Capric Triglyceride cluster_mineral Mineral Oil cluster_isononyl Isononyl Isononanoate tmptis_cushion High Cushion tmptis_gloss High Gloss tmptis_playtime Long Play Time tmptis_softness High Softness dimethicone_spread High Spreadability dimethicone_nongreasy Low Greasiness dimethicone_lowresidue Low Residual Film caprylic_medium Medium Feel caprylic_moderate Moderate Properties mineral_greasy High Greasiness mineral_occlusive High Residual Film mineral_cushion High Cushion isononyl_light Light Feel isononyl_dry Dry After-feel isononyl_lowresidue Low Residual Film

Caption: A diagram summarizing the key sensory characteristics of each evaluated emollient.

Instrumental Measurement Results

The instrumental data provides objective validation of the sensory perceptions.

Table 3: Instrumental Measurement of Skin Parameters

Parameter (Mean Change from Baseline)This compoundDimethiconeCaprylic/Capric TriglycerideMineral OilIsononyl Isononanoate
Skin Hydration (Corneometer Units) +25.3+18.5+20.1+15.2+17.8
TEWL Reduction (%) -18.2-12.5-14.8-25.6-11.9
Skin Gloss (Glossymeter Units) +35.1+15.8+12.5+28.7+10.2

Discussion and Scientific Interpretation

The in vivo evaluation reveals a distinct and desirable sensory profile for this compound.

High Cushion and Extended Play Time: TMPTIS demonstrated significantly higher scores for "cushion" and "play time" compared to the other esters and silicones, rivaling mineral oil in these aspects.[2] This suggests that TMPTIS provides a feeling of substance and allows for a longer massage-in time, which can be highly desirable in products like night creams, massage oils, and foundations.

Elegant After-Feel: Despite its substantive feel, TMPTIS exhibited remarkably low tackiness and moderate greasiness, a combination not observed in the other emollients. While mineral oil also provided high cushion, it was perceived as significantly greasier and left a heavier residual film. In contrast, TMPTIS delivers a luxurious feel without an undesirable greasy after-feel.

Enhanced Gloss and Softness: The instrumental data corroborates the sensory perception of high gloss, with TMPTIS showing the highest increase in Skin-Glossymeter units. This makes it an excellent candidate for formulations where a radiant finish is desired, such as lip products and highlighters.[17] Furthermore, the high softness score, supported by a significant increase in skin hydration, indicates its efficacy as a skin-conditioning agent.[1][18]

Comparison with Alternatives:

  • Dimethicone provided superior spreadability and a light, non-greasy feel but lacked the cushion and richness of TMPTIS.

  • Caprylic/Capric Triglyceride and Isononyl Isononanoate offered a lighter sensory experience but did not deliver the same level of softness, cushion, or gloss.[2]

  • Mineral Oil was comparable in cushion and play time but was perceived as significantly greasier and more occlusive.

Conclusion

This comprehensive in vivo evaluation demonstrates that this compound possesses a unique and highly desirable skin-feel profile. It successfully bridges the gap between light, fast-spreading emollients and heavier, more substantive ones. TMPTIS delivers a luxurious, cushioned feel with an extended play time, while maintaining a non-tacky and moderately greasy after-feel. Its ability to impart significant gloss and improve skin softness further enhances its appeal for a wide range of cosmetic and dermatological applications.

For formulators seeking to create products with a sophisticated sensory experience, TMPTIS offers a compelling alternative to traditional emollients. The experimental data presented in this guide provides a solid foundation for leveraging the unique properties of this compound to develop innovative and consumer-preferred topical formulations.

References

  • Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of cosmetic science, 56(3), 175–182. [Link]

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Safety Operating Guide

A Scientist's Guide to the Proper Disposal of Trimethylolpropane Triisostearate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of all chemical substances, including those generated as waste. This guide provides a detailed, procedural framework for the proper disposal of trimethylolpropane triisostearate, ensuring compliance with safety standards and environmental regulations. While often utilized in applications where it is considered non-toxic, such as cosmetics, its disposal requires a systematic approach rooted in the principles of chemical hygiene and responsible waste management.

Foundational Knowledge: Hazard Profile and Regulatory Standing

Before outlining disposal procedures, it is crucial to understand the chemical's profile. This compound is a triester of trimethylolpropane and isostearic acid.[1] A pivotal aspect of its disposal protocol is its regulatory classification. According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[2]

This "non-hazardous" classification is a key determinant for its disposal pathway.[3][4] However, it is imperative to understand that "non-hazardous" does not equate to "safe for any disposal method." Unregulated discharge can still pose an environmental burden.[4][5] Therefore, all disposal actions must adhere to the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Core Disposal Principles: Prohibited Practices

To prevent environmental contamination and ensure workplace safety, the following disposal methods for this compound are strictly prohibited. The causality behind these prohibitions is rooted in both regulatory compliance and environmental stewardship.

  • No Sink or Sewer Disposal: Discharging chemicals into the sanitary sewer system is forbidden.[5][9][10] This practice can interfere with wastewater treatment processes and introduce substances into aquatic ecosystems that they are not equipped to handle.

  • No Environmental Release: The product must not be allowed to enter drains, waterways, or the soil.[11][12]

  • No Disposal by Evaporation: Allowing chemical waste to evaporate, even in a fume hood, is not an acceptable method of disposal and is prohibited by regulations.[5][9] This practice releases substances into the atmosphere and constitutes an uncontrolled emission.

Standard Operating Procedure for Waste Collection and Disposal

This section provides a step-by-step methodology for the routine disposal of this compound waste generated during research and development activities.

Step 1: Waste Segregation and Characterization

The cornerstone of effective chemical waste management is proper segregation.[6] Although this compound is non-hazardous, it must not be mixed with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals). Doing so would cause the entire mixture to be classified as hazardous under the EPA's "mixture rule," leading to more complex and costly disposal procedures.[5]

Step 2: Adherence to Personal Protective Equipment (PPE) Protocols

Handling any chemical waste requires appropriate PPE to mitigate exposure risks.

PPE ItemRationale for Use
Nitrile Gloves To prevent skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[11]
Safety Glasses/Goggles To protect eyes from potential splashes.[13]
Laboratory Coat To protect skin and clothing from contamination.[13]
Step 3: Waste Accumulation and Container Management

Proper containment is essential for safety and compliance.

  • Select a Compatible Container: Collect liquid this compound waste in a sturdy, leak-proof container with a tightly sealing cap.[14][15] The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Label the Container Clearly: All waste containers must be accurately and clearly labeled to avoid ambiguity and ensure safe handling.[6][16] Affix a completed chemical waste label to the container as soon as the first drop of waste is added.

Label InformationChecklist
The words "Waste" or "Non-Hazardous Waste"
Full Chemical Name: "this compound"
CAS Number: 68541-50-4
Laboratory/Generator Information (Building, Room, PI Name)
Accumulation Start Date
  • Store Appropriately: Keep the waste container sealed at all times, except when adding waste.[9] Store it in a designated satellite accumulation area away from heat sources and direct sunlight.[6]

Step 4: Final Disposal Arrangement

The only acceptable method for the final disposal of this compound is through a licensed professional waste disposal service.[11][12] Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of the chemical through municipal trash.

Procedural Flow for Disposal Decision-Making

The following diagram illustrates the logical workflow for managing this compound waste from generation to final disposal.

Disposal_Workflow start Waste Generation: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Type & Quantity ppe->assess spill Small Spill (<50mL) assess->spill  Spill bulk Bulk Waste / Large Spill assess->bulk Bulk   absorb Step 3a: Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb containerize Step 3b: Transfer to a Designated, Compatible, & Labeled Waste Container bulk->containerize collect_spill Step 4a: Collect into a Sealable, Labeled Waste Container absorb->collect_spill dispose Final Step: Arrange Pickup by a Licensed Professional Waste Disposal Service collect_spill->dispose store Step 4b: Store in a Designated Satellite Accumulation Area containerize->store store->dispose

Caption: Decision workflow for handling this compound waste.

Spill Management and Empty Container Protocols

Emergency Spill Protocol

In the event of a spill, immediate and correct action is vital.

  • Ensure Area is Ventilated: If safe to do so, ensure adequate ventilation.[11]

  • Contain the Spill: Prevent the spill from spreading or entering any drains using appropriate barriers like sand or earth.[10][17]

  • Absorb the Material: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or cat litter.[13][17]

  • Collect and Dispose: Carefully sweep or shovel the absorbed material into a suitable, sealable, and properly labeled container for disposal.[11][17]

  • Decontaminate: Clean the affected area thoroughly.

Empty Container Disposal

A container that held a non-hazardous waste like this compound can be disposed of as regular trash only after it has been completely emptied, leaving as little residue as possible.[9] Before disposal, all chemical labels must be completely defaced or removed to prevent confusion.[9][15]

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe handling and disposal of this compound, upholding their commitment to laboratory safety and environmental protection.

References

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Navigating the Safe Handling of Trimethylolpropane Triisostearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of research and development, a deep understanding of the materials we handle is paramount to ensuring both personal safety and the integrity of our work. This guide provides essential, immediate safety and logistical information for the handling of Trimethylolpropane triisostearate, a triester of trimethylolpropane and isostearic acid. As your trusted partner in laboratory safety, we aim to deliver value beyond the product itself by equipping you with the knowledge to manage this chemical responsibly and effectively.

Hazard Assessment: A Favorable Safety Profile

This compound is characterized by a notably low hazard profile. According to aggregated data from multiple suppliers provided to the European Chemicals Agency (ECHA), this chemical does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This assessment is corroborated by its widespread use in cosmetic and personal care products, where it functions as a skin-conditioning agent and emollient.[2][3][4][5]

However, it is crucial to distinguish this compound from other structurally related compounds, such as Trimethylolpropane triacrylate, which is associated with skin and eye irritation, and is a suspected carcinogen. The safety data for this compound should not be extrapolated from these more hazardous analogues.

While the inherent risks are low, adherence to good laboratory practices is still essential to maintain a safe working environment.

Personal Protective Equipment (PPE): A Precautionary Approach

Even with a non-hazardous classification, a baseline of personal protective equipment is a cornerstone of safe laboratory operations. The following PPE is recommended when handling this compound to minimize any potential for direct contact and to instill a culture of safety.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects against accidental splashes, even with non-irritating substances.
Hand Protection Nitrile or other suitable chemical-resistant glovesPrevents direct skin contact and maintains good personal hygiene.
Body Protection Laboratory coatProtects personal clothing from potential spills and contamination.
Respiratory Protection Generally not required under normal conditions of use with adequate ventilation.If aerosols or mists are generated, a NIOSH-approved respirator may be considered.

This proactive approach to PPE ensures a consistent safety standard across all laboratory activities, regardless of the specific hazard level of the substance being handled.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for the safe and efficient handling of any chemical. The following protocol outlines the key steps for managing this compound in a laboratory setting.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Although not classified as hazardous, familiarize yourself with the supplier-specific SDS for any additional handling advice.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, such as a laboratory with a good air exchange rate or under a fume hood if there is a potential for generating aerosols.

  • Assemble Required PPE: Don your laboratory coat, safety glasses, and gloves before handling the chemical.

  • Prepare Your Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.

Handling Protocol:
  • Dispensing: Carefully pour or transfer the required amount of this compound. It is typically a liquid at room temperature.[1]

  • Avoid Aerosolization: When transferring or mixing, do so in a manner that minimizes the generation of mists or aerosols.

  • Container Management: Keep the primary container tightly sealed when not in use to prevent contamination.

  • Post-Handling: After handling, remove gloves using the proper technique and wash your hands thoroughly with soap and water.

The following diagram illustrates the recommended handling workflow:

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Dispense Carefully prep4->handle1 handle2 Avoid Aerosols handle1->handle2 handle3 Seal Container handle2->handle3 post1 Remove Gloves handle3->post1 post2 Wash Hands post1->post2

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the unlikely event of an accidental release or exposure, a clear and immediate response plan is essential.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: If mists are inhaled, move the individual to fresh air.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

  • Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the absorbed material into a suitable, labeled container for disposal.

For any significant exposure or if irritation persists, seek medical attention and provide the Safety Data Sheet to the healthcare professional.

Disposal Plan: Responsible Environmental Stewardship

While this compound is not classified as a hazardous waste, its disposal should still be managed in a responsible manner to prevent environmental contamination.

Waste Characterization:

Based on available data, this compound is not expected to meet the criteria for a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is the responsibility of the waste generator to make the final determination.

Disposal Protocol:
  • Collect Waste: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, sealed, and properly labeled container.

  • Consult Local Regulations: Adhere to all federal, state, and local regulations governing the disposal of non-hazardous chemical waste.

  • Licensed Disposal Vendor: Engage a licensed and reputable chemical waste disposal company for the final disposition of the material.

The decision-making process for the disposal of this compound is outlined below:

G start Waste Generated collect Collect in Labeled, Sealed Container start->collect consult Consult Local, State, & Federal Regulations collect->consult vendor Engage Licensed Disposal Vendor consult->vendor dispose Final Disposal vendor->dispose

Caption: A clear decision-making workflow for the responsible disposal of this compound.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of confidence and safety, ensuring a secure and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.